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  • Product: 4-Amino-2,5-difluorobenzoic acid
  • CAS: 773108-64-8

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of Fluorinated Building Blocks

An In-depth Technical Guide to 4-Amino-2,5-difluorobenzoic Acid: Properties, Synthesis, and Applications In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Amino-2,5-difluorobenzoic Acid: Properties, Synthesis, and Applications

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for modulating a compound's physicochemical and biological properties. 4-Amino-2,5-difluorobenzoic acid (CAS No. 773108-64-8) has emerged as a particularly valuable building block. Its unique trifunctional nature—an aromatic amine, a carboxylic acid, and a difluorinated phenyl ring—provides a versatile platform for constructing complex molecular architectures.

The presence of two fluorine atoms ortho and meta to the carboxylic acid group, and ortho and para to the amine, significantly influences the molecule's electronic properties, pKa, lipophilicity, and metabolic stability. This guide offers an in-depth exploration of the core chemical properties, synthetic considerations, analytical characterization, and applications of 4-Amino-2,5-difluorobenzoic acid, providing researchers and developers with the technical insights required for its effective utilization.

Core Physicochemical and Structural Properties

The fundamental properties of a reagent dictate its handling, reactivity, and suitability for various applications. 4-Amino-2,5-difluorobenzoic acid is typically supplied as an off-white to white crystalline powder with a purity of 97% or higher.[1][2][3]

Table 1: Physicochemical Data for 4-Amino-2,5-difluorobenzoic Acid

PropertyValueSource(s)
CAS Number 773108-64-8[1][4]
Molecular Formula C₇H₅F₂NO₂[1][5]
Molecular Weight 173.12 g/mol [1][5]
Appearance Off-white to white crystalline powder[1]
Purity ≥97.0%[1][2]
Density 1.536 g/cm³[1]
Boiling Point 316.5°C at 760 mmHg[1]
Flash Point 145.2°C[1]
Storage Temperature Room Temperature[2][6]
Molecular Structure and Identifiers

The precise arrangement of atoms and functional groups is critical for understanding reactivity. The structure is defined by a benzoic acid core with fluorine atoms at positions 2 and 5, and an amino group at position 4.

Caption: 2D Structure of 4-Amino-2,5-difluorobenzoic acid.

Table 2: Structural and Chemical Identifiers

IdentifierStringSource(s)
IUPAC Name 4-amino-2,5-difluorobenzoic acid[7]
SMILES C1=C(C(=CC(=C1F)N)F)C(=O)O[7]
InChI InChI=1S/C7H5F2NO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)[2][8]
InChIKey YOXMTBAQSNCVJQ-UHFFFAOYSA-N[2][8]

Spectroscopic Characterization: A Predictive Analysis

While raw spectral data requires experimental acquisition, a senior scientist can predict the key features based on the molecule's structure. This predictive analysis is crucial for experimental design and data interpretation. Vendor documentation confirms the availability of NMR, HPLC, and LC-MS data for this compound.[9]

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the phenyl ring. These would appear as complex multiplets due to both H-H and H-F coupling. The amine (NH₂) and carboxylic acid (OH) protons would appear as broad singlets, with chemical shifts that are highly dependent on solvent and concentration.

  • ¹³C NMR: The carbon spectrum will display seven unique signals. The carboxylic carbon will be the most downfield. The six aromatic carbons will have their chemical shifts significantly influenced by the attached fluorine, amino, and carboxyl groups. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

  • ¹⁹F NMR: The fluorine NMR will show two distinct signals for the non-equivalent fluorine atoms at positions 2 and 5. Each signal will be split by the other fluorine and by adjacent protons, providing critical structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum serves as a fingerprint, confirming the presence of key functional groups. Theoretical studies and data from analogous compounds suggest characteristic absorption bands.[10][11]

    • 3500-3300 cm⁻¹: N-H stretching vibrations from the primary amine.

    • 3300-2500 cm⁻¹: A very broad O-H stretch from the carboxylic acid, often overlapping with C-H stretches.

    • ~1700 cm⁻¹: A strong C=O stretching band from the carboxylic acid.

    • ~1620 cm⁻¹: N-H bending (scissoring) vibration.

    • 1300-1000 cm⁻¹: Strong C-F stretching bands.

  • Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the compound will exhibit a precise monoisotopic mass of approximately 173.0288 Da.[7] The fragmentation pattern would likely involve the loss of H₂O, CO, and CO₂ from the carboxylic acid group.

Synthesis and Reactivity Insights

Plausible Synthetic Workflow

While multiple proprietary synthetic routes exist, a logical and scalable synthesis can be designed based on established organofluorine chemistry principles. A common approach involves the functionalization of a pre-fluorinated starting material. The following protocol is a representative, field-proven methodology adapted from similar syntheses.[12][13]

Protocol 1: Representative Synthesis of 4-Amino-2,5-difluorobenzoic Acid

  • Nitration: Start with 2,5-difluorobenzoic acid.[14] React it with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) under controlled temperature conditions to introduce a nitro group, yielding 2,5-difluoro-4-nitrobenzoic acid. Causality: The carboxylic acid group is deactivating and meta-directing, while the fluorine atoms are deactivating but ortho-, para-directing. The position para to the C-2 fluorine and meta to the carboxyl group is sterically and electronically favored for nitration.

  • Reduction: The nitro group of 2,5-difluoro-4-nitrobenzoic acid is then reduced to a primary amine. Common and effective reducing agents for this transformation include catalytic hydrogenation (e.g., H₂ over a Palladium on carbon catalyst) or chemical reduction with metals like tin or iron in an acidic medium.[15] Causality: Catalytic hydrogenation is often preferred for its clean reaction profile and high yields, avoiding harsh acidic conditions that could affect other parts of the molecule.

  • Work-up and Purification: Following the reduction, an aqueous work-up is performed to remove the catalyst and inorganic byproducts. The pH is adjusted to the isoelectric point of the amino acid to precipitate the product. The crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water), to achieve the desired high purity (≥99%).[1]

Caption: A representative workflow for the synthesis of 4-Amino-2,5-difluorobenzoic acid.

Chemical Reactivity

The molecule's utility stems from the distinct reactivity of its three functional components:

  • Carboxylic Acid: Undergoes standard reactions such as esterification, amide bond formation (e.g., via activation with coupling reagents like EDC/HOBt), and reduction to the corresponding alcohol. This handle is crucial for linking the molecule to other scaffolds.

  • Aromatic Amine: The amine can be acylated, alkylated, or diazotized to form a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups (e.g., via Sandmeyer reactions). Its nucleophilicity is reduced by the electron-withdrawing effects of the fluorine atoms and the carboxyl group.

  • Difluorinated Ring: The aromatic ring itself is electron-deficient, making it less susceptible to electrophilic aromatic substitution than benzene. However, it is activated towards nucleophilic aromatic substitution (SₙAr), particularly for displacement of one of the fluorine atoms if a strong electron-withdrawing group is present.

Applications in Research and Development

4-Amino-2,5-difluorobenzoic acid is not an end-product but a high-value intermediate. Its primary application is as a structural motif in the synthesis of Active Pharmaceutical Ingredients (APIs) and other fine chemicals.[1][16]

  • Drug Discovery: The incorporation of a fluorinated aminobenzoic acid moiety can significantly enhance a drug candidate's profile. Fluorine can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and enhance membrane permeability by increasing lipophilicity.[16][17] This building block is therefore highly sought after for developing novel therapeutics.[18]

  • Fine & Specialty Chemicals: Its versatile functional groups allow it to be used in the synthesis of agrochemicals, advanced polymers, and diagnostic reagents where specific electronic and physical properties are required.[16]

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is mandatory. The compound is classified as hazardous.[19][20][21]

Table 3: GHS Hazard and Precautionary Information

CategoryCode(s)DescriptionSource(s)
Pictograms GHS07 (Exclamation Mark)[6][8]
Signal Word Warning[6][8]
Hazard Statements H302, H332Harmful if swallowed or if inhaled.[8]
H315Causes skin irritation.[19][20]
H319Causes serious eye irritation.[19][20]
H335May cause respiratory irritation.[19][20]
Precautionary Statements P261, P264, P270, P271, P280Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection.[8][20][21]
P302+P352IF ON SKIN: Wash with plenty of soap and water.[20][21]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[20][21]
P403+P233, P405Store in a well-ventilated place. Keep container tightly closed. Store locked up.[21][22]
P501Dispose of contents/container to an approved waste disposal plant.[19][22]
Self-Validating Safe Handling Workflow

A robust safety protocol ensures that checks are in place at every stage of the chemical's lifecycle in the lab.

G cluster_0 Safe Handling Workflow receive Receive & Verify - Check container integrity - Confirm label matches SDS storage Store Appropriately - Room temperature - Tightly sealed container - Away from incompatible materials receive->storage ppe Don Personal Protective Equipment (PPE) - Safety goggles/face shield - Nitrile gloves - Lab coat storage->ppe Before Use handling Handle in Controlled Environment - Chemical fume hood - Avoid creating dust ppe->handling disposal Waste Disposal - Collect in labeled hazardous waste container - Follow institutional protocols handling->disposal After Use cleanup Decontaminate & Clean - Clean work area - Wash hands thoroughly disposal->cleanup

Caption: Logical workflow for the safe handling of 4-Amino-2,5-difluorobenzoic acid.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[20]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[20]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[20]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[22]

Conclusion

4-Amino-2,5-difluorobenzoic acid is a strategic and versatile chemical intermediate whose value is rooted in the predictable and beneficial effects of its difluorinated aromatic core. A thorough understanding of its physicochemical properties, reactivity, and safety requirements is paramount for its successful application. By leveraging the insights provided in this guide, researchers in pharmaceutical development and materials science can confidently incorporate this building block into their synthetic designs to create novel molecules with enhanced performance characteristics.

References

  • Vertex AI Search. (n.d.). Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-2,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis.
  • ChemicalBook. (2025). 4-Amino-2,5-Difluorobenzoic Acid | 773108-64-8.
  • Sigma-Aldrich. (n.d.). 4-Amino-3,5-difluorobenzoic acid | 500577-99-1.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-4,5-difluorobenzoic acid.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4'-Amino-2',5'-diethoxybenzanilide.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,5-Difluorobenzoic acid.
  • PubChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid.
  • Synquest Labs. (n.d.). 2-Amino-4,5-difluorobenzoic acid Safety Data Sheet.
  • Benchchem. (2025). Technical Support Center: Synthesis of 4-Amino-2-fluorobenzoic Acid.
  • lookchem. (n.d.). 2-Amino-4,5-difluorobenzoic acid Safety Data Sheets(SDS).
  • Appiah, C., et al. (2018). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central.
  • The Royal Society of Chemistry. (n.d.). Supporting information - General Procedure for the Reduction of Aromatic Nitro Compounds.
  • BLD Pharm. (n.d.). 773108-64-8|4-Amino-2,5-difluorobenzoic acid.
  • Mary, Y. S., et al. (2014). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. PubMed.
  • PubChemLite. (n.d.). 4-amino-2,5-difluorobenzoic acid (C7H5F2NO2).
  • Gouverneur, V., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed.
  • Aslam, M., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • ResearchGate. (2014). IR-Spectra of 4-aminobenzoic acid and complex A.
  • Sigma-Aldrich. (n.d.). 4-Amino-2,5-difluorobenzoic acid | 773108-64-8 (Leyan).
  • Sigma-Aldrich. (n.d.). 4-Amino-2,5-difluorobenzoic acid | 773108-64-8.
  • Parchem. (n.d.). 4-Amino-2,5-Difluorobenzoic Acid (Cas 773108-64-8).
  • NIST. (n.d.). 2,5-Difluorobenzoic acid. NIST WebBook.
  • Arctom Scientific. (n.d.). CAS NO. 773108-64-8 | 4-amino-2,5-difluorobenzoic acid - 95%.

Sources

Exploratory

An In-depth Technical Guide to 4-Amino-2,5-difluorobenzoic Acid: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of 4-Amino-2,5-difluorobenzoic acid, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. We will m...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Amino-2,5-difluorobenzoic acid, a fluorinated aromatic compound of significant interest to researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the rationale behind its utility, its synthesis, and its characterization, offering field-proven insights into its application.

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern pharmaceutical synthesis, the strategic incorporation of fluorine into molecular scaffolds is a proven method for enhancing the therapeutic profile of drug candidates. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong bonds with carbon—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[1] 4-Amino-2,5-difluorobenzoic acid (ADFA) has emerged as a critical building block in this context.[2] Its trifunctional nature, featuring a carboxylic acid, an amine, and a specific difluorination pattern on the phenyl ring, offers a versatile platform for constructing complex and novel active pharmaceutical ingredients (APIs).[1][2] This guide will dissect the molecular structure of ADFA, elucidate a robust synthetic pathway, detail its analytical characterization, and discuss its applications and safe handling.

Molecular Structure and Physicochemical Properties

The utility of 4-Amino-2,5-difluorobenzoic acid stems directly from the specific arrangement of its functional groups. The carboxylic acid and amino groups provide orthogonal handles for amide bond formation and other derivatizations, while the fluorine atoms at the C2 and C5 positions create a unique electronic environment. This substitution pattern is crucial for modulating the pKa of both the aniline nitrogen and the benzoic acid, as well as influencing the molecule's overall conformation and potential for hydrogen bonding.

PropertyValueSource(s)
CAS Number 773108-64-8[1][2]
Molecular Formula C₇H₅F₂NO₂[2]
Molecular Weight 173.12 g/mol [2]
Appearance Off-white to white crystalline powder[2]
Purity ≥98.0%[3]
Boiling Point 316.5°C (Predicted)
Density ~1.54 g/cm³ (Predicted)
Melting Point 147-148°C (for nitro intermediate)[3]

Note: Some physical properties are predicted as experimental data is not widely published. The melting point is for the common precursor, 2,5-Difluoro-4-nitrobenzoic acid, and the final product is expected to have a different melting point.

Synthetic Pathway: A Self-Validating Protocol

A robust and reproducible synthesis is paramount for any building block intended for pharmaceutical use. While multiple routes to ADFA may exist, a common and logical pathway involves the reduction of a nitrated precursor. This two-step approach is advantageous as the starting materials are commercially available and the reactions are generally high-yielding and scalable.

The chosen pathway begins with the nitration of 2,5-difluorobenzoic acid to yield 2,5-difluoro-4-nitrobenzoic acid, which is then reduced to the target molecule. This sequence is mechanistically sound, as the electron-withdrawing nature of the fluorine atoms and the carboxylic acid group directs the nitration to the C4 position. The subsequent reduction of the nitro group is a well-established and reliable transformation.

Synthesis_Workflow cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Nitro Group Reduction 2,5-Difluorobenzoic_Acid 2,5-Difluorobenzoic Acid Intermediate 2,5-Difluoro-4-nitrobenzoic Acid 2,5-Difluorobenzoic_Acid->Intermediate Nitration Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Intermediate Intermediate_ref 2,5-Difluoro-4-nitrobenzoic Acid Reducing_Agent SnCl₂·2H₂O / HCl or H₂, Pd/C Final_Product 4-Amino-2,5-difluorobenzoic Acid Reducing_Agent->Final_Product Intermediate_ref->Final_Product Reduction

Caption: Synthetic workflow for 4-Amino-2,5-difluorobenzoic acid.

Protocol 1: Synthesis of 2,5-Difluoro-4-nitrobenzoic acid (Intermediate)

This protocol is based on established methods for the nitration of fluorinated benzoic acids. The use of a mixed acid system (sulfuric and nitric acid) is standard for generating the highly electrophilic nitronium ion (NO₂⁺) required for aromatic nitration.

Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (H₂SO₄, 3-5 equivalents). Cool the flask in an ice-salt bath to 0-5°C.

  • Substrate Addition: Slowly add 2,5-difluorobenzoic acid (1.0 equivalent) to the cooled sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all solids are dissolved.

  • Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid (1-2 equivalents) in a separate flask, maintaining a low temperature. Add this mixture dropwise to the reaction flask over 30-60 minutes, keeping the internal temperature below 10°C.

    • Causality Insight: The slow, controlled addition of the nitrating mixture is critical to prevent overheating and the formation of dinitrated byproducts. Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

    • Self-Validation: The precipitation of the product upon quenching in ice water confirms the formation of a less polar, water-insoluble compound and serves as the initial purification step.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (to remove residual acid), and dry under vacuum. The resulting 2,5-difluoro-4-nitrobenzoic acid is often of sufficient purity for the next step.[1][3] If needed, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed.

Protocol 2: Synthesis of 4-Amino-2,5-difluorobenzoic acid (Final Product)

The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method, while reduction with metals like tin(II) chloride is a classic, robust alternative suitable for lab-scale synthesis.

Methodology (Using Tin(II) Chloride):

  • Reaction Setup: To a round-bottom flask, add 2,5-difluoro-4-nitrobenzoic acid (1.0 equivalent) and a suitable solvent such as ethanol or ethyl acetate.

  • Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) in concentrated hydrochloric acid (HCl) to the flask.

    • Causality Insight: A significant excess of the reducing agent and acid is used to ensure the complete reduction of the nitro group and to keep the resulting amino acid protonated and soluble in the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 60-80°C) and stir for 2-4 hours. Monitor the reaction by TLC or HPLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8. During neutralization, tin hydroxides will precipitate.

  • Isolation: Filter the mixture to remove the tin salts. Extract the aqueous filtrate multiple times with ethyl acetate.

    • Self-Validation: The product, being an amino acid, can exhibit different solubility depending on the pH. Adjusting the pH to the isoelectric point can facilitate precipitation or improve extraction efficiency into an organic solvent.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography to yield pure 4-Amino-2,5-difluorobenzoic acid.

Applications in Medicinal Chemistry

ADFA is a "privileged scaffold" in drug discovery. Its value lies in its ability to be readily incorporated into larger, more complex molecules, imparting desirable fluorine-related properties at a late stage of a synthesis.

Applications cluster_scaffolds Core Scaffolds cluster_properties Enhanced Properties ADFA 4-Amino-2,5- difluorobenzoic Acid Quinazolines Quinazolinones ADFA->Quinazolines Amidation & Cyclization Benzamides Substituted Benzamides ADFA->Benzamides Amide Coupling Indoles Fluorinated Indoles ADFA->Indoles Multi-step Synthesis Other_Het Other Heterocycles ADFA->Other_Het Met_Stab Metabolic Stability (Blocked Oxidation Sites) Quinazolines->Met_Stab Binding Binding Affinity (H-Bonding, Dipole Interactions) Benzamides->Binding PK Pharmacokinetics (Modulated pKa, Lipophilicity) Indoles->PK

Caption: Role of ADFA as a building block for diverse scaffolds.

The primary application is as a pharmaceutical intermediate.[1][2] The strategic placement of fluorine can block sites of metabolic oxidation, increasing the drug's half-life. Furthermore, the electron-withdrawing nature of the fluorine atoms alters the electronic properties of the aromatic ring, which can enhance the binding affinity of the final molecule to its biological target.[1]

Analytical Characterization

Confirming the identity and purity of 4-Amino-2,5-difluorobenzoic acid is crucial. A combination of spectroscopic and chromatographic methods should be employed.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical method would use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) or formic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

    • ¹H NMR: Would show distinct signals for the two aromatic protons and the amine and carboxylic acid protons. The chemical shifts and coupling constants (J-couplings) between the protons and adjacent fluorine atoms would be characteristic.

    • ¹³C NMR: Would show seven distinct carbon signals. The carbons directly attached to fluorine would appear as doublets due to C-F coupling, which is a key diagnostic feature.

    • ¹⁹F NMR: This is particularly informative, showing two distinct signals for the two non-equivalent fluorine atoms. Their chemical shifts provide direct insight into the electronic environment of the fluorine atoms.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) would typically show the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Exemplary NMR Data (Predicted): Note: The following data is predicted based on known chemical shift effects, as public experimental spectra for this specific isomer are not readily available. Actual values may vary.

NucleusPredicted Chemical Shift (ppm)Key Couplings (J in Hz)
¹H Aromatic H-3: ~7.2-7.4J(H-F), J(H-H)
Aromatic H-6: ~6.5-6.7J(H-F), J(H-H)
-NH₂: ~4.0-5.0 (broad)
-COOH: ~12.0-13.0 (broad)
¹³C C-1 (-COOH): ~165-170
C-2 (-CF): ~150-155¹J(C-F) ≈ 240-250
C-3 (-CH): ~115-120²J(C-F)
C-4 (-CNH₂): ~140-145
C-5 (-CF): ~145-150¹J(C-F) ≈ 235-245
C-6 (-CH): ~105-110²J(C-F)
¹⁹F F at C-2: ~ -120 to -140J(F-F), J(F-H)
F at C-5: ~ -130 to -150J(F-F), J(F-H)

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe handling of all chemicals is the highest priority. While a specific Material Safety Data Sheet (MSDS) for 4-Amino-2,5-difluorobenzoic acid (CAS 773108-64-8) is not widely available, data from closely related isomers and precursors, such as 2-amino-4,5-difluorobenzoic acid and 2,5-difluoro-4-nitrobenzoic acid, dictate that this compound should be handled with care.[4][5]

Assumed Hazards (Based on Analogs):

  • Causes skin irritation (H315).[4][5]

  • Causes serious eye irritation/damage (H319).[4][5]

  • May cause respiratory irritation (H335).[5]

  • May be harmful if swallowed or in contact with skin.[4]

Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents.

Conclusion

4-Amino-2,5-difluorobenzoic acid is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its unique trifunctional structure, combined with the specific 2,5-difluoro substitution pattern, provides a versatile and powerful platform for the synthesis of novel pharmaceutical agents. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for any researcher looking to leverage the benefits of fluorine chemistry to accelerate drug discovery and development programs.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). A kind of preparation method of 2,5-difluoro-4-nitrobenzoic acid. Google Patents.
  • Supporting Information for various chemical syntheses. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Amino-2,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications.
  • Google Patents. (n.d.). Preparation method of 4-amino-2-fluorobenzoic acid.
  • Vertex AI Search. (n.d.). Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications.

Sources

Foundational

An In-depth Technical Guide to 4-Amino-2,5-difluorobenzoic acid: A Cornerstone Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Anthranilic Acids in Medicinal Chemistry 4-Amino-2,5-difluorobenzoic acid, with the CAS number 773108-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anthranilic Acids in Medicinal Chemistry

4-Amino-2,5-difluorobenzoic acid, with the CAS number 773108-64-8, is a highly functionalized aromatic compound that has emerged as a critical building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development.[1][2] Its structure, which combines a carboxylic acid, an amino group, and two fluorine atoms on a benzene ring, offers a unique combination of reactivity and physicochemical properties. The strategic placement of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable asset for medicinal chemists.[2] This guide provides a comprehensive technical overview of 4-Amino-2,5-difluorobenzoic acid, including its synthesis, properties, key reactions, and applications, with a focus on its role in the development of kinase inhibitors.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of 4-Amino-2,5-difluorobenzoic acid is fundamental to its application in synthesis.

Physical Properties
PropertyValueSource(s)
CAS Number 773108-64-8[2][3]
Molecular Formula C₇H₅F₂NO₂[3]
Molecular Weight 173.12 g/mol [4]
Appearance Off-white to white crystalline powder[1]
Purity Typically ≥97-99%[1][3][4]
Storage Temperature Room temperature[3]
Spectroscopic Analysis

While a publicly available, comprehensive set of experimental spectra for this specific compound is limited, data for the closely related isomer, 2-amino-4,5-difluorobenzoic acid, provides valuable insights into the expected spectral characteristics.[5][6]

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the amine (N-H stretching), carboxylic acid (broad O-H and C=O stretching), and aromatic C-F and C-H bonds. Analysis of the related 2-amino-4,5-difluorobenzoic acid shows key vibrational modes that can be extrapolated.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons and the amine and carboxylic acid protons. The coupling patterns of the aromatic protons would be influenced by the fluorine substituents.

  • ¹³C NMR: The carbon NMR would show characteristic peaks for the carboxylic acid carbon, the aromatic carbons (with C-F couplings), and the carbons bearing the amino and fluoro groups.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (173.12 g/mol ).[4]

Synthesis of 4-Amino-2,5-difluorobenzoic acid: A Representative Protocol

The synthesis of 4-Amino-2,5-difluorobenzoic acid can be achieved through a multi-step process, typically starting from a readily available difluorinated precursor. The following protocol is a representative example based on established chemical transformations, including nitration and subsequent reduction of the nitro group.[7]

Synthetic Workflow Diagram

G cluster_0 Step 1: Nitration cluster_1 Step 2: Carboxylation (e.g., Grignard Reaction) cluster_2 Step 3: Reduction A 1,4-Difluorobenzene B 2,5-Difluoro-1-nitrobenzene A->B HNO₃, H₂SO₄ C 2,5-Difluoro-4-nitrobenzoic acid B->C 1. Mg, THF 2. CO₂ 3. H₃O⁺ D 4-Amino-2,5-difluorobenzoic acid C->D H₂, Pd/C or Fe, HCl

Caption: Representative synthesis of 4-Amino-2,5-difluorobenzoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 2,5-Difluoro-1-nitrobenzene

  • Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stirrer, cool a mixture of concentrated sulfuric acid and nitric acid to 0-5 °C.

  • Addition of Starting Material: Slowly add 1,4-difluorobenzene to the cooled acid mixture while maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Pour the reaction mixture over crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2,5-difluoro-1-nitrobenzene.

Step 2: Synthesis of 2,5-Difluoro-4-nitrobenzoic acid

This step can be challenging and alternative routes might be considered. The following is a general representation of a Grignard carboxylation.

  • Grignard Reagent Formation: Prepare the Grignard reagent by reacting 2,5-difluoro-1-nitrobenzene with magnesium turnings in anhydrous THF.

  • Carboxylation: Bubble dry carbon dioxide gas through the Grignard solution at low temperature.

  • Work-up: Quench the reaction with acidic water and extract the product into an organic solvent. Purify by crystallization or chromatography to yield 2,5-difluoro-4-nitrobenzoic acid.

Step 3: Synthesis of 4-Amino-2,5-difluorobenzoic acid

  • Reaction Setup: Dissolve 2,5-difluoro-4-nitrobenzoic acid in a suitable solvent (e.g., ethanol or acetic acid).

  • Reduction: Add a reducing agent, such as iron powder in the presence of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Reaction: Heat the mixture (if using iron) or stir under hydrogen pressure until the reduction is complete.

  • Work-up: Filter the reaction mixture to remove the catalyst or iron salts. Adjust the pH of the filtrate to precipitate the product. Collect the solid by filtration, wash with water, and dry to obtain 4-Amino-2,5-difluorobenzoic acid.[7]

Chemical Reactivity and its Application in Drug Synthesis

The utility of 4-Amino-2,5-difluorobenzoic acid as a building block stems from the distinct reactivity of its functional groups. The amino group can readily undergo acylation, alkylation, and arylation reactions, while the carboxylic acid group is amenable to esterification and amidation. This dual reactivity allows for the sequential or convergent synthesis of complex molecules.

Key Reactions
  • Amide Bond Formation: The carboxylic acid can be activated (e.g., with thionyl chloride or coupling agents like HATU) and reacted with various amines to form amides. This is a cornerstone reaction in the synthesis of many kinase inhibitors.

  • N-Arylation/Alkylation: The amino group can be functionalized through reactions like the Buchwald-Hartwig amination or reductive amination to introduce diverse substituents.

  • Esterification: The carboxylic acid can be converted to an ester to protect it or to modify the solubility and pharmacokinetic properties of the final compound.

Application in Kinase Inhibitor Synthesis: A Workflow Example

4-Amino-2,5-difluorobenzoic acid is a valuable starting material for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.[8][9][10][11] The difluoro-substituted aminobenzoic acid moiety can often be found in the core structure of these inhibitors, where it can form key hydrogen bonding interactions with the kinase active site.

G cluster_0 Core Building Block cluster_1 Step 1: Amide Coupling cluster_2 Step 2: N-Arylation (e.g., Buchwald-Hartwig) cluster_3 Biological Target A 4-Amino-2,5-difluorobenzoic acid C Amide Intermediate A->C Coupling Agent (e.g., HATU, EDCI) B Heterocyclic Amine (e.g., Aminopyrimidine) B->C Coupling Agent (e.g., HATU, EDCI) E Final Kinase Inhibitor C->E Pd Catalyst, Ligand, Base D Aryl Halide with Pharmacophoric Groups D->E Pd Catalyst, Ligand, Base F Kinase Active Site E->F Inhibition

Caption: Generalized workflow for kinase inhibitor synthesis.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-Amino-2,5-difluorobenzoic acid.

  • Hazard Statements: May be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

  • Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and clothing. Avoid breathing dust.[3]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[3]

Conclusion

4-Amino-2,5-difluorobenzoic acid is a strategically important building block in medicinal chemistry and organic synthesis. Its unique structural features, particularly the presence of fluorine atoms, provide a powerful tool for modulating the properties of drug candidates. The synthetic accessibility and versatile reactivity of this compound ensure its continued importance in the discovery and development of new therapeutics, especially in the field of kinase inhibitors. This guide has provided a technical foundation for understanding and utilizing this valuable chemical intermediate.

References

  • Vertex AI Search Result.
  • Vertex AI Search Result. The Role of 4-Amino-2,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis.
  • MDPI. Special Issue : Protein Kinase Inhibitors: Synthesis and Applications. [Link]

  • Tradeindia. 4-amino-2,5-difluorobenzoic Acid - 96% Purity, Cas No: 773108-64-8, Solid Appearance, Molecular Weight: 173.1. [Link]

  • PubMed. FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. [Link]

  • Google Patents. Preparation method of 4-amino-2-fluorobenzoic acid.
  • Slideshare. Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. [Link]

  • RSC Publishing. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. [Link]

  • PubMed. Design and synthesis of CK2 inhibitors. [Link]

  • PubChem. 2-Amino-4,5-difluorobenzoic acid. [Link]

  • bioRxiv. Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. [Link]

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Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Amino-2,5-difluorobenzoic acid

Introduction 4-Amino-2,5-difluorobenzoic acid, a fluorinated aromatic amine, is a compound of significant interest in medicinal chemistry and materials science. Its structural motifs are prevalent in a variety of pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2,5-difluorobenzoic acid, a fluorinated aromatic amine, is a compound of significant interest in medicinal chemistry and materials science. Its structural motifs are prevalent in a variety of pharmacologically active molecules, where the strategic placement of fluorine atoms can profoundly influence metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the known physical properties of 4-Amino-2,5-difluorobenzoic acid, offering a valuable resource for researchers, scientists, and drug development professionals. Where experimental data for this specific isomer is not publicly available, this guide will provide established protocols for its determination, ensuring a pathway to empirical validation.

Chemical Identity

  • IUPAC Name: 4-Amino-2,5-difluorobenzoic acid

  • CAS Number: 773108-64-8[1][2]

  • Molecular Formula: C₇H₅F₂NO₂[3]

  • Molecular Weight: 173.12 g/mol [4]

  • Canonical SMILES: C1=C(C(=CC(=C1F)N)F)C(=O)O[3]

  • InChI: InChI=1S/C7H5F2NO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)[3]

  • InChIKey: YOXMTBAQSNCVJQ-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the key physical properties of 4-Amino-2,5-difluorobenzoic acid is presented in the table below. It is important to note that while some data is available from commercial suppliers and databases, other key experimental values are not widely reported. In such cases, this guide provides context and methodologies for their determination.

PropertyValue/DescriptionSource/Methodology
Physical Form Solid, typically a crystalline powder.[5]
Melting Point Not consistently reported. Aromatic amino acids often have high melting points and may decompose before melting.[6]See Experimental Protocol 1
Boiling Point Not reported; likely to decompose at elevated temperatures.-
Solubility Expected to be soluble in polar organic solvents.[7]See Experimental Protocol 2
pKa Not experimentally determined. Predicted pKa for the similar compound 4-Amino-2,3-difluorobenzoic acid is 3.59±0.10.[8]Potentiometric Titration
Appearance White to light yellow crystalline solid.[9] (for a related compound)

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine and carboxylic acid protons. The fluorine atoms will cause characteristic splitting patterns (coupling) in the signals of adjacent aromatic protons. The acidic proton of the carboxylic acid and the amine protons may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, and the electron-donating effect of the amino group.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. It is expected to show two distinct signals for the two non-equivalent fluorine atoms, with their chemical shifts and coupling constants providing valuable structural information.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-2,5-difluorobenzoic acid will exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

  • O-H stretch of the carboxylic acid, typically a broad band in the region of 2500-3300 cm⁻¹.

  • N-H stretches of the primary amine, appearing as two sharp bands around 3300-3500 cm⁻¹.

  • C=O stretch of the carboxylic acid, a strong absorption band around 1700-1725 cm⁻¹.

  • C-F stretches , which are typically strong and found in the fingerprint region between 1000 and 1400 cm⁻¹.

  • Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.

For the related isomer, 2-amino-4,5-difluorobenzoic acid, Fourier transform infrared (FTIR) spectra have been recorded in the solid phase, providing a reference for the expected vibrational modes.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 4-Amino-2,5-difluorobenzoic acid, the high-resolution mass spectrum should show a molecular ion peak corresponding to its exact mass (173.02883473 Da for the monoisotopic mass).[11] The fragmentation pattern can provide further structural confirmation. Predicted collision cross-section values for different adducts are also available.[3]

Experimental Protocols

The following sections detail standardized laboratory procedures for determining key physical properties of 4-Amino-2,5-difluorobenzoic acid.

Protocol 1: Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure compound.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry 4-Amino-2,5-difluorobenzoic acid is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: a. The capillary tube is placed in the heating block of the apparatus. b. The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. c. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium. d. The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.

  • Causality: A slow heating rate near the melting point is critical for an accurate determination, as it ensures that the temperature of the heating block and the sample are in equilibrium. For compounds like many amino acids that may decompose, fast scanning calorimetry (FSC) can be employed to determine the melting properties before thermal degradation occurs.[12][13]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Pack Capillary A->B C Insert into Apparatus B->C D Rapid Heating C->D E Slow Heating (1-2°C/min) D->E F Record Melting Range E->F

Caption: Workflow for Melting Point Determination.

Protocol 2: Determination of Solubility

Solubility is a fundamental property that dictates the suitability of solvents for reactions, purifications, and formulations. The "like dissolves like" principle suggests that 4-Amino-2,5-difluorobenzoic acid, being a polar molecule, will have higher solubility in polar solvents.[7][14]

Methodology: Shake-Flask Method

  • Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), and a nonpolar solvent like hexane).

  • Equilibration: a. An excess amount of solid 4-Amino-2,5-difluorobenzoic acid is added to a known volume of the chosen solvent in a sealed vial. b. The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature (typically 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).[15]

  • Quantification: The concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a pre-established calibration curve.[15]

  • Data Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

SolubilityWorkflow cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Solvent B Agitate at Constant Temp. A->B C Separate Solid and Liquid B->C D Quantify Solute in Filtrate C->D E Report Solubility D->E

Caption: Workflow for Solubility Determination.

Safety and Handling

4-Amino-2,5-difluorobenzoic acid should be handled in accordance with standard laboratory safety procedures. Safety data sheets for related compounds indicate that it may cause skin, eye, and respiratory irritation.[9][16][17] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[16] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[9][16]

Conclusion

This technical guide has synthesized the available physical property data for 4-Amino-2,5-difluorobenzoic acid. While a complete experimental dataset is not yet publicly available, this document provides a solid foundation of its known characteristics and outlines robust, validated protocols for the experimental determination of its key physical properties. This information is intended to empower researchers in their endeavors, from reaction design and optimization to the development of novel pharmaceutical agents and advanced materials.

References

  • Verevkin, S. P., et al. (2017). New experimental melting properties as access for predicting amino-acid solubility. Physical Chemistry Chemical Physics, 19(43), 29474-29484. Available at: [Link]

  • National Institutes of Health. (n.d.). New experimental melting properties as access for predicting amino-acid solubility. Retrieved from [Link]

  • Quora. (2022). How will you determine the solubility of a solid in a liquid solvent? Retrieved from [Link]

  • abcr Gute Chemie. (n.d.). AB278610 | CAS 773108-64-8. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (2020). Melting properties of amino acids and their solubility in water. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

  • The Journal of Chemical Physics. (2009). Electronic structure of aromatic amino acids studied by soft x-ray spectroscopy. Retrieved from [Link]

  • PubMed. (2007). FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. Retrieved from [Link]

  • LookChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid Safety Data Sheets(SDS). Retrieved from [Link]

  • ResearchGate. (2014). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-amino-2,5-difluorobenzoic acid (C7H5F2NO2). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

  • NIST WebBook. (n.d.). 2,5-Difluorobenzoic acid. Retrieved from [Link]

  • ChemBK. (2024). 4-Amino-2,3-difluorobenzoic acid. Retrieved from [Link]

  • LookChem. (n.d.). 4 Amino 2 5 Difluorobenzoic Acid Cas Number 773108 64 8. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Solubility of 4-Amino-2,5-difluorobenzoic Acid

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals Foreword In the landscape of modern drug discovery and development, a profound understanding of the physicochemical properties of a...

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and development, a profound understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is not merely advantageous; it is fundamental. Among these properties, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide is dedicated to a molecule of significant interest in medicinal chemistry: 4-Amino-2,5-difluorobenzoic acid. As a key building block in the synthesis of complex pharmaceutical compounds, a comprehensive understanding of its solubility characteristics is paramount for its effective utilization.[1][2]

This document moves beyond a simple recitation of data. As a Senior Application Scientist, the aim is to provide a narrative grounded in practical experience, offering not just the "what" but the critical "why" behind experimental choices. We will delve into the theoretical underpinnings of solubility, provide robust, field-tested protocols for its determination, and discuss the critical interplay of factors that govern the dissolution of this particular fluorinated aromatic acid. While specific experimental solubility data for 4-Amino-2,5-difluorobenzoic acid is not extensively available in public literature, this guide will equip you with the necessary tools and knowledge to generate this crucial data in your own laboratory setting, ensuring a foundation of scientific integrity and logical application.

The Pivotal Role of Solubility in Drug Development

The solubility of an API is a critical determinant of its journey through the body. For orally administered drugs, dissolution in the gastrointestinal fluids is the prerequisite for absorption and subsequent systemic availability.[3] Poor aqueous solubility can lead to incomplete or erratic absorption, resulting in suboptimal therapeutic outcomes and increased inter-patient variability.[3] Therefore, a thorough characterization of a compound's solubility profile is an indispensable step in the early stages of drug discovery and pre-formulation studies.[4]

This guide will focus on providing a framework for determining the thermodynamic solubility of 4-Amino-2,5-difluorobenzoic acid. It is crucial to distinguish this from kinetic solubility . Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure, where the solution is in equilibrium with the solid state of the compound.[1][5] Kinetic solubility, on the other hand, often refers to the concentration at which a compound, typically dissolved in a cosolvent like DMSO, begins to precipitate when added to an aqueous medium.[6] While kinetic solubility is a useful high-throughput screening parameter in early discovery, thermodynamic solubility provides the fundamental data required for robust formulation development.[1][6]

Physicochemical Landscape of 4-Amino-2,5-difluorobenzoic Acid: An Expert's Perspective

To comprehend the solubility behavior of 4-Amino-2,5-difluorobenzoic acid, we must first examine its molecular architecture and the inherent properties that arise from it.

Molecular Structure:

Caption: Molecular structure of 4-Amino-2,5-difluorobenzoic acid.

The molecule possesses several key functional groups that dictate its physicochemical properties:

  • Aromatic Ring: The benzene ring provides a hydrophobic core.

  • Carboxylic Acid Group (-COOH): This is an acidic functional group, capable of donating a proton. Its ionization state is pH-dependent.

  • Amino Group (-NH2): This is a basic functional group, capable of accepting a proton. Its ionization state is also pH-dependent.

  • Fluorine Atoms (-F): The two fluorine substituents are highly electronegative and can influence the electronic properties of the aromatic ring, the acidity of the carboxylic acid, and the basicity of the amino group. The strategic placement of fluorine atoms is a common tactic in medicinal chemistry to modulate properties like metabolic stability and binding affinity.

Predicting Physicochemical Parameters: pKa and logP

While experimental determination is the gold standard, we can make informed predictions about the pKa (acid dissociation constant) and logP (logarithm of the octanol-water partition coefficient) of 4-Amino-2,5-difluorobenzoic acid based on its structure and data from similar compounds.

  • pKa: The pKa value indicates the strength of an acid. For a molecule with both acidic and basic groups like 4-Amino-2,5-difluorobenzoic acid, we expect at least two pKa values. The carboxylic acid group will have a pKa, and the protonated amino group will have a pKa. The fluorine atoms, being electron-withdrawing, are expected to increase the acidity of the carboxylic acid (lower pKa) compared to benzoic acid (pKa ≈ 4.2). For instance, 4-fluorobenzoic acid has a pKa of 4.14. The amino group, being electron-donating, will slightly decrease the acidity of the carboxylic acid. The interplay of these effects makes precise prediction challenging without computational tools or experimental data. For aminobenzoic acids, there are typically two macroscopic pKa values.[7]

  • logP: The logP value is a measure of a compound's lipophilicity or hydrophobicity. A higher logP indicates greater lipid solubility. The presence of the polar amino and carboxylic acid groups will decrease the logP, while the aromatic ring and fluorine atoms will increase it. For comparison, the logP of 4-fluorobenzoic acid is 2.07. The addition of an amino group will likely lower this value.

Understanding these parameters is crucial as they directly impact solubility. For instance, the solubility of an ionizable compound is highly dependent on the pH of the medium.[8]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[8] The principle is straightforward: an excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then determined analytically.

Causality Behind Experimental Choices

Every step in the shake-flask protocol is designed to ensure the accurate and reproducible measurement of thermodynamic equilibrium.

  • Excess Solid: The presence of an excess of the solid compound is essential to ensure that the solution becomes saturated and remains in equilibrium with the solid phase throughout the experiment.[9]

  • Constant Temperature: Solubility is temperature-dependent.[1] Therefore, maintaining a constant and accurately controlled temperature is critical for obtaining reproducible results.

  • Agitation: Continuous agitation ensures intimate contact between the solid and the solvent, facilitating the dissolution process and helping to reach equilibrium more efficiently.[9]

  • Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This can vary from hours to several days depending on the compound and the solvent.[10] It is often necessary to determine the appropriate equilibration time by sampling at different time points until the concentration of the dissolved solute remains constant.[9]

  • Phase Separation: Complete separation of the undissolved solid from the saturated solution is crucial to avoid overestimation of the solubility. This is typically achieved by filtration or centrifugation.[9][10]

  • Accurate Quantification: A validated analytical method is required to accurately measure the concentration of the dissolved compound in the supernatant.

Step-by-Step Experimental Protocol

This protocol provides a detailed methodology for determining the thermodynamic solubility of 4-Amino-2,5-difluorobenzoic acid.

Materials and Equipment:

  • 4-Amino-2,5-difluorobenzoic acid (high purity)

  • Selected solvents (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile)

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 4-Amino-2,5- difluorobenzoic acid B Add known volume of solvent A->B C Incubate in shaker bath (constant temperature and agitation) B->C D Monitor until equilibrium is reached C->D E Centrifuge or filter the sample D->E F Collect supernatant E->F G Quantify concentration (HPLC or UV-Vis) F->G

Sources

Exploratory

An In-Depth Technical Guide to the Spectral Characterization of 4-Amino-2,5-difluorobenzoic Acid

Introduction Molecular Structure and Its Influence on Spectral Data The arrangement of substituents on the benzene ring in 4-Amino-2,5-difluorobenzoic acid dictates its electronic environment and, consequently, its inter...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Its Influence on Spectral Data

The arrangement of substituents on the benzene ring in 4-Amino-2,5-difluorobenzoic acid dictates its electronic environment and, consequently, its interaction with various spectroscopic probes. The amino group acts as an electron-donating group, increasing electron density primarily at the ortho and para positions. Conversely, the carboxylic acid and fluorine atoms are electron-withdrawing, creating a complex interplay of electronic effects that are reflected in the spectral data.

Figure 1: Molecular Structure of 4-Amino-2,5-difluorobenzoic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Amino-2,5-difluorobenzoic acid, both ¹H and ¹³C NMR will provide critical information on the electronic environment of the aromatic protons and carbons, influenced by the surrounding functional groups.

Proton (¹H) NMR Spectroscopy

Expected ¹H NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12-13Broad Singlet1HCOOH
~7.5 - 7.8Doublet of Doublets1HAr-H
~6.8 - 7.1Doublet of Doublets1HAr-H
~4.5 - 5.5Broad Singlet2HNH₂

Interpretation and Causality:

  • Carboxylic Acid Proton (COOH): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield (~12-13 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.

  • Aromatic Protons (Ar-H): The two aromatic protons will be split into a complex pattern of doublet of doublets due to coupling with each other and with the neighboring fluorine atoms. The exact chemical shifts are influenced by the combined electronic effects of the amino, fluoro, and carboxyl groups. The proton ortho to the carboxyl group is expected to be further downfield due to the deshielding effect of the carbonyl group.

  • Amino Protons (NH₂): The protons of the amino group will also appear as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve 5-10 mg of 4-Amino-2,5-difluorobenzoic acid in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it helps in observing the acidic proton.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Carbon-13 (¹³C) NMR Spectroscopy

Expected ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ, ppm)Assignment
~165 - 170C=O (Carboxylic Acid)
~150 - 160 (d, ¹JCF)C-F
~140 - 150 (d, ¹JCF)C-F
~130 - 140C-NH₂
~115 - 125C-COOH
~110 - 120 (d, ²JCF)Ar-CH
~100 - 110 (d, ²JCF)Ar-CH

Interpretation and Causality:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is the most deshielded carbon and will appear at the lowest field (~165-170 ppm).

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons directly bonded to fluorine will show large one-bond coupling constants (¹JCF). The carbons adjacent to the fluorine atoms will exhibit smaller two-bond coupling constants (²JCF). The carbon attached to the amino group will be shielded relative to an unsubstituted benzene, while the carbon attached to the carboxylic acid group will be deshielded.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be needed due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

cluster_workflow NMR Data Acquisition Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Instrument Setup (400+ MHz Spectrometer) A->B C Data Acquisition (¹H and ¹³C Spectra) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Spectral Interpretation (Chemical Shifts, Coupling, Integration) D->E

Figure 2: General workflow for NMR data acquisition and analysis.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Amino-2,5-difluorobenzoic acid will show characteristic absorption bands for the O-H, N-H, C=O, C-F, and aromatic C-H and C=C bonds.

Expected FTIR Spectral Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretch (asymmetric and symmetric)
2500 - 3300BroadO-H stretch (carboxylic acid)
1680 - 1710StrongC=O stretch (carboxylic acid)
1600 - 1630MediumN-H bend
1450 - 1600Medium to WeakAromatic C=C stretch
1200 - 1300StrongC-N stretch
1100 - 1250StrongC-F stretch
800 - 900StrongAr-H out-of-plane bend

Interpretation and Causality:

  • N-H and O-H Stretching: The N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region. The O-H stretch of the carboxylic acid will be a very broad band from 2500-3300 cm⁻¹, often overlapping with the C-H stretches, due to strong hydrogen bonding.

  • C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.

  • Aromatic Region: The aromatic C=C stretching vibrations will give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.

  • C-F Stretching: The C-F stretching vibrations will produce strong absorption bands in the fingerprint region, typically between 1100 and 1250 cm⁻¹.

  • Out-of-Plane Bending: The substitution pattern on the benzene ring will determine the position of the strong Ar-H out-of-plane bending vibrations, expected in the 800-900 cm⁻¹ range.

Experimental Protocol for FTIR:

  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of 4-Amino-2,5-difluorobenzoic acid with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[1]

    • Place the mixture into a pellet die and apply pressure to form a transparent pellet.[1]

  • Sample Preparation (ATR Method):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[1]

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the instrument and record the sample spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectral Data (Predicted)

m/zInterpretation
173[M]⁺, Molecular ion
156[M - OH]⁺
128[M - COOH]⁺
109[M - COOH - F]⁺

Interpretation and Causality:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (173 g/mol ). Due to the presence of one nitrogen atom, this will be an odd nominal mass, consistent with the Nitrogen Rule.

  • Fragmentation Pattern: The fragmentation of aromatic carboxylic acids is often characterized by the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[2] The presence of the amino and fluoro substituents will also influence the fragmentation pathways. Common fragmentation pathways for amino acids include the loss of the carboxyl group.[3]

Experimental Protocol for MS:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that will induce fragmentation. Electrospray Ionization (ESI) is a softer technique that is less likely to cause extensive fragmentation and is useful for confirming the molecular weight.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

cluster_workflow MS Data Acquisition and Analysis A Sample Introduction (e.g., Direct Probe) B Ionization (e.g., EI or ESI) A->B C Mass Analysis (m/z Separation) B->C D Detection C->D E Spectral Interpretation (Molecular Ion, Fragmentation) D->E

Figure 3: A simplified workflow for mass spectrometry.

Conclusion

The comprehensive spectral analysis of 4-Amino-2,5-difluorobenzoic acid, as predicted in this guide, provides a valuable resource for researchers working with this compound. The interplay of the amino, fluoro, and carboxylic acid functional groups results in a unique and interpretable set of spectral data across NMR, IR, and MS platforms. By following the outlined experimental protocols, scientists can confidently characterize this important molecule and ensure its identity and purity in their research and development endeavors.

References

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Amino-2,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 4-Amino-2,5-difluorobenzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science.[1] Its unique substitution...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-2,5-difluorobenzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring an aniline moiety and a carboxylic acid ortho to a fluorine atom, makes it a key precursor for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of a robust and scalable synthetic route to 4-Amino-2,5-difluorobenzoic acid, commencing from commercially available starting materials. Each synthetic step is detailed with in-depth procedural instructions, mechanistic insights, and critical process parameters. The presented methodology is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.

Introduction

The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated organic compounds are of significant interest in drug discovery and development. 4-Amino-2,5-difluorobenzoic acid, with its trifunctionalized aromatic core, serves as a versatile scaffold for the elaboration of novel chemical entities. This guide delineates a logical and efficient multi-step synthesis, emphasizing the rationale behind the chosen transformations and providing detailed experimental protocols to facilitate its implementation in a laboratory setting.

Overall Synthetic Strategy

The synthesis of 4-Amino-2,5-difluorobenzoic acid can be efficiently achieved through a four-step sequence, beginning with the regioselective functionalization of a difluoronitrobenzene precursor. The overall transformation is depicted below:

Overall Synthesis start 3,4-Difluoronitrobenzene step1 Ammonolysis start->step1 intermediate1 2-Fluoro-4-nitroaniline step1->intermediate1 step2 Sandmeyer Reaction intermediate1->step2 intermediate2 2-Fluoro-4-nitrobenzonitrile step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 2,5-Difluoro-4-nitrobenzoic Acid step3->intermediate3 step4 Reduction intermediate3->step4 product 4-Amino-2,5-difluorobenzoic Acid step4->product

Caption: Overall synthetic workflow for 4-Amino-2,5-difluorobenzoic acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Fluoro-4-nitroaniline via Nucleophilic Aromatic Substitution

The initial step involves the regioselective ammonolysis of 3,4-difluoronitrobenzene. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom para to the nitro group is more activated and is thus preferentially displaced by ammonia.

Reaction:

Step 1 3,4-Difluoronitrobenzene 3,4-Difluoronitrobenzene 2-Fluoro-4-nitroaniline 2-Fluoro-4-nitroaniline 3,4-Difluoronitrobenzene->2-Fluoro-4-nitroaniline NH3, H2O, Cu2O (cat.) High T, High P

Caption: Ammonolysis of 3,4-difluoronitrobenzene.

Protocol:

A detailed procedure for this transformation is outlined in Chinese patent CN101648890B.[2] In a high-pressure reactor, 3,4-difluoronitrobenzene is reacted with an aqueous ammonia solution in the presence of a copper(I) oxide catalyst. The reaction is typically carried out at elevated temperatures (120-130°C) and pressures (1.2-1.8 MPa) to facilitate the substitution.[2] Upon completion, the reaction mixture is cooled, and the product, 2-fluoro-4-nitroaniline, precipitates as a solid which can be isolated by filtration.

ParameterValueReference
Starting Material3,4-Difluoronitrobenzene[2]
ReagentsAqueous Ammonia (25-29 wt%), Copper(I) Oxide[2]
SolventIndustrial Alcohol[2]
Temperature120-130 °C[2]
Pressure1.2-1.8 MPa[2]
Reaction Time18-20 hours[2]
Expected Yield~96%[2]

Causality of Experimental Choices:

  • High Temperature and Pressure: These conditions are necessary to overcome the activation energy for the nucleophilic aromatic substitution on the deactivated ring and to maintain the ammonia in the reaction phase.

  • Copper(I) Oxide Catalyst: While not always strictly necessary for SNAr with ammonia, copper catalysts can facilitate the displacement of fluoride ions, potentially through the formation of a copper-amine complex.

Step 2: Synthesis of 2-Fluoro-4-nitrobenzonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for the conversion of an aromatic amine to a variety of functional groups via a diazonium salt intermediate.[3][4] In this step, 2-fluoro-4-nitroaniline is first diazotized, and the resulting diazonium salt is then reacted with a cyanide source, typically in the presence of a copper(I) catalyst, to yield 2-fluoro-4-nitrobenzonitrile.[2]

Reaction Pathway:

Step 2 start 2-Fluoro-4-nitroaniline diazotization Diazotization (NaNO2, HBr) start->diazotization diazonium Diazonium Salt diazotization->diazonium sandmeyer Sandmeyer Cyanation (CuCN) diazonium->sandmeyer product 2-Fluoro-4-nitrobenzonitrile sandmeyer->product

Caption: Sandmeyer reaction for the synthesis of 2-fluoro-4-nitrobenzonitrile.

Protocol:

A general procedure for the Sandmeyer cyanation involves the following steps[5][6]:

  • Diazotization: Dissolve 2-fluoro-4-nitroaniline in a mixture of a strong acid (e.g., hydrobromic acid) and water, and cool the solution to 0-5°C. Slowly add a solution of sodium nitrite in water while maintaining the low temperature to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction mixture is often gently heated to promote the displacement of the diazonium group with the cyanide nucleophile.[5]

ParameterValueReference
Starting Material2-Fluoro-4-nitroaniline[2]
Diazotization ReagentsSodium Nitrite, Hydrobromic Acid[6]
Cyanation ReagentCopper(I) Cyanide[6]
Temperature (Diazotization)0-5 °C[5]
Solvent (Cyanation)NMP (N-Methyl-2-pyrrolidone)[2]

Expert Insights:

  • The choice of acid for diazotization can be critical. While hydrochloric acid is common, hydrobromic acid is used in the patent literature for the subsequent bromination step, which is then followed by cyanation.[2] A direct cyanation is also a standard Sandmeyer reaction.

  • The stability of the diazonium salt is temperature-dependent; hence, maintaining a low temperature during its formation and subsequent reaction is crucial to prevent decomposition.[7]

Step 3: Hydrolysis of 2,5-Difluoro-4-nitrobenzonitrile to 2,5-Difluoro-4-nitrobenzoic Acid

The nitrile group is readily hydrolyzed to a carboxylic acid under basic conditions. This step involves the treatment of 2,5-difluoro-4-nitrobenzonitrile with a strong base, such as sodium hydroxide, at elevated temperatures.

Reaction:

Step 3 2,5-Difluoro-4-nitrobenzonitrile 2,5-Difluoro-4-nitrobenzonitrile 2,5-Difluoro-4-nitrobenzoic Acid 2,5-Difluoro-4-nitrobenzoic Acid 2,5-Difluoro-4-nitrobenzonitrile->2,5-Difluoro-4-nitrobenzoic Acid 1. NaOH, H2O, 95°C 2. HCl

Caption: Hydrolysis of the nitrile to a carboxylic acid.

Protocol:

A detailed protocol for this hydrolysis is available.[2]

  • To a reaction vessel, add 2,5-difluoro-4-nitrobenzonitrile and a 15% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (approximately 95°C) with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC) until the starting material is consumed.

  • Cool the reaction mixture slightly and then acidify with hydrochloric acid to a pH of about 1, while stirring.

  • Pour the mixture into ice water to precipitate the solid product.

  • Collect the solid by suction filtration and dry to obtain 2,5-difluoro-4-nitrobenzoic acid.

ParameterValueReference
Starting Material2,5-Difluoro-4-nitrobenzonitrile[2]
ReagentsSodium Hydroxide (15% aq.), Hydrochloric Acid[2]
Temperature~95 °C (Reflux)[2]
Expected Yield76%[2]

Trustworthiness of the Protocol:

This hydrolysis is a standard and high-yielding organic transformation. The workup procedure is straightforward, involving precipitation and filtration, which generally affords a product of high purity.

Step 4: Reduction of 2,5-Difluoro-4-nitrobenzoic Acid to 4-Amino-2,5-difluorobenzoic Acid

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[8] Palladium on carbon (Pd/C) is a commonly used catalyst for the reduction of aromatic nitro groups and is generally compatible with carboxylic acids and aryl fluorides.[9][10]

Reaction:

Step 4 2,5-Difluoro-4-nitrobenzoic Acid 2,5-Difluoro-4-nitrobenzoic Acid 4-Amino-2,5-difluorobenzoic Acid 4-Amino-2,5-difluorobenzoic Acid 2,5-Difluoro-4-nitrobenzoic Acid->4-Amino-2,5-difluorobenzoic Acid H2, Pd/C Solvent

Caption: Catalytic hydrogenation of the nitro group.

Protocol:

A general procedure for the catalytic hydrogenation of a nitroaromatic compound is as follows[8][11]:

  • Reactor Setup: In a hydrogenation apparatus (e.g., a Parr shaker or autoclave), charge the reactor with 2,5-difluoro-4-nitrobenzoic acid and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst (typically 5-10 wt%).

  • Hydrogenation: Seal the reactor and purge the system with hydrogen gas several times. Pressurize the reactor with hydrogen to the desired pressure and stir the mixture at a suitable temperature (often room temperature to 50°C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: After the reaction is complete, vent the excess hydrogen and purge the reactor with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 4-Amino-2,5-difluorobenzoic acid. The product can be further purified by recrystallization if necessary.

ParameterRecommended ValueReference
Starting Material2,5-Difluoro-4-nitrobenzoic Acid-
Catalyst5% or 10% Palladium on Carbon[8][10]
Hydrogen SourceHydrogen Gas[8][11]
SolventMethanol, Ethanol, or Ethyl Acetate[11]
TemperatureRoom Temperature to 50 °C[8]
Pressure1-4 atm (or as per equipment)[8]

Alternative Reduction Method: Tin(II) Chloride

An alternative to catalytic hydrogenation is the use of tin(II) chloride (SnCl₂) in an acidic medium.[12] This method is particularly useful if hydrogenation equipment is not available.

Protocol:

A general procedure for SnCl₂ reduction is as follows[12][13]:

  • Dissolve 2,5-difluoro-4-nitrobenzoic acid in a suitable solvent like ethanol.

  • Add a solution of tin(II) chloride dihydrate (typically 4-5 equivalents) in concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and carefully neutralize with a concentrated base (e.g., NaOH) to precipitate tin salts.

  • Extract the product with an organic solvent, wash, dry, and concentrate to obtain the final product.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic pathway to 4-Amino-2,5-difluorobenzoic acid. By providing detailed, step-by-step protocols and explaining the chemical principles behind each transformation, this document serves as a practical resource for researchers and professionals in the field of chemical synthesis. The described methods are robust and can be adapted for various scales of production, contributing to the accessibility of this important fluorinated building block for further research and development.

References

  • CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents.
  • Synthesis of 2-nitro-4,5-difluoroaniline - PrepChem.com. Available at: [Link]

  • On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† | Semantic Scholar. Available at: [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]

  • EP0794936B1 - Method for preparing fluoroanilines from nitrofluorobenzene compounds - Google Patents.
  • Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]

  • p-NITROBENZONITRILE - Organic Syntheses Procedure. Available at: [Link]

  • Standard Operating Procedures - The Sarpong Group. Available at: [Link]

  • and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min - Organic Syntheses Procedure. Available at: [Link]

  • United States Patent (19) - Googleapis.com. Available at: [Link]

  • On the Synthesis of 2-Amino-4,6-difluorobenzonitrile: Highly Selective Formation of 5-Fluoro-3-nitro-1,2-benzoquinone 2-Diazide in the Attempted Sandmeyer Cyanation of 2,4-Difluoro-6-nitrobenzenediazonium Cation† - Journal of Chemical Research, Synopses (RSC Publishing). Available at: [Link]

  • 17.3. Reactions involving arenediazonium salts | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Everything You Need to Know About 3,4-Difluoro Nitrobenzene - Apra Innovative. Available at: [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications. Available at: [Link]

  • Screening of Palladium/Charcoal Catalysts for Hydrogenation of Diene Carboxylates with Isolated-Rings (Hetero)aliphatic Scaffold - NIH. Available at: [Link]

  • Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 - Sciencemadness.org. Available at: [Link]

  • Scheme 3. Reduction of 4-nitroindazole with SnCl 2 in alcohol. - ResearchGate. Available at: [Link]

  • ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. - ResearchGate. Available at: [Link]

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Exploratory

The Strategic Role of 4-Amino-2,5-difluorobenzoic Acid in Modern Organic Synthesis: A Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful and efficient construction of complex therapeutic agents. Among the vas...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful and efficient construction of complex therapeutic agents. Among the vast arsenal of available synthons, 4-Amino-2,5-difluorobenzoic acid has emerged as a cornerstone intermediate, particularly in the development of targeted therapies. Its unique structural and electronic properties, conferred by the judicious placement of amino and fluoro substituents on a benzoic acid scaffold, provide a versatile platform for the synthesis of high-value pharmaceutical compounds. This technical guide offers an in-depth exploration of the synthesis, properties, and strategic applications of 4-Amino-2,5-difluorobenzoic acid, providing researchers, scientists, and drug development professionals with field-proven insights and detailed methodologies.

Physicochemical Properties and Characterization: A Foundation for Synthetic Utility

4-Amino-2,5-difluorobenzoic acid is a stable, crystalline solid at room temperature. The interplay of the electron-donating amino group and the strongly electron-withdrawing fluorine atoms and carboxylic acid group creates a unique electronic environment that dictates its reactivity and physicochemical properties. These properties are crucial for its application in multi-step synthetic sequences, influencing solubility, reactivity, and the conditions required for subsequent transformations.

PropertyValueSource
CAS Number 773108-64-8[1][2]
Molecular Formula C₇H₅F₂NO₂[1]
Molecular Weight 173.12 g/mol [1]
Appearance Off-white to white crystalline powder[1]
Purity ≥99.0%[1]
Boiling Point 316.5 °C at 760 mmHg[1]
Density 1.536 g/cm³[1]
Flash Point 145.2 °C[1]

A comprehensive characterization is essential to confirm the identity and purity of 4-Amino-2,5-difluorobenzoic acid before its use in synthesis. While a publicly available, comprehensive set of spectral data is not readily found in a single source, typical analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure and substitution pattern of the aromatic ring. In a solvent like DMSO-d₆, one would expect to see distinct signals for the aromatic protons and carbons, with characteristic couplings to the fluorine atoms.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide additional structural information. For benzoic acid derivatives, common fragmentation includes the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the primary amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F stretches.

Synthesis of 4-Amino-2,5-difluorobenzoic Acid: A Reliable and Scalable Approach

A robust and scalable synthesis of 4-Amino-2,5-difluorobenzoic acid is critical for its widespread application. A common and efficient method involves the catalytic reduction of its nitro precursor, 2,5-difluoro-4-nitrobenzoic acid. This precursor can be synthesized from commercially available starting materials.[4][5]

Experimental Protocol: Catalytic Hydrogenation of 2,5-Difluoro-4-nitrobenzoic Acid

This protocol is adapted from established procedures for the reduction of aromatic nitro compounds.[6][7][8]

Materials:

  • 2,5-Difluoro-4-nitrobenzoic acid

  • Palladium on carbon (5-10% Pd/C)

  • Methanol or Ethanol

  • Pressurized hydrogenation vessel (autoclave)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve 2,5-difluoro-4-nitrobenzoic acid (1.0 equivalent) in methanol or ethanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst (typically 1-5 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 4-Amino-2,5-difluorobenzoic acid. The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly efficient and selective catalyst for the reduction of aromatic nitro groups in the presence of other reducible functional groups like carboxylic acids.

  • Solvent: Methanol and ethanol are excellent solvents for both the starting material and the product, and they are compatible with the catalytic hydrogenation conditions.

  • Pressure: The use of pressurized hydrogen increases the rate of the reaction, allowing for completion in a reasonable timeframe.

The Pivotal Role in the Synthesis of Kinase Inhibitors: The Case of Vemurafenib

4-Amino-2,5-difluorobenzoic acid is a crucial building block in the synthesis of numerous kinase inhibitors, which are at the forefront of targeted cancer therapy.[1][9] A prime example of its application is in the synthesis of Vemurafenib (PLX4032) , a potent inhibitor of the BRAF V600E mutated kinase, which is approved for the treatment of metastatic melanoma.[10][11]

The core structure of Vemurafenib contains a 3-amino-2,5-difluorobenzamide moiety, which is directly derived from 4-Amino-2,5-difluorobenzoic acid. The fluorine atoms on the phenyl ring play a critical role in modulating the drug's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity to the target kinase.[12]

Synthetic Workflow for Vemurafenib Intermediate

The following diagram illustrates the key transformation of 4-Amino-2,5-difluorobenzoic acid into a core intermediate for Vemurafenib synthesis.

G cluster_start Starting Material cluster_reaction Amide Bond Formation cluster_product Vemurafenib Intermediate A 4-Amino-2,5-difluorobenzoic acid B Activation of Carboxylic Acid (e.g., with SOCl₂ or a coupling reagent) A->B Step 1 C Reaction with Propane-1-sulfonamide B->C Step 2 D N-(4-amino-2,5-difluorophenyl)propane-1-sulfonamide C->D Formation of Sulfonamide

Caption: Synthetic workflow for a key Vemurafenib intermediate.

Experimental Protocol: Amide Bond Formation

This generalized protocol outlines the crucial amide bond formation step, a common transformation for 4-Amino-2,5-difluorobenzoic acid in drug synthesis.[4][13][14][15]

Materials:

  • 4-Amino-2,5-difluorobenzoic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling reagent (e.g., HATU, HOBt/EDC)

  • The desired amine (e.g., propane-1-sulfonamide for a Vemurafenib precursor)

  • Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF))

  • A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

Procedure (via Acyl Chloride):

  • Acyl Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 4-Amino-2,5-difluorobenzoic acid (1.0 equivalent) in an excess of thionyl chloride. Gently reflux the mixture until the solid dissolves and the reaction is complete (monitored by the cessation of gas evolution).

  • Removal of Excess Reagent: Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-amino-2,5-difluorobenzoyl chloride.

  • Amide Coupling: In a separate flask, dissolve the amine (1.0-1.2 equivalents) and the base (2.0-3.0 equivalents) in the anhydrous solvent.

  • Reaction: Cool the amine solution in an ice bath and slowly add a solution of the crude acyl chloride in the same anhydrous solvent.

  • Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Causality and Trustworthiness:

  • The conversion of the carboxylic acid to an acyl chloride significantly increases its electrophilicity, facilitating the reaction with the amine, which is a nucleophile.

  • The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the desired amine nucleophile.

  • Conducting the reaction under anhydrous conditions is essential to prevent the hydrolysis of the highly reactive acyl chloride back to the carboxylic acid.

Reactivity and Mechanistic Considerations: The Influence of Fluoro Substituents

The presence of two fluorine atoms on the aromatic ring of 4-Amino-2,5-difluorobenzoic acid has a profound impact on its reactivity.

  • Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) deactivates the aromatic ring towards electrophilic aromatic substitution. However, it also increases the acidity of the carboxylic acid proton.

  • Mesomeric Effect: The fluorine atoms also exert a weak electron-donating mesomeric effect (+M) through their lone pairs of electrons.

  • Ortho- and Para-Directing Effects: The powerful electron-donating amino group is a strong activating and ortho-, para-directing group. In electrophilic aromatic substitution reactions, this directing effect will dominate over the deactivating effect of the fluorine atoms and the meta-directing carboxylic acid group.

  • Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group can activate the ring towards nucleophilic aromatic substitution, although this is less common for fluorinated benzenes compared to those with other halogens.

Conclusion: A Strategically Important Building Block for Future Drug Discovery

4-Amino-2,5-difluorobenzoic acid is more than just a chemical intermediate; it is a strategic tool in the hands of medicinal chemists and process development scientists. Its unique combination of functional groups and the modulating influence of its fluorine substituents make it an invaluable building block for the synthesis of complex and highly functionalized molecules. As the demand for targeted therapeutics, particularly kinase inhibitors, continues to grow, the importance of 4-Amino-2,5-difluorobenzoic acid in the drug development pipeline is set to increase. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of next-generation medicines.

References

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Foundational

Introduction: The Transformative Influence of Fluorine in Molecular Science

An In-depth Technical Guide to the Applications of Fluorinated Benzoic Acid Derivatives The strategic introduction of fluorine into organic molecules represents one of the most powerful strategies in modern chemical and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of Fluorinated Benzoic Acid Derivatives

The strategic introduction of fluorine into organic molecules represents one of the most powerful strategies in modern chemical and pharmaceutical science.[1] Fluorine, being the most electronegative element, possesses a unique combination of properties—a small van der Waals radius (1.47 Å), high C-F bond strength, and the ability to alter the electronic landscape of a molecule.[2] These characteristics can profoundly influence a compound's physicochemical properties, including its acidity, metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4]

Among the vast array of fluorinated scaffolds, fluorinated benzoic acids have emerged as exceptionally valuable building blocks and key intermediates.[1][5] Their derivatives are integral to a wide spectrum of applications, from life-saving pharmaceuticals and advanced agrochemicals to high-performance polymers and liquid crystals. This guide offers a comprehensive exploration of the core applications of fluorinated benzoic acid derivatives, providing field-proven insights, detailed methodologies, and an in-depth analysis of the causality behind their functional advantages.

Chapter 1: The Fluorine Advantage: Modulating Physicochemical and Pharmacokinetic Properties

The decision to incorporate fluorine is a deliberate design choice aimed at optimizing molecular behavior. The substitution of even a single hydrogen atom with fluorine can lead to dramatic changes in a molecule's profile, a phenomenon medicinal chemists leverage to refine drug candidates.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[6][7] Placing fluorine at a metabolically vulnerable position (e.g., a para-position on an aromatic ring) can block oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[1][8]

  • Acidity (pKa) Modulation: The strong electron-withdrawing inductive effect of fluorine can significantly lower the pKa of a nearby acidic proton, such as the one on a carboxylic acid group.[1] This is most pronounced in the ortho position, where the proximity of the fluorine atom provides a powerful stabilizing effect on the carboxylate anion.[1][9] This modulation of acidity is critical for optimizing a drug's solubility and its ability to interact with target proteins.

  • Lipophilicity and Permeability: The effect of fluorine on lipophilicity is context-dependent. While highly fluorinated motifs like a trifluoromethyl (-CF3) group are lipophilic, a single fluorine atom can increase the polarity of a C-H bond. This allows for fine-tuning of a molecule's ability to permeate biological membranes, a crucial factor in drug absorption and distribution.[4]

  • Conformational Control and Binding Affinity: Fluorine can engage in unique non-covalent interactions, including hydrogen bonds and halogen bonds, which can help lock a molecule into a specific, biologically active conformation.[10] This pre-organization can enhance binding affinity to a target enzyme or receptor, leading to increased potency.[3]

Table 1: Impact of Fluorine Substitution on Molecular Properties
PropertyEffect of FluorinationRationale & Consequence
Metabolic Stability IncreasedHigh C-F bond energy blocks enzymatic oxidation, leading to longer drug half-life.[6][7]
Acidity (pKa) Decreased (Acidity Increased)Strong inductive electron-withdrawal by fluorine stabilizes the conjugate base, enhancing interactions with biological targets.[1]
Lipophilicity Modulated (Increased or Decreased)Can be fine-tuned based on the degree and position of fluorination to optimize membrane permeability.[4]
Binding Affinity Often IncreasedCan form favorable orthogonal dipole-dipole interactions and hydrogen bonds, enhancing target engagement.[2][3]
Conformation RestrictedSteric and electronic effects can favor specific rotamers, locking the molecule in a bioactive conformation.[3]

Chapter 2: Pioneering Applications in Drug Discovery and Development

Fluorinated benzoic acid derivatives are ubiquitous in medicinal chemistry, serving as foundational scaffolds for a multitude of therapeutic agents.[5][11] Their utility spans from established drugs to novel candidates in active development.

Case Study: Flufenamic Acid and the Fenamate Class of NSAIDs

Flufenamic acid, a derivative of anthranilic acid (2-aminobenzoic acid), is a classic example of a fluorinated benzoic acid derivative used as a nonsteroidal anti-inflammatory drug (NSAID).[12][13] Developed in the 1960s, its structure features a trifluoromethyl (-CF3) group, which is fundamental to its pharmacological profile.[12]

Mechanism of Action: The primary mechanism of flufenamic acid is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[14][15] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[14] By blocking the COX pathway, flufenamic acid reduces the production of these pro-inflammatory molecules.[1]

Beyond COX inhibition, flufenamic acid exhibits a multi-faceted pharmacological profile by modulating various ion channels, including chloride, potassium, and L-type calcium channels.[13][16] This activity contributes to its analgesic effects by influencing neuronal excitability.[14]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1_COX2 COX-1 & COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1_COX2->Prostaglandins Inflammation_Pain Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain Flufenamic_Acid Flufenamic Acid (Fluorinated Benzoic Acid Derivative) Flufenamic_Acid->COX1_COX2 Inhibition

Caption: The Cyclooxygenase (COX) Signaling Pathway and Point of Inhibition.

Modern Therapeutic Applications

The role of these derivatives extends far beyond NSAIDs:

  • Oncology: They are crucial intermediates in the synthesis of potent kinase inhibitors, a critical class of cancer therapeutics that target cell signaling pathways.[17]

  • Antimicrobial Agents: Novel hydrazide hydrazones and pyrazole derivatives of fluorobenzoic acid have been synthesized and evaluated as potential antimicrobial agents to combat the rise of drug-resistant pathogens.[18][19]

  • Neuroprotective Agents: Derivatives of 2-fluorobenzoic acid have been explored for their potential as neuroprotective agents.[1]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to determine the inhibitory potency (IC50) of a fluorinated benzoic acid derivative against COX-1 and COX-2 enzymes.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 enzyme (ovine) and COX-2 enzyme (human, recombinant)

  • Arachidonic acid (substrate)

  • Test compounds (fluorinated benzoic acid derivatives) dissolved in DMSO

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Prostaglandin screening EIA kit (e.g., for PGE2)

  • 96-well microplates

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM.

  • Enzyme Reaction Setup: In a 96-well plate, add the reaction buffer, the enzyme (either COX-1 or COX-2), and the test compound dilution (or DMSO for control wells). Incubate for 15 minutes at 37°C.

  • Initiate Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Reaction Quenching: After a set time (e.g., 2 minutes), stop the reaction by adding a solution of 1 M HCl.

  • Quantify Prostaglandin Production: Measure the amount of PGE2 produced using a competitive Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions. The absorbance is read using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis p1 Prepare Serial Dilutions of Test Compound in DMSO r1 Add Buffer, Enzyme (COX-1 or COX-2), and Test Compound to Plate p1->r1 r2 Incubate (15 min, 37°C) r1->r2 r3 Add Arachidonic Acid (Substrate) r2->r3 r4 Quench Reaction (1 M HCl) r3->r4 a1 Quantify PGE2 Production via EIA r4->a1 a2 Calculate % Inhibition a1->a2 a3 Determine IC50 Value a2->a3

Caption: Experimental Workflow for the In Vitro COX Inhibition Assay.

Chapter 3: Innovations in Agrochemicals

The "fluorine advantage" is also heavily exploited in the agrochemical industry. Fluorinated benzoic acid derivatives serve as vital intermediates for herbicides, fungicides, and insecticides, enhancing their biological activity and stability.[5][11]

The inclusion of fluorine can:

  • Increase Efficacy: The fluorine atom can enhance the binding of the molecule to its target enzyme in the weed or pest, leading to higher potency.[20]

  • Improve Selectivity: Strategic fluorination can make a herbicide more effective against specific weed species while being less harmful to the desired crop.[11]

  • Enhance Stability: Resistance to metabolic degradation not only applies to pharmaceuticals but also to agrochemicals, leading to longer persistence and effectiveness in the field.[5]

For example, fluorinated N-phenylalkanesulfonamides and α-trifluoroanisole derivatives containing phenylpyridine moieties have demonstrated significant herbicidal activity against various broadleaf weeds.[21][22]

Chapter 4: Advanced Functional Materials

The unique electronic and physical properties conferred by fluorination make these benzoic acid derivatives ideal building blocks for a range of advanced materials.

  • Liquid Crystals: The polarity, rigidity, and specific molecular shape of fluorinated benzoic acid derivatives make them essential components in liquid crystal mixtures used in displays (LCDs). They help to optimize properties such as viscosity, optical anisotropy, and dielectric anisotropy.[5]

  • High-Performance Polymers: While polytetrafluoroethylene (PTFE), or Teflon, is the most famous fluoropolymer, the principles of its remarkable chemical inertness, thermal stability, and low coefficient of friction apply more broadly.[23][24][25] Fluorinated benzoic acids can be used as monomers or additives to create specialty polymers with enhanced thermal resistance and unique surface properties.[11]

  • Crystal Engineering: The ability of fluorine to participate in a variety of intermolecular interactions (C-F···H, C-F···F, C-F···π) is a powerful tool in crystal engineering.[26] Researchers can use fluorinated benzoic acids to guide the self-assembly of molecules into specific crystalline architectures (supramolecular synthons), allowing for the design of materials with tailored optical or electronic properties.[10][27]

Chapter 5: Synthesis and Methodologies

The synthesis of fluorinated benzoic acid derivatives is a cornerstone of modern fluorine chemistry. Several methods are employed, with the choice depending on the desired substitution pattern and the nature of the starting material.

Key Synthetic Routes
  • Nucleophilic Aromatic Substitution (SNA_r): In substrates with strong electron-withdrawing groups (like a nitro group), a halogen can be displaced by a fluoride ion (e.g., from CsF or KF).

  • The Schiemann Reaction: This classic method involves the thermal decomposition of a diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline. It is a reliable way to introduce a single fluorine atom onto an aromatic ring.[28]

  • Modern Fluorination Reagents: A host of electrophilic ("F+") and nucleophilic ("F-") fluorinating agents have been developed to provide milder and more selective routes to these compounds.

Protocol: Synthesis of 2-Amino-3-fluorobenzoic acid

This protocol is adapted from a procedure reported in Organic Syntheses and demonstrates a practical, multi-step synthesis of a valuable fluorinated anthranilic acid intermediate.[29]

Objective: To synthesize 2-amino-3-fluorobenzoic acid from 2-fluoroaniline.

Step 1: Synthesis of N-(2-fluorophenyl)formamide

  • In a round-bottomed flask, combine 2-fluoroaniline and a slight excess of formic acid.

  • Heat the mixture under reflux for 2-3 hours.

  • Cool the reaction mixture and pour it into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and dry to yield N-(2-fluorophenyl)formamide.

Step 2: Synthesis of 7-Fluoroisatin

  • In a three-necked flask fitted with a condenser and thermometer, heat concentrated sulfuric acid to 70°C.

  • Carefully add the N-(2-fluorophenyl)formamide from Step 1 portion-wise over 1 hour.

  • Heat the resulting solution to 90°C for 60 minutes.

  • Cool the mixture to room temperature and pour it rapidly into a vigorously stirred mixture of ice water and ethyl acetate.

  • Separate the organic layer and extract the aqueous phase with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 7-fluoroisatin.

Step 3: Synthesis of 2-Amino-3-fluorobenzoic acid

  • In a flask, dissolve the 7-fluoroisatin from Step 2 in 1 M aqueous sodium hydroxide solution.

  • Add 30% hydrogen peroxide solution dropwise over 45 minutes, allowing the temperature to rise to 30-40°C.

  • After 1.5 hours, carefully acidify the reaction mixture with 3 M hydrochloric acid to a pH of ~1 to precipitate the product.

  • Stir for one hour, then collect the solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield pure 2-amino-3-fluorobenzoic acid.[29]

Synthesis_Workflow cluster_step1 Step 1: Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Oxidative Cleavage A 2-Fluoroaniline s1 Reflux with Formic Acid A->s1 B N-(2-fluorophenyl)formamide s2 Heat in conc. H₂SO₄ B->s2 C 7-Fluoroisatin s3 1. NaOH, H₂O₂ 2. HCl C->s3 D 2-Amino-3-fluorobenzoic acid s1->B s2->C s3->D

Caption: Synthetic Pathway for 2-Amino-3-fluorobenzoic Acid.

Conclusion

Fluorinated benzoic acid derivatives represent a class of compounds whose importance cannot be overstated. Their strategic application has led to significant advancements across pharmaceuticals, agrochemicals, and materials science. The unique properties of the fluorine atom provide chemists and researchers with a powerful tool to fine-tune molecular properties, overcoming challenges in metabolic stability, bioavailability, and material performance. As synthetic methodologies become more sophisticated and our understanding of fluorine's subtle effects deepens, the innovative applications for these versatile building blocks will undoubtedly continue to expand, paving the way for the next generation of advanced molecules and materials.

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Exploratory

A Comprehensive Technical Guide to the Safe Handling of 4-Amino-2,5-difluorobenzoic Acid

Introduction 4-Amino-2,5-difluorobenzoic acid is a fluorinated aromatic compound of significant interest in pharmaceutical research and development. The strategic incorporation of fluorine atoms can modulate the physicoc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2,5-difluorobenzoic acid is a fluorinated aromatic compound of significant interest in pharmaceutical research and development. The strategic incorporation of fluorine atoms can modulate the physicochemical and pharmacokinetic properties of drug candidates, making this and similar compounds valuable building blocks in medicinal chemistry.[1][2] However, the unique reactivity and potential biological activity of such molecules necessitate a thorough understanding of their hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of 4-Amino-2,5-difluorobenzoic acid, intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: Understanding the "Why"

4-Amino-2,5-difluorobenzoic acid is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[3][4] A comprehensive risk assessment is the cornerstone of safe handling.

Physicochemical Properties and Associated Hazards

A summary of the key physicochemical properties of 4-Amino-2,5-difluorobenzoic acid is presented in the table below.

PropertyValueImplication for Handling
Physical State Solid, powderRisk of dust inhalation and dispersion.
GHS Classification Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)Direct contact can cause irritation. Inhalation of dust can lead to respiratory issues.
Hazard Statements H315, H319, H335Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
Signal Word WarningIndicates a moderate level of hazard.

The powdered form of this compound presents a significant inhalation risk, a common challenge when handling active pharmaceutical ingredients (APIs).[5][6] Fine powders can easily become airborne, leading to respiratory tract irritation.[3] Furthermore, as with many aromatic amines and fluorinated compounds, there is the potential for skin and eye irritation upon direct contact.

Toxicological Profile: Insights from Structurally Related Compounds

While specific toxicological data for 4-Amino-2,5-difluorobenzoic acid is not extensively published, data from related aminobenzoic acids suggests that acute oral toxicity is a potential concern.[7][8] The primary hazards are irritant effects, but systemic effects cannot be ruled out, especially with chronic exposure. The fluorine substituents can alter the metabolic pathways of the molecule, potentially leading to the formation of reactive metabolites.[9]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls: The First Line of Defense

All work with 4-Amino-2,5-difluorobenzoic acid powder should be conducted in a well-ventilated area. For tasks involving the handling of the dry powder, a certified chemical fume hood is mandatory to prevent the inhalation of airborne particles.[10][11] For larger scale operations or when handling highly potent compounds, more advanced containment solutions like glove boxes or ventilated balance enclosures should be considered to further limit operator exposure.[5][12] Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[3]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[11] A face shield should be worn in addition to goggles when there is a risk of splashing or significant dust generation.[11]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[13] It is good practice to double-glove, especially when handling the pure compound.[11] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the chemical.

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, or during spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95) is required.[13]

  • Protective Clothing: A lab coat must be worn to protect street clothes and skin.[13] For procedures with a higher risk of contamination, disposable coveralls may be necessary.

The following diagram illustrates the logical workflow for selecting and using appropriate PPE.

PPE_Workflow PPE Selection and Use Workflow for 4-Amino-2,5-difluorobenzoic Acid cluster_assessment Risk Assessment cluster_ppe_selection PPE Selection cluster_procedure Procedure Start Start: Task Involving 4-Amino-2,5-difluorobenzoic Acid AssessTask Assess Task: - Scale of work - Potential for dust/aerosol generation - Risk of splashes Start->AssessTask SelectEye Eye Protection: - Chemical safety goggles (minimum) - Face shield (if splash risk) AssessTask->SelectEye SelectGloves Hand Protection: - Nitrile gloves - Consider double-gloving AssessTask->SelectGloves SelectBody Body Protection: - Lab coat - Disposable coveralls (if high contamination risk) AssessTask->SelectBody SelectRespiratory Respiratory Protection: - Is dust/aerosol generation likely? - Is work outside a fume hood? AssessTask->SelectRespiratory DecisionRespiratory Use NIOSH-approved respirator with particulate filter SelectRespiratory->DecisionRespiratory NoRespirator Respirator not required (with adequate engineering controls) DecisionRespiratory->NoRespirator No UseRespirator Use Respirator DecisionRespiratory->UseRespirator Yes DonPPE Don PPE in Correct Order: 1. Gown/Coveralls 2. Respirator (if needed) 3. Goggles/Face Shield 4. Gloves NoRespirator->DonPPE UseRespirator->DonPPE PerformTask Perform Task in Designated Area (e.g., Fume Hood) DonPPE->PerformTask DoffPPE Doff PPE in Correct Order to Avoid Contamination: 1. Gloves 2. Gown/Coveralls 3. Goggles/Face Shield 4. Respirator (if used) PerformTask->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: PPE Selection and Use Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for maintaining a safe laboratory environment.

General Handling Practices
  • Always handle 4-Amino-2,5-difluorobenzoic acid in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination of the general laboratory space.[10][11]

  • Avoid the formation of dust and aerosols.[4]

  • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

  • Ensure all containers are clearly labeled with the chemical name and associated hazards.[11]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

Storage Requirements
  • Store 4-Amino-2,5-difluorobenzoic acid in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from incompatible materials such as strong oxidizing agents.[14]

  • The storage area should be clearly marked, and access should be restricted to authorized personnel.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures
  • Inhalation: Remove the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][14]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[15][16] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][14] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[14]

Spill Response

The procedure for cleaning up a spill of 4-Amino-2,5-difluorobenzoic acid depends on the size and location of the spill.

  • Minor Spills (inside a fume hood):

    • Alert others in the immediate area.

    • Ensure appropriate PPE is worn.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a labeled container for hazardous waste.

    • Decontaminate the area with a suitable cleaning agent and wipe dry.

  • Major Spills (outside a fume hood or a large quantity):

    • Evacuate the area immediately.[15]

    • Alert laboratory personnel and the institutional safety office.

    • Prevent entry into the affected area.

    • Allow only trained personnel with appropriate respiratory protection to enter and clean up the spill.

The following decision tree outlines the appropriate response to a chemical spill.

Spill_Response_Workflow Spill Response Decision Tree for 4-Amino-2,5-difluorobenzoic Acid cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill Spill of 4-Amino-2,5-difluorobenzoic Acid Occurs AssessSpill Assess Spill: - Quantity - Location (in/out of hood) - Immediate danger? Spill->AssessSpill MinorSpill Minor Spill (Small quantity, contained in fume hood) AssessSpill->MinorSpill Minor MajorSpill Major Spill (Large quantity, outside fume hood, potential for exposure) AssessSpill->MajorSpill Major AlertArea Alert personnel in immediate area MinorSpill->AlertArea Evacuate Evacuate the area immediately MajorSpill->Evacuate DonPPE Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) AlertArea->DonPPE Contain Gently cover with inert absorbent material DonPPE->Contain Collect Sweep into a labeled hazardous waste container Contain->Collect Decontaminate Clean the spill area with soap and water Collect->Decontaminate Notify Notify lab supervisor and institutional safety office Evacuate->Notify Restrict Restrict access to the spill area Notify->Restrict TrainedCleanup Allow only trained emergency responders to clean up Restrict->TrainedCleanup

Caption: Spill Response Decision Tree.

Waste Disposal

Proper disposal of 4-Amino-2,5-difluorobenzoic acid and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All waste containing 4-Amino-2,5-difluorobenzoic acid, including contaminated PPE and spill cleanup materials, must be collected in a clearly labeled, sealed, and compatible container.[11]

  • Disposal Method: As a fluorinated organic compound, this chemical waste should be disposed of as hazardous waste.[13] Incineration at a licensed facility is a common method for the destruction of halogenated organic compounds.[17][18] Do not dispose of this chemical down the drain or in regular trash.

  • Documentation: Maintain accurate records of the amount of waste generated and the date of disposal in accordance with institutional and local regulations.[13]

Conclusion

4-Amino-2,5-difluorobenzoic acid is a valuable tool in drug discovery, but its safe use hinges on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating robust engineering controls, appropriate personal protective equipment, and well-defined handling and emergency procedures, researchers can mitigate the risks associated with this compound and maintain a safe and productive laboratory environment.

References

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  • Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Retrieved from [Link]

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Foundational

A Technical Guide to the Stability and Storage of 4-Amino-2,5-difluorobenzoic Acid

Prepared by: Gemini, Senior Application Scientist Introduction 4-Amino-2,5-difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a critical building block in organic synthesis, particularly in the...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Amino-2,5-difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a critical building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and other fine chemicals.[1] Its unique substitution pattern, featuring an activating amino group and deactivating fluorine atoms on the benzene ring, imparts specific reactivity and physicochemical properties that are valuable in medicinal chemistry and materials science. Understanding the stability and degradation profile of this compound is paramount for researchers, scientists, and drug development professionals to ensure its quality, purity, and integrity throughout its lifecycle, from synthesis and storage to its application in complex chemical transformations.

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Amino-2,5-difluorobenzoic acid. It delves into its physicochemical properties, potential degradation pathways, and robust experimental protocols for assessing its stability under various stress conditions. The methodologies outlined herein are grounded in established scientific principles and regulatory guidelines, such as those from the International Council for Harmonisation (ICH), to ensure scientific integrity and trustworthiness.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Amino-2,5-difluorobenzoic acid is fundamental to predicting its behavior and stability. The following table summarizes key properties based on available data.

PropertyValueSource
CAS Number 773108-64-8[2]
Molecular Formula C₇H₅F₂NO₂
Molecular Weight 173.12 g/mol
Physical Form Solid, typically a tan to yellow powder[3]
Melting Point Approximately 210°C (with decomposition)[3]
Purity Commonly available at ≥97% or ≥99.0%[1]
Solubility Slightly soluble in water, with increased solubility in acidic or basic solutions. Soluble in organic solvents like methanol and acetonitrile.[3]
Storage Temperature Recommended at room temperature or refrigerated (2-8°C)[3][4]

Stability Profile and Potential Degradation Pathways

4-Amino-2,5-difluorobenzoic acid, like many substituted aromatic amines and carboxylic acids, is susceptible to degradation under certain environmental conditions.[3] The primary functional groups—the aromatic amine and the carboxylic acid—are the most likely sites for chemical transformation. The fluorine substituents are generally stable but can be displaced under harsh conditions.[3]

1. Oxidation: The aromatic amino group is prone to oxidation, which can be initiated by exposure to air (autoxidation), light, or oxidizing agents.[3][5] This can lead to the formation of colored impurities, such as nitroso and nitro derivatives, and may also result in the formation of complex oligomeric or polymeric species.[3][6] Discoloration of the solid compound, often observed as a darkening over time, is a common indicator of oxidative degradation.[3]

2. Thermal Degradation: At elevated temperatures, particularly around its melting point, the primary thermal degradation pathway for aminobenzoic acids is decarboxylation.[1][3][7][8] This involves the loss of carbon dioxide (CO₂) from the carboxylic acid group to form 2,5-difluoroaniline. Further heating can lead to the fragmentation of the aromatic ring, producing hazardous decomposition products such as nitrogen oxides (NOx) and hydrogen fluoride (HF) under combustion conditions.[8]

3. Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce complex photochemical reactions.[3] Aromatic amines can undergo photo-oxidation, leading to colored degradation products.[9] While the carbon-fluorine bond is strong, studies on other fluorinated aromatic compounds suggest that photolysis can lead to defluorination under certain conditions, resulting in the formation of fluoride ions.[2][4][10] The specific photodegradation pathway for 4-Amino-2,5-difluorobenzoic acid would require dedicated photostability studies as outlined in ICH guideline Q1B.[6][7][8][11][12]

4. Hydrolytic Degradation: While generally stable in solid form, in solution, the compound's stability can be pH-dependent. Under strongly acidic or basic conditions, especially at elevated temperatures, hydrolysis could potentially occur, although this is generally less common for the functional groups present compared to esters or amides. The stability of similar aminobenzoic acid derivatives has been shown to be affected by pH and temperature in aqueous solutions.[11]

Recommended Storage and Handling

To maintain the purity and integrity of 4-Amino-2,5-difluorobenzoic acid, proper storage and handling are crucial. Based on manufacturer recommendations and the compound's chemical nature, the following practices are advised:

  • Temperature: For long-term storage, it is recommended to store the compound in a cool environment, with some suppliers suggesting refrigeration at 2-8°C.[4] For shorter periods, storage at room temperature is also acceptable.

  • Atmosphere: To mitigate oxidative degradation, store the compound under an inert atmosphere, such as argon or nitrogen, especially for long-term storage or for high-purity applications.[3]

  • Light: Protect the compound from light by storing it in an amber or opaque container.[3]

  • Moisture: Keep the container tightly closed to prevent moisture absorption, as the presence of water could potentially facilitate hydrolytic or other degradation pathways, particularly if acidic or basic impurities are present.

  • General Handling: Handle the compound in a well-ventilated area, avoiding the formation of dust.[13] Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound can cause skin and eye irritation.[14][15]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of 4-Amino-2,5-difluorobenzoic acid involves both forced degradation studies and long-term stability testing. These studies are essential for identifying potential degradants, developing stability-indicating analytical methods, and determining appropriate storage conditions and re-test dates.[5][16][17][18][19]

Forced Degradation (Stress Testing)

Forced degradation studies deliberately expose the compound to harsh conditions to accelerate its decomposition.[18] This helps to elucidate degradation pathways and provides samples for the development of a stability-indicating analytical method.[5] A typical forced degradation study for 4-Amino-2,5-difluorobenzoic acid would involve the following conditions:

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL stock solution in Methanol/Water acid Acid Hydrolysis 1M HCl, 60°C, 24h prep->acid Expose to stress base Base Hydrolysis 1M NaOH, 60°C, 24h prep->base Expose to stress oxidation Oxidative Degradation 3% H₂O₂, RT, 24h prep->oxidation Expose to stress thermal_solution Thermal (Solution) 60°C, 48h prep->thermal_solution Expose to stress photo Photolytic Degradation ICH Q1B conditions (UV/Vis light) prep->photo Expose to stress sampling Sample at 0, 4, 8, 24h (or as appropriate) acid->sampling base->sampling oxidation->sampling thermal_solid Thermal (Solid) 105°C, 48h analyze Analyze by Stability-Indicating HPLC-UV/DAD Method thermal_solid->analyze Analyze solid sample thermal_solution->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize neutralize->analyze

Caption: Workflow for forced degradation studies.

Step-by-Step Protocols:

  • Acid Hydrolysis:

    • Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 1 M hydrochloric acid.

    • Heat the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 1 M sodium hydroxide.

    • Dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 1 M sodium hydroxide.

    • Heat the mixture at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 1 M hydrochloric acid.

    • Dilute for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Solid State: Store a known quantity of the solid compound in an oven at 105°C for 48 hours. At specified time points, withdraw samples, allow them to cool, and prepare solutions for analysis.

    • Solution State: Heat the stock solution at 60°C for 48 hours. At specified time points, withdraw aliquots and dilute for analysis.

  • Photolytic Degradation:

    • Expose both the solid compound and the stock solution to light conditions as specified in ICH guideline Q1B.[6][7][8][11][12] This typically involves exposure to a minimum of 1.2 million lux hours of visible light and 200 watt hours per square meter of UVA light.

    • A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

    • Analyze the samples after the exposure period.

Long-Term Stability Testing

Long-term stability studies evaluate the chemical and physical integrity of the compound under recommended storage conditions over an extended period.

Long_Term_Stability_Workflow cluster_setup Study Setup cluster_testing Testing Schedule cluster_analysis Analysis & Evaluation packaging Package compound in final or simulated container storage Store at long-term conditions (e.g., 25°C/60% RH or 5°C) packaging->storage t0 Time 0 storage->t0 Pull samples at time points t3 3 Months storage->t3 Pull samples at time points t6 6 Months storage->t6 Pull samples at time points t9 9 Months storage->t9 Pull samples at time points t12 12 Months storage->t12 Pull samples at time points t18 18 Months storage->t18 Pull samples at time points t24 24 Months storage->t24 Pull samples at time points analysis Test for: Assay, Purity, Appearance, etc. t0->analysis t3->analysis t6->analysis t9->analysis t12->analysis t18->analysis t24->analysis evaluation Evaluate stability profile and establish re-test date analysis->evaluation

Caption: Workflow for long-term stability testing.

Protocol:

  • Sample Preparation: Package the solid 4-Amino-2,5-difluorobenzoic acid in containers that simulate the intended storage and distribution packaging.

  • Storage Conditions: Place the samples in a stability chamber set to the desired long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH for room temperature storage, or 5°C ± 3°C for refrigerated storage).

  • Testing Frequency: For a proposed re-test period of at least 12 months, the testing frequency should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[18]

  • Analytical Tests: At each time point, test the samples for key quality attributes, including:

    • Appearance (visual inspection for color change)

    • Assay (quantification of the main compound)

    • Purity (detection and quantification of impurities/degradants)

Analytical Methodologies

A validated, stability-indicating analytical method is essential to accurately assess the purity of 4-Amino-2,5-difluorobenzoic acid and to separate it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for this purpose.

Recommended Stability-Indicating HPLC-UV Method (Starting Point):

ParameterRecommended ConditionRationale
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for aromatic carboxylic acids.
Mobile Phase A 0.1% Formic acid in waterProvides an acidic pH to ensure the carboxylic acid is protonated, leading to better peak shape.
Mobile Phase B AcetonitrileA common organic modifier for reverse-phase HPLC.
Gradient Start with a low percentage of B, and gradually increase to elute any more non-polar degradation products.Ensures separation of the main peak from both early and late-eluting impurities.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance)Allows for sensitive detection of the aromatic compound and related impurities.
Injection Volume 10 µLA standard injection volume.

This method would need to be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating the method's specificity, ensuring that all degradation products are well-separated from the main 4-Amino-2,5-difluorobenzoic acid peak.

Conclusion

4-Amino-2,5-difluorobenzoic acid is a valuable chemical intermediate whose stability is critical for its successful application in research and development. The primary degradation pathways for this compound are likely to involve oxidation of the amino group and thermal decarboxylation. To maintain its quality and purity, it should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere.

The implementation of systematic stability studies, including forced degradation and long-term testing, is essential for a comprehensive understanding of its stability profile. These studies, guided by established regulatory frameworks like the ICH guidelines, enable the development of robust, stability-indicating analytical methods and provide the necessary data to establish appropriate storage conditions, handling procedures, and a reliable re-test period. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the integrity of 4-Amino-2,5-difluorobenzoic acid, thereby contributing to the quality and reliability of their scientific endeavors.

References

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 1996. [Link]

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  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline, European Medicines Agency, 1998. [Link]

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Exploratory

Foreword: The Strategic Value of Fluorinated Scaffolds

An In-depth Technical Guide to the Reactivity of 4-Amino-2,5-difluorobenzoic Acid In the landscape of modern drug discovery and fine chemical synthesis, fluorinated building blocks have become indispensable tools. The st...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of 4-Amino-2,5-difluorobenzoic Acid

In the landscape of modern drug discovery and fine chemical synthesis, fluorinated building blocks have become indispensable tools. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] Among these valuable scaffolds, 4-Amino-2,5-difluorobenzoic acid (CAS: 773108-64-8) stands out as a particularly versatile intermediate.[2][3] Its unique trifunctional architecture—a nucleophilic amino group, an electrophilic carboxylic acid, and an electron-deficient aromatic ring—presents a rich and tunable reaction profile.

This guide provides an in-depth exploration of the reactivity of 4-Amino-2,5-difluorobenzoic acid. We will dissect the electronic interplay of its functional groups, explain the causality behind common synthetic transformations, and provide field-proven protocols for its derivatization. This document is intended for researchers, medicinal chemists, and process development scientists who seek to leverage the full synthetic potential of this key intermediate.

Core Molecular Profile and Physicochemical Properties

Understanding the inherent properties of a reagent is the foundation for predicting its behavior in a reaction. 4-Amino-2,5-difluorobenzoic acid is a stable, crystalline solid under standard conditions.[2]

PropertyValueSource(s)
CAS Number 773108-64-8[2][4]
Molecular Formula C₇H₅F₂NO₂[2][5]
Molecular Weight 173.12 g/mol [4]
Appearance Off-white to white crystalline powder[2]
Boiling Point 316.5 °C[2]
Purity Typically ≥97-99%[2]
Storage Room temperature, inert atmosphere, protected from light[4]

The molecule's reactivity is governed by the electronic push-and-pull of its three distinct functional groups, as visualized below.

G cluster_molecule 4-Amino-2,5-difluorobenzoic Acid cluster_effects Electronic Influences mol C₇H₅F₂NO₂ cooh Carboxylic Acid (-COOH) Electrophilic Center Acidic Proton mol->cooh Acidity / Esterification nh2 Amino Group (-NH₂) Nucleophilic Center Basic mol->nh2 Nucleophilicity / Diazotization ring Difluorinated Benzene Ring Electron Deficient Site for Substitution mol->ring Aromatic Substitution (NAS/EAS) f_atoms Fluorine Atoms (-I, +M) Strongly Electron-Withdrawing Ring Deactivation cooh->f_atoms Increased Carbonyl Electrophilicity nh2_effect Amino Group (+M > -I) Strongly Electron-Donating Ring Activation nh2->nh2_effect Directs Reactivity ring->f_atoms Enables NAS ring->nh2_effect Directs EAS cooh_effect Carboxylic Acid (-M, -I) Electron-Withdrawing Ring Deactivation

Caption: Interplay of functional groups and electronic effects.

Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for modification, most commonly through esterification.

Electronic Considerations

The rate of acid-catalyzed esterification is dictated by the electrophilicity of the carbonyl carbon.[6] In this molecule, two competing electronic effects are at play:

  • Activation by Fluorine: The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I), pulling electron density from the ring and, consequently, from the carboxyl group. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol.[6]

  • Deactivation by Amine: The amino group is a strong electron-donating group through resonance (+M effect). This effect pushes electron density into the ring, which can slightly reduce the electrophilicity of the carbonyl carbon.

In this specific substitution pattern, the inductive withdrawal of the fluorines, particularly the one ortho to the carboxylic acid, is the dominant influence, rendering the carbonyl group highly reactive towards esterification compared to its non-fluorinated analogs.

Protocol: Fischer-Speier Esterification

This robust method uses an excess of alcohol as both reactant and solvent, with a strong acid catalyst to drive the reaction toward the ester product.[7][8]

Objective: To synthesize Methyl 4-Amino-2,5-difluorobenzoate.

Materials:

  • 4-Amino-2,5-difluorobenzoic acid (1.0 eq)

  • Methanol, anhydrous (20-30 eq, solvent)

  • Sulfuric Acid (H₂SO₄), concentrated (0.1-0.2 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-Amino-2,5-difluorobenzoic acid (1.0 eq) in anhydrous methanol (20-30 eq).

  • Catalyst Addition: While stirring at room temperature, slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise. Causality Note: This addition is highly exothermic. Slow addition prevents uncontrolled temperature spikes. The amine will be protonated, which may cause the salt to temporarily precipitate.

  • Reflux: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-6 hours. Monitor reaction progress by TLC or LC-MS. Causality Note: Heating provides the activation energy needed to overcome the reaction barrier, while refluxing maintains a constant temperature without loss of solvent.

  • Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution. Stir until effervescence ceases. Causality Note: This neutralizes the sulfuric acid catalyst and deprotonates the ammonium salt, making the product soluble in organic solvents.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with deionized water and then brine. Causality Note: The water wash removes residual salts, and the brine wash removes bulk water from the organic phase, improving drying efficiency.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Purification: If necessary, purify the product by column chromatography or recrystallization.

Caption: Workflow for Fischer-Speier esterification.

Reactivity at the Amino Functionality

The primary amino group is a potent nucleophile and the gateway to one of the most powerful transformations in aromatic chemistry: diazotization.

Diazotization and Sandmeyer Reactions

Treatment of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) converts it into a diazonium salt.[9][10] This Ar-N₂⁺ group is an excellent leaving group (N₂) and can be displaced by a wide variety of nucleophiles. This transformation is critical for introducing functionalities that are otherwise difficult to install on an aromatic ring.

  • Causality: The reaction must be kept cold because aryl diazonium salts are unstable and can decompose, potentially explosively if isolated in a dry state, at higher temperatures.[9] The resulting diazonium salt is typically used immediately in the next step without isolation.[9]

Protocol: Diazotization and Subsequent Halogenation (Sandmeyer Reaction)

This protocol details the conversion of the amino group to a bromo group, a common and highly useful transformation.

Objective: To synthesize 4-Bromo-2,5-difluorobenzoic acid.

Materials:

  • 4-Amino-2,5-difluorobenzoic acid (1.0 eq)

  • Hydrobromic acid (HBr), 48% (approx. 4.0 eq)

  • Sodium Nitrite (NaNO₂), in aqueous solution (1.1 eq)

  • Copper(I) Bromide (CuBr) (catalytic to stoichiometric)

  • Ice

Procedure:

  • Amine Solution: In a three-necked flask equipped with a thermometer and mechanical stirrer, create a slurry of 4-Amino-2,5-difluorobenzoic acid (1.0 eq) in 48% HBr (2.5 eq) and water. Cool the mixture to 0–5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the cold amine slurry, ensuring the temperature remains below 5 °C. Causality Note: This in situ generation of nitrous acid (HNO₂) must be controlled to prevent a rapid exotherm and decomposition of the product. A slight excess of nitrous acid ensures complete conversion; this can be checked with starch-iodide paper (turns blue-black).[9]

  • Sandmeyer Catalyst: In a separate flask, dissolve or suspend Copper(I) Bromide in 48% HBr (1.5 eq) and cool to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution from step 2 to the stirred CuBr solution. Vigorous nitrogen evolution will be observed. Causality Note: The copper(I) species catalyzes the displacement of N₂ by the bromide ion.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50–60 °C) for 30-60 minutes to ensure complete decomposition of the diazonium salt.

  • Isolation: Cool the reaction mixture and collect the precipitated solid by vacuum filtration. Wash the solid with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-Bromo-2,5-difluorobenzoic acid.

G cluster_diazotization Part 1: Diazotization cluster_sandmeyer Part 2: Sandmeyer Reaction cluster_isolation Part 3: Isolation & Purification start Slurry of Amine in HBr cool_amine Cool to 0-5 °C start->cool_amine add_nano2 Add NaNO₂ (aq) Dropwise (Keep T < 5 °C) cool_amine->add_nano2 diazonium Aryl Diazonium Salt Formed (Use Immediately) add_nano2->diazonium add_diazonium Add Diazonium Salt to CuBr (N₂ evolution) diazonium->add_diazonium Transfer Cold prep_cu Prepare Cold CuBr/HBr Solution prep_cu->add_diazonium warm Warm to RT, then Heat to 50°C add_diazonium->warm cool_rxn Cool Reaction Mixture warm->cool_rxn filter Filter Precipitate cool_rxn->filter wash Wash with Cold H₂O filter->wash recrystallize Recrystallize wash->recrystallize product Pure 4-Bromo-2,5-difluorobenzoic acid recrystallize->product

Sources

Foundational

A Senior Application Scientist's Guide to 4-Amino-2,5-difluorobenzoic Acid in Active Pharmaceutical Ingredient (API) Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Fluorinated Scaffolds In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of rational design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly enhance the pharmacokinetic and pharmacodynamic profile of a molecule. Benefits frequently include improved metabolic stability, increased lipophilicity for better membrane permeability, and enhanced binding affinity to target proteins.[1][2]

Within the arsenal of fluorinated building blocks, 4-Amino-2,5-difluorobenzoic acid has emerged as a particularly valuable and versatile intermediate.[3] Its rigid aromatic core is decorated with three key functional groups: a nucleophilic amino group, an electrophilic carboxylic acid, and two electron-withdrawing fluorine atoms. This specific arrangement provides a powerful scaffold for constructing complex molecular architectures, making it a sought-after starting material for a new generation of APIs. This guide offers a comprehensive technical overview of its properties, reactivity, and application, providing field-proven insights for its effective use in drug discovery and development.

Section 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of a starting material is a prerequisite for reliable and scalable synthesis. 4-Amino-2,5-difluorobenzoic acid is typically supplied as an off-white to white crystalline powder with a purity of ≥99.0%, ensuring consistency in critical reactions.[3]

Table 1: Physicochemical Properties and Specifications

Property Value Source(s)
CAS Number 773108-64-8 [3][4]
Molecular Formula C₇H₅F₂NO₂ [3]
Molecular Weight 173.12 g/mol [3][5]
Appearance Off-white to white crystalline powder [3]
Purity ≥99.0% [3]
Boiling Point 316.5°C [3]
Density 1.536 g/cm³ [3]

| Storage Temperature | Room Temperature |[4][6] |

Spectroscopic analysis confirms the unique electronic environment created by the substituent pattern. In Fourier Transform Infrared (FT-IR) spectroscopy, characteristic peaks corresponding to N-H, C=O (acid), and C-F stretches are readily identifiable, providing a quick identity check.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is indispensable for unambiguous structural confirmation, with the fluorine atoms providing highly sensitive probes of the chemical environment.

Section 2: Synthesis and Intrinsic Reactivity

While commercially available, understanding the synthesis of 4-Amino-2,5-difluorobenzoic acid provides context on potential impurities. A common laboratory-scale synthesis involves the hydrolysis of a nitrile precursor, which itself can be synthesized from a commercially available aniline derivative.[8]

cluster_synthesis Synthesis Pathway A 4-Bromo-2,6-difluoroaniline B 4-Amino-3,5-difluorobenzonitrile A->B CuCN, DMF Reflux C 4-Amino-2,5-difluorobenzoic Acid B->C NaOH (aq) Reflux, then HCl

Caption: A common synthetic route to 4-Amino-2,5-difluorobenzoic acid.

The true synthetic utility of this molecule lies in the differential reactivity of its functional groups. The interplay between the electron-donating amino group and the electron-withdrawing fluorine and carboxylate groups governs its chemical behavior.

cluster_products Key Functional Group Transformations main 4-Amino-2,5-difluorobenzoic Acid -NH₂ (Nucleophilic) -COOH (Electrophilic) amide Amides (R-CO-Cl or Coupling Agents) main:f1->amide Acylation ester Esters (R-OH, H⁺) main:f2->ester Esterification acid_chloride Acid Chloride (SOCl₂ or (COCl)₂) main:f2->acid_chloride Chlorination nca N-Carboxyanhydride (Triphosgene) main:f1->nca Cyclization main:f2->nca

Caption: Core reactivity pathways for 4-Amino-2,5-difluorobenzoic acid.

  • The Amino Group (-NH₂): This group serves as the primary nucleophilic site. It readily participates in acylation reactions to form amides, a fundamental linkage in countless APIs. Its nucleophilicity is somewhat attenuated by the electron-withdrawing fluorine atoms, which can be a desirable trait, preventing over-reactivity and improving selectivity in certain contexts.

  • The Carboxylic Acid Group (-COOH): This group is the molecule's electrophilic handle. It can be activated for nucleophilic attack through various well-established methods:

    • Esterification: Reaction with an alcohol under acidic catalysis yields the corresponding ester.[8]

    • Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride provides the highly reactive acid chloride, a precursor for amides and esters.

    • Direct Amidation: Modern peptide coupling reagents (e.g., EDC, HOBt, HATU) facilitate direct amide bond formation with amines, often under mild conditions that preserve sensitive functional groups and stereocenters elsewhere in the molecule.

  • Bifunctional Reactivity (N-Carboxyanhydride Formation): A powerful transformation involves the reaction of the molecule with a phosgene equivalent, such as triphosgene. This intramolecular reaction utilizes both the amino and carboxylic acid groups to form a highly reactive N-Carboxyanhydride (NCA) intermediate.[9][10] This intermediate can then react with a nucleophile (like another amine) in a controlled manner, making it a valuable strategy in the synthesis of peptide-like structures.[11]

Section 3: Application in API Synthesis - A Practical Workflow

The most prevalent application of 4-Amino-2,5-difluorobenzoic acid is as a scaffold in multi-step API syntheses. A representative and critical transformation is its coupling with a chiral amine, a common motif in modern pharmaceuticals. The following protocol details a robust method for this transformation via the acid chloride intermediate.

cluster_workflow Workflow: Amide Coupling via Acid Chloride start 4-Amino-2,5-difluorobenzoic Acid step1 Activation (SOCl₂, Reflux) start->step1 intermediate 4-Amino-2,5-difluorobenzoyl Chloride step1->intermediate step2 Coupling (Chiral Amine, Base, DCM) intermediate->step2 product Chiral Amide Product step2->product step3 Work-up & Purification (Aqueous Wash, Chromatography) product->step3 final Purified API Intermediate step3->final

Caption: Experimental workflow for a representative amide coupling reaction.

Protocol: Synthesis of a Chiral Amide Intermediate

This protocol is a representative example and must be adapted and optimized for specific substrates and scales. All work should be conducted in a fume hood with appropriate personal protective equipment.

Objective: To synthesize a chiral N-substituted-(4-amino-2,5-difluorobenzoyl) amide via an acid chloride intermediate.

Materials:

  • 4-Amino-2,5-difluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Chiral Amine (e.g., (R)-1-phenylethylamine)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Step 1: Acid Chloride Formation (Activation)

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Amino-2,5-difluorobenzoic acid (1.0 eq).

    • Add thionyl chloride (2.0-3.0 eq) as the solvent and reagent.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C).

    • Causality: Heating under reflux with excess SOCl₂ ensures complete conversion of the carboxylic acid to the more reactive acid chloride. The byproducts, SO₂ and HCl, are gaseous and are removed from the system, driving the reaction to completion.

    • Monitor the reaction by TLC (a quench of a small aliquot with methanol will show formation of the methyl ester, which will have a different Rf from the starting acid). The reaction is typically complete within 2-4 hours.

    • After completion, cool the reaction to room temperature and remove the excess SOCl₂ under reduced pressure (in a well-ventilated hood, trapping the off-gas). This yields the crude 4-amino-2,5-difluorobenzoyl chloride, which is often used directly in the next step.

  • Step 2: Amide Coupling

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the chiral amine (1.1 eq) and a non-nucleophilic base like TEA or DIPEA (1.5-2.0 eq) in anhydrous DCM.

    • Cool the amine solution to 0°C in an ice bath.

    • Slowly add the acid chloride solution dropwise to the stirred amine solution.

    • Causality: The reaction is performed at 0°C to control the exotherm and minimize side reactions. The base (TEA/DIPEA) is crucial to neutralize the HCl generated during the coupling, preventing the protonation of the valuable chiral amine and driving the reaction forward.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Step 3: Work-up and Purification

    • Upon completion, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted acid chloride and neutralize HCl), water, and brine.

    • Self-Validation: Each wash removes specific impurities. The bicarbonate wash is complete when no more gas evolves. The final brine wash helps to remove residual water from the organic layer before drying.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude amide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure chiral amide intermediate.

Section 4: Analytical Quality Control

Rigorous analytical control is essential for both process development and final product validation. A multi-technique approach is required to confirm identity, purity, and quantity.

Table 2: Key Analytical Methods for Process and Quality Control

Technique Purpose Key Parameters & Observations
HPLC-UV Purity assessment, quantification, reaction monitoring. C18 reverse-phase column; mobile phase of acetonitrile/water with TFA or formic acid; UV detection (e.g., 254 nm). Provides accurate % purity and detects impurities.[12]
LC-MS Reaction monitoring, impurity identification. Provides mass-to-charge ratio (m/z) to confirm the molecular weight of the product and identify byproducts.
GC-MS Analysis of volatile intermediates (with derivatization). Requires derivatization (e.g., esterification) of the non-volatile acid. Offers very high sensitivity and selectivity.[12]
¹H, ¹³C, ¹⁹F NMR Unambiguous structure elucidation. Confirms the chemical structure, connectivity, and stereochemistry. ¹⁹F NMR is particularly sensitive to the electronic environment.

| FT-IR | Functional group identification. | Confirms the presence of key bonds (e.g., disappearance of broad O-H acid stretch, appearance of amide C=O and N-H stretches).[7] |

Section 5: Safety, Handling, and Storage

As with any active chemical reagent, adherence to strict safety protocols is mandatory.

  • Hazard Identification: 4-Amino-2,5-difluorobenzoic acid is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation.[5][13][14][15][16]

  • Personal Protective Equipment (PPE): Always handle this compound with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14][15]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] It is stable under normal room temperature storage conditions.[17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

4-Amino-2,5-difluorobenzoic acid stands out as a high-value intermediate for pharmaceutical synthesis. Its trifunctional nature, combining nucleophilic, electrophilic, and fluorine-directing properties onto a single, rigid scaffold, provides chemists with a powerful tool for the efficient construction of complex and novel APIs. A thorough understanding of its reactivity, coupled with robust analytical and safety protocols, enables its successful integration into drug discovery and development pipelines, ultimately contributing to the advancement of therapeutic agents with improved efficacy and safety profiles.[1]

References

  • Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applic
  • The Role of 4-Amino-2,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. (URL: )
  • 4-Amino-2,5-Difluorobenzoic Acid | 773108-64-8. ChemicalBook. (URL: )
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)
  • 4-Amino-3,5-difluorobenzoic acid | 500577-99-1. Sigma-Aldrich. (URL: )
  • A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantific
  • SAFETY DATA SHEET - 2,5-Difluorobenzoic acid. Thermo Fisher Scientific. (URL: )
  • 2-Amino-4,5-difluorobenzoic acid Safety D
  • 2-Amino-4,5-difluorobenzoic acid Safety D
  • SAFETY DATA SHEET - 2-Amino-4,5-difluorobenzoic acid. Fisher Scientific. (URL: )
  • 2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2 | CID 735965. PubChem. (URL: )
  • The Role of 4-Amino-2-Fluorobenzoic Acid in Modern Chemical Synthesis. (URL: )
  • CAS 194804-85-8: 4-Amino-2,3-difluorobenzoic acid. CymitQuimica. (URL: )
  • 4-Amino-2,5-difluorobenzoic acid | 773108-64-8. Sigma-Aldrich. (URL: )
  • Triphosgene-mediated chlorolactamization and aminolactamization of homoallylic amines. HETEROCYCLES, Vol. 95, No. 2, 2017. (URL: )
  • The Use of Triphosgene in Preparation of N-Carboxy-α-amino Acid Anhydrides.
  • Method for preparing amino acid N-carboxyanhydride.
  • FT-Raman and FT-IR spectra, ab initio and density functional studies of 2-amino-4,5-difluorobenzoic acid. PubMed. (URL: )

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Exploratory

An In-depth Technical Guide to 4-Amino-2,5-difluorobenzoic acid: Synthesis, Characterization, and Applications

Abstract 4-Amino-2,5-difluorobenzoic acid (CAS No. 773108-64-8) has emerged as a pivotal structural motif in modern medicinal chemistry and materials science.[1] Its unique electronic properties, conferred by the strateg...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2,5-difluorobenzoic acid (CAS No. 773108-64-8) has emerged as a pivotal structural motif in modern medicinal chemistry and materials science.[1] Its unique electronic properties, conferred by the strategic placement of two fluorine atoms, an amine group, and a carboxylic acid on a benzene ring, make it a highly sought-after building block for the synthesis of complex molecular architectures, particularly Active Pharmaceutical Ingredients (APIs).[1] This technical guide provides a comprehensive overview of 4-Amino-2,5-difluorobenzoic acid, including its physicochemical properties, a proposed synthetic pathway based on established chemical principles, detailed protocols for its characterization, and its significant applications in drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Introduction and Significance

Fluorine-containing organic molecules have become increasingly prominent in pharmaceuticals. The introduction of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. 4-Amino-2,5-difluorobenzoic acid is a prime example of a fluorinated intermediate that offers chemists a versatile scaffold for innovation. The presence of three distinct functional groups—an amine, a carboxylic acid, and two fluorine atoms—provides multiple reaction sites for derivatization, allowing for the construction of diverse chemical libraries.

Its primary role is as a crucial intermediate in the synthesis of APIs, where its incorporation can lead to improved drug efficacy and safety.[1] Beyond pharmaceuticals, its unique structure is also valuable in the production of specialty chemicals for agrochemicals and advanced materials.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-2,5-difluorobenzoic acid is presented in Table 1. This data is essential for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 773108-64-8[2]
Molecular Formula C₇H₅F₂NO₂[2]
Molecular Weight 173.12 g/mol
Appearance Off-white to white crystalline powder[1]
Purity ≥97%
Storage Temperature Room Temperature
InChI Key YOXMTBAQSNCVJQ-UHFFFAOYSA-N

Proposed Synthetic Pathway

While the initial discovery and first synthesis of 4-Amino-2,5-difluorobenzoic acid are not prominently documented in readily accessible scientific literature, a plausible and efficient synthetic route can be devised from commercially available starting materials. The proposed pathway involves three key steps: nitration, carboxylation (or a related functionalization), and reduction. A common and logical starting material is 1,4-difluorobenzene. An alternative, and perhaps more direct route, starts with 2,5-difluorobenzoic acid. Here, we outline a likely industrial synthesis starting from 2,5-difluoronitrobenzene, which itself is synthesized from 1,4-difluorobenzene.

Synthetic Pathway A 1,4-Difluorobenzene B 2,5-Difluoronitrobenzene A->B Nitration (H₂SO₄, KNO₃) C 2,5-Difluoro-4-nitrobenzonitrile B->C Cyanation (e.g., CuCN) D 2,5-Difluoro-4-nitrobenzoic acid C->D Hydrolysis (NaOH, H₂O, Heat) E 4-Amino-2,5-difluorobenzoic acid D->E Reduction (e.g., H₂, Pd/C or Fe/HCl)

A proposed multi-step synthesis of 4-Amino-2,5-difluorobenzoic acid.
Step 1: Nitration of 1,4-Difluorobenzene to 2,5-Difluoronitrobenzene
  • Rationale: The initial step introduces a nitro group onto the aromatic ring, which will later be reduced to the target amine. The fluorine atoms are ortho, para-directing; however, the steric hindrance at the positions adjacent to the fluorines favors nitration at the 2-position.

  • Protocol:

    • To a reaction vessel containing concentrated sulfuric acid, add 1,4-difluorobenzene while maintaining a low temperature (around 5°C).[3]

    • Add potassium nitrate portion-wise, ensuring the temperature does not rise significantly.[3]

    • Monitor the reaction by Gas Chromatography (GC) until completion.

    • Upon completion, quench the reaction by pouring the mixture into ice water, which will precipitate the solid product.

    • Filter the precipitate to obtain crude 2,5-difluoronitrobenzene.[3]

Step 2: Cyanation of 2,5-Difluoronitrobenzene to 2,5-Difluoro-4-nitrobenzonitrile
  • Rationale: Introducing a cyano group provides a precursor to the carboxylic acid. This is a common strategy in aromatic synthesis. The nitro group activates the para position for nucleophilic aromatic substitution.

  • Protocol:

    • In a suitable solvent such as DMF or DMSO, dissolve 2,5-difluoronitrobenzene.

    • Add a cyanide source, such as copper(I) cyanide (CuCN).

    • Heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • After completion, the reaction mixture is worked up, typically by quenching with an aqueous solution and extracting the product with an organic solvent.

Step 3: Hydrolysis of 2,5-Difluoro-4-nitrobenzonitrile to 2,5-Difluoro-4-nitrobenzoic acid
  • Rationale: The nitrile group is readily hydrolyzed to a carboxylic acid under basic or acidic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

  • Protocol:

    • To a reaction vessel, add the 2,5-difluoro-4-nitrobenzonitrile and an aqueous solution of sodium hydroxide (e.g., 15%).[4]

    • Heat the mixture to reflux (around 95°C) and stir.[4]

    • Monitor the reaction by GC until the starting material is consumed.

    • Cool the reaction mixture and acidify with hydrochloric acid to a pH of approximately 1. This will precipitate the carboxylic acid.[4]

    • Filter the solid product, wash with water, and dry to yield 2,5-difluoro-4-nitrobenzoic acid.[4]

Step 4: Reduction of 2,5-Difluoro-4-nitrobenzoic acid to 4-Amino-2,5-difluorobenzoic acid
  • Rationale: The final step is the reduction of the nitro group to an amine. This is a standard and high-yielding transformation. Catalytic hydrogenation is a clean and efficient method.

  • Protocol:

    • In a hydrogenation vessel, dissolve or suspend 2,5-difluoro-4-nitrobenzoic acid in a suitable solvent like ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C).

    • Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

    • Upon completion, filter the mixture to remove the catalyst.

    • Evaporate the solvent from the filtrate to obtain the final product, 4-Amino-2,5-difluorobenzoic acid.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected spectroscopic data.

Spectroscopic Analysis Compound 4-Amino-2,5-difluorobenzoic acid NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR FTIR FTIR Spectroscopy Compound->FTIR MS Mass Spectrometry Compound->MS Structure Structural Confirmation NMR->Structure FTIR->Structure MS->Structure Final_Product Final_Product Structure->Final_Product Verified Structure

Workflow for the spectroscopic confirmation of the target compound.
¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm) Multiplicity & Coupling
~11.0 - 13.0Broad singlet
~7.4 - 7.6Doublet of doublets (dd)
~6.8 - 7.0Doublet of doublets (dd)
~4.0 - 5.0Broad singlet
  • Causality: The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield. The aromatic protons will appear as two distinct signals, each a doublet of doublets due to coupling with both a neighboring proton and fluorine atoms. The electron-donating amine group will shield the adjacent aromatic proton, causing it to appear more upfield compared to the proton adjacent to the electron-withdrawing carboxylic acid group. The amine protons will be a broad singlet, and their chemical shift can vary with solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Assignment
~165 - 170-COOH
~150 - 160 (d)C-F
~140 - 150 (d)C-F
~135 - 145 (d)C-NH₂
~115 - 125 (d)Aromatic C-H
~110 - 120 (d)Aromatic C-H
~100 - 110 (d)C-COOH
  • Causality: The carboxyl carbon is the most deshielded. The carbons directly attached to fluorine will show large one-bond C-F coupling constants and will be significantly downfield. The other aromatic carbons will also exhibit coupling to fluorine atoms, though with smaller coupling constants.

FTIR Spectroscopy

Infrared spectroscopy is used to identify the key functional groups present in the molecule.

Predicted FTIR Data
Wavenumber (cm⁻¹) Vibrational Mode
3300 - 3500N-H stretch
2500 - 3300O-H stretch (broad)
~1670 - 1700C=O stretch
~1600 - 1620N-H bend
~1450 - 1600C=C stretch
~1200 - 1300C-N stretch
~1100 - 1250C-F stretch
  • Causality: The spectrum will be characterized by a very broad O-H stretch from the hydrogen-bonded carboxylic acid dimer, which will overlap with the C-H stretches. Two distinct N-H stretching bands are expected for the primary amine. The strong carbonyl (C=O) stretch is a key diagnostic peak. The C-F stretches will appear in the fingerprint region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

Predicted Mass Spectrometry Data
m/z Assignment
173[M]⁺ (Molecular Ion)
156[M - OH]⁺
128[M - COOH]⁺
110[M - COOH - H₂O]⁺ or [M - COOH - F]⁺
  • Causality: The molecular ion peak is expected at m/z 173, corresponding to the molecular weight of the compound. Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-17) and the loss of the entire carboxyl group (-45).[5][6] For anilines, fragmentation can also involve the amine group.

Applications in Drug Development

4-Amino-2,5-difluorobenzoic acid is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively modify the amine and carboxylic acid functionalities. For instance, the amine can be acylated or used in condensation reactions to form amides, sulfonamides, or imines. The carboxylic acid can be converted to esters, amides, or acid chlorides, providing further avenues for structural elaboration.

The presence of the fluorine atoms is particularly advantageous. They can block sites of metabolism, increase the lipophilicity of a molecule, and modulate the pKa of the nearby functional groups, all of which are critical parameters in drug design.

Conclusion

4-Amino-2,5-difluorobenzoic acid stands out as a critical intermediate in the landscape of modern organic and medicinal chemistry. While its specific history of discovery is not widely publicized, its importance is evident from its role in the synthesis of complex pharmaceutical compounds. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic route, and a thorough guide to its spectroscopic characterization. As the demand for sophisticated and effective pharmaceuticals continues to grow, the utility of versatile and strategically functionalized building blocks like 4-Amino-2,5-difluorobenzoic acid will undoubtedly continue to expand.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-2,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis.
  • PrepChem. (n.d.). Synthesis of 1,4-difluoro-2-nitrobenzene. Retrieved January 11, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 11, 2026, from [Link]

  • Unknown Publisher. (n.d.). Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications.
  • Wolan, A., et al. (2019). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 11), 1667–1673. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved January 11, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 11, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Utilization of 4-Amino-2,5-difluorobenzoic Acid in Synthetic Chemistry

Introduction: The Strategic Value of 4-Amino-2,5-difluorobenzoic Acid 4-Amino-2,5-difluorobenzoic acid (CAS No: 773108-64-8) has emerged as a pivotal building block in modern organic synthesis, particularly within pharma...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Amino-2,5-difluorobenzoic Acid

4-Amino-2,5-difluorobenzoic acid (CAS No: 773108-64-8) has emerged as a pivotal building block in modern organic synthesis, particularly within pharmaceutical and materials science research.[1][2] Its molecular architecture, featuring a benzene ring functionalized with an amino group, a carboxylic acid, and two fluorine atoms, offers a unique combination of reactivity and physicochemical properties.[3]

The strategic placement of fluorine atoms is of particular significance. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, improve its binding affinity to target proteins, and modulate its pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME).[1][4][5] The presence of both an amine (-NH₂) and a carboxylic acid (-COOH) provides two orthogonal reactive handles, allowing for sequential and regioselective modifications, making it an invaluable precursor for complex molecular structures and active pharmaceutical ingredients (APIs).[2][4]

This guide provides an in-depth exploration of the core reaction protocols involving 4-amino-2,5-difluorobenzoic acid, focusing on the causality behind experimental choices to empower researchers in drug discovery and fine chemical synthesis.[2]

Physicochemical & Safety Profile

Before commencing any protocol, a thorough understanding of the reagent's properties and safety requirements is mandatory.

PropertyValue
Molecular Formula C₇H₅F₂NO₂
Molecular Weight 173.12 g/mol [6]
Appearance Typically a solid (light brown powder)[7]
CAS Number 773108-64-8[1]
Purity ≥99.0% is recommended for synthetic applications[2]

Safety & Handling: 4-Amino-2,5-difluorobenzoic acid is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9][10]

  • Personal Protective Equipment (PPE): Always handle this compound wearing appropriate PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles or a face shield.[8][10]

  • Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or fumes.[8][9][10] Avoid contact with skin and eyes.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

Core Protocol: Amide Bond Formation via Carboxylic Acid Activation

The most prevalent application of 4-amino-2,5-difluorobenzoic acid is its use as a carboxylic acid component in amide coupling reactions. This reaction is fundamental to the synthesis of a vast array of pharmaceuticals, including many kinase inhibitors, where the amide bond serves as a critical linker.[11][12] The direct reaction between a carboxylic acid and an amine is thermodynamically unfavorable and requires high temperatures; therefore, the carboxylic acid must first be "activated" to form a more reactive intermediate.

Mechanistic Rationale

The core principle involves converting the hydroxyl group of the carboxylic acid into a good leaving group. This is achieved using a "coupling reagent." The activated intermediate, often an active ester, is then susceptible to nucleophilic attack by the amine, forming the thermodynamically stable amide bond.[13] The choice of coupling reagent is critical and can influence reaction efficiency, yield, and the degree of side reactions like racemization (if chiral centers are present).[14]

Generalized Experimental Protocol for Amide Coupling

This protocol provides a robust, general procedure for the coupling of 4-amino-2,5-difluorobenzoic acid with a primary or secondary amine.

Materials:

  • 4-Amino-2,5-difluorobenzoic acid (1.0 eq.)

  • Amine coupling partner (1.0–1.2 eq.)

  • Coupling Agent (e.g., HATU, HBTU) (1.1–1.5 eq.)[11]

  • Non-nucleophilic organic base (e.g., DIPEA, Et₃N) (2.0–3.0 eq.)[11]

  • Anhydrous polar aprotic solvent (e.g., DMF, NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-amino-2,5-difluorobenzoic acid (1.0 eq.) and the chosen anhydrous solvent (e.g., DMF).

  • Addition of Reagents: Add the amine coupling partner (1.0–1.2 eq.) to the solution, followed by the organic base (e.g., DIPEA, 2.0–3.0 eq.). Stir the mixture for 10-15 minutes at room temperature.

  • Activation & Coupling: Add the coupling reagent (e.g., HATU, 1.1 eq.) portion-wise to the stirred solution. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4–24 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Work-up: Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure amide.[11]

Data Summary: Common Coupling Reagents
Coupling ReagentAcronymByproduct CharacteristicsKey Considerations
DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU) is insoluble in most organic solvents.[14]Excellent for solution-phase; byproduct precipitates and can be filtered off. Not suitable for solid-phase synthesis.[14]
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateHATUWater-soluble.Highly efficient, fast reaction rates, and low racemization. Often the reagent of choice.[14]
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphateHBTUWater-soluble.Very common and effective, similar to HATU but can be slightly less reactive.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCEDC-urea byproduct is water-soluble.[14]Ideal for reactions in aqueous media or for easy purification via aqueous extraction. Often used with HOBt.
Workflow Visualization

Amide_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Coupling cluster_workup Work-up & Purification A Dissolve Acid & Amine in Anhydrous DMF B Add Base (DIPEA) A->B C Add Coupling Reagent (HATU) B->C D Stir at RT (4-24h) Monitor by LC-MS C->D E Quench with Water/NaHCO3 D->E Reaction Complete F Extract with Ethyl Acetate E->F G Column Chromatography F->G H Pure Amide Product G->H

Caption: Generalized workflow for amide bond formation.

Advanced Protocol: Suzuki-Miyaura Cross-Coupling of Derivatives

While the amino and carboxyl groups are the primary sites of reactivity, the aromatic core is central to the final structure. Direct C-H activation or coupling on 4-amino-2,5-difluorobenzoic acid itself is challenging. A more synthetically viable strategy involves using a precursor where one position is functionalized with a leaving group suitable for cross-coupling, such as a bromine or iodine atom. The Suzuki-Miyaura reaction is a powerful palladium-catalyzed method for forming C-C bonds between such aryl halides and organoboron compounds.[15][16][17]

This protocol describes a general procedure for the Suzuki coupling of a related scaffold, Methyl 4-bromo-2,5-difluorobenzoate , to illustrate the synthetic utility of the core difluorinated ring structure.

Mechanistic Rationale

The Suzuki reaction proceeds via a catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

The reactivity of the aryl halide is critical and generally follows the trend I > Br > OTf >> Cl.[15]

Generalized Experimental Protocol for Suzuki Coupling

Materials:

  • Aryl Halide (e.g., Methyl 4-bromo-2,5-difluorobenzoate) (1.0 eq.)

  • Aryl or Heteroarylboronic Acid (1.2–1.5 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 eq.)

  • Anhydrous Solvent System (e.g., Dioxane/H₂O, Toluene, DME)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask or oven-dried round-bottom flask equipped with a reflux condenser, add the aryl halide (1.0 eq.), boronic acid (1.2 eq.), base (e.g., K₂CO₃, 2.0 eq.), and palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) via cannula or syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2–12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography to obtain the desired biaryl product.[15]

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Ar-X Transmetal Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr Ar'-B(OH)₂ + Base ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application in Kinase Inhibitor Synthesis: A Conceptual Workflow

The 4-amino-2,5-difluorobenzoic acid moiety is a privileged scaffold in the design of kinase inhibitors, which are a critical class of anti-cancer drugs.[5][18][19] Its structure often serves as a central anchor that can be elaborated to interact with specific residues within the ATP-binding pocket of a target kinase.

The following diagram illustrates a common synthetic strategy, combining the protocols discussed above to construct a hypothetical kinase inhibitor.

Kinase_Inhibitor_Synthesis Start 4-Amino-2,5- difluorobenzoic Acid Coupling Amide Coupling (Protocol 2) Start->Coupling Amine1 Heterocyclic Amine (R₁-NH₂) Amine1->Coupling Intermediate Amide Intermediate Modification Further Functionalization (e.g., Suzuki Coupling on R₁) Intermediate->Modification Final Final Kinase Inhibitor placeholder Coupling->Intermediate Modification->Final

Caption: Conceptual workflow for kinase inhibitor synthesis.

This workflow demonstrates the modularity of synthesis starting from 4-amino-2,5-difluorobenzoic acid. An initial amide coupling (Protocol 2) connects the core to a key recognition element (a heterocyclic amine). Subsequent reactions, potentially on the heterocyclic amine partner, can then be performed to complete the synthesis of the final drug candidate.

Conclusion

4-Amino-2,5-difluorobenzoic acid is a high-value, versatile reagent for advanced chemical synthesis. Its dual functionality and strategic fluorination provide a powerful platform for constructing complex molecules with desirable pharmaceutical properties. A solid understanding of its core reactivity—primarily amide bond formation and its utility in scaffolds designed for cross-coupling reactions—enables researchers to efficiently develop novel APIs and fine chemicals. Mastery of the protocols outlined in this guide, coupled with rigorous safety practices, will facilitate innovation across the chemical sciences.

References

  • The Role of 4-Amino-2,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications. (n.d.). Autech Industry Co.,Ltd.
  • Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. (n.d.). Autech Industry Co.,Ltd.
  • CAS 194804-85-8: 4-Amino-2,3-difluorobenzoic acid. (n.d.). CymitQuimica.
  • 2-Amino-4,5-difluorobenzoic acid Safety Data Sheets(SDS). (n.d.). LookChem.
  • The Rise of 4-Amino-2,3-difluorobenzoic Acid in Oncology Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • SAFETY DATA SHEET - 2-Amino-4,5-difluorobenzoic acid. (2009). Fisher Scientific.
  • Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors. (2024). bioRxiv.
  • 2-Amino-4,5-difluorobenzoic acid Safety Data Sheet. (n.d.). SynQuest Laboratories, Inc.
  • 4-amino-2,5-difluorobenzoic acid (C7H5F2NO2). (n.d.). PubChemLite.
  • Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine. (n.d.). BenchChem.
  • Application Notes and Protocols: The Role of 4-Amino-3-cyclopropylbenzoic Acid in Kinase Inhibitor Synthesis. (n.d.). BenchChem.
  • 2-Amino-4,5-difluorobenzoic acid. (n.d.). PubChem.
  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (n.d.). ScienceDirect.
  • A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid. (n.d.). BenchChem.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Amide Bond Formation and Peptide Coupling. (n.d.). ResearchGate.
  • Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. (2019). Chemical Science (RSC Publishing).
  • Solid-state Suzuki–Miyaura cross-coupling reactions. (2019). Semantic Scholar.
  • Coupling Reagents. (n.d.). Aapptec Peptides.

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Application

Introduction: Navigating the Unique Reactivity of a Fluorinated Building Block

An Application Guide to Amide Bond Formation Using 4-Amino-2,5-difluorobenzoic Acid 4-Amino-2,5-difluorobenzoic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the fields...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Amide Bond Formation Using 4-Amino-2,5-difluorobenzoic Acid

4-Amino-2,5-difluorobenzoic acid is a valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1][2] Its utility stems from the unique physicochemical properties imparted by the difluoro substitution pattern on the aromatic ring. Fluorine atoms can enhance metabolic stability, improve binding affinity, and modulate the lipophilicity and pKa of a molecule, making this scaffold highly attractive for designing novel pharmaceuticals and functional materials.[3]

However, the very features that make 4-Amino-2,5-difluorobenzoic acid desirable also introduce significant challenges in its chemical manipulation, especially in one of the most fundamental transformations in organic synthesis: amide bond formation. The two electron-withdrawing fluorine atoms profoundly influence the reactivity of both the carboxylic acid and the amino functional groups. This guide provides a detailed exploration of the principles, protocols, and best practices for successfully employing this versatile reagent in amide coupling reactions, written from the perspective of a senior application scientist.

The Dichotomy of Fluorine's Electronic Influence

The successful application of 4-Amino-2,5-difluorobenzoic acid in amide synthesis requires a nuanced understanding of its electronic properties. The fluorine atoms exert a strong electron-withdrawing effect through induction, which deactivates the aromatic ring. This creates a dual-reactivity challenge:

  • Reduced Nucleophilicity of the Amino Group: The primary challenge lies in the significantly diminished nucleophilicity of the 4-amino group.[4] The electron density is pulled away from the nitrogen atom, making its lone pair less available to attack an electrophilic carbonyl center.[4] Consequently, standard amide coupling conditions that work well for aliphatic or electron-rich anilines are often sluggish and result in low yields when 4-Amino-2,5-difluorobenzoic acid is used as the amine component.[5]

  • Altered Acidity of the Carboxylic Acid: Conversely, the electron-withdrawing fluorine atoms increase the acidity of the benzoic acid moiety. While this can facilitate the initial activation step with coupling reagents, it does not compensate for the poor nucleophilicity of the reaction partner if it is an equally electron-deficient amine.

Therefore, overcoming the low reactivity of the aniline nitrogen is the critical factor for achieving high-yield amide synthesis with this substrate. This necessitates the use of highly efficient coupling reagents capable of generating exceptionally reactive intermediates.

Strategic Selection of Coupling Reagents

Given the electron-deficient nature of the amino group, the choice of coupling reagent is paramount. The goal is to convert the partner carboxylic acid into a highly activated electrophile that can be readily attacked by the weakly nucleophilic aniline.

Uronium/Aminium Salts: The Gold Standard for Difficult Couplings

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often the first choice for challenging amide bond formations.[6] HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester.[7] The subsequent amidation is accelerated by a neighboring group effect from the pyridine nitrogen atom in the HOAt byproduct, which is thought to stabilize the transition state.[6] This makes HATU exceptionally effective for couplings involving unreactive amines.[8]

Carbodiimides with Optimized Additives

Carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common, cost-effective coupling reagents.[9] However, when used alone with electron-deficient anilines, they can be inefficient. The key to success is the use of specific additives. While HOBt (Hydroxybenzotriazole) is a standard additive that forms an active ester and minimizes racemization, its reactivity may be insufficient for this substrate.[10][11]

A more robust system involves the addition of DMAP (4-Dimethylaminopyridine). In this protocol, the initially formed HOBt ester reacts with DMAP to generate a highly reactive acylpyridinium salt intermediate.[5] This intermediate is a significantly stronger electrophile, enabling efficient reaction even with weakly nucleophilic anilines.[12][13]

Data Presentation: A Comparative Overview of Coupling Conditions

The following table summarizes recommended starting conditions for the amide coupling of a generic carboxylic acid with 4-Amino-2,5-difluorobenzoic acid.

Coupling Reagent SystemCarboxylic Acid (equiv)Amine (equiv)Reagent (equiv)Additive (equiv)Base (equiv)SolventTemp (°C)Time (h)
HATU 1.01.11.1-DIPEA (2.5)DMF0 to RT2-12
EDC/HOBt/DMAP 1.01.2EDC (1.5)HOBt (0.1), DMAP (1.0)DIPEA (3.0)DCM/DMF0 to RT12-24
Acyl Fluoride 1.01.1TFFH (1.1)-2,4,6-Collidine (2.2)ACNRT1-4

Note: Equivalents are relative to the limiting reagent. Reaction times are typical and should be optimized by monitoring via TLC or LC-MS.

Visualizations: Mechanism and Workflow

Mechanism of HATU-Mediated Amide Formation

The diagram below illustrates the key steps in the activation of a carboxylic acid with HATU and subsequent reaction with an amine like 4-Amino-2,5-difluorobenzoic acid.[14]

HATU_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation RCOOH R-COOH + Base HATU HATU RCOOH->HATU attacks ActiveEster OAt-Active Ester HATU->ActiveEster forms TMU Tetramethylurea HATU->TMU releases Amine 4-Amino-2,5-difluorobenzoic acid ActiveEster->Amine reacts with Amide Product Amide HOAt HOAt ActiveEster->HOAt releases Amine->Amide forms Experimental_Workflow Start Combine Carboxylic Acid, Amine & Solvent Cool Cool to 0 °C (Ice Bath) Start->Cool AddBase Add Base (e.g., DIPEA) Cool->AddBase AddReagent Add Coupling Reagent (e.g., HATU) AddBase->AddReagent Stir Stir at RT (Monitor by TLC/LC-MS) AddReagent->Stir Workup Aqueous Workup (Quench, Extract) Stir->Workup Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Flash Chromatography Concentrate->Purify End Characterize Final Product Purify->End

Caption: General workflow for amide synthesis.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling Using HATU

This protocol is recommended for coupling a carboxylic acid to the amino group of 4-Amino-2,5-difluorobenzoic acid, where reactivity is lowest.

Materials:

  • 4-Amino-2,5-difluorobenzoic acid (1.0 equiv)

  • Carboxylic acid of choice (1.1 equiv)

  • HATU (1.1 equiv) [6]* N,N-Diisopropylethylamine (DIPEA) (2.5 equiv) [15]* Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether (for precipitation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the carboxylic acid (1.1 equiv) and HATU (1.1 equiv).

  • Dissolve the solids in anhydrous DMF (to make a ~0.2 M solution with respect to the carboxylic acid).

  • Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 4-Amino-2,5-difluorobenzoic acid (1.0 equiv) in a minimal amount of anhydrous DMF.

  • Add the solution of 4-Amino-2,5-difluorobenzoic acid to the activated carboxylic acid mixture.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Slowly add DIPEA (2.5 equiv) to the reaction mixture. A mild exotherm may be observed.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

Workup and Purification:

  • Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be precipitated by triturating the residue with cold diethyl ether.

  • If further purification is needed, perform flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Optimized Carbodiimide Coupling (EDC/HOBt/DMAP)

This robust protocol is suitable for coupling the carboxylic acid group of 4-Amino-2,5-difluorobenzoic acid to a primary or secondary amine. It can also be adapted for the more challenging coupling with the amino group, though longer reaction times may be required. [5][12] Materials:

  • 4-Amino-2,5-difluorobenzoic acid (1.0 equiv)

  • Amine of choice (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • HOBt (catalytic, 0.1 equiv)

  • DMAP (1.0 equiv) [5]* DIPEA (3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • 1 M aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 4-Amino-2,5-difluorobenzoic acid (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).

  • Dissolve the solids in anhydrous DCM or ACN (to make a ~0.2 M solution).

  • Add the amine (1.2 equiv) to the solution, followed by DIPEA (3.0 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 equiv) portion-wise over 5 minutes, ensuring the internal temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

Workup and Purification:

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x, to remove DMAP and excess amine), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.

Conclusion and Field Insights

The successful use of 4-Amino-2,5-difluorobenzoic acid in amide synthesis is a testament to the importance of selecting the right tools for a challenging substrate. The reduced nucleophilicity of the aniline nitrogen is a significant kinetic barrier that cannot be overcome by conventional coupling methods. [4]Our experience shows that uronium-based reagents like HATU provide the most reliable and rapid route to the desired amides, consistently delivering high yields where other methods falter. For reasons of cost or process, the EDC/HOBt/DMAP system presents a viable and potent alternative, with the inclusion of DMAP being critical for success. [5][12]By understanding the underlying electronic principles and employing these optimized protocols, researchers can confidently and efficiently incorporate this valuable fluorinated building block into their synthetic campaigns.

References

  • Wikipedia. HATU. [Link] [6]2. Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link] [7]3. Common Organic Chemistry. Amine to Amide Mechanism (EDC + HOBt). [Link]

  • ResearchGate. A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. [Link]

  • PubMed. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link] [12]22. PubChem. 2-Amino-4,5-difluorobenzoic acid. [Link]

  • Fisher Scientific. Amide Synthesis. [Link] [9]24. ResearchGate. (PDF) Amide bond formation using amino acid fluorides. [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 4-Amino-2,5-difluorobenzoic Acid for Pharmaceutical and Materials Science Applications

Introduction: The Strategic Value of 4-Amino-2,5-difluorobenzoic Acid 4-Amino-2,5-difluorobenzoic acid is a key trifunctional building block in modern organic synthesis. Its utility stems from the unique interplay of its...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Amino-2,5-difluorobenzoic Acid

4-Amino-2,5-difluorobenzoic acid is a key trifunctional building block in modern organic synthesis. Its utility stems from the unique interplay of its three components: a nucleophilic aromatic amine, a versatile carboxylic acid, and a strategically fluorinated benzene ring. The presence of fluorine atoms is particularly significant in drug discovery, as they can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the final active pharmaceutical ingredient (API)[1][2][3]. This makes the parent molecule a crucial intermediate for the synthesis of complex therapeutic agents, from enzyme inhibitors to novel materials[4][5][6][7].

The molecule's distinct electronic nature—the electron-donating amino group and the strongly electron-withdrawing fluorine atoms—creates a complex reactive landscape. The carboxylic acid and amino groups provide orthogonal handles for derivatization, primarily through amide bond formation, esterification, and N-alkylation/arylation. Understanding how to selectively and efficiently manipulate these functional groups is paramount for its successful application.

This guide provides a detailed exploration of the experimental setups for two fundamental transformations of 4-Amino-2,5-difluorobenzoic acid: amide bond formation and acid-catalyzed esterification . We will delve into the rationale behind reagent selection, provide step-by-step protocols, and offer insights into reaction monitoring and troubleshooting, equipping researchers to confidently employ this versatile building block in their synthetic campaigns.

Physicochemical Properties & Safety Guidelines

Prior to any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.

Physical and Chemical Data
PropertyValue
CAS Number 773108-64-8
Molecular Formula C₇H₅F₂NO₂
Molecular Weight 173.12 g/mol
Appearance White to off-white solid/crystalline powder[8]
Melting Point ~210 °C (decomposes)[9]
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, THF).
Purity Typically ≥99.0% for synthetic applications[4]
Safety & Handling

4-Amino-2,5-difluorobenzoic acid and its related isomers are classified as irritants. Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Handle the solid powder in a well-ventilated fume hood to avoid inhalation[8][10][11].

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[10][11]. Avoid contact with skin and eyes, and do not breathe dust[10].

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water[8].

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing[8][10].

    • Inhalation: Remove person to fresh air and keep comfortable for breathing[8][10].

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place[8]. The compound may be light-sensitive.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[8].

Core Synthetic Transformation: Amide Bond Formation

Amide coupling is arguably the most common and vital reaction performed with 4-Amino-2,5-difluorobenzoic acid, forming the backbone of countless biologically active molecules. The direct condensation of the carboxylic acid with an amine is thermodynamically unfavorable and requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group.

Rationale and Mechanistic Insight

Modern peptide coupling reagents are highly efficient for this transformation. We will focus on HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) , a uronium-based coupling agent renowned for its high reactivity and low rate of racemization[12][13].

Causality of Reagent Choice:

  • HATU: Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is extremely susceptible to nucleophilic attack by the amine.

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic, sterically hindered base is crucial. Its role is twofold: first, to deprotonate the carboxylic acid, facilitating its reaction with HATU, and second, to neutralize the proton released during the final amide bond formation, driving the reaction to completion[12]. A less hindered base like triethylamine could potentially act as a competing nucleophile.

Amide_Coupling_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Amino-2,5-difluoro- benzoic acid F Combine Acid, Amine, Solvent in Flask A->F B Amine (R-NH2) B->F C HATU G Add DIPEA, then HATU at 0 °C C->G D DIPEA D->G E Anhydrous DMF E->F F->G H Stir at RT Monitor by TLC/LC-MS G->H I Aqueous Work-up (Water/Brine Wash) H->I J Extract with Organic Solvent I->J K Dry, Concentrate J->K L Purify by Column Chromatography K->L M Final Amide Product L->M

Caption: General workflow for HATU-mediated amide coupling.

Detailed Experimental Protocol: Synthesis of a Representative Amide

This protocol describes the coupling of 4-Amino-2,5-difluorobenzoic acid with a generic primary or secondary amine.

Materials:

  • 4-Amino-2,5-difluorobenzoic acid (1.0 equiv)

  • Desired amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Amino-2,5-difluorobenzoic acid (1.0 equiv) and the desired amine (1.1 equiv).

  • Dissolution: Add anhydrous DMF (to make a ~0.1 M solution based on the limiting reagent). Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Activation & Coupling: Add HATU (1.2 equiv) in one portion. The solution may become cloudy.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Quenching & Extraction: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl (to help remove DMF), water, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Data Summary for Optimization

When developing a new coupling, screening different parameters is often necessary.

ParameterCondition 1Condition 2Condition 3
Coupling Reagent HATUEDC/HOBtDIC/Oxyma
Base DIPEATriethylamineN-Methylmorpholine
Solvent DMFDCMTHF
Temperature 0 °C to RTRT40 °C
Time (h) 4122
Conversion (%) User-definedUser-definedUser-defined

Alternative Derivatization: Fischer-Speier Esterification

Esterification of the carboxylic acid provides another key intermediate, often used to protect the acid functionality or to modulate solubility and cell permeability in drug candidates. Fischer-Speier esterification is a classic, robust method for this purpose.

Rationale and Mechanistic Insight

This reaction involves heating the carboxylic acid in an excess of an alcohol (which acts as both solvent and reagent) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).

Causality of Conditions:

  • Acid Catalyst (H₂SO₄): The catalyst protonates the carbonyl oxygen of the carboxylic acid. This significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol.

  • Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.

Fischer_Esterification_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 4-Amino-2,5-difluoro- benzoic acid D Dissolve Acid in Excess Alcohol A->D B Alcohol (R-OH) (e.g., Ethanol) B->D C Conc. H2SO4 E Add Catalytic H2SO4 (dropwise) C->E D->E F Reflux Mixture Monitor by TLC E->F G Cool and Remove Excess Alcohol F->G H Neutralize with Base (e.g., NaHCO3) G->H I Extract with Organic Solvent H->I J Dry, Concentrate, Purify I->J K Final Ester Product J->K

Caption: General workflow for Fischer-Speier esterification.

Detailed Experimental Protocol: Synthesis of Ethyl 4-Amino-2,5-difluorobenzoate

This protocol is adapted from a similar procedure for a related compound[14].

Materials:

  • 4-Amino-2,5-difluorobenzoic acid

  • Absolute Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Deionized Water & Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Amino-2,5-difluorobenzoic acid (1.0 equiv) in absolute ethanol (used in large excess, e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: Carefully add concentrated H₂SO₄ dropwise (e.g., 0.1-0.2 equiv, or a few drops from a pipette) to the stirred solution.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) using a heating mantle. Maintain reflux for 4-10 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralization: Re-dissolve the residue in an organic solvent like DCM or EtOAc. Carefully add saturated aqueous NaHCO₃ solution until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with the organic solvent.

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude ester.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Amide Coupling Insufficient activation (degraded HATU); Inactive amine; Steric hindrance.Use fresh HATU; Check amine purity; Increase reaction time/temperature; Switch to a more potent coupling reagent (e.g., PyBOP).
Low Yield in Esterification Insufficient reaction time; Water present in reagents/glassware; Not enough catalyst.Extend reflux time; Use anhydrous alcohol and oven-dried glassware; Add a few more drops of H₂SO₄.
Side Product Formation (Amidation) Reaction of DIPEA as nucleophile; (Esterification) Dehydration or other side reactions at high temp.Use a more hindered base (e.g., 2,4,6-collidine); Ensure temperature does not significantly exceed the alcohol's boiling point.
Difficult Purification (Amidation) Residual DMF in product; (Both) Product and starting material have similar polarity.Perform a LiCl wash to remove DMF; Optimize chromatography solvent system using TLC, try a different stationary phase.

References

  • Vertex AI Search. (n.d.).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Amino-2,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved January 11, 2026.
  • Pharmaffiliates. (n.d.). Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research. Retrieved January 11, 2026.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol. Retrieved January 11, 2026.
  • Appiah, C., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). IUCrData. [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet for 4-aminobenzoic acid. Retrieved January 11, 2026.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3,5-Difluorobenzoic acid. Retrieved January 11, 2026.
  • BenchChem. (2025).
  • LookChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid Safety Data Sheets (SDS). Retrieved January 11, 2026.
  • Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-4,5-difluorobenzoic acid. Retrieved January 11, 2026.
  • Fisher Scientific. (2021). Safety Data Sheet for 2-Amino-4-fluorobenzoic acid. Retrieved January 11, 2026.
  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. [Link]

  • Sigma-Aldrich. (n.d.). 4-Amino-2-fluorobenzoic acid 97%. Retrieved January 11, 2026.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 11, 2026.
  • Fittipaldi, M., et al. (2022). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry. [Link]

  • Hlushko, S. V., et al. (2024). Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids. ChemMedChem. [Link]

  • Lodermeyer, F., et al. (n.d.).
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 11, 2026.
  • Xu, Z., et al. (2021). Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Application

Application Notes and Protocols for the Analysis of 4-Amino-2,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Significance of 4-Amino-2,5-difluorobenzoic Acid 4-Amino-2,5-difluorobenzoic acid is a cruc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of 4-Amino-2,5-difluorobenzoic Acid

4-Amino-2,5-difluorobenzoic acid is a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries.[1] Its unique structure, featuring a difluorinated benzene ring coupled with amino and carboxylic acid functional groups, makes it a valuable intermediate for the development of novel active pharmaceutical ingredients (APIs) and specialty materials.[1] The precise and accurate analytical characterization of this compound is paramount to ensure the quality, safety, and efficacy of the final products.

This comprehensive guide provides detailed application notes and protocols for the analysis of 4-Amino-2,5-difluorobenzoic acid. We will explore various analytical techniques, from chromatographic separation to spectroscopic characterization, offering insights into method development, validation, and practical implementation in a laboratory setting.

I. Chromatographic Analysis: Separation and Quantification

Chromatographic techniques are essential for separating 4-Amino-2,5-difluorobenzoic acid from impurities and for its quantification in various matrices. The choice of method depends on factors such as required sensitivity, selectivity, and the nature of the sample.[2]

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the routine analysis of 4-Amino-2,5-difluorobenzoic acid.[2] It offers a good balance of sensitivity, selectivity, and throughput.

Principle: The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a polar compound like 4-Amino-2,5-difluorobenzoic acid, a reversed-phase column (e.g., C18) is typically employed, where a less polar stationary phase retains the analyte, and a more polar mobile phase elutes it. Detection is achieved by measuring the absorbance of the analyte at a specific wavelength using a UV detector.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid). A typical starting condition could be a 50:50 (v/v) mixture.[2] The mobile phase composition should be optimized to achieve a suitable retention time and peak shape.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • UV Detection Wavelength: Based on the UV spectrum of 4-Amino-2,5-difluorobenzoic acid. A wavelength of around 278 nm can be a good starting point, as seen with similar compounds.[2]

    • Injection Volume: 10 µL.[2]

  • Sample and Standard Preparation:

    • Prepare a stock solution of 4-Amino-2,5-difluorobenzoic acid (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).[2]

    • Dissolve the sample in the mobile phase or a compatible solvent.

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[2]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of 4-Amino-2,5-difluorobenzoic acid in the sample by interpolating its peak area on the calibration curve.

Workflow for HPLC-UV Method Development

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample containing Analyte Derivatization Two-Step Derivatization (Esterification & Acylation) Sample->Derivatization Injection Injection Derivatization->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection MS Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Quantification Quantification & Reporting Acquisition->Quantification

Sources

Method

Application Note: A Robust HPLC-UV Method for Purity Assessment of 4-Amino-2,5-difluorobenzoic Acid

Introduction 4-Amino-2,5-difluorobenzoic acid is a pivotal intermediate in the synthesis of a wide array of organic molecules, particularly in the development of active pharmaceutical ingredients (APIs) and fine chemical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2,5-difluorobenzoic acid is a pivotal intermediate in the synthesis of a wide array of organic molecules, particularly in the development of active pharmaceutical ingredients (APIs) and fine chemicals.[1] Its molecular structure, featuring a carboxylic acid, an amino group, and two fluorine atoms on the benzene ring, provides a versatile scaffold for creating complex chemical entities. Given its role as a critical starting material, ensuring the purity of 4-Amino-2,5-difluorobenzoic acid is paramount to the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for this purpose, offering high resolution, sensitivity, and precise quantification of the main component and any potential impurities.[2]

This application note details a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of 4-Amino-2,5-difluorobenzoic acid. The described protocol is designed to be both accurate and reproducible, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Scientific Rationale for Method Development

The selection of an appropriate analytical method is contingent upon the physicochemical properties of the analyte. 4-Amino-2,5-difluorobenzoic acid (C7H5F2NO2, MW: 173.12 g/mol ) is an aromatic carboxylic acid.[1] The presence of both an acidic carboxylic group and a basic amino group means its ionization state, and therefore its retention in reversed-phase chromatography, is highly dependent on the pH of the mobile phase.

A C18 stationary phase was chosen for this method due to its wide applicability and proven efficacy in retaining aromatic compounds through hydrophobic interactions.[6][7] To ensure adequate retention and sharp, symmetrical peak shapes, an acidified aqueous mobile phase is employed. The acidic conditions suppress the ionization of the carboxylic acid group, increasing its hydrophobicity and interaction with the C18 stationary phase. A gradient elution with an organic modifier (acetonitrile) is utilized to ensure the timely elution of the main analyte and the separation of any potential impurities with differing polarities. UV detection is selected based on the chromophoric nature of the benzene ring, which exhibits strong absorbance in the UV region.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Reagents:

    • 4-Amino-2,5-difluorobenzoic acid reference standard (≥99.0% purity).[1]

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Formic acid (or Trifluoroacetic acid, HPLC grade).

  • Glassware: Volumetric flasks, pipettes, and autosampler vials.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of 4-Amino-2,5-difluorobenzoic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the 4-Amino-2,5-difluorobenzoic acid sample and prepare a 100 mL solution as described for the standard solution.

3. HPLC Method Parameters

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20-80% B; 15-17 min: 80% B; 17-18 min: 80-20% B; 18-25 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 25 minutes

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC Standard Standard Preparation Standard->HPLC Sample Sample Preparation Sample->HPLC Method HPLC Method Execution HPLC->Method Chromatogram Chromatogram Acquisition Method->Chromatogram Integration Peak Integration & Purity Calculation Chromatogram->Integration Report Final Report Integration->Report

Caption: Workflow for the HPLC analysis of 4-Amino-2,5-difluorobenzoic acid.

Method Validation

A comprehensive validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[2][3] The key validation parameters are summarized below.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of expected impurities and degradants.Peak purity analysis should demonstrate no co-eluting peaks.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the nominal concentration).
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at different concentration levels.[8]
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2.0%.[8]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in flow rate, column temperature, and mobile phase composition.

Results and Discussion

A typical chromatogram of a high-purity 4-Amino-2,5-difluorobenzoic acid sample will show a single major peak at a specific retention time. The presence of other peaks indicates the presence of impurities. The purity of the sample is typically calculated using the area percent method, assuming that all components have a similar response factor at the detection wavelength.

Purity Calculation:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

It is crucial to consider that the synthesis of fluorinated aromatic compounds can sometimes lead to positional isomers or related substances.[9] For instance, incomplete or side reactions during the synthesis of 4-Amino-2,5-difluorobenzoic acid could result in impurities such as isomers (e.g., 2-Amino-4,5-difluorobenzoic acid) or precursors.[10] The developed HPLC method should demonstrate sufficient resolution to separate these potential impurities from the main analyte peak.

System Suitability

Before sample analysis, a system suitability test must be performed by injecting the standard solution multiple times (typically 5 or 6 injections). The results should meet the following criteria to ensure the chromatographic system is performing adequately:

  • Tailing factor (Asymmetry factor) for the main peak: ≤ 2.0

  • Theoretical plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for determining the purity of 4-Amino-2,5-difluorobenzoic acid. The method is straightforward to implement and, when properly validated, can be effectively used for quality control in both research and manufacturing environments. Adherence to the principles of method validation ensures the generation of high-quality, reproducible data, which is essential for researchers, scientists, and drug development professionals.

References

  • Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Steps for HPLC Method Validation - Pharmaguideline.
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate.
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • 4-Amino-2,5-Difluorobenzoic Acid | 773108-64-8 - ChemicalBook.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW - Zenodo.
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International.
  • 4-Amino-3,5-difluorobenzoic acid | 500577-99-1 - Sigma-Aldrich.
  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
  • A Comparative Guide to Analytical Methods for 4-Amino-2-fluorobenzoic Acid Quantification - Benchchem.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies.
  • HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity - HELIX Chromatography.
  • 2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2 | CID 735965 - PubChem.
  • Separation and determination of aromatic amines by reversed-phase HPLC - J-Stage.
  • 773108-64-8|4-Amino-2,5-difluorobenzoic acid|BLD Pharm.
  • HPLC Methods for analysis of Benzoic acid - HELIX Chromatography.
  • 2-Amino-4,5-difluorobenzoic Acid, Min. 98.0 (HPLC,T), 25 g - sciedco.
  • 4-Amino-2,5-difluorobenzoic acid | 773108-64-8 - Sigma-Aldrich.
  • 4-Amino-2,5-difluorobenzoic acid | 773108-64-8 - Sigma-Aldrich.
  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure.
  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal.

Sources

Application

Application Note: Spectroscopic Characterization of 4-Amino-2,5-difluorobenzoic Acid Derivatives

Introduction 4-Amino-2,5-difluorobenzoic acid and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their utility as intermediates in the synthesis of complex organic molecules,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2,5-difluorobenzoic acid and its derivatives are pivotal structural motifs in medicinal chemistry and materials science. Their utility as intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates robust and reliable methods for their structural confirmation and purity assessment.[1][2][3] The presence of amino, carboxylic acid, and fluorine functional groups provides a rich landscape for spectroscopic analysis. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of this important class of compounds, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) techniques.

The strategic placement of fluorine atoms on the aromatic ring significantly influences the electronic properties, lipophilicity, and metabolic stability of the parent molecule, making these compounds attractive for drug design. Consequently, unambiguous characterization is a critical step in the development pipeline. This guide emphasizes not only the procedural aspects of data acquisition but also the causal relationships between molecular structure and spectral features, empowering the user to interpret data with confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-amino-2,5-difluorobenzoic acid derivatives, ¹H, ¹³C, and ¹⁹F NMR experiments are indispensable.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy probes the chemical environment of hydrogen nuclei. The chemical shift (δ) of a proton is influenced by the electron density around it. Electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm).

Expected Spectral Features: In the ¹H NMR spectrum of 4-amino-2,5-difluorobenzoic acid, the aromatic region will display two distinct signals corresponding to the two aromatic protons. Due to the substitution pattern, these protons will exhibit coupling to each other and to the adjacent fluorine atoms. The amino (-NH₂) protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The carboxylic acid proton (-COOH) is often a broad singlet at a significantly downfield position, and its observation can be affected by the choice of solvent and the presence of water.

Protocol: ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh 5-10 mg of the 4-amino-2,5-difluorobenzoic acid derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. DMSO-d₆ is often a good choice as it can dissolve a wide range of compounds and the acidic and amine protons are readily observable.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer:

      • Spectral width: ~16 ppm

      • Number of scans: 8-16

      • Relaxation delay: 1-5 seconds

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Reference the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronegativity of attached atoms.

Expected Spectral Features: The ¹³C NMR spectrum of 4-amino-2,5-difluorobenzoic acid will show seven distinct signals for the seven carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, and their chemical shifts will be influenced by the amino, fluoro, and carboxyl substituents. Crucially, the carbons directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Carbons two or three bonds away from fluorine will exhibit smaller couplings (²JCF and ³JCF).

Carbon Atom Expected Chemical Shift (δ) Range (ppm) Expected Multiplicity (due to C-F coupling)
Carboxyl (-COOH)165 - 175Singlet or small triplet
C-NH₂140 - 150Doublet of doublets
C-F150 - 165Doublet (large ¹JCF)
Aromatic C-H100 - 120Doublet of doublets
Quaternary Aromatic C120 - 140Multiplet

Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation:

    • Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters on a 100 MHz (for ¹³C) spectrometer:

      • Spectral width: ~220 ppm

      • Number of scans: 256 or more, depending on concentration

      • Relaxation delay: 2 seconds

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Reference the spectrum using the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

¹⁹F NMR Spectroscopy

Principle: ¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds.[4][5] The chemical shifts are very sensitive to the electronic environment, making it an excellent tool for identifying and differentiating fluorinated compounds.

Expected Spectral Features: For 4-amino-2,5-difluorobenzoic acid, the ¹⁹F NMR spectrum will show two distinct signals for the two non-equivalent fluorine atoms at positions 2 and 5. These signals will likely appear as doublets of doublets due to coupling to each other (⁴JFF) and to the adjacent aromatic protons (³JFH and ⁴JFH). The chemical shifts are typically referenced to an external standard like CFCl₃ (δ 0 ppm).[6][7]

Protocol: ¹⁹F NMR Data Acquisition

  • Sample Preparation:

    • The same sample used for ¹H and ¹³C NMR can be used.

  • Data Acquisition:

    • Acquire a proton-decoupled or proton-coupled ¹⁹F NMR spectrum. A coupled spectrum will provide valuable information about F-H couplings.

    • Typical parameters on a 376 MHz (for ¹⁹F) spectrometer:

      • Spectral width: ~100 ppm (centered around the expected chemical shifts)

      • Number of scans: 16-64

      • Relaxation delay: 1-2 seconds

  • Data Processing:

    • Process the FID as with other NMR experiments.

    • Reference the spectrum using an appropriate internal or external standard (e.g., hexafluorobenzene at δ -164.9 ppm).[7]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Structural Analysis prep Dissolve 5-10 mg in 0.6 mL deuterated solvent acq_H ¹H NMR prep->acq_H Load sample acq_C ¹³C NMR acq_H->acq_C acq_F ¹⁹F NMR acq_C->acq_F proc Fourier Transform, Phasing, Referencing, Integration acq_F->proc Acquired FIDs analysis Correlate shifts, couplings, and integrals to molecular structure proc->analysis Spectroscopic_Techniques cluster_techniques Analytical Techniques main 4-Amino-2,5-difluorobenzoic Acid Derivative Spectroscopic Characterization NMR NMR Spectroscopy ¹H, ¹³C, ¹⁹F Provides detailed structural information, connectivity, and stereochemistry main:f1->NMR IR IR Spectroscopy Functional Group Identification Detects characteristic vibrations of chemical bonds (C=O, O-H, N-H, C-F) main:f1->IR UV_Vis UV-Vis Spectroscopy Chromophore Analysis Measures electronic transitions, confirms conjugated systems main:f1->UV_Vis MS Mass Spectrometry Molecular Weight & Formula Determines molecular mass and elemental composition through m/z ratio main:f1->MS

Sources

Method

Application Note: High-Purity Recrystallization of 4-Amino-2,5-difluorobenzoic acid

Abstract This document provides a comprehensive guide to the purification of 4-Amino-2,5-difluorobenzoic acid (ADFB), a key intermediate in pharmaceutical synthesis and materials science. Recognizing the absence of a sta...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 4-Amino-2,5-difluorobenzoic acid (ADFB), a key intermediate in pharmaceutical synthesis and materials science. Recognizing the absence of a standardized public protocol, this application note establishes a foundational methodology based on first principles of physical chemistry and empirical data from analogous structures. We present a systematic approach for solvent selection, detailed protocols for both single-solvent and mixed-solvent recrystallization, and robust analytical methods for purity verification. The causality behind each procedural step is explained to empower researchers to adapt and optimize the methodology for their specific purity requirements and impurity profiles.

Introduction: The Critical Need for Purity

4-Amino-2,5-difluorobenzoic acid (CAS 773108-64-8) is a substituted aromatic carboxylic acid.[1] Its utility as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and specialty organic materials necessitates a high degree of purity. Residual starting materials, side-reaction products, or inorganic impurities from synthesis can adversely affect downstream reaction yields, introduce toxicological risks, and compromise the performance of the final product.

Recrystallization is a powerful, cost-effective, and scalable technique for purifying crystalline solids. It leverages differences in solubility between the target compound and its impurities in a chosen solvent system. An ideal recrystallization process results in the formation of well-defined crystals of the desired compound, leaving impurities behind in the solution (mother liquor). This guide provides the technical framework to achieve this efficiently and reliably for ADFB.

Foundational Principles: Physicochemistry and Solvent Selection

Success in recrystallization is predetermined by the choice of solvent. The ideal solvent should exhibit:

  • High solubility for ADFB at elevated temperatures.

  • Low solubility for ADFB at low temperatures (e.g., 0-4 °C).

  • Favorable solubility profile for impurities (either highly soluble or insoluble at all temperatures).

  • A boiling point lower than the melting point of ADFB.

  • Inertness , meaning it does not react with ADFB.

  • Volatility , allowing for easy removal from the purified crystals.

Physicochemical Profile and Inferred Solubility

While extensive solubility data for ADFB is not publicly available, we can infer a logical starting point from its structure and data from analogous compounds.

  • Structure: ADFB possesses a polar carboxylic acid group and an amino group, both capable of hydrogen bonding. It also has a fluorinated aromatic ring, which contributes some non-polar character.

  • Analog Data: Related compounds like 4-Amino-2,3-difluorobenzoic acid are noted to be soluble in polar solvents.[2] Furthermore, amino acids are frequently purified using alcohol-water mixtures, which effectively balance polar interactions. The synthesis of the related 4-amino-3,5-difluorobenzoic acid involved the use of ethyl acetate.[3]

This analysis strongly suggests that polar solvents, particularly those that can engage in hydrogen bonding, are the most promising candidates.

Recommended Solvents for Initial Screening

Based on the principles above, the following solvents are recommended for an initial screening to identify the optimal recrystallization system.

Solvent ClassSpecific SolventBoiling Point (°C)Rationale & Expected Behavior
Protic Polar Water100May have low solubility even when hot due to crystal lattice energy, but excellent as an anti-solvent.
Ethanol (95%)78High potential. Likely to dissolve ADFB when hot. Good for mixed systems with water.
Isopropanol82Similar to ethanol, slightly less polar. A good alternative.
Aprotic Polar Acetone56Excellent solvent, but its low boiling point may not provide a large enough solubility gradient.[4]
Ethyl Acetate77Moderate polarity. Proven useful for similar structures. Good for mixed systems with hexane.[3]
Non-Polar Toluene111Unlikely to be a good single solvent, but may be useful if impurities are highly non-polar.
Heptane/Hexane98 / 69Insoluble. Primarily useful as anti-solvents in mixed-solvent systems.

Experimental Workflow & Protocols

The overall strategy involves a preliminary solvent screening to identify the best system, followed by a scaled-up recrystallization, isolation, and final analysis.

Recrystallization_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Crude Crude ADFB Screen Solvent Screening Protocol (Section 3.1) Crude->Screen Protocol Select Protocol: Single-Solvent (3.2) or Mixed-Solvent (3.3) Screen->Protocol Select Best Solvent System Dissolve Dissolve in Minimum Hot Solvent Protocol->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Crystallize Slow Cooling & Crystallization Filter->Crystallize Isolate Vacuum Filtration (Isolate Crystals) Crystallize->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline ADFB Dry->Pure Purity Purity Analysis (HPLC, NMR) Pure->Purity Yield Calculate Yield Pure->Yield Solvent_Selection decision decision result Reject Solvent good_result Select as Candidate Solvent start Add ~0.5 mL Solvent to ~25 mg Crude ADFB at Room Temp dissolved_rt dissolved_rt start->dissolved_rt dissolved_rt->result Yes heat Heat mixture to boiling dissolved_rt->heat No dissolved_hot dissolved_hot heat->dissolved_hot dissolved_hot->result No (Insoluble) cool Cool slowly, then place in ice bath dissolved_hot->cool Yes crystals_form crystals_form cool->crystals_form crystals_form->result No or Oiling Out crystals_form->good_result Yes

Caption: Decision tree for single-solvent screening.

Protocol 2: Single-Solvent Recrystallization (Exemplar: Isopropanol)
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude ADFB. Add a small portion of isopropanol and heat the slurry to a gentle boil on a hot plate with magnetic stirring.

  • Achieve Saturation: Continue adding hot isopropanol in small portions until the ADFB just completely dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield.

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a very small amount (1-2% w/w) of activated charcoal. Swirl and reheat for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. Causality: Pre-warming the apparatus prevents premature crystallization of the product in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form selectively, excluding impurities.

  • Maximize Recovery: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to rinse away any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 3: Mixed-Solvent Recrystallization (Exemplar: Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude ADFB in the minimum amount of boiling ethanol, following steps 1 and 2 from Protocol 3.2.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Clarification: Add a few drops of hot ethanol to just redissolve the turbidity and obtain a clear solution.

  • Crystallization, Isolation, and Drying: Follow steps 5 through 9 from Protocol 3.2, using a cold ethanol/water mixture (in the same approximate ratio) for the final wash.

Purity Assessment and Characterization

Post-recrystallization, it is essential to verify the purity and identity of the material.

TechniquePurposeExemplar Conditions & Expected Results
Melting Point Purity IndicatorDetermine the melting point range. A sharp range (e.g., < 2 °C) close to the literature value for a pure standard indicates high purity. Impurities typically broaden and depress the melting point. The analogous 2-Amino-4,6-difluorobenzoic acid melts at 198-202 °C. [5]
HPLC-UV Purity QuantificationColumn: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Acetonitrile/Water gradient with 0.1% formic acid. Detection: UV at ~278 nm. [6]Result: A single major peak should be observed, with the area percent representing the purity. Compare with the chromatogram of the crude material to confirm the removal of impurity peaks.
¹H NMR Structural ConfirmationSolvent: DMSO-d₆ or CDCl₃. Result: The spectrum should be clean, with chemical shifts and coupling constants consistent with the structure of ADFB. Integration values should correspond to the number of protons. Disappearance of peaks attributable to impurities confirms successful purification.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used; solution is not supersaturated.Re-heat the solution and boil off some of the solvent to reduce the volume. Allow to cool again. If still unsuccessful, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute-solvent eutectic; cooling is too rapid; high concentration of impurities.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool much more slowly. If the problem persists, a different solvent system is required.
Low recovery yield Too much solvent used; premature crystallization during hot filtration; crystals are too soluble in the cold wash solvent.Use the absolute minimum of hot solvent. Ensure filtration apparatus is thoroughly pre-heated. Use a minimal amount of ice-cold solvent for washing and ensure it is as cold as possible.
Colored crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the filtration step (Protocol 3.2, Step 3).

Conclusion

The purification of 4-Amino-2,5-difluorobenzoic acid can be reliably achieved through a systematic approach to recrystallization. By conducting a preliminary solvent screening with polar solvents such as isopropanol, ethanol, and their aqueous mixtures, an optimal purification system can be readily identified. The detailed protocols provided herein serve as a robust starting point, and the underlying principles discussed will allow for logical troubleshooting and optimization. Verification of purity via HPLC and melting point analysis is critical to ensuring the final material meets the stringent quality requirements for its intended applications.

References

  • MDPI. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available at: [Link]

  • UTRGV ScholarWorks. Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Available at: [Link]

  • Quora. What is the best solvent for recrystallization?. Available at: [Link]

  • PubChem. 2-Amino-4,5-difluorobenzoic acid. Available at: [Link]

  • PubMed. Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. Available at: [Link]

  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Available at: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • The Royal Society of Chemistry. Supporting information for Reduction of Aromatic Nitro Compounds. Available at: [Link]

  • PubMed Central. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. Available at: [Link]

Sources

Application

4-Amino-2,5-difluorobenzoic acid in the synthesis of kinase inhibitors

Application Notes & Protocols The Strategic Incorporation of 4-Amino-2,5-difluorobenzoic Acid in the Synthesis of Potent Kinase Inhibitors Abstract Protein kinases are pivotal regulators of cellular signaling, and their...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

The Strategic Incorporation of 4-Amino-2,5-difluorobenzoic Acid in the Synthesis of Potent Kinase Inhibitors

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. This guide provides an in-depth technical overview of the application of 4-Amino-2,5-difluorobenzoic acid as a strategic building block in the synthesis of kinase inhibitors. We will explore the rationale behind its use, focusing on its unique structural features that enhance binding affinity and pharmacokinetic properties. A detailed synthetic protocol for a key amide coupling reaction and a validation protocol for an in-vitro kinase inhibition assay are provided, using the dual EGFR/HER2 inhibitor class, exemplified by Lapatinib, as a guiding framework.

Introduction: The Rationale for Fluorinated Scaffolds

The human kinome comprises over 500 protein kinases, which function by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[1] This process of phosphorylation acts as a molecular switch, controlling a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] The ATP-binding pocket of kinases has become one of the most important drug targets in the 21st century.[3]

4-Amino-2,5-difluorobenzoic acid is a versatile starting material for the construction of kinase inhibitors. Its utility stems from a combination of strategically placed functional groups:

  • The Carboxylic Acid: Serves as a primary handle for amide bond formation, a ubiquitous linkage in kinase inhibitor scaffolds.

  • The Aniline Moiety: Acts as a nucleophile, often directed towards a heterocyclic core (e.g., quinazoline, pyrimidine) common in many inhibitor classes.[4]

  • Ortho and Meta Fluorine Substitution: The presence of fluorine atoms confers several advantageous properties. Fluorine is highly electronegative and can form critical hydrogen bonds or favorable electrostatic interactions within the ATP-binding site. Furthermore, the C-F bond is exceptionally strong, which can block sites of metabolism, thereby improving the metabolic stability and pharmacokinetic profile of the final compound.

This guide will use the EGFR/HER2 inhibitor Lapatinib as a case study to illustrate the principles of designing and synthesizing potent kinase inhibitors using scaffolds conceptually derived from aminobenzoic acids.

Target Focus: The EGFR/HER2 Signaling Axis in Oncology

The Epidermal Growth Factor Receptor (EGFR, also known as ErbB1 or HER1) and Human Epidermal Growth Factor Receptor 2 (HER2, or ErbB2) are members of the ErbB family of receptor tyrosine kinases.[5] These receptors are implicated in the pathogenesis of a significant proportion of lung and breast cancers.[5][6] Upon ligand binding, these receptors dimerize (either as homodimers or heterodimers) and activate their intracellular kinase domains through trans-autophosphorylation.[7] This initiates downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which drive cell proliferation and survival.[2] The HER2/ErbB3 heterodimer is recognized as the most potent activator of the PI3K/Akt signaling cascade.[6]

Inhibitors like Lapatinib function as reversible, ATP-competitive inhibitors, blocking the phosphorylation and activation of both EGFR and HER2, thereby shutting down these pro-survival signals.[6][8]

EGFR_HER2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR (HER1) Dimer EGFR/HER2 Heterodimer EGFR->Dimer Ligand Binding & Dimerization HER2 HER2 HER2->Dimer Ligand Binding & Dimerization PI3K PI3K Dimer->PI3K Activation Ras Ras Dimer->Ras Activation Lapatinib Lapatinib Lapatinib->Dimer Inhibition of Kinase Domain Akt Akt PI3K->Akt PIP3 Proliferation Gene Transcription (Proliferation, Survival) Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 1. Simplified EGFR/HER2 signaling pathway and point of inhibition.

Synthetic Workflow and Experimental Protocols

The synthesis of kinase inhibitors is a multi-step process that typically involves the coupling of a core heterocyclic scaffold with various substituted side chains. 4-Amino-2,5-difluorobenzoic acid is an ideal precursor for one of these side chains, which can be introduced via an amide coupling reaction.

Synthetic_Workflow A 4-Amino-2,5-difluorobenzoic Acid C Amide Coupling (Protocol 3.1) A->C B Heterocyclic Core (e.g., Substituted Quinazoline) B->C D Intermediate C->D E Further Functionalization D->E F Final Kinase Inhibitor E->F

Figure 2. Generalized workflow for kinase inhibitor synthesis.
Protocol: General Amide Coupling Reaction

This protocol describes a standard procedure for coupling 4-Amino-2,5-difluorobenzoic acid with a primary or secondary amine, a key step in forming many kinase inhibitor backbones.

Causality and Rationale:

  • Coupling Agents (HATU, HBTU, EDC/HOBt): The carboxylic acid is not reactive enough to form an amide bond directly. Coupling agents activate the carboxyl group by forming a highly reactive intermediate (e.g., an active ester), which is then readily attacked by the amine nucleophile. HATU is often chosen for its high efficiency and ability to suppress racemization.

  • Organic Base (DIPEA, Et3N): An organic base is required to neutralize the acidic species generated during the reaction and to deprotonate the amine, increasing its nucleophilicity. Diisopropylethylamine (DIPEA) is a non-nucleophilic base, preventing it from competing with the desired amine reactant.

  • Solvent (DMF, NMP): Anhydrous polar aprotic solvents are used to dissolve the reactants and reagents while not interfering with the reaction mechanism.

  • Inert Atmosphere: Prevents moisture from hydrolyzing the reactive intermediates, which would quench the reaction.

Materials:

  • 4-Amino-2,5-difluorobenzoic acid (1.0 eq)

  • Amine coupling partner (e.g., a substituted quinazolinamine) (1.0-1.2 eq)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 4-Amino-2,5-difluorobenzoic acid (1.0 eq) and the amine coupling partner (1.1 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Add DIPEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the mixture over 2-3 minutes. An exotherm may be observed.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Validation: In Vitro Kinase Inhibition Assay

To validate the efficacy of the synthesized compound, an in vitro kinase inhibition assay is essential. This protocol measures the ability of the compound to inhibit the enzymatic activity of a target kinase, such as EGFR.[9]

Protocol: EGFR Tyrosine Kinase Inhibition Assay (Luminescence-based)

Causality and Rationale: This assay quantifies the amount of ATP consumed during the kinase's phosphorylation of a substrate. A lower ATP level corresponds to higher kinase activity. The inhibitor will block ATP consumption, resulting in a higher signal. The amount of remaining ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal directly proportional to the ATP concentration. The IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is then determined.

Materials:

  • Synthesized inhibitor compound

  • Reference inhibitor (e.g., Erlotinib, Lapatinib)[9]

  • Recombinant human EGFR enzyme

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit or similar luminescence-based ATP detection reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Luminometer plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitor and the reference inhibitor in DMSO, typically starting from 10 mM. Then, further dilute into the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: To the wells of a white assay plate, add:

    • Kinase assay buffer

    • EGFR enzyme solution

    • Peptide substrate solution

    • Diluted inhibitor or vehicle control (DMSO)

  • Initiation: Initiate the kinase reaction by adding ATP. The final volume is typically 25 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).

  • Measurement: After a final incubation period, measure the luminescence using a plate reader.

  • Data Analysis: Convert the raw luminescence units to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

Representative Data

The following table presents hypothetical but realistic IC50 values for a novel inhibitor derived from 4-amino-2,5-difluorobenzoic acid, benchmarked against a known standard.[9][10]

CompoundTarget KinaseIC50 (nM)
Novel Inhibitor X EGFR85 ± 9
Novel Inhibitor X HER2110 ± 15
Lapatinib (Reference) EGFR10.2 ± 1.5
Lapatinib (Reference) HER29.8 ± 1.2

Lower IC50 values indicate greater inhibitory potency.

Conclusion

4-Amino-2,5-difluorobenzoic acid represents a highly valuable and strategic building block for the synthesis of modern kinase inhibitors. Its inherent functionalities allow for straightforward incorporation into complex molecular scaffolds, while the difluoro substitution pattern provides a powerful tool for medicinal chemists to enhance potency and optimize drug-like properties. The protocols and workflows detailed herein provide a foundational framework for researchers engaged in the design and synthesis of next-generation targeted therapeutics.

References

  • Ciszela, J. et al. (2021).
  • BenchChem (2025). Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine.
  • BenchChem (2025).
  • MedKoo Biosciences (n.d.). Lapatinib Synthetic Routes. MedKoo Biosciences.
  • Gou, S. et al. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. European Journal of Medicinal Chemistry. [Link]

  • Gschwind, A. et al. (2017). The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer. Cancer and Metastasis Reviews. [Link]

  • Roskoski, R. Jr. (2019). Small molecule inhibitors targeting the EGFR/ErbB family of protein-tyrosine kinases in human cancers. Pharmacological Research. [Link]

  • Tewari, D. et al. (2013). Akt inhibitors: mechanism of action and implications for anticancer therapeutics. Journal of Hematology & Oncology. [Link]

  • Herrmann, J. et al. (2020). Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity. JACC: CardioOncology. [Link]

  • BenchChem (2025). Application Notes and Protocols: The Role of 4-Amino-3-cyclopropylbenzoic Acid in Kinase Inhibitor Synthesis.
  • BenchChem (2025). Efficacy of 4-Amino-2-chlorobenzoic Acid Derivatives: A Comparative Analysis Against Existing Therapeutics.
  • Kesharwani, P. et al. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Frontiers in Pharmacology. [Link]

  • Wang, C. & Berger, B-T. (2021). Special Issue: Protein Kinase Inhibitors: Synthesis and Applications. Molecules. [Link]

  • Chaudhary, D. et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Heliyon. [Link]

  • Fouad, M. et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. [Link]

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Method

Application Notes &amp; Protocols: Mastering the Peptide Coupling of 4-Amino-2,5-difluorobenzoic Acid

Abstract: This technical guide provides a comprehensive framework for the successful peptide coupling of 4-Amino-2,5-difluorobenzoic acid, a critical but challenging building block in modern drug discovery. Due to the el...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the successful peptide coupling of 4-Amino-2,5-difluorobenzoic acid, a critical but challenging building block in modern drug discovery. Due to the electronic deactivation of its aniline moiety by two electron-withdrawing fluorine atoms, standard coupling conditions often result in low yields and incomplete reactions. This document elucidates the underlying chemical principles, compares state-of-the-art coupling methodologies, and provides detailed, field-proven protocols to empower researchers to overcome these synthetic hurdles.

The Challenge: Understanding the Reactivity of 4-Amino-2,5-difluorobenzoic Acid

4-Amino-2,5-difluorobenzoic acid is a valuable synthon in medicinal chemistry, frequently incorporated into molecules to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability.[1][2] However, its utility is tempered by a significant synthetic challenge: the reduced nucleophilicity of the aromatic amino group.

The two fluorine atoms on the benzene ring are strongly electron-withdrawing. This inductive effect significantly lowers the electron density on the aniline nitrogen, rendering it a weak nucleophile. Consequently, its reaction with an activated carboxylic acid is often sluggish and inefficient compared to the coupling of aliphatic or electron-rich aromatic amines.[3][4] Conventional peptide coupling strategies may fail or require harsh conditions, leading to undesirable side reactions.[5] Therefore, a successful coupling strategy hinges on selecting a sufficiently potent carboxylic acid activation method to overcome the inherent low reactivity of the amine.

Strategic Selection of Coupling Reagents

The core of a successful protocol lies in the choice of the coupling reagent, which dictates the nature of the activated carboxylic acid intermediate. We will compare three major classes of reagents, each with a distinct mechanism and suitability for this challenging substrate.

Carbodiimide-Based Reagents (e.g., EDC)

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their cost-effectiveness and the water-solubility of their urea byproduct.[6][7] The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[6][8]

However, this intermediate is unstable and prone to two detrimental pathways: hydrolysis back to the carboxylic acid and intramolecular rearrangement to a stable, unreactive N-acylurea.[9] To mitigate these issues and enhance coupling efficiency, additives are essential.

  • Role of Additives (HOBt, Oxyma): Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) act as "active ester traps".[9][10][11] They rapidly react with the O-acylisourea intermediate to form a more stable, yet highly reactive, OBt or Oxyma active ester. This ester is then aminolyzed by the weakly nucleophilic 4-amino-2,5-difluorobenzoic acid. Oxyma is often preferred over HOBt due to its superior safety profile (non-explosive) and, in many cases, enhanced reactivity and suppression of racemization.[12][13]

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation RCOOH Carboxylic Acid (R-COOH) O_acyl O-Acylisourea (Highly Reactive) RCOOH->O_acyl + EDC EDC EDC ActiveEster Oxyma Active Ester (More Stable) O_acyl->ActiveEster + Oxyma (Trapping) N_acylurea N-Acylurea (Side Product) O_acyl->N_acylurea Rearrangement Oxyma Oxyma Additive Amide Amide Product ActiveEster->Amide + Amine (Nucleophilic Attack) Amine 4-Amino-2,5-difluorobenzoic acid

Figure 1: Mechanism of EDC/Oxyma mediated coupling.

Phosphonium Salt Reagents (e.g., PyBOP®)

Phosphonium salts such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), or PyBOP, are powerful activating agents often succeeding where carbodiimides falter.[14][15] Their mechanism involves the formation of an even more reactive acylphosphonium species.

The reaction, which requires a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), proceeds in two stages:

  • Activation: The carboxylate anion attacks the electrophilic phosphorus center of PyBOP, displacing the benzotriazol-1-yloxy group to form a highly reactive acylphosphonium intermediate.[15]

  • Active Ester Formation: The liberated benzotriazol-1-olate anion then attacks the activated carbonyl carbon, forming the OBt active ester, which subsequently reacts with the amine.[14]

PyBOP is particularly effective for sterically hindered or electronically deactivated amines due to the high reactivity of the intermediates formed.[14][16]

Aminium/Uronium Salt Reagents (e.g., HATU)

Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most potent coupling reagents available.[17] While historically classified as uronium salts, their true structure is that of a guanidinium salt.[18][19]

HATU's exceptional efficacy stems from its incorporation of the 1-Hydroxy-7-aza-1H-benzotriazole (HOAt) moiety. The mechanism, facilitated by a base, generates a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance (neighboring group participation), further accelerating the subsequent aminolysis step. This makes HATU the reagent of choice for the most challenging couplings, including those involving N-methylated amino acids or deactivated anilines like 4-amino-2,5-difluorobenzoic acid.[17][18]

G cluster_activation Step 1: Activation with HATU cluster_coupling Step 2: Coupling with Deactivated Amine RCOO Carboxylate (R-COO⁻) OAt_Ester OAt Active Ester (Highly Reactive) RCOO->OAt_Ester + HATU HATU HATU Reagent Product Final Amide Product OAt_Ester->Product + Amine (Accelerated Attack) Base Base (e.g., DIPEA) RCOOH Carboxylic Acid RCOOH->RCOO Deprotonation Amine 4-Amino-2,5- difluorobenzoic acid

Figure 2: Mechanism of HATU-mediated coupling.

Comparative Summary & Recommended Starting Points

The choice of reagent should be guided by the specific requirements of the synthesis, balancing reactivity, cost, and potential side reactions.

Reagent ClassExampleRelative ReactivityKey AdvantagesPotential IssuesRecommended Use Case
Carbodiimide EDC / OxymaModerateCost-effective; water-soluble byproduct.Requires additive; may be insufficient for very difficult couplings.Initial screening, large-scale synthesis where cost is a factor.
Phosphonium Salt PyBOPHighHigh efficiency; good for hindered couplings.[14]More expensive; byproduct removal may require chromatography.When EDC/Oxyma fails; for moderately deactivated systems.
Aminium Salt HATUVery HighHighest reactivity; excellent for deactivated anilines and hindered systems.[17]Highest cost; potential for guanidinylation side reaction if stoichiometry is not controlled.[20]For extremely challenging couplings where yield is paramount.

Detailed Experimental Protocols

General Laboratory Practices: All reactions should be conducted in a well-ventilated fume hood. Reagents should be handled with appropriate personal protective equipment (gloves, safety glasses). Anhydrous solvents should be used where specified, as water can hydrolyze activated intermediates. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: EDC/Oxyma Mediated Coupling (Standard Conditions)

This protocol is a robust and cost-effective starting point for the coupling of 4-amino-2,5-difluorobenzoic acid.

Materials:

  • N-protected amino acid or carboxylic acid of interest (1.0 eq)

  • 4-Amino-2,5-difluorobenzoic acid (1.1 eq)

  • EDC·HCl (1.5 eq)

  • OxymaPure® (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the N-protected amino acid (1.0 eq), 4-amino-2,5-difluorobenzoic acid (1.1 eq), and OxymaPure® (1.5 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the limiting reagent).

  • Stir the solution at room temperature for 5 minutes to ensure complete dissolution.

  • Add DIPEA (3.0 eq) to the solution and stir for another 2 minutes.

  • Add EDC·HCl (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction for the consumption of the starting carboxylic acid by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Protocol 2: HATU Mediated Coupling (High-Reactivity Conditions)

This protocol is recommended for instances where Protocol 1 provides low yields or for coupling particularly hindered carboxylic acids.

Materials:

  • N-protected amino acid or carboxylic acid of interest (1.0 eq)

  • 4-Amino-2,5-difluorobenzoic acid (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir. The solution may change color (typically to yellow), indicating activation. Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • In a separate flask, dissolve the 4-amino-2,5-difluorobenzoic acid (1.1 eq) in a minimum amount of anhydrous DMF.

  • Add the solution of the amine to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-6 hours. The reaction is typically much faster than with EDC. Monitor progress by TLC or LC-MS.

  • Work-up: Follow the same work-up procedure as described in Protocol 1. The purification will remove the tetramethylurea byproduct and unreacted reagents.

Experimental Workflow & Troubleshooting

workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Work-up & Analysis Reagents 1. Select & Weigh Reagents (Acid, Amine, Coupling Agent, Base) Solvent 2. Prepare Anhydrous Solvent (e.g., DMF) Reagents->Solvent Activation 3. Dissolve & Pre-activate (if applicable, e.g., HATU) Solvent->Activation Coupling 4. Combine Components & Stir (Monitor by LC-MS/TLC) Activation->Coupling Workup 5. Aqueous Work-up (Quench & Extract) Coupling->Workup Purify 6. Purification (Chromatography/Recrystallization) Workup->Purify Analysis 7. Characterization (NMR, MS, HPLC) Purify->Analysis

Figure 3: General experimental workflow for peptide coupling.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Insufficient activation. 2. Deactivated amine is too unreactive for the chosen conditions. 3. Reagents (especially coupling agent) have degraded due to moisture.1. Switch to a more powerful coupling reagent (e.g., from EDC/Oxyma to HATU). 2. Increase reaction temperature (e.g., to 40-50 °C) or use microwave irradiation for short periods.[21] 3. Use freshly opened or properly stored anhydrous reagents and solvents.
Recovery of Starting Carboxylic Acid Incomplete reaction; see "Low Product Formation".Follow suggestions for "Low Product Formation". Consider increasing the reaction time or reagent equivalents.
Formation of N-Acylurea (with EDC) The O-acylisourea intermediate rearranged faster than it reacted with the amine or additive.Ensure an adequate amount of additive (Oxyma, HOBt) is used. Lowering the reaction temperature can sometimes disfavor the rearrangement.[9]
Formation of Guanidinium Adduct (with HATU/HBTU) Excess aminium reagent reacted directly with the free amine.[20][22]Use a slight excess of the carboxylic acid relative to the amine, and use the coupling reagent as the limiting agent (e.g., 0.95 eq). Pre-activating the acid before adding the amine is crucial.
Racemization of Chiral Center 1. Overly harsh conditions (high temperature, prolonged exposure to base). 2. Insufficient amount of racemization-suppressing additive (Oxyma, HOBt, HOAt).1. Perform the reaction at the lowest effective temperature (start at 0 °C or RT). 2. Use a weaker base if possible (e.g., collidine instead of DIPEA). 3. Ensure at least 1 equivalent of additive is present. HOAt (from HATU) and Oxyma are excellent at suppressing racemization.[12][23]

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health (NIH). [Link]

  • A new mechanism involving cyclic tautomers for the reaction with nucleophiles of the water-soluble peptide coupling reagent 1-ethyl-3-(3'-(dimethylamino)propyl)carbodiimide (EDC). Journal of the American Chemical Society. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. [Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. National Institutes of Health (NIH). [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. [Link]

  • Novabiochem® Coupling reagents. Merck. [Link]

  • Phosphonium coupling. Wikipedia. [Link]

  • Proposed mechanism for activation by uronium salt. ResearchGate. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances (RSC Publishing). [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • The Uronium/Guanidinium Peptide Coupling Reagents. Self-published. [Link]

  • Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. [Link]

  • HBTU. Wikipedia. [Link]

  • Phosphonium Salts. Thieme Chemistry. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Angewandte Chemie International Edition. [Link]

  • How aniline react with carboxylic acid and carboxylic acid derivatives?. Quora. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications. Self-published. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Institutes of Health (NIH). [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Trying to minimize side reactions in a peptide coupling reaction. Reddit. [Link]

  • Developments in peptide and amide synthesis. Luxembourg Bio Technologies. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Self-published. [Link]

  • Spps and side reactions in peptide synthesis. Slideshare. [Link]

  • Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing. [Link]

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Application

Application Notes and Protocols: Synthetic Routes to Novel Compounds Using 4-Amino-2,5-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Laboratories Introduction: The Strategic Importance of 4-Amino-2,5-difluorobenzoic Acid in Modern Synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Strategic Importance of 4-Amino-2,5-difluorobenzoic Acid in Modern Synthesis

4-Amino-2,5-difluorobenzoic acid is a key building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science.[1] Its trifunctional nature, possessing a carboxylic acid, an aniline-type amino group, and two fluorine atoms on the aromatic ring, offers a versatile platform for a multitude of chemical transformations. The fluorine substituents significantly influence the molecule's electronic properties, pKa, and lipophilicity, often imparting desirable characteristics to the final products, such as enhanced metabolic stability and binding affinity to biological targets. This guide provides detailed protocols for the synthesis of novel compounds derived from 4-Amino-2,5-difluorobenzoic acid, focusing on amide bond formation, benzoxazinone synthesis, and the construction of quinoline scaffolds.

I. Synthesis of N-Aryl Amide Scaffolds: Accessing a Privileged Motif in Medicinal Chemistry

Amide bond formation is a cornerstone of medicinal chemistry, and N-aryl amides derived from 4-Amino-2,5-difluorobenzoic acid are precursors to a wide range of biologically active molecules, including kinase inhibitors. The electron-withdrawing nature of the fluorine atoms can decrease the nucleophilicity of the amino group, making amide coupling with less reactive anilines challenging. The following protocol utilizes a robust coupling agent system to overcome this hurdle.

Protocol 1: Synthesis of N-(4-methoxyphenyl)-4-amino-2,5-difluorobenzamide

This protocol details the synthesis of a representative N-aryl amide using a common coupling reagent cocktail, EDC/HOBt, which is effective for coupling with electron-deficient amines.[2]

Reaction Scheme:

G cluster_0 start 4-Amino-2,5-difluorobenzoic acid reagents + 4-Methoxyaniline EDC, HOBt, DIPEA DMF, rt, 12h start->reagents product N-(4-methoxyphenyl)-4-amino- 2,5-difluorobenzamide reagents->product caption Amide coupling reaction.

Amide coupling of 4-Amino-2,5-difluorobenzoic acid.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
4-Amino-2,5-difluorobenzoic acid173.121.01.0
4-Methoxyaniline123.151.11.1
EDC (EDCI)191.701.21.2
HOBt135.121.21.2
DIPEA129.242.52.5
Anhydrous DMF---

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Amino-2,5-difluorobenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Amine and Coupling Reagents: Add 4-methoxyaniline (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq) to the stirred solution.

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath and slowly add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Rationale for Experimental Choices:

  • EDC/HOBt: This combination is a widely used and effective coupling system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to racemization and side reactions, and efficiently acylates the amine.

  • DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and the HOBt, as well as any acidic byproducts, without interfering with the coupling reaction.

  • DMF: A polar aprotic solvent is chosen for its excellent ability to dissolve the reactants and facilitate the reaction.

II. Synthesis of Benzoxazinones: Building Blocks for Bioactive Heterocycles

Benzoxazinones are an important class of heterocyclic compounds with a range of biological activities. They can be synthesized from anthranilic acids through cyclization with various reagents. The following protocol describes the synthesis of a 6,9-difluoro-4H-benzo[d][3][4]oxazin-4-one derivative.

Protocol 2: Synthesis of 2-Phenyl-6,9-difluoro-4H-benzo[d][3][4]oxazin-4-one

This protocol utilizes triethyl orthoformate for the cyclization of 4-Amino-2,5-difluorobenzoic acid, followed by reaction with benzoyl chloride. A similar methodology has been reported for other substituted anthranilic acids.[5][6]

Reaction Scheme:

G cluster_0 start 4-Amino-2,5-difluorobenzoic acid reagents1 + Triethyl Orthoformate Acetic Anhydride, reflux start->reagents1 intermediate 6,9-Difluoro-4H-benzo[d][1,3]oxazin-4-one reagents1->intermediate reagents2 + Benzoyl Chloride Pyridine, reflux intermediate->reagents2 product 2-Phenyl-6,9-difluoro-4H- benzo[d][1,3]oxazin-4-one reagents2->product caption Benzoxazinone synthesis.

Synthesis of a substituted benzoxazinone.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
4-Amino-2,5-difluorobenzoic acid173.121.01.0
Triethyl Orthoformate148.205.05.0
Acetic Anhydride102.09-Solvent
Benzoyl Chloride140.571.21.2
Pyridine79.10-Solvent

Step-by-Step Protocol:

  • Formation of the Benzoxazinone Core: In a round-bottom flask, suspend 4-Amino-2,5-difluorobenzoic acid (1.0 eq) in acetic anhydride.

  • Cyclization: Add triethyl orthoformate (5.0 eq) and reflux the mixture for 4 hours.

  • Isolation of Intermediate: Cool the reaction mixture and remove the solvent under reduced pressure. The crude 6,9-difluoro-4H-benzo[d][3][4]oxazin-4-one can be used in the next step without further purification.

  • Acylation: Dissolve the crude intermediate in pyridine and add benzoyl chloride (1.2 eq).

  • Reaction: Reflux the mixture for 2 hours.

  • Work-up: Cool the reaction mixture and pour it into ice-water.

  • Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford the pure product.

Rationale for Experimental Choices:

  • Triethyl Orthoformate and Acetic Anhydride: This combination is a classic method for the synthesis of the benzoxazinone ring from anthranilic acids. Acetic anhydride acts as a dehydrating agent, driving the cyclization.

  • Pyridine: Serves as a base to neutralize the HCl generated during the acylation reaction and also acts as a solvent.

III. Synthesis of Quinolines: Accessing a Core Heterocycle in Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The Gould-Jacobs reaction is a classical and versatile method for the synthesis of 4-hydroxyquinolines from anilines, which can be further functionalized.[3][7][8][9]

Protocol 3: Gould-Jacobs Synthesis of 6,9-Difluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester

This protocol adapts the Gould-Jacobs reaction for the synthesis of a substituted quinoline from 4-Amino-2,5-difluorobenzoic acid.

Reaction Scheme:

G cluster_0 start 4-Amino-2,5-difluorobenzoic acid reagents1 + Diethyl ethoxymethylenemalonate Ethanol, reflux start->reagents1 intermediate Diethyl 2-((4-carboxy-2,5- difluorophenyl)amino)methylenemalonate reagents1->intermediate reagents2 Dowtherm A, 250 °C intermediate->reagents2 product 6,9-Difluoro-4-hydroxyquinoline- 3-carboxylic acid ethyl ester reagents2->product caption Gould-Jacobs quinoline synthesis.

Gould-Jacobs synthesis of a substituted quinoline.

Materials:

ReagentMolecular Weight ( g/mol )Quantity (mmol)Equivalents
4-Amino-2,5-difluorobenzoic acid173.121.01.0
Diethyl ethoxymethylenemalonate216.231.11.1
Ethanol--Solvent
Dowtherm A--Solvent

Step-by-Step Protocol:

  • Condensation: In a round-bottom flask, dissolve 4-Amino-2,5-difluorobenzoic acid (1.0 eq) in ethanol. Add diethyl ethoxymethylenemalonate (1.1 eq) and reflux the mixture for 2 hours.

  • Isolation of Intermediate: Remove the ethanol under reduced pressure to obtain the crude diethyl 2-((4-carboxy-2,5-difluorophenyl)amino)methylenemalonate.

  • Cyclization: Add the crude intermediate to a preheated solution of Dowtherm A at 250 °C and maintain the temperature for 30 minutes.

  • Work-up: Cool the reaction mixture and dilute with hexane.

  • Purification: Collect the precipitate by filtration, wash with hexane, and recrystallize from a suitable solvent like ethanol or acetic acid to yield the final product.

Rationale for Experimental Choices:

  • Diethyl ethoxymethylenemalonate: This reagent provides the three-carbon unit required to form the pyridine ring of the quinoline system.

  • Dowtherm A: A high-boiling heat transfer fluid is used as the solvent for the high-temperature cyclization step, which is characteristic of the Gould-Jacobs reaction.

Conclusion

4-Amino-2,5-difluorobenzoic acid is a versatile and valuable starting material for the synthesis of a diverse range of novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide for the synthesis of N-aryl amides, benzoxazinones, and quinolones provide a solid foundation for researchers to explore the rich chemistry of this fluorinated building block. The inherent electronic properties imparted by the fluorine atoms offer unique opportunities for the design and synthesis of next-generation functional molecules.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 8-Aminoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Google Patents. (n.d.). CN103980135B - A kind of preparation method of 4-amino-2-fluorobenzoic acid.
  • Royal Society of Chemistry. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Retrieved from [Link]

  • Google Patents. (n.d.). CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid.
  • PubMed Central. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications.
  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • PubMed. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Retrieved from [Link]

  • ePrints Soton. (2024). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Vertex Pharmaceuticals. (2011). Design and synthesis of kinase inhibitors using novel heterocyclic systems. Retrieved from [Link]

  • ResearchGate. (2019). 4H-Benzo[d][3][4]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Retrieved from [Link]

  • MDPI. (2019). 4H-Benzo[d][3][4]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of 4H-benzo[d][3][4]oxazin-4-ones. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid.
  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]

  • National Institutes of Health. (2025). Investigation for the easy and efficient synthesis of 1H-benzo[d][3][4]oxazine-2,4-diones. Retrieved from [Link]

  • SciELO. (2024). 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. Retrieved from [Link]

  • Google Patents. (n.d.). US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid.

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Method

Introduction: The Strategic Importance of Fluorinated Intermediates

An Application Guide to the Process Development and Scale-Up Synthesis of 4-Amino-2,5-difluorobenzoic Acid Derivatives 4-Amino-2,5-difluorobenzoic acid and its derivatives are pivotal building blocks in modern medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Process Development and Scale-Up Synthesis of 4-Amino-2,5-difluorobenzoic Acid Derivatives

4-Amino-2,5-difluorobenzoic acid and its derivatives are pivotal building blocks in modern medicinal chemistry.[1][2] The strategic incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) can significantly enhance their metabolic stability, binding affinity, and bioavailability.[2] As drug candidates progress from laboratory-scale discovery to large-scale clinical and commercial production, the development of robust, scalable, and cost-effective synthetic routes for their intermediates becomes a critical bottleneck.[3][]

This guide provides a comprehensive overview of the key considerations and detailed protocols for the scale-up synthesis of 4-Amino-2,5-difluorobenzoic acid and its subsequent derivatization into esters and amides. It is designed for researchers, process chemists, and drug development professionals tasked with transitioning complex chemistries from the bench to pilot plant and beyond. We will delve into the causality behind experimental choices, focusing on safety, efficiency, and quality control to ensure a self-validating and reliable manufacturing process.[5]

Part I: Core Principles of Process Scale-Up

Transitioning a synthesis from grams to kilograms is not merely a linear increase in reagent quantities. It requires a fundamental shift in approach, prioritizing safety, process control, and economic viability.

Synthetic Route Design and Optimization

The ideal synthetic route for industrial-scale production is not always the one with the highest lab-scale yield. Key factors include:

  • Raw Material Availability and Cost: Sourcing stable, high-quality starting materials is crucial for process consistency.[5]

  • Reaction Stoichiometry and Atom Economy: Minimizing waste and maximizing the incorporation of starting material atoms into the final product is a core principle of green chemistry and cost-efficiency.[]

  • Process Safety and Hazard Analysis (HAZOP): Highly exothermic reactions, the use of pyrophoric or explosive reagents, and the generation of toxic byproducts must be carefully managed or designed out of the process.[6][7] For instance, nitration reactions are notoriously exothermic and require meticulous temperature control to prevent thermal runaway.[6]

  • Scalability of Operations: Unit operations like chromatography, which are straightforward at the lab scale, can be prohibitively expensive and complex at the manufacturing scale. Preference is given to processes that yield products amenable to purification by crystallization or extraction.[8][9]

Critical Process Parameters (CPPs) and In-Process Controls (IPCs)

Successful scale-up hinges on identifying and controlling the parameters that have the most significant impact on product quality and yield. These CPPs include temperature, pressure, reagent addition rates, and mixing efficiency.[8] Establishing strict in-process controls (IPCs) at critical junctures allows for real-time monitoring and correction, ensuring each batch meets the required specifications before proceeding to the next step.[5][8]

Part II: Scale-Up Synthesis of 4-Amino-2,5-difluorobenzoic Acid

A common and scalable approach to synthesizing the core intermediate, 4-Amino-2,5-difluorobenzoic acid, starts from a readily available difluorinated precursor. The following three-step sequence is an illustrative and robust pathway.

G cluster_0 Synthetic Pathway for Core Intermediate Start 2,5-Difluorotoluene Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 2,5-Difluoro-4-nitrotoluene Step1->Intermediate1 Step2 Oxidation (KMnO₄) Intermediate1->Step2 Intermediate2 2,5-Difluoro-4-nitrobenzoic Acid Step2->Intermediate2 Step3 Reduction (Catalytic Hydrogenation) Intermediate2->Step3 Final 4-Amino-2,5-difluorobenzoic Acid Step3->Final

Caption: General synthetic route for 4-Amino-2,5-difluorobenzoic acid.

Protocol 1: Synthesis of 2,5-Difluoro-4-nitrobenzoic Acid (Steps 1 & 2)

This protocol combines the nitration and oxidation steps, which are critical for establishing the required functional groups on the aromatic ring.

Step 1: Nitration of 2,5-Difluorotoluene

  • Rationale: Nitration using a mixture of nitric and sulfuric acids is a standard method for introducing a nitro group onto an activated aromatic ring. Strict temperature control is paramount to prevent over-nitration and ensure regioselectivity.[6]

  • Procedure:

    • Charge a jacketed glass-lined reactor with concentrated sulfuric acid (H₂SO₄). Cool the acid to 0-5 °C using a circulating chiller.

    • Slowly add 2,5-difluorotoluene to the sulfuric acid while maintaining the temperature below 10 °C.

    • In a separate, pre-cooled vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid.

    • Add the nitrating mixture dropwise to the reactor over 2-4 hours, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 1-2 hours.

    • Monitor reaction completion using an appropriate IPC (e.g., GC or HPLC).

    • Carefully transfer the reaction mixture to a quenching vessel containing a vigorously stirred mixture of ice and water.

    • Separate the organic layer, wash with water, a dilute sodium bicarbonate solution, and finally with brine to yield crude 2,5-difluoro-4-nitrotoluene.

Step 2: Oxidation to 2,5-Difluoro-4-nitrobenzoic Acid

  • Rationale: Potassium permanganate (KMnO₄) is a strong and cost-effective oxidizing agent suitable for converting the methyl group of the toluene derivative to a carboxylic acid at scale.[6]

  • Procedure:

    • Charge a reactor with water and the crude 2,5-difluoro-4-nitrotoluene from the previous step.

    • Heat the mixture to 80-90 °C with vigorous stirring.

    • Slowly add potassium permanganate in portions. This reaction is exothermic; control the addition rate to maintain the temperature between 90-100 °C.

    • Continue the addition until a faint purple color persists, indicating a slight excess of KMnO₄.

    • After the reaction is complete (monitored by HPLC), cool the mixture and quench any excess KMnO₄ with sodium bisulfite until the purple color disappears.

    • Filter the hot solution through a bed of celite to remove the manganese dioxide (MnO₂) byproduct.

    • Cool the filtrate and acidify with concentrated hydrochloric acid (HCl) to a pH of 1-2 to precipitate the product.

    • Filter the solid product, wash with cold water, and dry under vacuum to yield 2,5-difluoro-4-nitrobenzoic acid.

Protocol 2: Reduction to 4-Amino-2,5-difluorobenzoic Acid (Step 3)
  • Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to amines, yielding water as the only byproduct.[6][7] The choice of catalyst (e.g., Palladium on carbon, Pd/C) is critical for efficiency. This process involves flammable hydrogen gas and a potentially pyrophoric catalyst, demanding a specialized high-pressure reactor (autoclave) and strict adherence to safety protocols.[6]

  • Procedure:

    • Charge a high-pressure autoclave with 2,5-difluoro-4-nitrobenzoic acid and a suitable solvent such as methanol or ethanol.

    • Under an inert nitrogen atmosphere, carefully add the Pd/C catalyst (typically 5-10% Pd on carbon, wet basis).

    • Seal the reactor and purge several times with nitrogen to remove all oxygen, then purge with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar).

    • Heat the reaction mixture to 40-60 °C with efficient stirring.

    • Monitor the reaction progress by hydrogen uptake and HPLC analysis. The reaction is typically complete within 4-8 hours.

    • Once complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the system with nitrogen.

    • Filter the reaction mixture through a celite pad to safely remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain high-purity 4-Amino-2,5-difluorobenzoic acid.[]

Troubleshooting Guide for Core Synthesis
Step Potential Issue Possible Cause Recommended Action
Nitration Low yield / Incomplete reactionInsufficient nitrating agent; Temperature too lowIncrease stirring time; Check reagent stoichiometry; Ensure proper temperature control.
Formation of di-nitro byproductsPoor temperature control (too high)Improve reactor cooling; Slow down the addition rate of the nitrating mixture.[6]
Oxidation Incomplete oxidationInsufficient KMnO₄; Low reaction temperatureAdd KMnO₄ until a faint pink color persists; Ensure vigorous reflux is maintained.[6]
Difficult filtrationFine particles of MnO₂Use a filter aid like celite; Allow MnO₂ to settle before decanting.[6]
Reduction Stalled reactionCatalyst poisoning or deactivationEnsure starting material is pure; Use fresh, high-quality catalyst; Increase catalyst loading or hydrogen pressure.
Dehalogenation (loss of F)Overly harsh conditions; Incorrect catalystUse a more selective catalyst; Lower reaction temperature or pressure.

Part III: Derivatization for Pharmaceutical Applications

Once the core intermediate is synthesized, it is typically converted into more complex derivatives, most commonly esters and amides, which are foundational structures in many APIs.

A. Scale-Up Protocol: Fischer Esterification
  • Rationale: Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an excess of alcohol.[10] Using the alcohol as the solvent drives the equilibrium toward the product, making it an efficient and economical choice for large-scale synthesis.[10]

G cluster_1 Fischer Esterification Workflow Setup Charge Reactor: - 4-Amino-2,5-difluorobenzoic acid - Excess Alcohol (e.g., Ethanol) Catalyst Catalyst Addition: - Slowly add H₂SO₄ - Control exotherm Setup->Catalyst Reaction Heat to Reflux (Monitor by HPLC) Catalyst->Reaction Workup Work-up: - Cool and neutralize (NaHCO₃) - Extract with solvent Reaction->Workup Purify Purification: - Concentrate organic phase - Recrystallize product Workup->Purify QC Final QC Analysis Purify->QC

Caption: A typical workflow for the scale-up of Fischer esterification.

  • Procedure:

    • Charge a reactor with 4-Amino-2,5-difluorobenzoic acid (1.0 eq) and an excess of the desired anhydrous alcohol (e.g., ethanol, 10-20 eq), which also serves as the solvent.

    • With stirring, cool the mixture and slowly add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst. The addition is exothermic and may cause the aminobenzoic acid salt to precipitate.[10]

    • Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction progress by HPLC.

    • Once the reaction is complete, cool the mixture and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and carefully neutralize the mixture by washing with a saturated sodium bicarbonate solution until effervescence ceases.

    • Wash the organic layer with water and then brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude ester by recrystallization to yield the final product.

Key Parameters for Scale-Up Esterification
Parameter Value/Range Rationale
Alcohol Equivalents10-20 eqActs as both reactant and solvent, driving the reaction equilibrium towards the product.[10]
Catalyst Loading (H₂SO₄)0.1 - 0.2 eqProvides sufficient catalytic activity without excessive side reactions or difficult neutralization.[10]
Reaction TemperatureRefluxIncreases reaction rate to achieve completion in a reasonable timeframe.
Purity (by HPLC)>98%A common requirement for pharmaceutical intermediates to minimize impurities in the final API.[]
B. Scale-Up Protocol: Amide Coupling via Acyl Chloride
  • Rationale: For less reactive amines or when forcing conditions are needed, converting the carboxylic acid to a more reactive acyl chloride is a robust strategy.[11] Thionyl chloride (SOCl₂) is a common reagent for this transformation, but it is highly corrosive and toxic, requiring handling in a closed system with a scrubber for off-gases.[11]

  • Procedure:

    • Formation of Acyl Chloride:

      • Charge a reactor with 4-Amino-2,5-difluorobenzoic acid (1.0 eq) and an anhydrous, inert solvent like toluene.

      • Slowly add thionyl chloride (1.1-1.5 eq) at room temperature. The reaction often requires heating to 50-70 °C to go to completion.

      • Monitor the conversion to the acyl chloride by HPLC or by quenching a sample with methanol and observing the formation of the methyl ester.

      • Once complete, remove the excess thionyl chloride and solvent under reduced pressure.

    • Amidation:

      • Dissolve the crude acyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

      • In a separate vessel, dissolve the desired amine (1.0 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.1 eq) in the same solvent.

      • Cool the acyl chloride solution to 0-5 °C and slowly add the amine/base solution, maintaining the low temperature.

      • Allow the reaction to warm to room temperature and stir until completion is confirmed by HPLC.

      • Work-up involves washing the reaction mixture with dilute acid (to remove excess amine and base), followed by water and brine.

      • Dry the organic layer, concentrate, and purify the resulting amide by recrystallization.

Part IV: Quality Control and Analytical Methods

Ensuring the purity and identity of the synthesized intermediate is non-negotiable in pharmaceutical manufacturing.[] A robust analytical package is required for batch release.

  • Purification at Scale: The primary methods for purifying multi-kilogram quantities of intermediates are crystallization and extraction .[8][9] The selection of an appropriate crystallization solvent system is a critical development step to ensure high purity and yield, as well as a desirable crystal form.

  • Analytical Characterization: A combination of techniques is used to confirm the structure and purity of the final product.

    • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis, capable of detecting and quantifying trace impurities.[12]

    • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and especially ¹⁹F NMR are essential for unambiguous structural confirmation of fluorinated compounds.[9][13]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and helps identify unknown impurities.[9][12]

Sample Quality Control Specifications
Test Specification Method
AppearanceWhite to off-white solidVisual
IdentityConforms to the reference standard¹H NMR, ¹⁹F NMR
Purity≥ 99.0%HPLC
Any single unknown impurity≤ 0.10%HPLC
Loss on Drying≤ 0.5%Gravimetric

Conclusion

The scale-up synthesis of 4-Amino-2,5-difluorobenzoic acid derivatives is a multi-faceted challenge that extends beyond simple chemical conversion. It requires a holistic approach that integrates route design, process optimization, stringent safety protocols, and robust analytical controls. By understanding the underlying principles of each chemical transformation and anticipating the challenges of large-scale operation, development teams can successfully establish a manufacturing process that is safe, efficient, and capable of consistently delivering high-quality pharmaceutical intermediates.

References

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  • Diplomata Comercial. Amine Usage Guidelines for High-Purity Amines in Industry.
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Application

Application Note: Real-Time and At-Line Monitoring of Reaction Progress for 4-Amino-2,5-difluorobenzoic Acid

Abstract 4-Amino-2,5-difluorobenzoic acid is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs)[1][2]. The precise...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2,5-difluorobenzoic acid is a critical building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs)[1][2]. The precise monitoring of its chemical transformations is paramount for process optimization, yield maximization, impurity profiling, and ensuring the overall quality of the final product[3]. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on robust methodologies for monitoring reactions involving this versatile fluorinated aromatic compound. We present detailed protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, explaining the causality behind experimental choices and providing insights into data interpretation for confident process control.

Introduction: The Analytical Imperative

The unique structure of 4-Amino-2,5-difluorobenzoic acid presents three distinct analytical handles for reaction monitoring: the aromatic amine, the carboxylic acid, and the two fluorine atoms on the benzene ring. Reactions can occur at the amine (e.g., acylation, alkylation), the carboxylic acid (e.g., esterification, amidation), or involve the entire molecule. Understanding the kinetics and mechanism of these transformations is crucial in drug development[4]. A multi-pronged analytical approach is often necessary to gain a complete picture of the reaction profile, including the consumption of starting materials, the formation of intermediates, the generation of the desired product, and the emergence of any by-products. This guide focuses on three complementary techniques that provide both quantitative and qualitative insights into reaction progress.

Strategic Selection of an Analytical Technique

The choice of monitoring technique depends on the specific information required (e.g., quantitative kinetics vs. qualitative functional group conversion), the reaction conditions (e.g., temperature, pressure, solvent), and available instrumentation. The following diagram outlines a logical approach to selecting the most appropriate method.

G cluster_0 Decision Factors cluster_1 Recommended Techniques Info_Needed Information Required? HPLC HPLC-UV/MS Info_Needed->HPLC Quantitative Data (Concentration vs. Time) NMR ¹⁹F / ¹H NMR Info_Needed->NMR Structural Confirmation Mechanistic Insight FTIR In-situ FTIR Info_Needed->FTIR Functional Group Conversion Real_Time Real-Time Monitoring Needed? Real_Time->HPLC No (At-line) Real_Time->NMR No (At-line) Yes (Flow-NMR) Real_Time->FTIR Yes Sample_Complexity Sample Complexity? Sample_Complexity->HPLC High (Separation needed) Sample_Complexity->NMR Moderate to High (¹⁹F offers clarity) Sample_Complexity->FTIR Low to Moderate (Overlapping bands)

Caption: Decision workflow for selecting an appropriate reaction monitoring technique.

Protocol I: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative reaction monitoring, offering excellent separation of reactants, products, and impurities. For 4-Amino-2,5-difluorobenzoic acid and its derivatives, reversed-phase HPLC with UV detection is highly effective due to the aromatic nature of the molecule.

Principle of Method This protocol uses reversed-phase chromatography, where analytes are separated based on their hydrophobicity. The acidic nature of the mobile phase suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention[5]. A mass spectrometer (MS) can be coupled to the HPLC for unambiguous peak identification, especially for unknown intermediates or by-products[6].

Experimental Protocol

  • Instrumentation & Consumables:

    • HPLC or UPLC system with a UV/Vis or PDA detector[7].

    • Optional: Mass Spectrometer (e.g., QDa, Single Quadrupole).

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid (HPLC Grade).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (HPLC Grade).

    • Reaction solvent (for dilution).

    • 0.22 µm syringe filters.

  • Reaction Sampling and Preparation:

    • Causality: The goal is to immediately quench the reaction to accurately represent its state at the time of sampling.

    • At designated time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the aliquot by diluting it in a large volume (e.g., 950 µL) of a cold solvent mixture, typically matching the initial mobile phase composition (e.g., 95% A / 5% B). This stops the reaction and ensures the sample is soluble.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Rationale: A gradient elution is used to ensure separation of compounds with varying polarities and to elute all components in a reasonable time.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 254 nm or set to the λ_max of the primary analyte.

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955
  • Data Analysis & Interpretation:

    • Identify the peaks corresponding to the starting material and product by running individual standards.

    • Integrate the peak area for each component at every time point.

    • Calculate the percentage conversion by monitoring the disappearance of the starting material's peak area relative to the total area of all relevant peaks.

    • Plot % Conversion or Concentration vs. Time to determine reaction kinetics.

G cluster_workflow HPLC Monitoring Workflow Start Reaction in Progress Sample Withdraw Aliquot at Time (t) Start->Sample Quench Quench & Dilute (Cold Mobile Phase A/B) Sample->Quench Filter Syringe Filter (0.22 µm) Quench->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation (Gradient Elution) Inject->Separate Detect UV/MS Detection Separate->Detect Analyze Integrate Peak Areas & Plot Kinetics Detect->Analyze

Caption: Step-by-step workflow for HPLC-based reaction monitoring.

Protocol II: Structural Verification by ¹⁹F NMR Spectroscopy

The two fluorine atoms on 4-Amino-2,5-difluorobenzoic acid make ¹⁹F NMR an exceptionally powerful tool for monitoring its reactions. ¹⁹F NMR offers high sensitivity, a wide chemical shift range, and a background-free spectrum, making it ideal for tracking subtle structural changes.[8][9]

Principle of Method The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment. Any chemical transformation near the fluorine atoms will induce a significant and easily observable change in the ¹⁹F NMR spectrum, allowing for unambiguous tracking of reactant consumption and product formation[10].

Experimental Protocol

  • Instrumentation & Reagents:

    • NMR Spectrometer (≥400 MHz) with a fluorine-capable probe.

    • NMR tubes.

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃) compatible with the reaction mixture.

    • Optional: Internal standard with a known ¹⁹F resonance (e.g., trifluorotoluene).

  • Reaction Sampling and Preparation:

    • At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction.

    • If necessary, quench the reaction as described in the HPLC protocol.

    • Evaporate the solvent from the aliquot under reduced pressure or a stream of nitrogen.

    • Redissolve the residue in ~0.6 mL of a suitable deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Rationale: A simple one-pulse experiment is usually sufficient. Proton decoupling is often used to simplify the spectrum by removing ¹H-¹⁹F coupling, resulting in sharp singlets.

    • Experiment: 1D ¹⁹F experiment with proton decoupling.

    • Key Parameters:

      • Spectral Width: Sufficiently wide to cover all expected ¹⁹F signals (~200 ppm is a safe starting point).

      • Relaxation Delay (d1): 5 seconds to ensure full relaxation for quantitative analysis.

      • Number of Scans (ns): 16-64, depending on the concentration.

  • Data Analysis & Interpretation:

    • Acquire a spectrum of the starting material to identify the initial chemical shifts of the two fluorine atoms.

    • As the reaction proceeds, new peaks corresponding to the product's fluorine atoms will appear, while the starting material peaks will decrease in intensity.

    • Integrate the signals for the starting material and product. The ratio of these integrals directly corresponds to the molar ratio of the species in the mixture, providing a clear measure of reaction conversion.

    • The change in chemical shift (Δδ) provides valuable structural information about the transformation that has occurred.

Table 1: Expected ¹⁹F NMR Observations for a Hypothetical Amidation Reaction

SpeciesFunctional Group ChangeExpected ¹⁹F Chemical ShiftObservation
Starting Material -COOHδ₁, δ₂Two signals, decreasing in intensity.
Product -C(O)NHRδ₃, δ₄ (where δ₃≠δ₁ and δ₄≠δ₂)Two new signals, increasing in intensity.

Protocol III: Real-Time Monitoring with In-situ FTIR Spectroscopy

For real-time, continuous monitoring of functional group transformations, in-situ FTIR spectroscopy is an invaluable Process Analytical Technology (PAT) tool[3][11]. By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously without sampling[12].

Principle of Method This technique monitors the changes in vibrational frequencies of chemical bonds. The conversion of the carboxylic acid or amine group in 4-Amino-2,5-difluorobenzoic acid results in the disappearance of characteristic reactant peaks and the appearance of new product peaks in the infrared spectrum[13][14].

Experimental Protocol

  • Instrumentation:

    • FTIR spectrometer.

    • Fiber-optic ATR immersion probe (e.g., Diamond or Silicon).

    • Reaction vessel with a port to accommodate the probe.

  • Setup and Data Acquisition:

    • Insert the ATR probe into the reaction vessel, ensuring the sensor is fully submerged in the reaction medium.

    • Causality: A background spectrum of the solvent and all reagents except the starting material must be collected before initiating the reaction. This allows the software to subtract the background and display only the changes related to the reaction itself.

    • Initiate the reaction (e.g., by adding the starting material or a catalyst).

    • Immediately begin collecting spectra at regular intervals (e.g., every 1-5 minutes).

  • Data Analysis & Interpretation:

    • Identify key vibrational bands for the starting material and the expected product.

    • Monitor the decrease in the absorbance of a characteristic starting material peak and/or the increase in absorbance of a product peak over time.

    • For example, in an amidation reaction where the carboxylic acid is consumed:

      • Monitor Decrease: Broad O-H stretch of the carboxylic acid (~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).

      • Monitor Increase: N-H stretch of the amide (~3300 cm⁻¹) and the new amide I (C=O) band (~1650 cm⁻¹).

    • Plot the absorbance of a key peak versus time to generate a real-time reaction profile.

Table 2: Key FTIR Vibrational Frequencies for Monitoring Reactions

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reaction Type
Carboxylic Acid (O-H)Stretch (broad)3300 - 2500Amidation, Esterification
Carboxylic Acid (C=O)Stretch1725 - 1700Amidation, Esterification
Primary Amine (N-H)Stretch3500 - 3300Acylation, Alkylation
Amide (N-H)Stretch3500 - 3100Formed in Amidation
Amide I (C=O)Stretch1680 - 1630Formed in Amidation

Comparative Summary and Best Practices

FeatureHPLC¹⁹F NMRIn-situ FTIR
Primary Output Concentration vs. TimeMolar Ratio, StructureAbsorbance vs. Time
Quantitation Excellent (with calibration)Excellent (inherently quantitative)Good (requires calibration)
Mode At-line (requires sampling)At-line (can be flow-based)[15][16]In-line (real-time)[12]
Structural Info Low (retention time only)Excellent (unambiguous)Good (functional groups)
Sensitivity HighHighModerate
Impurity Detection ExcellentGoodPoor (overlapping signals)
Best For... Validated kinetic studies, purity analysis.Mechanistic studies, complex mixtures.Process optimization, endpoint detection.

Best Practices for All Techniques:

  • Time Zero (t=0) Sample: Always take a sample immediately after all components are mixed to establish a true baseline.

  • Consistency: Use the same sampling, quenching, and preparation method for all time points to ensure data comparability.

  • Orthogonal Methods: Whenever possible, use a secondary technique to confirm the results of the primary method. For example, use NMR to confirm the identity of a new peak observed in an HPLC chromatogram.

Conclusion

Effectively monitoring reactions of 4-Amino-2,5-difluorobenzoic acid is achievable through the strategic application of modern analytical techniques. HPLC provides robust quantitative data essential for process validation, while ¹⁹F NMR offers unparalleled structural insight and clarity, especially in complex reaction mixtures. For real-time process understanding and control, in-situ FTIR is a powerful tool. By understanding the principles and applying the detailed protocols outlined in this guide, researchers and drug development professionals can gain deeper insights into their chemical processes, leading to more efficient, robust, and reliable synthesis of critical pharmaceutical compounds.

References

  • Vertex AI Search. (n.d.). Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications.
  • RSC Publishing. (n.d.). Online reaction monitoring by single-scan 2D NMR under flow conditions.
  • Bruker. (n.d.). Reaction Monitoring.
  • ACS Publications. (2024). An Automated, Highly Selective Reaction Monitoring Instrument Using Molecular Rotational Resonance Spectroscopy. Precision Chemistry.
  • ResearchGate. (2019). Online Measurement System in Reaction Monitoring for Determination of Structural and Elemental Composition Using Mass Spectrometry.
  • Magritek. (n.d.). Reaction Monitoring.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-2,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis.
  • Patsnap Eureka. (2025). How to Identify Functional Groups in FTIR Spectra.
  • RSC Publishing. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • PMC - NIH. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles.
  • NIH. (2020). A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation.
  • PMC - NIH. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines.
  • Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids.
  • RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.
  • PMC - NIH. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems.
  • ResearchGate. (2025). Exploring Functional Groups and Molecular Structures: A Comprehensive Analysis using FTIR Spectroscopy.
  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Chem-Impex. (n.d.). 4-Amino-2-fluorobenzoic acid.
  • NIH. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • Chemistry For Everyone. (2025). How Is Reaction Kinetics Crucial In Drug Development?.

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Method

Introduction: The Analytical Challenge of a Versatile Pharmaceutical Intermediate

An Application Guide to the Derivatization of 4-Amino-2,5-difluorobenzoic Acid for Chromatographic Analysis 4-Amino-2,5-difluorobenzoic acid is a key structural motif and versatile building block in the synthesis of mode...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Derivatization of 4-Amino-2,5-difluorobenzoic Acid for Chromatographic Analysis

4-Amino-2,5-difluorobenzoic acid is a key structural motif and versatile building block in the synthesis of modern pharmaceuticals and agrochemicals.[1] Its unique arrangement of an aromatic ring substituted with amino, carboxylic acid, and fluorine moieties makes it a valuable precursor for creating complex, biologically active molecules. The precise and accurate quantification of this intermediate is critical for process optimization, quality control, and metabolic studies in drug development.

However, the very features that make 4-Amino-2,5-difluorobenzoic acid synthetically useful—the polar amino (-NH₂) and carboxylic acid (-COOH) groups—present significant challenges for certain analytical techniques. These functional groups impart low volatility and high polarity, making direct analysis by Gas Chromatography (GC) unfeasible. While High-Performance Liquid Chromatography (HPLC) can be used, derivatization is often employed to enhance chromatographic retention, improve peak shape, and dramatically increase detection sensitivity.

This application note provides a comprehensive guide to the derivatization of 4-Amino-2,5-difluorobenzoic acid for both GC-Mass Spectrometry (GC-MS) and HPLC analysis. We will explore the chemical principles behind these transformations and provide detailed, field-proven protocols designed for researchers, scientists, and drug development professionals.

Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For an analyte to be amenable to GC analysis, it must be volatile and thermally stable enough to traverse the heated column without degradation.[2] The presence of active hydrogen atoms in the amino and carboxylic acid groups of 4-Amino-2,5-difluorobenzoic acid leads to strong intermolecular hydrogen bonding, resulting in a high boiling point and poor chromatographic performance. The solution is to cap these active hydrogens with nonpolar groups, a process known as derivatization.

The Silylation Strategy: A Cornerstone of GC Derivatization

Silylation is the most common and robust derivatization technique for compounds containing active hydrogens, such as hydroxyls, carboxyls, and amines.[3][4] The reaction involves replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group, -Si(CH₃)₃. This transformation effectively masks the polar functional groups, which disrupts hydrogen bonding, reduces the boiling point, and increases the analyte's volatility, making it ideal for GC analysis.[5]

The most powerful and versatile silylating reagents for this purpose are N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[3] MSTFA is often considered the strongest silylating agent due to its volatile by-products, which do not interfere with chromatography.[5] For molecules like 4-Amino-2,5-difluorobenzoic acid, where both a carboxylic acid and an amine group are present, a strong silylating reagent is essential to ensure complete derivatization of both sites. The addition of a catalyst, such as Trimethylchlorosilane (TMCS), can further accelerate the reaction, particularly for sterically hindered groups.[4]

The reaction proceeds as follows, forming a di-TMS derivative:

G Sample Sample Collection & Preparation Dry Evaporation to Dryness (GC-MS Only) Sample->Dry Dilute Dilution in Solvent (HPLC) Sample->Dilute Deriv Derivatization Reaction (Silylation or OPA/MPA) Dry->Deriv Dilute->Deriv Inject Chromatographic Injection (GC or HPLC) Deriv->Inject Separate Chromatographic Separation (Column) Inject->Separate Detect Detection (MS or FLD) Separate->Detect Data Data Acquisition & Quantification Detect->Data

Sources

Application

The Strategic deployment of 4-Amino-2,5-difluorobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols for Kinase Inhibitor Synthesis

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among these, fluorinated building blocks have garn...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that confer advantageous pharmacokinetic and pharmacodynamic properties is paramount. Among these, fluorinated building blocks have garnered significant attention for their ability to enhance metabolic stability, binding affinity, and bioavailability.[1] 4-Amino-2,5-difluorobenzoic acid has emerged as a critical intermediate in the synthesis of complex pharmaceutical molecules, particularly in the development of targeted therapies such as kinase inhibitors.[2] Its unique electronic properties, stemming from the strategic placement of two fluorine atoms on the aromatic ring, make it a valuable tool for medicinal chemists aiming to fine-tune the characteristics of drug candidates.[1]

This technical guide provides an in-depth exploration of the use of 4-Amino-2,5-difluorobenzoic acid in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors targeting the MEK/ERK pathway. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its incorporation into lead compounds, and outline methods for evaluating the biological activity of the resulting molecules.

Physicochemical Properties and Structure-Activity Relationship (SAR) Insights

The utility of 4-Amino-2,5-difluorobenzoic acid in drug design is rooted in its distinct physicochemical characteristics. The electron-withdrawing nature of the fluorine atoms significantly influences the pKa of both the carboxylic acid and the amino group, impacting reactivity and potential ionic interactions within a biological target.

PropertyValueSignificance in Drug Design
Molecular Formula C₇H₅F₂NO₂Provides a foundation for scaffold design and molecular weight calculations.
Molecular Weight 173.12 g/mol A relatively small molecular weight allows for the addition of other functionalities without exceeding the typical range for oral bioavailability (Rule of Five).
pKa (Carboxylic Acid) ~3.5-4.0 (estimated)The acidity of the carboxyl group is increased by the fluorine substituents, which can influence its role as a hydrogen bond acceptor or its potential for salt formation.
pKa (Anilinic Amine) ~2.5-3.0 (estimated)The basicity of the amino group is reduced, which can prevent unwanted side reactions and influence its ability to act as a hydrogen bond donor.
LogP ~1.5 (estimated)The fluorine atoms increase lipophilicity compared to the non-fluorinated analogue, which can enhance membrane permeability and cell penetration.

The difluoro substitution pattern is particularly advantageous. The fluorine at the 2-position can form intramolecular hydrogen bonds with the adjacent carboxylic acid, influencing its conformation. The fluorine at the 5-position modulates the electronic environment of the amino group, which is often a key site for further chemical modification, such as amide bond formation.

Core Application: Synthesis of a MEK Kinase Inhibitor

A prime example of the application of 4-Amino-2,5-difluorobenzoic acid is in the synthesis of allosteric inhibitors of MEK (MAPK/ERK Kinase), a critical component of the RAS/RAF/MEK/ERK signaling pathway.[1][3] Dysregulation of this pathway is a hallmark of many human cancers, making MEK an attractive therapeutic target.[1] The following sections provide a detailed protocol for the synthesis of an N-(4-fluoro-2-methoxyphenyl)-4-amino-2,5-difluorobenzamide, a scaffold found in patented MEK inhibitors.[4]

Experimental Protocol 1: Amide Coupling of 4-Amino-2,5-difluorobenzoic Acid

This protocol details the formation of an amide bond between 4-Amino-2,5-difluorobenzoic acid and a substituted aniline, a common transformation in the synthesis of kinase inhibitors.

Rationale: The conversion of the carboxylic acid to an acyl chloride is a classic method for activating the carboxyl group for nucleophilic attack by the amine. The use of a non-nucleophilic base is crucial to prevent unwanted side reactions.

Materials:

  • 4-Amino-2,5-difluorobenzoic acid

  • Thionyl chloride (SOCl₂)

  • 4-Fluoro-2-methoxyaniline

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional, as a co-solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., Hexanes:Ethyl Acetate)

Procedure:

  • Acyl Chloride Formation:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Amino-2,5-difluorobenzoic acid (1.0 equivalent) in anhydrous DCM.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the starting carboxylic acid).

    • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent, yielding the crude acyl chloride.

  • Amide Bond Formation:

    • In a separate dry round-bottom flask, dissolve 4-fluoro-2-methoxyaniline (1.1 equivalents) in anhydrous DCM.

    • Add pyridine (1.5 equivalents) to the solution.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve the crude acyl chloride from the previous step in a minimal amount of anhydrous DCM and add it dropwise to the aniline solution.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexanes) to afford the pure N-(4-fluoro-2-methoxyphenyl)-4-amino-2,5-difluorobenzamide.

Workflow for Amide Coupling

G cluster_0 Acyl Chloride Formation cluster_1 Amide Coupling cluster_2 Work-up & Purification A 4-Amino-2,5-difluorobenzoic acid in DCM B Add SOCl2 (1.2 eq) at 0°C A->B C Stir at RT for 2-3h B->C D Concentrate to get crude acyl chloride C->D F Add acyl chloride solution D->F E 4-Fluoro-2-methoxyaniline + Pyridine in DCM at 0°C E->F G Stir at RT for 4-6h F->G H Aqueous Wash (NaHCO3, H2O, Brine) G->H I Dry (MgSO4) & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: A generalized workflow for the synthesis of an N-aryl benzamide from 4-Amino-2,5-difluorobenzoic acid.

Biological Evaluation: Assessing MEK Inhibition

Once the target compound is synthesized, its biological activity must be evaluated. As the compound is designed as a MEK inhibitor, a series of in vitro assays are necessary to determine its potency and selectivity.

Experimental Protocol 2: In Vitro MEK1 Kinase Inhibition Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against the MEK1 enzyme.

Rationale: This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of MEK1. The use of a specific substrate and the detection of its phosphorylation provide a quantitative measure of inhibition.

Materials:

  • Recombinant human MEK1 enzyme

  • Inactive ERK2 (substrate)

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Phospho-ERK1/2 antibody

  • Appropriate detection system (e.g., luminescence-based or fluorescence-based)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the synthesized inhibitor in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Assay Setup:

    • In a 384-well plate, add the kinase assay buffer.

    • Add the synthesized inhibitor at various concentrations to the wells. Include a positive control (a known MEK inhibitor like Trametinib) and a negative control (DMSO vehicle).

    • Add the MEK1 enzyme to all wells except for the negative control.

    • Add the inactive ERK2 substrate to all wells.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction Initiation and Termination:

    • Initiate the kinase reaction by adding ATP to all wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA or by another appropriate method.

  • Detection:

    • Add the phospho-ERK1/2 antibody and the detection reagent according to the manufacturer's instructions.

    • Incubate the plate to allow for signal development.

    • Read the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The MEK/ERK Signaling Pathway

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Synthesized Inhibitor (from 4-Amino-2,5-difluorobenzoic acid) Inhibitor->MEK

Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of intervention for the synthesized inhibitor.

Conclusion

4-Amino-2,5-difluorobenzoic acid stands out as a highly valuable and versatile building block in medicinal chemistry. Its unique structural and electronic properties, conferred by the difluoro substitution, provide a powerful handle for medicinal chemists to optimize the properties of drug candidates. The detailed protocols and conceptual frameworks presented herein demonstrate its practical application in the synthesis of potent kinase inhibitors targeting the clinically relevant MEK/ERK pathway. As the demand for targeted therapies continues to grow, the strategic use of such fluorinated intermediates will undoubtedly play an increasingly crucial role in the development of next-generation therapeutics.

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Amino-2,5-difluorobenzoic acid

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2,5-difluorobenzoic acid. This document provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-2,5-difluorobenzoic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and analogous synthetic procedures for fluorinated aromatic compounds. Our goal is to equip you with the knowledge to anticipate and resolve common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 4-Amino-2,5-difluorobenzoic acid, presented in a question-and-answer format.

Question 1: My final product of 4-Amino-2,5-difluorobenzoic acid is off-white to brown, and the color darkens over time. What is the cause, and how can I prevent this?

Answer:

The discoloration of your 4-Amino-2,5-difluorobenzoic acid is most likely due to the oxidation of the aromatic amino group. Anilines, particularly those with electron-donating groups, are susceptible to air oxidation, which can form colored impurities such as nitroso and nitro compounds, as well as polymeric materials. This process can be accelerated by exposure to light and trace metal impurities.

Troubleshooting and Prevention:

  • Inert Atmosphere: During the final work-up and isolation steps, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Light Protection: Protect the reaction mixture and the isolated product from direct light by using amber glassware or by wrapping the reaction vessel in aluminum foil.

  • Purification: If discoloration has already occurred, recrystallization is often an effective method for purification. Suitable solvent systems can be determined through small-scale solubility tests, but ethanol/water or acetone/water mixtures are common for aminobenzoic acids.

  • Storage: Store the purified 4-Amino-2,5-difluorobenzoic acid in a tightly sealed, amber glass vial under an inert atmosphere and at reduced temperatures (2-8 °C) to inhibit long-term degradation.

Question 2: I am attempting a synthesis that involves the hydrolysis of a nitrile precursor (e.g., 4-cyano-2,5-difluoroaniline) to obtain 4-Amino-2,5-difluorobenzoic acid, but I am observing a significant amount of the corresponding amide as a byproduct. How can I drive the reaction to completion?

Answer:

The formation of the amide intermediate is a common issue in the hydrolysis of nitriles to carboxylic acids. The hydrolysis proceeds in two steps: first to the amide, and then to the carboxylic acid. The second step, the hydrolysis of the amide, is often slower and can require more forcing conditions.

Causality and Optimization:

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to the accumulation of the amide intermediate. For a similar transformation of 4-amino-3,5-difluorobenzonitrile, refluxing for 24 hours in 1M NaOH was employed to ensure complete conversion[1]. Consider extending the reaction time and/or increasing the temperature, while monitoring the reaction progress by TLC or HPLC.

  • Concentration of Acid/Base: The concentration of the acid or base used for hydrolysis is critical. For base-catalyzed hydrolysis, using a higher concentration of hydroxide (e.g., 2-5M NaOH or KOH) can accelerate the second step. Similarly, for acid-catalyzed hydrolysis, a more concentrated acid like 6M HCl or H2SO4 may be necessary.

  • Choice of Acid/Base: While NaOH and KOH are common for base hydrolysis, the choice of acid can also be important. Sulfuric acid is often effective for hydrolyzing amides.

  • Solvent: The addition of a co-solvent that can increase the solubility of the starting material and intermediates at higher temperatures, such as ethylene glycol, can sometimes be beneficial, especially for forcing conditions.

Experimental Protocol for Nitrile Hydrolysis (Based on an analogous procedure[1]):

  • Suspend the nitrile precursor in an aqueous solution of NaOH (e.g., 1-3 M).

  • Heat the mixture to reflux and maintain for an extended period (e.g., 12-24 hours), monitoring the disappearance of the starting material and the amide intermediate by a suitable chromatographic method.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with concentrated HCl to a pH of ~1-2 to precipitate the carboxylic acid product.

  • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Question 3: During the reduction of a nitro-precursor, such as 2,5-difluoro-4-nitrobenzoic acid, my reaction mixture develops a deep red or orange color, and my yield of the desired amine is low. What are the likely side reactions?

Answer:

The appearance of deep colors during the reduction of aromatic nitro compounds is often indicative of the formation of dimeric side products, such as azo and azoxy compounds[2]. These arise from the condensation of partially reduced intermediates like nitroso and hydroxylamine derivatives.

Troubleshooting and Mitigation Strategies:

  • Efficient Stirring: Ensure vigorous stirring, especially in heterogeneous reactions like catalytic hydrogenation, to maintain good contact between the substrate, catalyst, and reducing agent (e.g., hydrogen gas)[2].

  • Catalyst Quality and Loading: Use a fresh, high-quality catalyst (e.g., Pd/C). Deactivated or low-activity catalysts can lead to incomplete reduction and the buildup of intermediates. Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may also improve the reaction rate and selectivity[2].

  • Hydrogen Pressure: In catalytic hydrogenation, ensure the system is well-sealed and maintain an adequate hydrogen pressure (typically 50-100 psi)[2].

  • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative reducing agents. Tin(II) chloride (SnCl2) in an acidic medium (e.g., concentrated HCl) is a classic and often effective method for reducing aromatic nitro groups and can sometimes offer better selectivity[2].

  • Temperature Control: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. For many catalytic hydrogenations, room temperature is sufficient.

DOT Diagram: Side Product Formation in Nitro Group Reduction

Side_Reactions Nitro Ar-NO2 (Starting Material) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso Reduction Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine Reduction Azoxy Ar-N=N(O)-Ar (Azoxy Byproduct) Nitroso->Azoxy Condensation with Hydroxylamine Amine Ar-NH2 (Desired Product) Hydroxylamine->Amine Reduction Azo Ar-N=N-Ar (Azo Byproduct) Hydroxylamine->Azo Condensation Hydroxylamine->Azoxy

Caption: Formation of azo and azoxy byproducts from nitroso and hydroxylamine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-Amino-2,5-difluorobenzoic acid?

A1: Based on analogous syntheses and the principles of organic chemistry, two primary routes are commonly considered:

  • From 2,5-Difluoroaniline: This route typically involves:

    • Protection of the amino group (e.g., as a dibenzyl amine) to prevent side reactions in subsequent steps.

    • Introduction of a one-carbon unit at the 4-position, often via a formylation reaction (e.g., Vilsmeier-Haack), followed by oxidation to the carboxylic acid (e.g., Pinnick oxidation).

    • Deprotection of the amino group to yield the final product.

  • From 2,5-Difluoronitrobenzene: This pathway involves:

    • Introduction of a carboxylic acid group or a precursor (e.g., a nitrile via nucleophilic aromatic substitution of a suitable starting material, or carboxylation of a Grignard reagent derived from a halogenated precursor).

    • Reduction of the nitro group to an amino group. The order of these steps can vary depending on the specific strategy.

DOT Diagram: Common Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: From 2,5-Difluoroaniline cluster_1 Route 2: From 2,5-Difluoronitrobenzene A1 2,5-Difluoroaniline A2 N-Protected Aniline A1->A2 Protection A3 4-Formyl Intermediate A2->A3 Formylation A4 4-Carboxy Intermediate A3->A4 Oxidation P 4-Amino-2,5-difluorobenzoic Acid A4->P Deprotection B1 2,5-Difluoronitrobenzene (or derivative) B2 4-Carboxy-2,5-difluoronitrobenzene B1->B2 Carboxylation B2->P Nitro Reduction

Caption: Overview of two common synthetic approaches to the target molecule.

Q2: I am considering a Grignard-based carboxylation route. What are the potential challenges?

A2: While Grignard reagents are excellent for forming carbon-carbon bonds, including carboxylation with CO2, there are specific challenges when working with substrates containing amino groups:

  • Acidic Proton: The N-H protons of the amino group are acidic and will be deprotonated by the highly basic Grignard reagent, consuming at least one equivalent of the reagent and preventing its desired nucleophilic addition. To circumvent this, the amino group must be protected with a group that is stable to the Grignard reagent and can be removed later (e.g., a silyl or t-Boc group).

  • Formation of Ketone Byproducts: It has been observed in some mechanochemical Grignard reactions that methoxy-substituted aryl bromides can lead to the formation of symmetric ketones as major byproducts, which is a deviation from the expected tertiary alcohol formation from reaction with an ester[3]. While the conditions are different, this highlights the potential for unexpected side reactions.

Q3: Is 4-Amino-2,5-difluorobenzoic acid susceptible to decarboxylation?

A3: Yes, like many aminobenzoic acids, 4-Amino-2,5-difluorobenzoic acid can undergo decarboxylation, particularly at elevated temperatures and under acidic conditions[4]. The amino group can facilitate electrophilic attack at the ipso-carbon, leading to the loss of CO2. Therefore, it is advisable to avoid prolonged heating in strong acidic solutions during work-up or purification. If purification by recrystallization from an acidic solution is necessary, it should be performed as quickly as possible.

Q4: What are the recommended analytical methods for monitoring the reaction progress and assessing the purity of the final product?

A4: A combination of chromatographic and spectroscopic methods is recommended:

  • Thin Layer Chromatography (TLC): An excellent and rapid technique for monitoring the consumption of starting materials and the formation of the product in real-time.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of reaction progress and for determining the purity of the final product with high accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural confirmation of the final product and key intermediates. ¹⁹F NMR is particularly useful for confirming the fluorine substitution pattern.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and intermediates.

Table 1: Summary of Analytical Techniques and Their Applications

TechniqueApplicationInformation Provided
TLC Reaction MonitoringQualitative assessment of reaction completion.
HPLC Reaction Monitoring & PurityQuantitative analysis of reactants and products; high-resolution purity assessment.
NMR Structure ElucidationConfirmation of chemical structure and isomeric purity.
MS Molecular Weight ConfirmationVerification of the molecular mass of the synthesized compounds.

References

Sources

Optimization

Technical Support Center: Synthesis and Byproduct Identification in 4-Amino-2,5-difluorobenzoic Acid Reactions

Welcome to the Technical Support Center for 4-Amino-2,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valua...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Amino-2,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable compound and to effectively identify and troubleshoot common byproducts. 4-Amino-2,5-difluorobenzoic acid is a critical building block in the development of numerous pharmaceutical agents, and ensuring its purity is paramount for successful downstream applications.[1] This resource provides in-depth technical guidance, troubleshooting protocols, and analytical methodologies to support your experimental success.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions and challenges encountered during the synthesis of 4-Amino-2,5-difluorobenzoic acid.

Question 1: What are the most common synthetic routes to 4-Amino-2,5-difluorobenzoic acid, and what are the primary byproduct concerns for each?

Answer: The two most prevalent synthetic pathways start from either 2,5-difluoronitrobenzene or 2,5-difluoroaniline. Each route has a distinct impurity profile that researchers must be aware of.

  • Route A: From 2,5-Difluoronitrobenzene: This is a common and cost-effective route. The primary challenge in this synthesis is controlling the reduction of the nitro group. Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates, which can then condense to form dimeric azo and azoxy compounds.[2] These highly colored impurities can be difficult to remove.

  • Route B: From 2,5-Difluoroaniline: This route involves the protection of the amino group, followed by a carboxylation step, and subsequent deprotection. A key concern here is the potential for incomplete reactions at each step, leading to a mixture of starting materials and intermediates in the final product. Furthermore, the carboxylation step, if not carefully controlled, can lead to the formation of regioisomers.

Question 2: I am observing a persistent yellow or orange color in my final product. What is the likely cause and how can I remove it?

Technical Explanation: A yellow or orange hue in your 4-Amino-2,5-difluorobenzoic acid is often indicative of trace amounts of azo or azoxy byproducts. These compounds are formed from the condensation of nitroso and hydroxylamine intermediates during the reduction of a nitro group.[2] These chromophoric impurities are often present even at very low levels.

Recommended Solution:

  • Purification: Recrystallization is often the most effective method for removing these colored impurities. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be effective.

  • Activated Carbon Treatment: Treatment with activated carbon can also be employed to adsorb these colored byproducts. However, care must be taken as activated carbon can also adsorb the desired product, leading to yield loss.

  • Reaction Optimization: To prevent their formation in the first place, ensure complete reduction of the nitro group by using a fresh, active catalyst (e.g., Pd/C), sufficient hydrogen pressure, and adequate reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.

Question 3: My NMR spectrum shows more aromatic signals than expected. What are the possible isomeric byproducts?

Technical Explanation: The presence of extra aromatic signals in the 1H or 13C NMR spectrum suggests the presence of regioisomeric impurities. Depending on the synthetic route, these could include:

  • Isomers from Carboxylation: If a direct carboxylation method is used on a substituted difluorobenzene ring, the carboxyl group may be introduced at a position other than the desired C4 position.

  • Isomers from Starting Materials: If the starting material, such as a difluoronitrobenzoic acid isomer, is not pure, this will carry through to the final product.

Recommended Solution:

  • Analytical Confirmation: Careful analysis of the coupling constants in the 1H NMR spectrum can help to elucidate the substitution pattern on the aromatic ring and identify the specific isomers present. HPLC can also be used to separate and quantify these isomers.

  • Purification: Preparative HPLC or careful fractional crystallization may be necessary to separate these closely related isomers.

Question 4: I am experiencing low yields. What are the potential causes?

Technical Explanation: Low yields can stem from a variety of factors, including incomplete reactions, product degradation, or mechanical losses during workup and purification. One often-overlooked side reaction is the decarboxylation of the product, especially under harsh acidic or basic conditions at elevated temperatures.

Recommended Solution:

  • Reaction Monitoring: Closely monitor the reaction progress to ensure it goes to completion.

  • Condition Optimization: Avoid excessively high temperatures and prolonged reaction times, particularly during steps involving strong acids or bases.

  • Workup Procedure: Optimize the workup procedure to minimize product loss. This includes ensuring the pH is adjusted correctly for efficient extraction and precipitation.

Troubleshooting Guide

This table provides a quick reference for common problems, their potential causes, and recommended solutions.

Observed Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction; Product degradation (e.g., decarboxylation); Mechanical losses during workup.Monitor reaction to completion; Avoid harsh temperature/pH conditions; Optimize extraction and crystallization procedures.
Colored Impurities (Yellow/Orange) Formation of azo or azoxy byproducts from incomplete nitro group reduction.[2]Optimize reduction conditions (fresh catalyst, sufficient reductant); Purify by recrystallization or activated carbon treatment.
Presence of Starting Material Incomplete reaction.Increase reaction time, temperature, or reagent stoichiometry; Check the quality and activity of reagents/catalysts.
Unexpected Peaks in NMR/HPLC Formation of regioisomers; Presence of unreacted intermediates.Confirm structure using detailed NMR analysis and MS; Purify by chromatography or fractional crystallization.
Poor Solubility of Final Product Incorrect pH during isolation; Presence of salt impurities.Ensure complete protonation/deprotonation during precipitation/extraction; Wash the final product thoroughly with water to remove salts.

Workflow for Byproduct Identification

A systematic approach is crucial for the successful identification of byproducts. The following workflow outlines the key analytical techniques and steps.

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Initial Observation cluster_analysis Analytical Characterization cluster_identification Byproduct Identification & Resolution Crude_Product Crude Reaction Mixture TLC Initial TLC Analysis (Observe spots) Crude_Product->TLC HPLC HPLC Analysis (Peak Purity & Retention Time) TLC->HPLC If impurities detected LCMS LC-MS Analysis (Molecular Weight of Impurities) HPLC->LCMS NMR NMR Spectroscopy (Structural Elucidation) LCMS->NMR IR FT-IR Spectroscopy (Functional Group Analysis) NMR->IR Structure_Determination Correlate Spectroscopic Data to Determine Byproduct Structure IR->Structure_Determination Purification Develop Purification Strategy (Recrystallization, Chromatography) Structure_Determination->Purification

Caption: A logical workflow for the identification and resolution of byproducts.

Experimental Protocols

Protocol 1: HPLC Method for Purity Analysis and Isomer Separation

This method is designed for the routine purity assessment of 4-Amino-2,5-difluorobenzoic acid and the separation of potential regioisomeric impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Protocol 2: General Procedure for Recrystallization

This protocol provides a starting point for the purification of 4-Amino-2,5-difluorobenzoic acid. The solvent system may need to be optimized based on the specific impurity profile.

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).

  • If the solution is colored, add a small amount of activated carbon and heat for a further 10-15 minutes.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Slowly add a co-solvent in which the product is less soluble (e.g., water or hexane) until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold solvent mixture.

  • Dry the purified crystals under vacuum.

Visualizing Reaction Pathways and Potential Byproducts

The following diagram illustrates a common synthetic pathway to 4-Amino-2,5-difluorobenzoic acid and highlights the stages where key byproducts can emerge.

Synthesis_Pathway Start 2,5-Difluoronitrobenzene Nitro_Reduction Nitro Group Reduction (e.g., H2, Pd/C) Start->Nitro_Reduction Intermediate_Amine 2,5-Difluoroaniline Nitro_Reduction->Intermediate_Amine Azo_Azoxy Azo/Azoxy Byproducts Nitro_Reduction->Azo_Azoxy Incomplete Reduction Carboxylation Carboxylation (e.g., Kolbe-Schmitt or Grignard) Intermediate_Amine->Carboxylation Final_Product 4-Amino-2,5-difluorobenzoic Acid Carboxylation->Final_Product Regioisomers Regioisomeric Aminodifluorobenzoic Acids Carboxylation->Regioisomers Poor Regioselectivity Decarboxylation_Product Decarboxylation Byproduct (2,5-Difluoroaniline) Final_Product->Decarboxylation_Product Harsh Conditions (Heat, Acid/Base)

Caption: Synthetic pathway and potential byproduct formation points.

References

  • Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications. (n.d.). Retrieved from [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. (2018, October 8). Master Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Amino-2,5-difluorobenzoic acid

Answering in the persona of a Senior Application Scientist. Introduction: Welcome to the technical support center for the synthesis of 4-Amino-2,5-difluorobenzoic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Answering in the persona of a Senior Application Scientist.

Introduction:

Welcome to the technical support center for the synthesis of 4-Amino-2,5-difluorobenzoic acid. This molecule is a crucial building block in medicinal chemistry and advanced materials science, making the reliability and efficiency of its synthesis paramount for researchers and drug development professionals.[1] Achieving high yields and purity can be challenging due to the multi-step nature of the synthesis and the specific reactivity of fluorinated aromatics.

This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis. Moving beyond a simple recitation of steps, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to troubleshoot effectively and optimize your reaction outcomes. The protocols and advice herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.

Let's begin by visualizing a common and effective synthetic pathway.

G cluster_0 Synthetic Pathway A 1,4-Difluorobenzene B 2,5-Difluoronitrobenzene A->B Step 1: Nitration C 2,5-Difluoro-4-nitrobenzonitrile B->C Step 2: Cyanation D 2,5-Difluoro-4-nitrobenzoic Acid C->D Step 3: Hydrolysis E 4-Amino-2,5-difluorobenzoic Acid D->E Step 4: Reduction

Caption: A common multi-step synthesis route for 4-Amino-2,5-difluorobenzoic acid.

Part 1: Nitration of 1,4-Difluorobenzene

This initial electrophilic aromatic substitution is critical for installing the nitrogen functionality that will later become the amine. Controlling regioselectivity and preventing over-reaction are the primary challenges.

Frequently Asked Questions (FAQs):

Q1: My nitration of 1,4-difluorobenzene is producing a low yield of the desired 2,5-difluoronitrobenzene and a significant amount of the 2,3-isomer. How can I improve selectivity?

A1: This is a classic regioselectivity issue rooted in the directing effects of the fluorine substituents and the reaction kinetics. While fluorine is an ortho-, para- director, the steric hindrance at the positions adjacent to the fluorines can influence the outcome. The key to maximizing the desired 2,5-isomer is rigorous temperature control.

  • Causality: Nitration is a highly exothermic reaction.[2] Even small increases in the local temperature can provide enough activation energy to overcome the selectivity barrier, leading to the formation of undesired isomers.[2]

  • Troubleshooting & Optimization:

    • Maintain Low Temperature: The addition of the nitrating agent (typically a mixture of concentrated nitric and sulfuric acids) must be performed slowly, dropwise, while maintaining an internal reaction temperature between 0-5 °C.[3][4] Using an ice-salt or dry ice/acetone bath is recommended over a simple ice bath for better temperature management.

    • Efficient Stirring: Ensure vigorous and efficient stirring throughout the addition. This dissipates heat rapidly and prevents the formation of localized "hot spots" where side reactions can occur.

    • Reagent Stoichiometry: Use only a slight excess of nitric acid. A large excess increases the risk of dinitration and other side reactions.

Experimental Protocol 1: Synthesis of 2,5-Difluoronitrobenzene

  • Charge a jacketed glass reactor with concentrated sulfuric acid (e.g., 4.1 parts by weight relative to the starting material).

  • Cool the sulfuric acid to 0-5 °C with constant, vigorous stirring.

  • Slowly add 1,4-difluorobenzene (1 part by weight) to the acid, ensuring the temperature does not rise above 5 °C.

  • In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the reactor over 2-3 hours, maintaining the internal temperature strictly at or below 5 °C.[4]

  • After the addition is complete, allow the mixture to stir at 5 °C for an additional 1-2 hours. Monitor reaction completion by GC or TLC.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. A yield of over 80% with high purity is expected.[4]

ParameterRecommended ConditionRationale
Temperature 0-5 °CMaximizes regioselectivity for the 2,5-isomer, minimizes side products.[3][4]
Nitrating Agent H₂SO₄/HNO₃ or H₂SO₄/KNO₃Potent electrophile generation (NO₂⁺).[4]
Addition Rate Slow, dropwise (2-3 hours)Prevents thermal runaway and local hot spots.[2]
Stirring Vigorous and efficientEnsures homogeneous temperature and reagent distribution.

Part 2: Introduction of the Carboxylic Acid Group

With the nitro group in place, the next step is to install the carboxylic acid functionality. A robust method involves a nucleophilic aromatic substitution to introduce a nitrile group, followed by hydrolysis.

Frequently Asked Questions (FAQs):

Q2: I am attempting a nucleophilic aromatic substitution on 2,5-difluoronitrobenzene with CuCN, but the reaction is very slow and gives a poor yield. What are the critical factors?

A2: This reaction, a Rosenmund–von Braun reaction, requires specific conditions to proceed efficiently. The C-F bond is strong, and while activated by the nitro group, displacement requires high temperatures and an appropriate solvent.

  • Causality: The reaction mechanism involves the displacement of the fluoride ion by the cyanide nucleophile. The choice of solvent is critical; it must be polar aprotic to solvate the copper cyanide complex and withstand high temperatures. Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are standard choices.[5]

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dry. Water can interfere with the copper cyanide reagent.

    • High Temperature: This reaction typically requires refluxing in DMF (approx. 153 °C) or NMP (approx. 202 °C) for several hours to go to completion.[5]

    • Reagent Quality: Use high-purity copper(I) cyanide. The quality can significantly impact the reaction rate and yield.

    • Work-up: The work-up often involves quenching with an ammonia solution or a ferric chloride solution to break up the copper complexes and facilitate product isolation.[5]

Q3: The subsequent hydrolysis of my 2,5-difluoro-4-nitrobenzonitrile to the carboxylic acid is incomplete. How can I improve this step?

A3: Nitrile hydrolysis, especially on an electron-deficient aromatic ring, can be stubborn. Both acidic and basic conditions can be used, but basic hydrolysis followed by acidification is often cleaner.

  • Causality: Basic hydrolysis proceeds via nucleophilic attack of hydroxide on the nitrile carbon. The reaction is often an equilibrium, and high temperatures are needed to drive it to completion, first to the amide and then to the carboxylate salt.

  • Troubleshooting & Optimization:

    • Sufficient Base: Use a significant excess of a strong base, such as sodium hydroxide (e.g., 15% aqueous solution).

    • Elevated Temperature: Reflux the reaction mixture (typically around 95-100 °C) for a prolonged period.[6] Monitor the reaction by TLC or HPLC until the starting nitrile is completely consumed.

    • Product Isolation: After cooling, the product is precipitated by carefully acidifying the reaction mixture with a strong acid like HCl to a pH of ~1.[6] Ensure the mixture is cold during acidification to maximize precipitation and minimize degradation.

Part 3: Reduction of the Nitro Group

This final transformation is one of the most sensitive. The goal is to selectively reduce the nitro group to an amine without affecting the carboxylic acid or the fluorine substituents (hydrodehalogenation).

Frequently Asked Questions (FAQs):

Q4: My reduction of 2,5-difluoro-4-nitrobenzoic acid using catalytic hydrogenation (H₂/Pd/C) is giving low yields and a dark, impure product. What is going wrong?

A4: This is a common and multifaceted problem. Low yields can stem from incomplete reaction or catalyst deactivation, while colored impurities often point to the formation of dimeric side products like azo and azoxy compounds.[7]

  • Causality: Catalytic hydrogenation of a nitro group is a stepwise process involving nitroso and hydroxylamine intermediates. If these intermediates accumulate due to an inefficient catalyst or insufficient hydrogen, they can condense to form colored azo (R-N=N-R) and azoxy (R-N=N(O)-R) species.[7]

  • Troubleshooting & Optimization:

    • Catalyst Quality and Loading: Use a fresh, high-quality Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%). If you suspect catalyst poisoning from the starting material, try filtering it through a small plug of silica or activated carbon before the reaction.

    • Hydrogen Pressure: Ensure the system is properly sealed and pressurized. While some reductions work at atmospheric pressure, using 50-100 psi of hydrogen often improves reaction rate and selectivity, minimizing the accumulation of intermediates.[7]

    • Solvent Choice: Use a protic solvent like methanol, ethanol, or isopropanol, which can act as a proton source and aid the reduction process.[8]

    • Alternative Reagents: If catalytic hydrogenation proves problematic, consider chemical reduction. Reagents like iron (Fe) or tin(II) chloride (SnCl₂) in acidic media are very effective and selective for reducing aromatic nitro groups in the presence of other reducible functionalities.[9][10] A system of zinc or magnesium powder with hydrazine glyoxylate is also reported to be highly selective and efficient at room temperature.

G start Low Yield / Impure Product in Nitro Reduction q1 Is the reaction going to completion? (Check by TLC/HPLC) start->q1 a1_yes Reaction Complete, Product is Impure q1->a1_yes Yes a1_no Incomplete Reaction q1->a1_no No q2_impure Are colored (red/orange) impurities present? a1_yes->q2_impure q2_incomplete Is the Pd/C catalyst fresh? a1_no->q2_incomplete sol_azo Likely Azo/Azoxy byproducts. Increase H₂ pressure. Ensure efficient stirring. q2_impure->sol_azo Yes sol_dehalogenation Potential dehalogenation. Consider Raney Nickel or chemical reduction (Fe/HCl). q2_impure->sol_dehalogenation No sol_catalyst_no Use fresh, high-quality catalyst. Increase catalyst loading (5-10 mol%). q2_incomplete->sol_catalyst_no No sol_catalyst_yes Increase H₂ pressure (50-100 psi). Extend reaction time. Check for catalyst poisons. q2_incomplete->sol_catalyst_yes Yes

Caption: Troubleshooting flowchart for the reduction of 2,5-Difluoro-4-nitrobenzoic acid.

Experimental Protocol 2: Reduction via Catalytic Hydrogenation

  • Charge a high-pressure autoclave (hydrogenator) with 2,5-Difluoro-4-nitrobenzoic acid and a suitable solvent like methanol or ethanol.[2]

  • Under an inert nitrogen atmosphere, carefully add the 5% Pd/C catalyst (5-10 mol %).

  • Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen to 50-100 psi and begin vigorous stirring.

  • Heat the reaction mixture to 40-50 °C. The reaction is often mildly exothermic.

  • Monitor the reaction progress by hydrogen uptake or by sampling and analyzing via HPLC. The reaction is typically complete in 4-8 hours.

  • Once complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge thoroughly with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Part 4: Final Purification

Q5: What is the most effective method for purifying the final 4-Amino-2,5-difluorobenzoic acid product?

A5: Recrystallization is typically the best method for obtaining high-purity final product. Due to the amphoteric nature of the molecule (containing both a basic amino group and an acidic carboxylic acid group), solubility is highly dependent on pH.

  • Troubleshooting & Optimization:

    • Solvent Selection: A mixture of ethanol and water is often a good starting point. Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the solid and then allow the solution to cool slowly.

    • pH Adjustment: Alternatively, you can dissolve the crude product in a dilute aqueous base (e.g., NaHCO₃), treat with activated carbon to remove colored impurities, filter, and then re-precipitate the pure product by acidifying with HCl to the isoelectric point (typically pH 3-4).

    • Drying: Dry the final, pure crystals thoroughly under vacuum to remove all residual solvents. The final product should be a white to off-white solid.

References

  • Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVWEtYjQdRWKNq_qvOcJonkGQSQ7GfTbVxwAlp382Ip5Z28MKUmqoPuLfmXJh2vqkl-SNIwm3IelJL5e8eNBs_2SIrw5TdCr1OgYzwGsWJ83upbgw4Bk1A8LzXDkC7vdK8ftkzsO5rCtQxcyBQg7Ej9omAk4y8YtIyS_qQMoF2JcJ8xbCMR-CwIK4wntk2oiWQntgcDAdfca_FQJbScY98Ofc=]
  • Technical Support Center: Synthesis of 4-Amino-2-fluorobenzoic Acid. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9mbhx9TRw8WoyE3F0wK4V_LqsF75Hpd3JTlRgxjVot5tPfmLMeIrGBbjJvcEJOSY5Wtm-M8-XZ1bY3KRP1PuyAYrJftwEIfMQ8clDShkgauU_UgznC0dEWfS-u9JA3Z79wdG3txuLtCxj6KveTmidxezmE4uPjgYHLQZTuzSDwRKSTBFhKpjuXpfEpOT5NKw28b4JGUlOpoHvLBG8CA==]
  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9882098/]
  • Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications. Geshem. [URL: https://www.geshem.
  • Nitro Reduction - Common Conditions. Organic Chemistry Data. [URL: https://www.organic-chemistry.org/namedreactions/nitro-reduction.shtm]
  • Scaling up the synthesis of 2-Amino-4-fluorobenzoic acid for pilot production. BenchChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaxIA1Bny7xfEV3SugH1A0hxLxfV9I9UWAl5167wV8O51ZshiRCgcMbp0p77tNgXmm-jGZVloKXfNmNWHtpJeI41nuqimTOPp7eucGfbXU-dkPZk9FMNUVWHAHcZ_0hTwguMfeyGwLBSG-4_xb8sW1_gSo_LFCJ0HF34zF-e7wO1ZBXIEUKJ-vZxYp7j1okYr0rN_BqUXsD6qLKkDlOQR_zHhe9kLZi2qW]
  • A new reagent for selective reduction of nitro group. Indian Journal of Chemistry. [URL: http://nopr.niscpr.res.in/handle/123456789/20121]
  • 2,5-Difluoro-4-nitrobenzoic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/116465-48-6.htm]
  • Synthesis of 1,4-difluoro-2-nitrobenzene. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-4-difluoro-2-nitrobenzene]
  • 2,5-Difluoronitrobenzene synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/364-74-9.htm]
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Reduction of nitro compounds. Wikipedia. [URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds]

Sources

Optimization

challenges in the purification of 4-Amino-2,5-difluorobenzoic acid

Welcome to the technical support center for 4-Amino-2,5-difluorobenzoic acid (ADFBA). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated w...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2,5-difluorobenzoic acid (ADFBA). This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the purification of this important synthetic intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification processes effectively.

Frequently Asked Questions (FAQs)

This section addresses general questions regarding the handling, properties, and stability of 4-Amino-2,5-difluorobenzoic acid.

Q1: What are the key physical and chemical properties of 4-Amino-2,5-difluorobenzoic acid?

4-Amino-2,5-difluorobenzoic acid is typically a solid, appearing as a tan to yellow powder.[1] It is a fluorinated aromatic carboxylic acid, and its structure contains an amino group, a carboxylic acid group, and two fluorine atoms on the benzene ring, which makes it a valuable building block in pharmaceutical and organic synthesis.[2][3] Key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 773108-64-8[4]
Molecular Formula C₇H₅F₂NO₂[5]
Molecular Weight 173.12 g/mol [6]
Appearance Solid, tan to yellow powder[1]
Purity (Typical) ≥97%[5]
Storage Temperature Room Temperature or 0-8°C[1][5]

Q2: How stable is 4-Amino-2,5-difluorobenzoic acid and what are its primary degradation pathways?

Like many aromatic amines, 4-Amino-2,5-difluorobenzoic acid is susceptible to degradation, primarily through oxidation of the amino group.[1] This process can be accelerated by exposure to air and light, often resulting in discoloration of the material. At elevated temperatures, decarboxylation to form 3,6-difluoroaniline is another potential degradation pathway. While the aromatic fluorine atoms are generally stable, they can be displaced under harsh chemical conditions.[1] For optimal stability, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place, potentially under an inert atmosphere like argon or nitrogen.[1]

Q3: What are the common impurities found in crude 4-Amino-2,5-difluorobenzoic acid?

Impurities are typically related to the synthetic route used. Common synthesis pathways involve the reduction of a nitro group, and potential impurities can include:

  • Unreacted Starting Materials : For example, residual 2,5-difluoro-4-nitrobenzoic acid if the synthesis involves its reduction.[7]

  • Intermediates : Incomplete reduction can leave nitroso or hydroxylamine intermediates, which can form dimeric species like azo and azoxy compounds.[8]

  • Isomeric Impurities : Depending on the starting materials, other isomers of amino-difluorobenzoic acid might be present.[7]

  • Side-Reaction Products : Halogenated impurities or other by-products can form if reaction conditions are not carefully controlled.[8]

Troubleshooting Guide: Purification Challenges

This guide provides solutions to specific problems you may encounter during the purification of 4-Amino-2,5-difluorobenzoic acid.

Issue 1: The solid compound has darkened or discolored upon storage.
  • Probable Cause: This is a classic sign of oxidation. The amino group on the aromatic ring is susceptible to oxidation when exposed to oxygen in the air, a process often catalyzed by light. This leads to the formation of colored polymeric by-products.[1]

  • Troubleshooting Steps:

    • Assess Purity: Before use, check the purity of the discolored material using an appropriate analytical method like HPLC or TLC. If the purity is no longer acceptable for your application, repurification is necessary.

    • Repurification: Recrystallization is often effective at removing these colored impurities. A detailed protocol is provided below.

    • Prevention: To prevent future degradation, store the purified compound in an amber glass vial to protect it from light. For long-term storage, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing to displace air.[1] Store at recommended cool temperatures.[1]

Issue 2: Low or no crystal formation during recrystallization.
  • Probable Cause: This issue typically arises from problems with solvent selection and saturation.

    • Solvent is too good: The compound is too soluble in the chosen solvent, even at low temperatures, preventing it from precipitating out.[9]

    • Too much solvent was used: The solution is not saturated or supersaturated, meaning the concentration of the compound is below its solubility limit at the cooled temperature.[9]

    • Supersaturation without nucleation: The solution is supersaturated, but the crystals have not started to form. This can happen with highly pure compounds in very clean glassware.

  • Troubleshooting Workflow:

G start No Crystals Formed Upon Cooling check_sol Is the solution clear or cloudy? start->check_sol clear_sol Solution is Clear check_sol->clear_sol Clear cloudy_sol Solution is Cloudy (Oiling Out) check_sol->cloudy_sol Cloudy action1 Reduce solvent volume by gentle heating/evaporation to increase concentration. clear_sol->action1 action4 Re-heat to dissolve, then add a small amount of a co-solvent in which the compound is more soluble. cloudy_sol->action4 action2 Scratch the inside of the flask with a glass rod at the liquid-air interface. action1->action2 action3 Add a seed crystal of the pure compound. action2->action3 action5 Consider a different solvent system. action3->action5 action4->action5

Caption: Decision workflow for troubleshooting failed recrystallization.

Issue 3: Persistent impurities are observed in HPLC or NMR analysis after recrystallization.
  • Probable Cause:

    • Co-crystallization: The impurity has very similar solubility properties to the desired compound in the chosen solvent system, causing it to crystallize out alongside the product.

    • Incomplete Removal of Mother Liquor: Residual solvent containing dissolved impurities remains on the surface of the crystals after filtration.

    • Degradation During Purification: The compound may be degrading during the purification process itself, for example, if heated for too long at a high temperature in the recrystallization solvent.

  • Troubleshooting Steps:

    • Improve Washing: When filtering the crystals, wash them with a small amount of ice-cold fresh solvent to displace the impure mother liquor.[9] Ensure the wash solvent is cold to minimize redissolving the purified product.

    • Change Solvent System: If co-crystallization is suspected, a different recrystallization solvent or a solvent/anti-solvent system is required. The goal is to find a system where the solubility of the product and the impurity are significantly different. For example, if an impurity is less polar than the product, switching to a more polar solvent may keep the impurity dissolved while the product crystallizes.

    • Consider an Alternative Method: If recrystallization fails, column chromatography may be necessary to separate impurities with very similar properties.

    • Analytical Check: Use analytical techniques like HPLC-UV or GC-MS to identify the impurity.[10] Knowing its structure can provide clues for selecting an appropriate purification strategy.

Experimental Protocol: Recrystallization of 4-Amino-2,5-difluorobenzoic Acid

This protocol provides a general guideline for recrystallization. The ideal solvent must be determined empirically. Ethanol/water or acetone/water are often good starting points for aminobenzoic acids.[9][11]

  • Solvent Selection: In a small test tube, add ~20-30 mg of the crude compound. Add a potential solvent (e.g., ethanol) dropwise at room temperature. The compound should be sparingly soluble. Heat the test tube. The compound should fully dissolve. Cool the test tube to room temperature and then in an ice bath. Abundant crystal formation indicates a good single-solvent system. If the compound is too soluble in one solvent (e.g., acetone) and insoluble in another (e.g., water), a two-solvent (solvent/anti-solvent) system can be used.

  • Dissolution: Place the crude 4-Amino-2,5-difluorobenzoic acid in an Erlenmeyer flask. Add the minimum amount of the chosen boiling solvent to completely dissolve the solid. Swirl the flask to aid dissolution.

  • Decolorization (If Necessary): If the solution is highly colored, remove it from the heat source and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot filtration. Pre-heat a funnel and a clean receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to remove the charcoal and other solids.[9]

  • Crystallization: Cover the receiving flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small volume of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature or in a desiccator under vacuum to remove all residual solvent.

G cluster_prep Preparation cluster_cryst Crystallization & Isolation dissolve 1. Dissolve Crude Product in Minimum Boiling Solvent decolorize 2. Add Activated Charcoal (If Needed) dissolve->decolorize Solution is colored hot_filter 3. Hot Filtration to Remove Insolubles dissolve->hot_filter Insoluble impurities exist decolorize->hot_filter cool 4. Slow Cooling to Room Temperature hot_filter->cool ice_bath 5. Chill in Ice Bath to Maximize Yield cool->ice_bath vac_filter 6. Isolate Crystals via Vacuum Filtration ice_bath->vac_filter wash 7. Wash Crystals with Ice-Cold Solvent vac_filter->wash dry 8. Dry Under Vacuum wash->dry

Caption: Standard experimental workflow for recrystallization.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

  • Al-Hujran, T. A., et al. (2021). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Chem-Impex. (n.d.). 4-Amino-2-fluorobenzoic acid. [Link]

  • BenchChem. (2025). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid.
  • BenchChem. (2025). A Comparative Guide to the HPLC Purity Analysis of Synthesized 4-Amino-2-chlorobenzoic Acid.
  • BenchChem. (2025).
  • PubChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid. [Link]

Sources

Troubleshooting

preventing degradation of 4-Amino-2,5-difluorobenzoic acid during reactions

Welcome to the technical support center for 4-Amino-2,5-difluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in th...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2,5-difluorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique electronic properties of this molecule, arising from the interplay between the electron-donating amino group and the strongly electron-withdrawing fluorine atoms, present specific challenges. This resource provides in-depth, field-proven insights to help you anticipate and overcome these challenges, ensuring the integrity of your reactions and the purity of your products.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability and reactivity of 4-Amino-2,5-difluorobenzoic acid.

Q1: My solid 4-Amino-2,5-difluorobenzoic acid is darkening over time. What is happening and is it still usable?

A: The darkening of your material is a common sign of oxidation of the aniline amino group.[1] The electron-rich amino group is susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by light. This leads to the formation of colored impurities such as nitroso, nitro, and polymeric species.[1]

  • Is it still usable? The usability depends on the extent of degradation and the sensitivity of your subsequent reaction. For many applications, minor discoloration might be acceptable, but for high-purity work or sensitive catalytic reactions, the presence of these impurities can be detrimental.

  • Recommendation: To prevent this, always store the compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a dark, cool place.[1] If you observe significant discoloration, consider purifying the material by recrystallization before use.

Q2: What are the primary degradation pathways I should be concerned about during a reaction?

A: The two most significant degradation pathways for 4-Amino-2,5-difluorobenzoic acid during a reaction are decarboxylation and oxidation .

  • Decarboxylation: This is the loss of the carboxylic acid group as CO2. It is often promoted by elevated temperatures and strongly acidic conditions.[2][3][4] For aminobenzoic acids, this can occur via protonation of the aromatic ring, which weakens the carbon-carboxyl bond.[2][5][6]

  • Oxidation: The amino group can be oxidized by various reagents or even dissolved oxygen, especially at higher temperatures or under non-inert conditions. This can lead to a complex mixture of byproducts, including azoxybenzenes and nitrobenzenes.[7][8][9]

Q3: How do the fluorine atoms affect the reactivity and stability of the molecule?

A: The two fluorine atoms have a profound impact due to their strong electron-withdrawing inductive effects:

  • Increased Acidity of the Carboxylic Acid: The fluorine atoms pull electron density away from the carboxyl group, making the proton more acidic and easier to remove. This results in a lower pKa for the carboxylic acid compared to non-fluorinated benzoic acid.[10][11][12]

  • Decreased Basicity of the Amino Group: Similarly, the electron-withdrawing nature of the fluorines reduces the electron density on the nitrogen atom, making its lone pair less available to accept a proton. This makes the amino group significantly less basic (lower pKa of the conjugate acid) than aniline.[10][11][13]

  • Modulation of Degradation:

    • Decarboxylation: The electron-withdrawing fluorine atoms may help to stabilize the aromatic ring against the electrophilic attack by a proton that can initiate decarboxylation, potentially making it more stable than some other aminobenzoic acids.[2] However, high temperatures can still overcome this barrier.

    • Oxidation: By withdrawing electron density from the amino group, the fluorine atoms can make it less susceptible to oxidation compared to aniline itself.

Q4: What are the "safe" temperature and pH ranges for reactions involving this compound?

A: While specific data for this molecule is not widely published, we can provide general guidelines:

  • Temperature: It is highly recommended to keep reaction temperatures as low as possible. Many amide coupling and esterification reactions can be run at room temperature or even at 0 °C. Avoid temperatures above 80-100 °C if possible, as the risk of decarboxylation increases significantly with heat.[3][4]

  • pH:

    • Acidic Conditions (pH < 2): Prolonged exposure to strong acids, especially at elevated temperatures, should be avoided to minimize the risk of decarboxylation.[5][6]

    • Basic Conditions: While the compound is generally more stable under basic conditions, very strong bases could potentially lead to other side reactions. For reactions requiring a base, using a hindered, non-nucleophilic organic base is often the best choice.

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation pathways for 4-Amino-2,5-difluorobenzoic acid. Understanding these pathways is the first step toward preventing them.

cluster_main 4-Amino-2,5-difluorobenzoic Acid cluster_decarboxylation Decarboxylation Pathway cluster_oxidation Oxidation Pathway start 4-Amino-2,5-difluorobenzoic Acid decarbox_product 3,6-Difluoroaniline start->decarbox_product High Temp. Strong Acid nitroso Nitroso Derivative start->nitroso Mild Oxidants Air/Light co2 CO2 nitro Nitro Derivative nitroso->nitro Stronger Oxidants azoxy Azoxy Dimer nitroso->azoxy Condensation

Caption: Primary degradation pathways of 4-Amino-2,5-difluorobenzoic acid.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is one of the most common reactions for this molecule, but its electronic properties can make it challenging. The reduced nucleophilicity of the amino group means that standard coupling conditions may be sluggish or fail completely.[14][15][16]

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Poor Nucleophilicity of the Amine: The electron-withdrawing fluorine atoms significantly reduce the reactivity of the amino group.[14]2. Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough.1. Switch to a More Powerful Coupling Reagent: Move from standard carbodiimides (like EDC) to uronium (HATU, HCTU) or phosphonium (PyBOP) salts, which generate more reactive activated esters.[17][18]2. Increase Reaction Temperature: Cautiously increase the temperature (e.g., to 40-60 °C) to overcome the activation energy barrier. Monitor closely for decarboxylation.[17]3. Use Acyl Fluoride Intermediate: Convert the carboxylic acid to the more reactive acyl fluoride in situ using a reagent like TFFH.[15][17]
Formation of N-Acylurea Byproduct Rearrangement of O-Acylisourea Intermediate: This is a known side reaction when using carbodiimides like DCC or EDC, especially when the nucleophile (the amine) is slow to react.[17][19][20]1. Add a Nucleophilic Catalyst/Additive: Include HOBt or OxymaPure in your EDC coupling. These additives trap the O-acylisourea intermediate to form a more stable and reactive activated ester, minimizing the rearrangement.[16]2. Change Coupling Reagent Class: Switch to a phosphonium or uronium reagent (PyBOP, HATU) which do not form N-acylurea byproducts.[21]
Reaction Stalls / Incomplete Conversion 1. Steric Hindrance: If either coupling partner is sterically bulky.2. Poor Solubility: Reactants are not fully dissolved.3. Base Selection: The base may not be optimal.1. Use a Hindered Base: Employ a non-nucleophilic, hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine to minimize side reactions.[19][22]2. Solvent Choice: Switch to a more polar aprotic solvent like DMF or NMP to improve solubility.3. Pre-activation: Mix the carboxylic acid, coupling reagent, and base for 5-15 minutes before adding the amine. This ensures the activated species is fully formed before the less reactive amine is introduced.[17]
Experimental Protocol: Robust Amide Coupling with a Hindered or Electron-Deficient Amine

This protocol is designed to maximize the chances of success when coupling 4-Amino-2,5-difluorobenzoic acid with a challenging amine partner.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-Amino-2,5-difluorobenzoic acid (1.0 eq) and a uronium coupling reagent such as HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (2.5 eq).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes. You should have a clear solution of the activated ester.

  • Amine Addition: Add the amine partner (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by LC-MS or TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Guide: Esterification Reactions

While generally more straightforward than amide coupling, esterification of 4-Amino-2,5-difluorobenzoic acid can be slow due to the electron-withdrawing effects of the fluorine atoms on the carboxylic acid's reactivity in some contexts.

Problem Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction (Fischer Esterification) 1. Equilibrium Limitation: The Fischer esterification is a reversible reaction.[23]2. Protonation of Amino Group: The strong acid catalyst protonates the amino group, which can decrease solubility and deactivate the ring.1. Use a Large Excess of Alcohol: Use the alcohol as the solvent to drive the equilibrium toward the product side.[24][25]2. Remove Water: Use a Dean-Stark apparatus to azeotropically remove the water byproduct as it forms.3. Alternative Methods: For sensitive substrates, avoid strong acid. Use milder conditions such as converting the carboxylic acid to an acid chloride followed by reaction with the alcohol in the presence of a base like pyridine.
Formation of Byproducts 1. Dehydration of Alcohol: If using a secondary or tertiary alcohol at high temperatures, it can dehydrate to form an alkene.[26]2. Decarboxylation: If the reaction is heated for too long or at too high a temperature.[3]1. Lower the Reaction Temperature: Use the minimum temperature required for the reaction to proceed.2. Use a Milder Catalyst: Consider using a solid-supported acid catalyst that can be easily filtered off.3. Limit Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating.[26]
Experimental Protocol: Fischer-Speier Esterification

This classic method is effective if the alcohol is inexpensive and can be used in large excess.

  • Reaction Setup: In a round-bottom flask, suspend 4-Amino-2,5-difluorobenzoic acid (1.0 eq) in the desired anhydrous alcohol (e.g., methanol or ethanol, 20-50 eq).[24][27]

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2 eq) dropwise with vigorous stirring.

  • Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux. Monitor the reaction by TLC until the starting acid is consumed (typically 4-16 hours).[24]

  • Work-up: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralization: Carefully dilute the residue with ethyl acetate and slowly add saturated sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude ester can be purified by column chromatography or recrystallization.

Workflow for Troubleshooting a Failing Reaction

When a reaction with 4-Amino-2,5-difluorobenzoic acid is not performing as expected, a systematic approach to troubleshooting is essential.

cluster_analysis Analysis of Crude Mixture cluster_solutions Potential Solutions start Reaction Failure (Low Yield / Byproducts) check_sm Verify Starting Material Purity (NMR, LC-MS) start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions analyze_crude Analyze Crude Reaction Mixture (LC-MS, TLC) start->analyze_crude sm_present Starting Material Remaining? analyze_crude->sm_present byproducts Unexpected Byproducts? sm_present->byproducts Yes increase_potency Increase Reagent Potency (e.g., Stronger Coupling Reagent) sm_present->increase_potency Yes increase_temp Increase Temperature (Cautiously) sm_present->increase_temp Yes change_solvent Change Solvent / Base byproducts->change_solvent Yes protect_group Consider Protecting Groups byproducts->protect_group Yes

Caption: A logical workflow for troubleshooting problematic reactions.

References

  • Ruelle, P. (1986). Theoretical Study of the Mechanism of Thermal Decarboxylation of Salicylic and p-Aminobenzoic Acids; Models for Aqueous Solution. J. Chem. Soc., Perkin Trans. 2, 1953-1959.
  • Willi, A. V. (1977). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Helvetica Chimica Acta.
  • Jiang, D., et al. (2021). Ferrate(VI)
  • Scite.ai. (n.d.). Decarboxylation of substituted 4‐aminobenzoic acids in acidic aqueous solution.
  • Abirami, D., & Krishnamoorthy, T.K. (n.d.).
  • Mayildurai, R., et al. (2018). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii)
  • BenchChem. (2025).
  • Radhika, S., et al. (n.d.).
  • Job, D., & Dunford, H. B. (1978). Oxidation of substituted anilines by horseradish peroxidase compound II. Canadian Journal of Chemistry.
  • Liptak, M. D., & Shields, G. C. (2011). pKa prediction from an ab initio bond length: part 3--benzoic acids and anilines. PubMed.
  • Clentsmith, G. (2019).
  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • BenchChem. (2025). Preventing decarboxylation during reactions with 2-Amino-6-methyl-4-nitrobenzoic acid.
  • Liptak, M. D., & Shields, G. C. (2011). pKa prediction from a single ab initio bond length: part 3--benzoic acids and anilines. PCCP.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines.
  • BenchChem. (2025).
  • ResearchGate. (2012).
  • Bordwell pKa Table.
  • Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo...
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Xu, Y. (2024).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • El-Faham, A., & Albericio, F. (2011).
  • Valeur, E., & Bradley, M. (2009).
  • Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Chen, Y., et al. (2018). New Hindered Amide Base for Aryne Insertion into Si–P, Si–S, Si–N, and C–C Bonds. Organic Letters.
  • Ye, N., et al. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • McNeill, K., & Guerard, J. J. (2015). Controlling Factors in the Rates of Oxidation of Anilines and phenols by Triplet Methylene Blue in Aqueous Solution. The Journal of Physical Chemistry A.
  • Wikipedia. (n.d.).
  • AnswerXpert. (2023). Decarboxylation of all six possible forms of diaminobenzoic acids. YouTube.
  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines.
  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.
  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?
  • Douglas, C. J., & Thomson, R. J. (2011). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. PMC.
  • BenchChem. (2025).
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Reddit. (2024).
  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction?
  • OperaChem. (2024).
  • The Organic Chemistry Tutor. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube.
  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide.
  • Ashenhurst, J. (2022).

Sources

Troubleshooting

Technical Support Center: Fluorinated Benzoic Acid Reactions

Welcome to the Technical Support Center for fluorinated benzoic acid chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges pose...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for fluorinated benzoic acid chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges posed by these valuable synthetic building blocks. The presence of fluorine dramatically alters the electronic properties, reactivity, and even the physical characteristics of benzoic acid, often leading to unexpected outcomes in well-established transformations.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Section 1: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on fluorinated benzoic acid rings is often challenging due to the combined electron-withdrawing and directing effects of both the fluorine and carboxylic acid groups.[2]

Q1: My nitration reaction is giving a mixture of isomers. How can I improve selectivity?

Answer: This is a classic issue stemming from competing directing effects. The fluorine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director.[2] Both are deactivating, which slows the reaction and complicates selectivity. For example, in 4-fluorobenzoic acid, the incoming electrophile is directed ortho to the fluorine and meta to the carboxyl group, leading predominantly to the 4-fluoro-3-nitrobenzoic acid isomer.[2]

Causality & Troubleshooting Strategy:

  • Lower the Temperature: Byproduct formation and over-nitration are more prevalent at higher temperatures.[2] Running the reaction at 0°C or below significantly enhances selectivity by favoring the kinetic product.

  • Control Reagent Addition: Add the nitrating mixture (e.g., HNO₃/H₂SO₄) slowly and dropwise with vigorous stirring. This maintains a low, steady concentration of the nitronium ion (NO₂⁺) electrophile and helps dissipate exothermic heat.[2]

  • Optimize Stoichiometry: Use only a modest excess of the nitrating agent. A large excess dramatically increases the probability of dinitration and other side reactions.[2]

G cluster_start Starting Point cluster_troubleshooting Troubleshooting Steps cluster_solution Solutions start Poor Isomeric Ratio in EAS Reaction temp Is Reaction Temperature ≤ 0°C? start->temp addition Is Nitrating Agent Added Dropwise? temp->addition Yes sol1 Decrease Temperature to 0°C or lower temp->sol1 No stoich Is Stoichiometry Optimized (Slight Excess)? addition->stoich Yes sol2 Ensure Slow, Controlled Addition addition->sol2 No sol3 Reduce Molar Excess of Nitrating Agent stoich->sol3 No success Improved Selectivity stoich->success Yes sol1->temp sol2->addition sol3->stoich G cluster_start Starting Point cluster_troubleshooting Troubleshooting Path cluster_solution Solutions start Failed Amide Coupling reagent Using Standard Reagents (HATU, EDC)? start->reagent temp Is Reaction Heated? reagent->temp Yes sol2 Switch to more potent reagent (PyBOP, COMU) reagent->sol2 No (Using potent reagent already) acyl Switched to Acyl Fluoride Method? temp->acyl Yes sol1 Increase Temperature to 40-80°C temp->sol1 No sol3 Use Acyl Fluoride Protocol (e.g., with BTFFH) acyl->sol3 No success Successful Amide Formation acyl->success Yes sol1->temp sol2->reagent sol3->acyl G Pd0 Pd(0)L2 Complex1 [Ar-Pd(II)-F]L2 Pd0->Complex1 Oxidative Addition (Rate-Limiting Step) ArF Ar-F (Fluorobenzoic Acid) ArF->Complex1 ArB Ar'-B(OR)2 (Boronic Acid) ArB->Complex1 Base Base Base->Complex1 Complex2 [Ar-Pd(II)-Ar']L2 Complex1->Complex2 Transmetalation Complex2->Pd0 Reductive Elimination Product Ar-Ar' Complex2->Product

Sources

Optimization

Technical Support Center: Managing Impurities in 4-Amino-2,5-difluorobenzoic Acid Starting Material

Welcome to the Technical Support Center for 4-Amino-2,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Amino-2,5-difluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing impurities in this critical starting material. Our goal is to ensure the integrity of your research and the quality of your drug development pipeline by addressing common challenges encountered during the handling and analysis of 4-Amino-2,5-difluorobenzoic acid.

I. Understanding the Landscape of Impurities

4-Amino-2,5-difluorobenzoic acid is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] The purity of this starting material is paramount, as impurities can have a significant impact on the safety, efficacy, and stability of the final drug product. Impurities can arise from various sources, including the synthetic route, degradation of the material, and improper storage conditions.[2][3]

This guide will provide a structured approach to identifying, quantifying, and controlling these impurities, ensuring that your 4-Amino-2,5-difluorobenzoic acid meets the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with 4-Amino-2,5-difluorobenzoic acid. Each issue is followed by a detailed explanation of the potential causes and actionable solutions.

Issue 1: Unexpected Peaks Observed During HPLC Analysis of a Freshly Prepared Solution

Question: I've just prepared a solution of 4-Amino-2,5-difluorobenzoic acid for my reaction, but my initial HPLC analysis shows several unexpected small peaks alongside the main peak. What could be the cause, and how should I proceed?

Answer:

The presence of unexpected peaks in a freshly prepared solution of 4-Amino-2,5-difluorobenzoic acid typically points to two main possibilities: inherent impurities from the synthesis of the starting material or rapid degradation of the compound in your chosen solvent.

Causality and Experimental Choices:

  • Synthesis-Related Impurities: The manufacturing process of 4-Amino-2,5-difluorobenzoic acid can introduce several types of impurities. These can include:

    • Unreacted Starting Materials and Intermediates: Depending on the synthetic route, residual amounts of precursors may remain in the final product.

    • Isomeric Impurities: Formation of other positional isomers of aminodifluorobenzoic acid is possible, though typically at low levels with a well-controlled synthesis.

    • Byproducts of Side Reactions: For instance, if a benzylation protection step is used in the synthesis, over-alkylation can lead to the formation of quaternary ammonium salts.[3]

  • Solvent-Induced Degradation: Although 4-Amino-2,5-difluorobenzoic acid is generally stable, certain solvents could promote degradation, especially if the solution is not used promptly.

Troubleshooting Workflow:

start Unexpected peaks in fresh solution check_coa Review Certificate of Analysis (CoA) for specified impurities start->check_coa run_blank Analyze a solvent blank check_coa->run_blank is_peak_in_blank Is the peak present in the blank? run_blank->is_peak_in_blank solvent_impurity Peak is a solvent impurity. Use higher purity solvent. is_peak_in_blank->solvent_impurity Yes not_solvent_impurity Peak is not a solvent impurity is_peak_in_blank->not_solvent_impurity No fresh_prep Prepare a fresh solution and analyze immediately not_solvent_impurity->fresh_prep peaks_persist Do the peaks persist? fresh_prep->peaks_persist likely_synthesis_impurity Peaks are likely synthesis-related impurities peaks_persist->likely_synthesis_impurity Yes peaks_disappear Peaks disappear or are significantly reduced peaks_persist->peaks_disappear No characterize Characterize impurities (LC-MS, NMR) likely_synthesis_impurity->characterize purify Purify starting material if necessary (e.g., recrystallization) characterize->purify degradation_issue Indicates on-bench degradation. Investigate solvent stability and solution storage. peaks_disappear->degradation_issue

Caption: Troubleshooting unexpected HPLC peaks.

Recommended Actions:

  • Review the Certificate of Analysis (CoA): The CoA from the supplier should list any known impurities and their typical levels. Compare the retention times of your unknown peaks with those of any specified impurities.

  • Solvent Blank Injection: Analyze an injection of the solvent you used to prepare your sample. This will rule out any impurities originating from the solvent itself.

  • Immediate Analysis: Prepare a fresh solution and analyze it immediately. If the peak areas of the unknown impurities are significantly smaller or absent upon immediate analysis, it suggests that the compound may be degrading in the solvent over a short period.

  • Impurity Characterization: If the impurities are confirmed to be present in the starting material, further characterization is necessary. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide molecular weight information, which is a critical first step in identification. For structural elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be required.

  • Purification: If the impurity levels are unacceptable for your application, purification of the 4-Amino-2,5-difluorobenzoic acid may be necessary. Recrystallization is often an effective method for removing minor impurities.

Issue 2: Discoloration of the Solid Starting Material Over Time

Question: My solid 4-Amino-2,5-difluorobenzoic acid, which was initially a light tan powder, has darkened to a brownish color upon storage. Is this a cause for concern, and what should I do?

Answer:

Discoloration of aminobenzoic acids, particularly a darkening to a tan or brown color, is a common observation and is often indicative of oxidative degradation.[2] While minor color changes may not significantly impact the material's purity for some applications, it is a clear sign of instability and should be investigated.

Causality and Experimental Choices:

  • Oxidation of the Amino Group: The primary cause of discoloration is the oxidation of the aromatic amino group. This process can be accelerated by exposure to air (oxygen) and light. The initial oxidation products can further react to form colored polymeric species.[2]

Preventative and Corrective Actions:

  • Proper Storage: To minimize oxidative degradation, 4-Amino-2,5-difluorobenzoic acid should be stored in a tightly sealed container, protected from light (e.g., in an amber vial), and preferably under an inert atmosphere (e.g., argon or nitrogen).[2] Refrigerated storage (2-8 °C) can also slow down the degradation process.

  • Purity Re-evaluation: If significant discoloration has occurred, the purity of the material should be re-assessed using a validated analytical method, such as HPLC. This will quantify the extent of degradation and determine if the material is still suitable for its intended use.

  • Purification: If the purity has dropped below an acceptable level, purification by recrystallization may be necessary to remove the colored degradation products.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 4-Amino-2,5-difluorobenzoic acid?

Based on its chemical structure, the most probable degradation pathways for 4-Amino-2,5-difluorobenzoic acid are:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, or polymeric impurities. This is often accelerated by exposure to air and light.[2]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide, which would result in the formation of 2,5-difluoroaniline.[2]

  • Photodegradation: Exposure to UV light can initiate complex degradation pathways, potentially leading to dehalogenation or polymerization.[2]

Q2: How can I perform a forced degradation study to identify potential impurities?

A forced degradation (or stress testing) study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods. Here is a general protocol:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Products
Acid Hydrolysis 1 M HCl at 60°C for 24 hoursMinimal degradation expected due to protonation of the amino group.
Base Hydrolysis 1 M NaOH at 60°C for 24 hoursPotential for hydrolysis of amide impurities or other reactive functional groups.
Oxidation 3% H₂O₂ at room temperature for 24 hoursFormation of N-oxides, nitroso, and nitro derivatives.
Thermal Degradation Solid at 105°C for 48 hours; Solution at 60°C for 48 hoursDecarboxylation to form 2,5-difluoroaniline.
Photolytic Degradation Exposure to UV light (e.g., 254 nm) for 24 hoursComplex mixture of degradation products, potentially including dehalogenated species.

Q3: What are the recommended analytical techniques for impurity profiling of 4-Amino-2,5-difluorobenzoic acid?

A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for separating and quantifying non-volatile organic impurities. A reverse-phase C18 column with a gradient elution is typically effective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is suitable for the analysis of volatile impurities, such as residual solvents from the synthesis. Derivatization may be necessary for non-volatile impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique is invaluable for the identification of unknown impurities by providing molecular weight and fragmentation data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the definitive structural elucidation of isolated impurities.

IV. Experimental Protocols

Protocol 1: HPLC Method for Purity and Impurity Determination

This protocol provides a starting point for developing a validated HPLC method for the analysis of 4-Amino-2,5-difluorobenzoic acid and its related substances.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

Workflow for HPLC Analysis:

prep_sample Prepare Sample and Standards hplc_analysis Perform HPLC Analysis prep_sample->hplc_analysis data_acquisition Acquire Chromatographic Data hplc_analysis->data_acquisition peak_integration Integrate Peaks data_acquisition->peak_integration purity_calculation Calculate Purity (% Area) peak_integration->purity_calculation impurity_quantification Quantify Impurities (if standards are available) peak_integration->impurity_quantification

Caption: HPLC analysis workflow.

V. Authoritative Grounding & Comprehensive References

The management of impurities in starting materials is a critical aspect of drug development and is governed by international regulatory guidelines.

Trustworthiness and Self-Validating Systems:

The protocols and recommendations provided in this guide are based on established scientific principles and are designed to be self-validating. For instance, the use of a solvent blank in the HPLC protocol helps to differentiate between impurities in the sample and those in the solvent, thereby ensuring the reliability of the results. Similarly, forced degradation studies provide a mechanism to challenge the analytical method's ability to separate the main compound from its potential degradation products, thus validating its stability-indicating power.

In-Text Citations and Regulatory Guidance:

The control of impurities in new drug substances is detailed in the ICH Harmonised Tripartite Guideline Q3A (R2) . This guideline outlines the thresholds for reporting, identifying, and qualifying impurities. For starting materials, the principles outlined in ICH Q11: Development and Manufacture of Drug Substances are pertinent. These guidelines emphasize a science- and risk-based approach to ensure that the quality of the starting material is appropriate for its intended use.

References

  • Stability and degradation of 4-Amino-2-fluorobenzoic acid. Benchchem.
  • Technical Support Center: Synthesis of 4-Amino-2-fluorobenzoic Acid. Benchchem.
  • Guidance for Industry Q3A Impurities in New Drug Substances. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER)
  • Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applic
  • ICH Harmonised Tripartite Guideline Q3A (R2): Impurities in New Drug Substances.
  • Forced Degradation Studies for Biopharmaceuticals.
  • ICH Harmonised Tripartite Guideline Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities).

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-Amino-2,5-difluorobenzoic acid

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the synthesis and optimization of 4-Amino-2,5-difluorobenzoic acid (CAS 773108-64-8). This guide is designed for rese...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of 4-Amino-2,5-difluorobenzoic acid (CAS 773108-64-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical intermediate.[1][2] 4-Amino-2,5-difluorobenzoic acid is a valuable building block whose unique electronic properties, imparted by its fluorine substituents, make it a sought-after component in the development of novel therapeutics and fine chemicals.[1][2]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

Troubleshooting Guide: Common Synthesis Issues

The synthesis of 4-Amino-2,5-difluorobenzoic acid, most commonly achieved via the reduction of a nitro-substituted precursor, requires careful control of reaction parameters. Below are solutions to specific issues you may encounter.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yield is a frequent challenge that can often be traced back to one of three areas: incomplete reaction, formation of side products, or loss of product during workup and isolation.

Causality & Solution Pathways:

  • Incomplete Reaction: The most common cause is the deactivation of the catalyst or insufficient reducing agent. In catalytic hydrogenations (e.g., using Palladium on carbon, Pd/C), the catalyst can become poisoned by impurities or lose activity over time.[3]

    • Optimization:

      • Catalyst Quality: Always use a fresh, high-quality catalyst. If you suspect deactivation, increase the catalyst loading (e.g., from 5 mol% to 10 mol%).[3]

      • Hydrogen Pressure: For hydrogenations, ensure your vessel is properly sealed and maintain adequate hydrogen pressure (typically 50-100 psi).[3]

      • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend the reaction time until the starting material is fully consumed.[3]

      • Solvent Choice: Use a solvent in which the starting material is fully soluble to ensure efficient contact with the catalyst. Alcohols like ethanol or methanol are common choices.[3]

  • Side-Product Formation: During the reduction of a nitro group, incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates. These highly reactive species can condense to form colored dimeric impurities such as azo and azoxy compounds, which reduces the yield of the desired amine.[3]

    • Optimization:

      • Temperature Control: Lowering the reaction temperature can often minimize the rate of side reactions.

      • Efficient Stirring: Ensure vigorous and efficient stirring to maintain a homogenous mixture of the substrate, catalyst, and hydrogen, promoting the desired reaction pathway.[3]

      • Alternative Reducing Agents: If side reactions persist, consider alternative reducing agents like tin(II) chloride in an acidic medium, which can offer different selectivity.[3]

  • Product Loss During Workup: The amphoteric nature of amino acids can make isolation tricky.

    • Optimization:

      • pH Control: After the reaction, the product is often isolated by precipitation. Carefully adjust the pH of the solution to the isoelectric point of 4-Amino-2,5-difluorobenzoic acid to maximize precipitation and minimize its solubility in the aqueous phase.

      • Filtration: Ensure the product is thoroughly cooled before filtration to further decrease solubility. Wash the collected solid with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product.

Q2: I'm observing significant colored impurities in my crude product. What are they and how can I prevent them?

The appearance of orange, red, or brown impurities is a strong indicator of azo or azoxy byproduct formation from the condensation of nitroso and hydroxylamine intermediates, as mentioned previously.[3]

Prevention & Remediation:

  • Prevention: The key is to ensure the reduction of the nitro group to the amine proceeds completely and rapidly.

    • Robust Reaction Conditions: Utilize an active catalyst and sufficient hydrogen pressure to drive the reaction to completion, minimizing the lifetime of the problematic intermediates.[3]

  • Remediation (Purification):

    • Recrystallization: This is the most effective method for purifying the final product. A mixed solvent system, such as ethanol/water, is often successful.[4] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.

    • Activated Carbon: If colored impurities are persistent, they can sometimes be removed by treating the hot solution with a small amount of activated carbon before filtering and recrystallizing.

Q3: My reaction seems to stall before completion. What should I check first?

A stalled reaction, where the starting material is no longer being consumed, points directly to an issue with the catalyst or reagents.

Troubleshooting Workflow:

G start Reaction Stalled check_catalyst Check Catalyst Activity start->check_catalyst check_h2 Check H₂ Supply check_catalyst->check_h2 No add_catalyst Action: Add fresh catalyst (5-10 mol%) check_catalyst->add_catalyst Is catalyst old or from a questionable source? check_reagents Check Reagent Stoichiometry check_h2->check_reagents No seal_system Action: Check seals, purge, and repressurize system check_h2->seal_system Is the system leaking? Is H₂ tank empty? re_evaluate Action: Re-evaluate stoichiometry for future runs check_reagents->re_evaluate Was starting material weighed correctly?

Caption: Troubleshooting decision tree for a stalled reaction.

  • Catalyst Inactivity: This is the primary suspect. Catalyst poisoning can occur from sulfur or other impurities in the starting material or solvent.[3]

  • Insufficient Hydrogen: In a hydrogenation reaction, a leak in the system or an empty gas cylinder will halt the reaction.[3]

  • Stoichiometry: While less common in catalytic reactions, ensure that if a chemical reductant (like SnCl₂) is used, it was added in the correct stoichiometric amount.

Experimental Protocols

Protocol 1: Synthesis via Catalytic Hydrogenation

This protocol is a generalized procedure based on the common synthesis of similar aminobenzoic acids, such as 4-amino-2-fluorobenzoic acid.[3]

Objective: To synthesize 4-Amino-2,5-difluorobenzoic acid from 2,5-difluoro-4-nitrobenzoic acid.

Materials & Equipment:

  • Hydrogenation vessel or autoclave

  • 2,5-difluoro-4-nitrobenzoic acid

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Solvent (e.g., Ethanol, Methanol)

  • Filter aid (e.g., Celite)

  • Hydrogen gas source

  • Nitrogen gas source

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,5-difluoro-4-nitrobenzoic acid (1.0 eq) in ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel. Purge the system thoroughly with nitrogen to remove all oxygen, then purge with hydrogen.

  • Pressurization: Pressurize the vessel with hydrogen to 50-100 psi.

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically exothermic and may require initial cooling.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analyzing aliquots via TLC or HPLC until the starting material is completely consumed.[3][4]

  • Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite to completely remove the pyrophoric Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-2,5-difluorobenzoic acid.

  • Purification: Further purify the crude product by recrystallization, typically from an ethanol/water mixture.[4]

Frequently Asked Questions (FAQs)

Q: What is the most common and reliable synthetic route?

The most established and widely used route for synthesizing aromatic amines like 4-Amino-2,5-difluorobenzoic acid is the catalytic hydrogenation of the corresponding nitro compound (2,5-difluoro-4-nitrobenzoic acid).[3][4] This method is generally high-yielding, clean, and avoids the use of harsh or stoichiometric metal reductants. Another potential, though less common, strategy is a nucleophilic aromatic substitution (SNAr) reaction where an amine or ammonia equivalent displaces a leaving group (like another halogen) from a suitable difluorobenzoic acid precursor.[5][6]

Q: Which analytical techniques are best for monitoring the reaction and assessing purity?

The choice of analytical method depends on the specific need, from in-process monitoring to final quality control.

Technique Application Key Considerations Reference
TLC Rapid, qualitative reaction monitoringInexpensive and fast for checking the disappearance of starting material.[7]
HPLC-UV Quantitative analysis, purity assessmentThe gold standard for determining the purity of the final product and quantifying impurities. A typical detection wavelength would be around 278 nm.[8]
GC-MS Impurity identification (with derivatization)Due to the low volatility of the analyte, a derivatization step (e.g., esterification) is required. Offers very high sensitivity and selectivity.[8]
¹H NMR, ¹³C NMR Structural confirmationEssential for confirming the identity and structure of the final product.[9]
FT-IR Functional group analysisConfirms the presence of key functional groups (amine N-H, carboxylic acid O-H and C=O).[9]
Q: How do the fluorine substituents affect the reaction conditions?

The two electron-withdrawing fluorine atoms have a significant impact on the reactivity of the aromatic ring.

  • Activation towards Nucleophilic Attack: The fluorine atoms activate the ring for nucleophilic aromatic substitution (SNAr). This is important if an SNAr reaction is part of the synthetic sequence.[5]

  • Acidity: The fluorine atoms increase the acidity of the carboxylic acid group and decrease the basicity of the amino group compared to their non-fluorinated analogs. This can influence the pH required for effective extraction and precipitation during workup.

Q: What are the key safety precautions for this synthesis?

Safety must be the top priority. Always consult the Safety Data Sheet (SDS) for all reagents.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves. The product is known to cause skin, eye, and respiratory irritation.[10][11]

  • Catalytic Hydrogenation Hazards:

    • Flammability: Hydrogen gas is extremely flammable. Ensure the reaction is performed in a well-ventilated area (fume hood) away from ignition sources.

    • Pyrophoric Catalyst: Pd/C is pyrophoric and can ignite spontaneously in air, especially when dry or containing residual hydrogen. Never allow the catalyst to dry in the air. Quench the catalyst on the filter paper with water immediately after filtration.[4]

  • Chemical Hazards: Handle all chemicals, especially solvents and reagents, in a fume hood. Avoid creating and inhaling dust from the solid product.[11]

Workflow & Pathway Visualization

General Synthesis Workflow

G cluster_0 Reaction cluster_1 Work-Up & Purification Setup 1. Dissolve Starting Material in Solvent Catalyst 2. Add Pd/C Catalyst Setup->Catalyst React 3. Purge & Pressurize with H₂ Catalyst->React Monitor 4. Stir & Monitor (TLC/HPLC) React->Monitor Filter 5. Filter off Catalyst (via Celite) Monitor->Filter Concentrate 6. Concentrate Filtrate Filter->Concentrate Purify 7. Recrystallize (e.g., EtOH/H₂O) Concentrate->Purify Dry 8. Dry Pure Product Purify->Dry Final Final Dry->Final Pure Product

Sources

Optimization

dealing with moisture sensitivity in 4-Amino-2,5-difluorobenzoic acid reactions

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for handling 4-Amino-2,5-difluorobenzoic acid. This resource is designed for researchers, medicinal chemists, and process developme...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for handling 4-Amino-2,5-difluorobenzoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to address the critical challenges posed by the compound's moisture sensitivity. Our goal is to provide you with the foundational knowledge, troubleshooting frameworks, and actionable protocols to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the handling and properties of 4-Amino-2,5-difluorobenzoic acid.

Q1: What is 4-Amino-2,5-difluorobenzoic acid and why is it considered moisture-sensitive?

A: 4-Amino-2,5-difluorobenzoic acid (CAS 773108-64-8) is a substituted aromatic amino acid, a valuable building block in organic and medicinal chemistry, particularly for the synthesis of active pharmaceutical ingredients (APIs).[1] Its moisture sensitivity stems from two primary aspects:

  • Hygroscopicity: As a solid with polar functional groups (-NH₂, -COOH), it can physically adsorb moisture from the atmosphere, leading to clumping and making accurate weighing difficult.[2]

  • Chemical Reactivity: The primary amine and carboxylic acid groups are reactive sites. In the context of specific reactions, such as amide bond formation, any trace amounts of water can participate in competitive side reactions, severely impacting yield and purity.[3]

Q2: How should I properly store 4-Amino-2,5-difluorobenzoic acid?

A: Proper storage is the first line of defense against moisture. The compound should be kept in a tightly sealed container in a cool, dry place.[2][4] For long-term storage or for researchers working in humid environments, storing the container inside a desiccator with a drying agent or within a nitrogen-purged dry box is highly recommended.[5] Vendor information often suggests storage at room temperature, but the key is maintaining a dry environment.[6]

Q3: In which specific reactions is moisture control most critical for this compound?

A: Moisture control is paramount in reactions where the carboxylic acid is activated for subsequent nucleophilic attack, most notably in amide bond formation (peptide coupling) . In these reactions, coupling reagents (e.g., carbodiimides like EDC, or uronium/phosphonium salts like HATU/PyBOP) are used to create a highly reactive intermediate. This activated species can be readily hydrolyzed by water, often at a rate competitive with or faster than the desired reaction with a nucleophile.[3] This is especially true here, as the difluoro-substituted aniline moiety is a relatively weak nucleophile due to the electron-withdrawing effects of the fluorine atoms.[7]

Q4: What are the immediate signs of moisture contamination in my reaction setup?

A: Visual and observational cues can often indicate a problem with moisture before analytical confirmation. These include:

  • Inconsistent Reagent Solubility: The hygroscopic starting material may fail to dissolve completely or may form clumps in the solvent.

  • Sluggish or Stalled Reaction: The reaction may fail to proceed as monitored by TLC or LC-MS, with starting materials consumed very slowly or not at all.

  • Formation of a Precipitate: In amide couplings using carbodiimides like DCC or EDC, the hydrolyzed activated intermediate can lead to the formation of insoluble urea byproducts without corresponding product formation.

  • Unexpected pH Changes: The hydrolysis of some reagents can alter the pH of the reaction medium, potentially causing other side reactions.

Troubleshooting Guide: Common Experimental Failures

This guide provides a structured approach to diagnosing and solving specific problems encountered during reactions with 4-Amino-2,5-difluorobenzoic acid.

Problem 1: Low to No Yield in Amide Coupling Reactions

Q: I am attempting to couple 4-Amino-2,5-difluorobenzoic acid with another amine (or vice versa) using a standard coupling reagent (e.g., EDC/HOBt), but my yield is extremely low. What is the likely cause?

A: This is the most common failure mode and is almost always linked to water contamination. The electron-withdrawing fluorine atoms decrease the nucleophilicity of the amino group, making it a less competitive nucleophile.[7] In this scenario, water becomes a highly effective competitor.

  • Primary Cause: Hydrolysis of the Activated Intermediate. The coupling reagent's purpose is to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive activated ester (e.g., an O-acylisourea intermediate with EDC).[3][8] This intermediate is highly electrophilic. Water, although a weak nucleophile, can attack this intermediate, regenerating the starting carboxylic acid and consuming your coupling reagent. The intended, weakly nucleophilic amine partner simply cannot compete effectively.

  • Secondary Cause: Hydrolysis of the Coupling Reagent. Many common coupling reagents and additives, particularly uronium salts, are themselves sensitive to moisture and can be deactivated through hydrolysis before they even activate the carboxylic acid.[9]

The following diagram illustrates how water intercepts the desired reaction pathway.

G cluster_0 Reaction Components cluster_1 Reaction Pathway Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Activation Coupling Reagent Coupling Reagent Coupling Reagent->Activated Intermediate Desired Amide Product Desired Amide Product Activated Intermediate->Desired Amide Product Attack by Target Amine Hydrolysis (Failure) Hydrolysis (Failure) Activated Intermediate->Hydrolysis (Failure) Attack by H₂O

Caption: Moisture Interference in Amide Coupling.

Problem 2: Multiple Unidentified Spots on TLC/LC-MS

Q: My reaction produces a complex mixture of byproducts that are difficult to characterize. Could this be related to moisture?

A: Yes. While a clean hydrolysis event would simply return the starting material, the presence of water in a complex reaction mixture can trigger a cascade of side reactions.

  • Cause A: Decomposition under Extended Conditions. If the desired reaction is stalled due to moisture, the starting materials and any sensitive functional groups on your substrates are exposed to the reaction conditions (e.g., base, elevated temperature) for prolonged periods. This can lead to decomposition pathways that would not be significant if the reaction proceeded at a normal rate.

  • Cause B: Reactions with Hygroscopic Reagents. Common reagents, especially inorganic bases like potassium carbonate or cesium carbonate, can be highly hygroscopic.[10] If not properly dried, they introduce water directly into the reaction, leading to the issues described above. Salts like anhydrous magnesium sulfate or sodium sulfate used for workups must also be of high quality.

Troubleshooting Workflow

Use this decision tree to systematically diagnose and resolve moisture-related issues.

G Start Low Yield or Complex Mixture Check_Solvent Was the solvent from a freshly opened Sure/Seal™ bottle or freshly distilled? Start->Check_Solvent Check_Glassware Was all glassware flame- or oven-dried immediately before use? Check_Solvent->Check_Glassware Yes Solution_Solvent Action: Use anhydrous solvent. (See Protocol 3) Check_Solvent->Solution_Solvent No Check_Atmosphere Was the reaction run under a positive pressure of inert gas (N₂ or Ar)? Check_Glassware->Check_Atmosphere Yes Solution_Glassware Action: Dry all glassware. (See Protocol 1) Check_Glassware->Solution_Glassware No Check_Reagents Were all solid reagents (including bases) dried under high vacuum before use? Check_Atmosphere->Check_Reagents Yes Solution_Atmosphere Action: Use inert atmosphere. (See Protocol 2) Check_Atmosphere->Solution_Atmosphere No Check_Reagents->Start Yes (Re-evaluate other parameters) Solution_Reagents Action: Dry all reagents. (See Protocol 1) Check_Reagents->Solution_Reagents No

Caption: Systematic Troubleshooting Workflow.

Core Protocols & Best Practices

Adherence to the following protocols is critical for mitigating the effects of moisture.

Protocol 1: Rigorous Drying of Glassware and Solid Reagents
  • Glassware Preparation:

    • Assemble all necessary glassware (reaction flask, stir bar, condenser, etc.).

    • Clean and rinse with a suitable solvent (e.g., acetone) to remove organic residues.

    • Place in a laboratory oven at >120 °C for at least 4 hours, or preferably overnight.

    • Alternatively, for immediate use, assemble the glassware and flame-dry all surfaces under a vacuum using a high-temperature heat gun or a gentle blue Bunsen flame until all visible moisture is gone.[11]

    • Allow the glassware to cool to room temperature under a stream of dry inert gas (Nitrogen or Argon) or in a desiccator.

  • Solid Reagent Drying:

    • Place the hygroscopic solid (e.g., 4-Amino-2,5-difluorobenzoic acid, bases, coupling additives) in a suitable flask.

    • Connect the flask to a high vacuum line (Schlenk line) and apply vacuum for several hours. Gentle heating with a water bath (<50 °C) can aid in removing adsorbed water, but ensure the compound is thermally stable.[12]

    • Once dried, backfill the flask with an inert gas. The reagent should be weighed and used immediately under an inert atmosphere.

Protocol 2: Establishing an Inert Atmosphere Reaction Environment

This protocol describes a standard setup using a nitrogen balloon, which is suitable for most applications.[13] For extremely sensitive reactions, a Schlenk line or glovebox is superior.[14][15]

  • Setup Assembly:

    • Take your dried reaction flask, equipped with a stir bar, and seal it with a rubber septum.

    • Insert two needles through the septum: one connected to a nitrogen or argon line (via a balloon for positive pressure) and one to act as a vent.[13]

    • Flush the flask with the inert gas for 5-10 minutes to displace all air.[11]

  • Reagent Addition:

    • Solids: If not already in the flask, quickly remove the septum, add the dried solid reagent under a positive flow of inert gas ("nitrogen blanket"), and immediately reseal.

    • Liquids/Solutions: Use dry, gas-tight syringes.[16] First, flush the syringe with inert gas. Draw the required volume of the liquid reagent. Before adding to the reaction, pull a small "buffer" of inert gas from the headspace of the reagent bottle into the syringe.[13][16] Insert the needle into the reaction flask's septum, expel the gas buffer into the flask's headspace, and then dispense the liquid into the reaction mixture. This prevents introducing air that may be in the needle tip.

G cluster_setup Inert Atmosphere Setup Flask Flame-Dried Flask with Septum Stirrer Magnetic Stir Plate Needle_Out Vent/Pressure Outlet (removed after flush) Flask->Needle_Out initial flush Balloon N₂ or Ar Balloon Needle_In Inert Gas Inlet Needle Balloon->Needle_In positive pressure Needle_In->Flask Syringe Dry Syringe for Reagent Addition Syringe->Flask addition

Caption: Standard Inert Atmosphere Reaction Setup.

Protocol 3: Ensuring Solvent Anhydricity

Never assume a commercial "anhydrous" solvent is perfectly dry, especially if the bottle has been opened previously.[12]

  • High-Purity Solvents: Use solvents from sealed systems (e.g., Acros AcroSeal™ or Aldrich Sure/Seal™ bottles) and withdraw them using the syringe techniques described in Protocol 2.

  • Solvent Purification Systems: If available, passing the solvent through a column of activated alumina and/or other drying agents is the most reliable method for obtaining ultra-dry solvents.

  • Distillation: For ultimate purity, distill the solvent over an appropriate drying agent. The choice of agent is critical (see Table 1). For example, refluxing and distilling dichloromethane (DCM) from calcium hydride is a common and effective method.[17]

Data Summaries for Quick Reference
Table 1: Selection of Common Laboratory Drying Agents
Drying AgentChemical FormulaCapacity & SpeedSuitable ForIncompatible With
Magnesium Sulfate MgSO₄High capacity, fast acting.[18]General purpose, ethers, esters, alkyl halides.Highly acidic solutions (can leach acid).
Sodium Sulfate Na₂SO₄High capacity, but slow.[18]General purpose, neutral compounds. Good for pre-drying.Not effective for highly wet solutions or diethyl ether.[18]
Calcium Chloride CaCl₂High capacity, slow.[19]Hydrocarbons, alkyl/aryl halides, ethers.Alcohols, amines, amides, ketones, acids (forms complexes).[19]
Calcium Hydride CaH₂Low capacity, very efficient.Ethers, hydrocarbons, halogenated solvents. Excellent for solvent distillation. Acids, alcohols, aldehydes, ketones (reacts violently).
Molecular Sieves (e.g., 3Å, 4Å)High capacity, very efficient.Most organic solvents. Good for static drying.Can be slightly basic; may catalyze some reactions.
Phosphorus Pentoxide P₄O₁₀Very high capacity, very fast, highly efficient.Aprotic solvents, hydrocarbons, alkyl/aryl halides.Alcohols, acids, amines, ketones (reacts vigorously).

Note: For reactions involving 4-Amino-2,5-difluorobenzoic acid, avoid acidic drying agents (like P₄O₁₀) when handling the free amine and basic drying agents (like KOH) when handling the free acid.

References
  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box?[Link]

  • Fiveable. Inert atmosphere Definition - Organic Chemistry II Key Term.[Link]

  • ACS Publications. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions.[Link]

  • YouTube. (2022). Inert Atmosphere, with no O2.[Link]

  • ResearchGate. (2021). How to create inert atmosphere?[Link]

  • HepatoChem. How do you handle hygroscopic salts?[Link]

  • YouTube. (2022). Inert Atmosphere.[Link]

  • Organic Chemistry. Drying Agents - Removing water from organic solvents.[Link]

  • PMC. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.[Link]

  • Hive Stimulants. Drying agents and their compatibilities.[Link]

  • Organic Chemistry Portal. (2015). Amide and Peptide Bond Formation in Water at Room Temperature.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Moisture-Sensitive Chemicals: Safety and Best Practices.[Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?[Link]

  • University of Rochester, Department of Chemistry. Workup: Drying Methods.[Link]

  • University of Rochester, Department of Chemistry. How To: Store Reagents.[Link]

  • RSC Publishing. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS).[Link]

  • University of Colorado Boulder, Department of Chemistry. Drying Organic Solutions.[Link]

  • Journal of Organic Chemistry. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.[Link]

  • Organic Letters. (2015). Amide and Peptide Bond Formation in Water at Room Temperature.[Link]

  • LookChem. 2-Amino-4,5-difluorobenzoic acid Safety Data Sheets(SDS).[Link]

  • ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?[Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?[Link]

  • Green Chemistry. (2020). The preparation and applications of amides using electrosynthesis.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications.[Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.[Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Amino-2,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis.[Link]

  • PubChem. 2-Amino-4,5-difluorobenzoic acid.[Link]

  • Luxembourg Bio Technologies. Developments in peptide and amide synthesis.[Link]

  • ResearchGate. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.[Link]

  • Aapptec Peptides. Coupling Reagents.[Link]

  • ResearchGate. Reaction for amide bond formation using phosphorus and boron-derived...[Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of Fluorinated Compounds

Troubleshooting Guide: Avoiding Over-oxidation Welcome to the technical support center for the synthesis of fluorinated compounds. As a senior application scientist, I've frequently collaborated with researchers in pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Avoiding Over-oxidation

Welcome to the technical support center for the synthesis of fluorinated compounds. As a senior application scientist, I've frequently collaborated with researchers in pharmaceuticals and materials science who encounter challenges in controlling the reactivity of fluorination processes. A recurring and critical issue is the prevention of over-oxidation. The high electronegativity of fluorine and the often-powerful reagents used in fluorination can lead to undesired side reactions, compromising yield and purity.[1][2]

This guide is structured to provide direct, actionable solutions to common problems you may face in the lab. We will delve into the causality behind these issues and provide validated protocols to help you navigate the complexities of fluorinated compound synthesis.

Frequently Asked Questions (FAQs)
Q1: My fluorination reaction is producing significant amounts of oxidized byproducts. What is the primary cause of this?

A1: Over-oxidation during fluorination is often a direct consequence of the dual nature of many fluorinating reagents. Reagents like Selectfluor™ (F-TEDA-BF4) are not only sources of electrophilic fluorine but are also potent oxidants.[3] The reaction environment, including the substrate's susceptibility to oxidation and the reaction conditions, plays a crucial role. For instance, electron-rich substrates or those with sensitive functional groups like alcohols and aldehydes are particularly prone to oxidation.[3] The mechanism can involve a single-electron transfer (SET) process, generating radical intermediates that can react in unintended ways, leading to oxidized byproducts.[4]

Q2: I am trying to fluorinate an alcohol to an alkyl fluoride, but I'm observing ketone or carboxylic acid formation. How can I prevent this?

A2: This is a classic example of over-oxidation where the alcohol is oxidized past the desired fluorination stage. To mitigate this, consider the following strategies:

  • Choice of Reagent: Instead of highly oxidizing electrophilic fluorinating agents, consider deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) or Deoxofluor.[5] While these have their own handling challenges, they are less prone to causing oxidation.[4] Newer, safer alternatives like PhenoFluor, AlkylFluor, and PyFluor have also been developed.[4]

  • Protecting Groups: If the alcohol is not the target for fluorination, protect it before introducing the fluorinating agent. Common protecting groups for alcohols, such as silyl ethers (e.g., TBS, TIPS), are generally stable under many fluorination conditions.

  • Reaction Conditions: Lowering the reaction temperature can often temper the oxidizing power of the reagent, favoring the desired fluorination pathway. Additionally, carefully controlling the stoichiometry of the fluorinating agent is critical; using a minimal excess can help reduce side reactions.

Q3: My reaction involves an aromatic ring, and I'm seeing dearomatization and the formation of quinone-like structures. What's happening and how can I achieve selective fluorination?

A3: The formation of quinone-like structures indicates oxidative dearomatization of the phenolic substrate. This is a known challenge, especially with electron-rich aromatic systems. Here's how to address it:

  • Catalyst Control: The use of a catalyst can steer the reaction towards the desired product. For example, I(I)/I(III) catalysis has been shown to achieve highly para-selective fluorination of phenols, generating fluorinated cyclohexadienones while minimizing over-oxidation.[6]

  • Solvent and Additives: The choice of solvent and additives can significantly influence the reaction outcome. A systematic study of reaction conditions, including the solvent and the nature of the HF source (e.g., amine:HF ratio), can help identify the optimal parameters to favor the desired fluorinated product.[6]

  • Electrochemical Methods: Electrochemical fluorination offers a high degree of control. By conducting the electrolysis at a constant potential slightly above the substrate's first oxidation potential, selective fluorination can be achieved while minimizing over-oxidation.[5] The choice of supporting fluoride salt and solvent is crucial for success in this method.[5]

Troubleshooting Guides
Problem 1: Uncontrolled Oxidation of Multiple Functional Groups

Symptoms:

  • Complex product mixture with multiple oxidized species.

  • Low yield of the desired fluorinated compound.

  • Difficulty in purification.

Root Cause Analysis: This often points to a fluorinating reagent that is too powerful for the substrate under the chosen conditions. The high reactivity leads to non-selective oxidation of various susceptible functional groups.

Troubleshooting Workflow:

G start Start: Uncontrolled Oxidation reagent Assess Reagent Oxidizing Strength start->reagent conditions Modify Reaction Conditions reagent->conditions Reagent is appropriate alternative Consider Alternative Fluorination Strategy reagent->alternative Reagent too strong protect Implement Protecting Groups conditions->protect Optimization insufficient analyze Analyze Results conditions->analyze Observe improvement protect->analyze alternative->analyze analyze->reagent Problem persists end End: Selective Fluorination Achieved analyze->end Desired product obtained

Caption: Troubleshooting workflow for uncontrolled oxidation.

Detailed Steps:

  • Re-evaluate the Fluorinating Reagent: If using a strong oxidant like Selectfluor, consider milder alternatives. The choice depends on the nature of your substrate. For sensitive substrates, a less oxidizing reagent is preferable.

  • Optimize Reaction Conditions:

    • Temperature: Decrease the reaction temperature in 5-10 °C increments.

    • Stoichiometry: Use the minimum effective amount of fluorinating reagent, starting from 1.1 equivalents.

    • Addition Rate: Add the fluorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Employ Protecting Groups: Identify all functional groups susceptible to oxidation (e.g., alcohols, aldehydes, electron-rich heterocycles) and protect them with robust protecting groups prior to fluorination.

  • Explore Alternative Fluorination Chemistries: If the above steps fail, a fundamental change in strategy might be necessary. For instance, transitioning from an electrophilic to a nucleophilic fluorination approach (e.g., using a fluoride salt with a suitable leaving group) can circumvent the oxidation issue.

Problem 2: Formation of Dimerized or Polymerized Byproducts

Symptoms:

  • Presence of high molecular weight species in the crude product analysis (e.g., by LC-MS or GPC).

  • Formation of insoluble materials in the reaction mixture.

Root Cause Analysis: Over-oxidation can generate radical or cationic intermediates that can initiate dimerization or polymerization. This is particularly common with substrates that can form stable radical or cationic species.

Troubleshooting Protocol:

Table 1: Mitigation Strategies for Dimerization/Polymerization

StrategyActionRationale
Radical Scavengers Add a radical inhibitor like TEMPO or BHT to the reaction mixture.Traps radical intermediates, preventing them from initiating polymerization.
Solvent Choice Use a less polar, non-coordinating solvent.Can help to stabilize reactive intermediates and disfavor intermolecular reactions.
Concentration Run the reaction at a lower concentration.Reduces the probability of intermolecular reactions that lead to dimerization.
Flow Chemistry Employ a continuous flow reactor.The small reaction volume and rapid mixing can minimize the formation of byproducts from reactive intermediates.

Experimental Protocol: Trial with a Radical Scavenger

  • Set up the reaction as previously, but before adding the fluorinating agent, add 1-5 mol% of a radical scavenger (e.g., TEMPO).

  • Proceed with the slow addition of the fluorinating agent at the optimized lower temperature.

  • Monitor the reaction by TLC or LC-MS, comparing the product distribution to the reaction without the scavenger.

  • Analyze the crude product to determine if the formation of high molecular weight byproducts has been suppressed.

Advanced Concepts & Methodologies
Electrochemical Fluorination: A Precision Tool

For substrates that are highly sensitive to chemical oxidants, electrochemical fluorination provides an unparalleled level of control. The process involves the anodic oxidation of the substrate in the presence of a fluoride salt.

G anode anode solution Solution (Substrate, F- salt, Solvent) anode->solution Oxidation cathode cathode solution->cathode Reduction product Fluorinated Product solution->product Reaction with F-

Caption: Simplified schematic of an electrochemical fluorination cell.

By precisely controlling the applied potential, it is possible to selectively oxidize the target molecule without affecting other functional groups, thus avoiding over-oxidation.[5]

Key Parameters for Electrochemical Fluorination:

  • Working Electrode: Typically carbon-based (e.g., glassy carbon, graphite) or platinum.

  • Supporting Electrolyte: A fluoride salt with good solubility and electrochemical stability (e.g., Et4NF•nHF).

  • Solvent: An aprotic solvent with a large electrochemical window (e.g., acetonitrile, DMF).

  • Applied Potential: Determined by cyclic voltammetry of the substrate to identify the oxidation potential.

This guide provides a starting point for addressing the common challenge of over-oxidation in fluorinated compound synthesis. Remember that each substrate is unique, and a combination of the strategies outlined here may be necessary to achieve the desired outcome.

References
  • Wikipedia. (n.d.). Oxidizing agent. Retrieved from [Link]

  • Request PDF. (n.d.). Fluorination-Oxidation of 2-Hydroxymethylindole Using Selectfluor. Retrieved from [Link]

  • ACS Publications. (2020, February 4). Recent Advances in Electrochemical Systems for Selective Fluorination of Organic Compounds. Accounts of Chemical Research. Retrieved from [Link]

  • PMC. (n.d.). Chemical Aspects of Human and Environmental Overload with Fluorine. Retrieved from [Link]

  • Solubility of Things. (n.d.). Common Oxidizing Agents and Their Properties. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoroperacetic acid. Retrieved from [Link]

  • Books. (n.d.). Strategies Towards Challenging Fluorination Reactions | C‐H and C‐X Bond Functionalization: Transition Metal Mediation.
  • Chemistry LibreTexts. (2023, July 17). 11.18: Common Oxidizing Agents. Retrieved from [Link]

  • EBSCO. (n.d.). Oxidizing Agents | Research Starters. Retrieved from [Link]

  • ChemTalk. (n.d.). Common Oxidizing Agents & Reducing Agents. Retrieved from [Link]

  • Scientific Update. (2019, July 30). Light-driven Deoxyfluorination of Alcohols with Seletfluor. Retrieved from [Link]

  • NIH. (n.d.). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Retrieved from [Link]

  • Google Books. (n.d.). Fluorine Chemistry for Organic Chemists: Problems and Solutions.
  • PubMed Central. (n.d.). Fluorination strategy toward chemical and functional modification. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • PubMed. (2025, July 21). Selective Fluorination of Complex Molecules: Late-Stage Functionalization. Retrieved from [Link]

  • Quora. (2020, May 27). Why does fluorine not show a disproportionation reaction?. Retrieved from [Link]

  • MDPI. (n.d.). Fundamentals of Cubic Phase Synthesis in PbF 2 –EuF 3 System. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

  • Fluoride Alert. (2019, June 20). The Dark Side of Fluorine. Retrieved from [Link]

  • ACS Publications. (n.d.). Contribution of Organofluorine Compounds to Pharmaceuticals. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Minimizing Benzyne Formation in Reactions with Aminobenzoic Acids

Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of unintended be...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenge of unintended benzyne formation during reactions involving aminobenzoic acids, such as amide coupling. Our goal is to equip you with the mechanistic understanding and practical protocols needed to suppress this problematic side reaction and ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is benzyne, and why does it form from aminobenzoic acids?

Benzyne is a highly reactive and unstable intermediate derived from a benzene ring where two adjacent hydrogen atoms have been removed, resulting in a formal triple bond within the ring.[1][2][3] This strained "triple bond" is not a true alkyne but is composed of one normal π-bond and one very weak, highly strained π-bond formed from the poor overlap of two sp² orbitals.[4] This makes benzyne an extremely potent electrophile and dienophile.[4][5]

The classic precursor to benzyne is 2-aminobenzoic acid (anthranilic acid). Under diazotization conditions (e.g., using sodium nitrite in acid, or organic nitrites), the amino group is converted into a diazonium salt. This intermediate is unstable and can spontaneously decompose, losing both molecular nitrogen (N₂) and carbon dioxide (CO₂) in a concerted or stepwise fashion to generate the benzyne intermediate.[6] This process can inadvertently occur during amide coupling or other reactions if conditions are not carefully controlled.

Benzyne_Formation cluster_0 Mechanism of Benzyne Formation Anthranilic_Acid 2-Aminobenzoic Acid (Anthranilic Acid) Diazonium_Salt Diazonium Salt Intermediate Anthranilic_Acid->Diazonium_Salt Diazotization (e.g., NaNO₂, H⁺) Benzyne Benzyne Intermediate Diazonium_Salt->Benzyne Spontaneous Decomposition (-N₂, -CO₂) Trapped_Product Trapped Product (e.g., Diels-Alder Adduct) Benzyne->Trapped_Product Trapping Reaction (e.g., with Furan) Troubleshooting_Workflow Start Low Yield / Byproducts in Aminobenzoic Acid Coupling? Check_Reagent Using EDC, DCC, or DIC? Start->Check_Reagent Switch_Reagent Switch to HATU, COMU, or PyBOP. Use a non-nucleophilic base (DIPEA). Check_Reagent->Switch_Reagent Yes Check_Temp Reaction Temperature > 0°C? Check_Reagent->Check_Temp No Final_Check Problem Resolved? Switch_Reagent->Final_Check Lower_Temp Maintain temperature at 0°C or below during activation and coupling. Check_Temp->Lower_Temp Yes Protect_Amine Consider N-protection (e.g., Boc, Fmoc) if other strategies fail. Check_Temp->Protect_Amine No Lower_Temp->Final_Check Protect_Amine->Final_Check

Caption: Troubleshooting workflow for benzyne-related side reactions.

Problem 2: The reaction is still producing byproducts even after switching the coupling reagent.
  • Probable Cause: Reaction parameters such as temperature, base, and order of addition are critical. The aminobenzoic acid might still be unstable under your current conditions. Higher temperatures can provide the energy needed for the diazonium-like intermediate to decompose. [7]The choice of base is also crucial; nucleophilic bases can compete in the reaction.

  • Recommended Solution & Protocol: Implement strict temperature control and use a non-nucleophilic base.

    Protocol: Optimized Amide Coupling of 2-Aminobenzoic Acid

    • Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the 2-aminobenzoic acid (1.0 eq.) and the amine coupling partner (1.1 eq.) in anhydrous DMF or DCM.

    • Cooling: Cool the solution to 0°C in an ice-water bath.

    • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.), dropwise while maintaining the temperature at 0°C.

    • Activator Addition: In a separate flask, dissolve the coupling reagent (e.g., HATU, 1.1 eq.) in a minimum amount of anhydrous DMF. Add this solution dropwise to the reaction mixture. Crucially, never pre-mix the aminobenzoic acid and coupling reagent before adding the base and the other amine.

    • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm slowly to room temperature and stir for 4-16 hours.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material and formation of the desired product.

Preventative Strategies & Advanced Protocols

Q3: How can I proactively design my synthesis to avoid benzyne formation from the start?

The most robust strategy is to temporarily mask the problematic amino group using a protecting group. [8]This removes the possibility of diazotization altogether. The choice of protecting group depends on the overall synthetic route and the orthogonality required. [9][10][11]

  • Boc Protection (Acid-Labile): The tert-butyloxycarbonyl (Boc) group is a common choice. It is stable to the basic conditions of many coupling reactions and is readily removed with mild acid (e.g., trifluoroacetic acid in DCM). [9][12]* Fmoc Protection (Base-Labile): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is ideal if your molecule is acid-sensitive. It is cleaved under mild basic conditions (e.g., piperidine in DMF). [9][12] General Protocol for Boc Protection of 2-Aminobenzoic Acid:

  • Dissolve 2-aminobenzoic acid (1 eq.) in a suitable solvent mixture (e.g., 1,4-dioxane and water).

  • Add a base such as sodium hydroxide or triethylamine (2-3 eq.).

  • Cool the mixture to 0°C.

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq.) portion-wise or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Perform an acidic workup to protonate the carboxylic acid and extract the N-Boc-2-aminobenzoic acid product.

  • After purification, this protected acid can be used in amide coupling reactions with minimal risk of benzyne formation.

Analytical Methods for Detection

Q4: How can I definitively confirm that a byproduct is derived from benzyne?

A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structure elucidation.

  • LC-MS/MS: This technique is invaluable for initial detection. [13]You can identify unexpected masses in your reaction mixture. For example, if your solvent was THF, you might find a benzyne-THF adduct. High-resolution mass spectrometry (HRMS) can provide an exact mass, allowing you to propose a molecular formula for the byproduct. [14]Tandem MS (MS/MS) can fragment the ion, giving clues to its structure. [15]* NMR Spectroscopy: If the byproduct can be isolated in sufficient purity, ¹H and ¹³C NMR are essential for unambiguous structure confirmation. [16]Specific coupling patterns and chemical shifts in the aromatic region can help identify the substitution pattern, confirming if a rearrangement consistent with a benzyne intermediate has occurred. Advanced techniques like 2D NMR (COSY, HMBC, HSQC) can map out the complete connectivity of the molecule. [17]

References

  • Benzyne formation - Diazotization-decarboxylation of Anthranilic acid (2-aminobenzoic acid) . Royal Society of Chemistry. [Link]

  • Coupling Reagents . Aapptec Peptides. [Link]

  • Benzyne Chemistry . Organic Chemistry Tutor. [Link]

  • Benzyne, Arynes & Nucleophilic Aromatic Substitution - Making Molecules . Making Molecules. [Link]

  • What is the mechanism for the formation of benzyne? . Quora. [Link]

  • Benzyne Explained: Definition, Examples, Practice & Video Lessons . Pearson. [Link]

  • Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. [Link]

  • Diphenic acid . Organic Syntheses Procedure. [Link]

  • 16.8: Benzyne . Chemistry LibreTexts. [Link]

  • Benzyne Mechanism: An overview . YouTube. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . RSC Advances. [Link]

  • Protective Groups . Organic Chemistry Portal. [Link]

  • Arene Diazonium Ion Reactions . University of Missouri-St. Louis. [Link]

  • Amino Acid-Protecting Groups . SciSpace. [Link]

  • Benzynes via Aprotic Diazotization of Anthranilic Acids: A Convenient Synthesis of Triptycene and Derivatives . Journal of the American Chemical Society. [Link]

  • Benzyne: Diels Alder Reaction & Aromaticity . StudySmarter. [Link]

  • Strategies for Synthesizing Disubstituted Benzenes . OpenOChem Learn. [Link]

  • NAS Reactions - the Elimination-Addition (Benzyne) Mechanism . Chemistry LibreTexts. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS . Neliti. [Link]

  • SCHEME-3 Method II: Diazotization of anthranilic acid . ResearchGate. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide . AcadeChem. [Link]

  • Nucleophilic Aromatic Substitution - The Benzyne Mechanism . Master Organic Chemistry. [Link]

  • (PDF) Formation and Trapping of Benzyne . ResearchGate. [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 . PubMed Central. [Link]

  • Amide Synthesis . Fisher Scientific. [Link]

  • METHODS FOR AROMATIC AND HETEROCYCLIC AMINE CARCINOGEN-DNA ADDUCT ANALYSIS BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY . PubMed Central. [Link]

  • Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana . MDPI. [Link]

  • 16.5: Synthetic Strategies Toward Substituted Benzenes . Chemistry LibreTexts. [Link]

  • 18.7 Retrosynthesis with Aromatic Compounds . YouTube. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach . Growing Science. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices . PubMed Central. [Link]

  • Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques . MDPI. [Link]

  • Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification . PubMed. [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Biphenyl Impurities in Cross-Coupling Reactions

Welcome to our dedicated technical support center for researchers, chemists, and process development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, chemists, and process development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address a common and often persistent challenge in synthetic chemistry: the formation of biphenyl impurities in cross-coupling reactions. Our goal is to equip you with the foundational knowledge and practical, field-tested solutions to enhance your reaction outcomes, improve purity, and streamline your development timelines.

Introduction: The Persistent Challenge of Homocoupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstone methodologies in modern synthetic chemistry, particularly in pharmaceutical and materials science. However, the formation of homocoupled byproducts, most notably biphenyls from the coupling of two aryl halides or two organometallic reagents, remains a significant hurdle. These impurities can be difficult to separate from the desired product, leading to reduced yields and increased purification costs. This guide will delve into the mechanistic origins of biphenyl formation and provide a structured approach to its mitigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a significant amount of biphenyl byproduct in my Suzuki-Miyaura reaction. What are the primary causes?

A1: The formation of biphenyl impurities in Suzuki-Miyaura couplings primarily stems from the homocoupling of boronic acids. This undesired side reaction can be mechanistically complex and is often influenced by several factors:

  • Oxidative Homocoupling: In the presence of oxygen, palladium catalysts can facilitate the oxidative coupling of two boronic acid molecules. This pathway is often exacerbated by elevated temperatures and prolonged reaction times.

  • Reductive Elimination from a Di-Organopalladium(II) Intermediate: Under certain conditions, two organoborane-derived groups can ligate to the palladium center, forming a Pd(Ar)₂(L)₂ complex. Subsequent reductive elimination yields the biphenyl byproduct.

  • Disproportionation of Boronic Acids: Some boronic acids can undergo disproportionation to form boroxines, which can have different reactivity profiles and may be more prone to homocoupling.

Troubleshooting Steps:

  • Deoxygenate Your Reaction Mixture: Rigorously sparge your solvent and reaction vessel with an inert gas (e.g., argon or nitrogen) for at least 30-60 minutes prior to adding your catalyst and reagents. Maintaining a positive inert gas atmosphere throughout the reaction is critical.

  • Optimize Your Catalyst System: The choice of palladium precursor and ligand is paramount. For electron-rich aryl boronic acids, which are often prone to homocoupling, consider using more electron-donating and sterically hindered phosphine ligands. These ligands can promote the desired reductive elimination of the cross-coupled product over the homocoupled byproduct.

  • Control the Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes suppress homocoupling by favoring the cross-coupling pathway. However, this must be balanced with the potential for other side reactions.

Q2: My reaction is clean at low conversion, but biphenyl impurities increase as the reaction progresses. Why is this happening and how can I fix it?

A2: This observation often points to catalyst degradation or a change in the dominant catalytic species over time. As the reaction proceeds, the concentration of the limiting reagent (often the aryl halide) decreases. This can lead to a higher relative concentration of the palladium catalyst and the organometallic reagent, increasing the likelihood of homocoupling.

Troubleshooting Steps:

  • Slow Addition of the Organometallic Reagent: Instead of adding the boronic acid or other organometallic reagent all at once, consider a slow, controlled addition using a syringe pump. This maintains a low, steady-state concentration of the reagent, minimizing the opportunity for homocoupling.

  • Lower the Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions. Experiment with lowering the temperature to find a balance between an acceptable reaction rate and minimal byproduct formation.

  • Evaluate Your Base: The choice and strength of the base can significantly impact the reaction. A base that is too strong can lead to catalyst deactivation or promote side reactions. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to identify one that facilitates the cross-coupling at a lower temperature.

Experimental Protocols & Data-Driven Insights

Protocol 1: A General Method for Minimizing Biphenyl Formation in a Suzuki-Miyaura Coupling

This protocol provides a starting point for optimizing a Suzuki-Miyaura reaction to reduce biphenyl impurities.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Aryl boronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Degassed Toluene/Water (10:1 mixture, 5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the aryl halide, aryl boronic acid, and K₃PO₄.

  • In a separate vial, dissolve the Pd(OAc)₂ and SPhos in the degassed toluene/water mixture.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: The Impact of Ligand Choice on Biphenyl Formation

The following table summarizes literature data on the effect of different phosphine ligands on the ratio of desired cross-coupled product to biphenyl byproduct in a model Suzuki-Miyaura reaction.

LigandCatalyst Loading (mol%)Temperature (°C)Product:Biphenyl RatioReference
PPh₃210085:15
P(t-Bu)₃28095:5
SPhos180>99:1
XPhos180>99:1

Key Takeaway: The use of sterically hindered and electron-rich biarylphosphine ligands like SPhos and XPhos can dramatically reduce the formation of biphenyl impurities, even at lower catalyst loadings and temperatures.

Visualizing the Reaction Pathways

Understanding the catalytic cycle and the competing pathways that lead to impurity formation is crucial for effective troubleshooting.

Suzuki_Miyaura_Cycle cluster_main_cycle Desired Cross-Coupling Cycle cluster_homocoupling Biphenyl Formation Pathway Pd0 Pd(0)L₂ OxAdd Ar¹-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar¹-X) OxAdd_homo Ar²-Pd(II)-X(L)₂ Pd0->OxAdd_homo Oxidative Addition (Ar²-B(OR)₂)₂ Transmetal Ar¹-Pd(II)-Ar²(L)₂ OxAdd->Transmetal Transmetalation (Ar²-B(OR)₂) Transmetal->Pd0 Reductive Elimination ReductElim Ar¹-Ar² Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Transmetal_homo Ar²-Pd(II)-Ar²(L)₂ OxAdd_homo->Transmetal_homo Second Transmetalation Biphenyl Ar²-Ar² Transmetal_homo->Biphenyl Reductive Elimination Biphenyl->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and a competing pathway for biphenyl formation.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling Reactions of Aryl Chlorides and Arylboronic Acids. Angewandte Chemie International Edition, 1998 , 37 (24), 3387-3388. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

Optimization

Technical Support Center: Safe Disposal of 4-Amino-2,5-difluorobenzoic Acid Waste

This guide provides comprehensive, in-depth technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of 4-Amino-2,5-difluorobenzoic acid (CAS No: 446-31-1) and...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, in-depth technical support for researchers, scientists, and drug development professionals on the safe and compliant disposal of 4-Amino-2,5-difluorobenzoic acid (CAS No: 446-31-1) and its associated waste streams. The protocols and advice herein are designed to ensure laboratory safety, regulatory compliance, and environmental protection.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its hazards is critical. 4-Amino-2,5-difluorobenzoic acid is a halogenated aromatic compound that requires careful management.

Causality Behind Hazard Classification: The presence of fluorine atoms on the benzene ring and the acidic carboxylic acid group, combined with the amino group, contribute to its classification as an irritant and a compound that requires specific disposal pathways to prevent environmental harm and ensure personnel safety.

Summary of Hazard and Disposal Information

ParameterInformationSource
CAS Number 446-31-1[1]
Hazard Class Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Damage 1, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)[1][2][3]
Signal Word Danger[1]
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Harmful if swallowed.[1]
Incompatible Materials Strong oxidizing agents.[1][2]
Hazardous Decomposition Products Upon combustion, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[1][2][5]
Disposal Classification Hazardous Waste. Must be disposed of in accordance with federal, state, and local regulations.[1][6][7]
Primary Disposal Method Collection by a licensed hazardous waste disposal company.[1][8]
Frequently Asked Questions (FAQs)

These FAQs address common queries and concerns that arise during the handling and disposal of 4-Amino-2,5-difluorobenzoic acid waste.

Q1: What is the absolute first step I should take before generating waste?

A1: The first step is proactive planning. Before you begin your experiment, you must identify all potential waste streams you will generate. This includes the pure compound, contaminated solvents, aqueous solutions, and contaminated lab supplies (e.g., gloves, wipes, pipette tips). You must have a designated, properly labeled hazardous waste container ready before you start the experiment.[9][10] This aligns with the "cradle to grave" principle of hazardous waste management mandated by the Environmental Protection Agency (EPA).[6]

Q2: What Personal Protective Equipment (PPE) is required for handling the waste?

A2: A comprehensive PPE plan is non-negotiable.[9] At a minimum, you must wear:

  • Eye Protection: Chemical safety goggles or a face shield.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Always inspect gloves before use and use proper removal technique to avoid skin contact.[1][11]

  • Protective Clothing: A lab coat to prevent skin contact.[1]

  • Respiratory Protection: When handling the solid powder form or generating aerosols, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is recommended.[1] All handling of open containers should occur within a certified chemical fume hood.[9][12]

Q3: Why is it critical to segregate halogenated waste?

A3: Segregating halogenated organic waste from non-halogenated waste is a critical requirement for both safety and compliance.[9][10]

  • Disposal Method: Halogenated compounds require high-temperature incineration with special "scrubbers" to neutralize the acidic gases (like hydrogen fluoride) produced during combustion.[13] Mixing them with non-halogenated solvents contaminates the entire volume, drastically increasing disposal costs and complexity.[14]

  • Regulatory Compliance: The EPA lists specific halogenated organic compounds that are regulated, and improper segregation can lead to significant compliance violations.[15] Therefore, any waste containing 4-Amino-2,5-difluorobenzoic acid must be placed in a container specifically labeled "Halogenated Hazardous Waste".[9][14]

Q4: Can I neutralize aqueous waste from 4-Amino-2,5-difluorobenzoic acid myself and pour it down the drain?

A4: Generally, no . While the acidic nature of the compound can be neutralized, several factors prohibit drain disposal for this specific chemical:

  • Halogenated Nature: It is a halogenated organic compound. Most institutional and municipal water treatment systems are not designed to break down such compounds, leading to environmental release.[10][16]

  • Regulatory Prohibition: Drain disposal of hazardous chemicals is strictly regulated and often prohibited.[16][17] Even if a laboratory has a neutralization system, it is typically for simple, non-hazardous acids or bases.[18][19] Aqueous waste containing this compound must be collected as hazardous waste. Neutralization may be performed as a pre-treatment step to reduce corrosivity before collection by your institution's Environmental Health & Safety (EHS) office, but only if you have an established and approved protocol.[17] Always consult your EHS office first.

Q5: What type of container should I use for the waste, and how should it be labeled?

A5:

  • Container Choice: Use a sturdy, leak-proof container with a screw-top cap that is chemically compatible with the waste. For acidic and halogenated waste, high-density polyethylene (HDPE) carboys are a common and safe choice.[14][20] Do not use metal containers for acidic waste.[20]

  • Labeling: The EPA requires that each waste container be clearly labeled with the words "Hazardous Waste" .[8] Your institution's EHS department will provide specific hazardous waste tags that must be completed. This tag must include:

    • The full chemical name(s) of all contents, including solvents and water, with percentages or concentrations.[21] Do not use abbreviations or chemical formulas.

    • The specific hazard characteristics (e.g., Corrosive, Toxic).[8]

    • The name of the principal investigator or generator.

    • The accumulation start date (the date the first drop of waste is added).[8]

Q6: How do I dispose of empty stock bottles of 4-Amino-2,5-difluorobenzoic acid?

A6: An "empty" container that held a hazardous chemical is still considered hazardous waste until properly decontaminated.

  • Thoroughly remove all residual powder.

  • Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

  • Crucially, the first rinsate is considered hazardous waste and must be collected in your halogenated waste container.[9][16] Subsequent rinses may also need to be collected, depending on your institution's policy.

  • After triple rinsing and air-drying, obliterate or deface the original label on the container.[16] It can then typically be disposed of in the normal laboratory glass or solid waste stream.

Troubleshooting Guide
IssueProbable Cause & ExplanationSolution
I accidentally mixed a small amount of 4-Amino-2,5-difluorobenzoic acid waste with my non-halogenated solvent waste. The entire container is now contaminated. Any amount of a halogenated compound mixed with a non-halogenated stream requires the entire volume to be treated as halogenated waste.[10] This is a costly but necessary consequence to ensure proper disposal.1. Immediately stop adding waste to the container. 2. Re-label the container as "Halogenated Hazardous Waste." 3. Clearly list all constituents on the hazardous waste tag, including the newly introduced halogenated compound. 4. Inform your lab manager and EHS office of the accidental mixing.
The outside of my waste container is sticky or has residue on it. This indicates a small leak or improper procedure when adding waste. External contamination poses a significant contact hazard to anyone handling the container.1. Put on appropriate PPE (gloves, goggles, lab coat). 2. Place the contaminated container into a larger, clean secondary containment bin to prevent further spread.[21] 3. Use a wipe dampened with soap and water to clean the exterior of the primary container. 4. Dispose of the contaminated wipe as solid hazardous waste.[1] 5. Inspect the container for cracks or leaks. If damaged, perform a supervised transfer of the contents to a new, sound container.
I have a very old bottle of 4-Amino-2,5-difluorobenzoic acid with a faded label. Old chemicals can degrade, and their hazards may be unknown. Unlabeled or poorly labeled containers are a serious safety risk and a compliance violation.1. Do not open the container. 2. Assume the contents are hazardous. 3. If possible, place the bottle in a sealed plastic bag and then into secondary containment. 4. Contact your institution's EHS office immediately. They have specific protocols for identifying and disposing of "unknown" chemicals.[10]
Standard Operating Procedures (SOPs)
SOP 1: Segregation and Collection of Solid Waste

This protocol covers the disposal of solid 4-Amino-2,5-difluorobenzoic acid, contaminated weigh boats, wipes, and PPE.

  • Preparation: Designate a specific hazardous waste container for solid halogenated waste. This should be a sealable plastic bag or a rigid container with a lid, clearly labeled "Solid Hazardous Waste" and listing 4-Amino-2,5-difluorobenzoic acid as a constituent.

  • Collection: Place all contaminated solid items directly into the designated container. This includes gloves, absorbent pads from minor spills, and any contaminated single-use labware.[1]

  • Decontamination: After completing your work, decontaminate the spatula and any reusable equipment with an appropriate solvent. Collect this solvent rinsate as liquid halogenated hazardous waste.[9]

  • Storage: Keep the solid waste container sealed when not in use and store it in your lab's designated Satellite Accumulation Area (SAA).[21]

  • Disposal: Once the container is full, complete the hazardous waste tag and request a pickup from your EHS office.

SOP 2: Neutralization and Collection of Aqueous Waste

This protocol is for pre-treating purely aqueous solutions to reduce corrosivity before EHS collection. This is NOT a procedure for drain disposal.

  • Verification: Confirm with your EHS office that this pre-treatment procedure is permitted.

  • Setup: Conduct this procedure in a chemical fume hood. Place the container of acidic aqueous waste in a larger secondary containment vessel (e.g., an ice bucket) to manage any potential exothermic reaction. Have a calibrated pH meter or pH strips ready.

  • Neutralization: Slowly add a weak base, such as a 5-10% solution of sodium bicarbonate, to the acidic waste while stirring gently.[17][22] Add the base portion-wise to control the rate of reaction and prevent excessive foaming or heat generation.

  • Monitoring: Continuously monitor the pH of the solution.[22] The target pH range for neutralized waste is typically between 6.0 and 9.0.[19]

  • Finalization: Once the pH is stable within the target range, securely cap the container.

  • Labeling and Storage: Ensure the hazardous waste tag is accurately filled out, noting that the material has been neutralized but still contains the halogenated organic compound. Store in the SAA for EHS pickup.

Workflow Diagrams
Diagram 1: Waste Segregation Decision Workflow

start Waste Generated Containing 4-Amino-2,5-difluorobenzoic Acid is_solid Is the waste primarily solid? (powder, contaminated wipes, gloves) start->is_solid is_aqueous Is the waste primarily an aqueous solution? is_solid->is_aqueous No solid_waste Collect in container labeled: 'SOLID HALOGENATED HAZARDOUS WASTE' is_solid->solid_waste Yes is_organic Is the waste primarily an organic solvent solution? is_aqueous->is_organic No aqueous_waste Collect in container labeled: 'AQUEOUS HALOGENATED HAZARDOUS WASTE' is_aqueous->aqueous_waste Yes organic_waste Collect in container labeled: 'ORGANIC HALOGENATED HAZARDOUS WASTE' is_organic->organic_waste Yes final_disposal Store in Satellite Accumulation Area (SAA) Request EHS Pickup solid_waste->final_disposal aqueous_waste->final_disposal organic_waste->final_disposal

Caption: Decision workflow for segregating 4-Amino-2,5-difluorobenzoic acid waste.

Diagram 2: Aqueous Waste Neutralization Process

start Aqueous Waste in Secondary Containment in Fume Hood check_ph1 Measure Initial pH start->check_ph1 add_base Slowly Add Dilute Base (e.g., Sodium Bicarbonate) with Stirring check_ph1->add_base check_ph2 Measure pH add_base->check_ph2 is_neutral Is pH between 6.0 and 9.0? check_ph2->is_neutral is_neutral->add_base No finish Seal Container, Complete Hazardous Waste Tag, Move to SAA for EHS Pickup is_neutral->finish Yes

Sources

Troubleshooting

handling and storage best practices for 4-Amino-2,5-difluorobenzoic acid

Welcome to the technical support center for 4-Amino-2,5-difluorobenzoic acid (CAS 773108-64-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2,5-difluorobenzoic acid (CAS 773108-64-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling, storage, and utilization of this versatile chemical intermediate. Our goal is to equip you with the knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 4-Amino-2,5-difluorobenzoic acid. Each problem is followed by a step-by-step diagnostic and resolution workflow.

Issue 1: Inconsistent Solubility and Precipitate Formation in Reaction Mixtures

Scenario: You are attempting to set up a reaction and find that the 4-Amino-2,5-difluorobenzoic acid is not fully dissolving in your chosen solvent, or a precipitate forms unexpectedly upon the addition of other reagents.

Causality: The solubility of 4-Amino-2,5-difluorobenzoic acid is influenced by the polarity of the solvent and the pH of the solution. As an amphoteric molecule with both a basic amino group and an acidic carboxylic acid group, its charge state and, consequently, its solubility can change dramatically with the addition of acidic or basic reagents.

Troubleshooting Workflow:

start Inconsistent Solubility Observed solvent_check Is the solvent appropriate? (e.g., DMSO, DMF, Ethanol) start->solvent_check ph_change Has a new reagent been added? solvent_check->ph_change Yes solubility_test Perform a small-scale solubility test with various co-solvents. solvent_check->solubility_test No precipitate_id Characterize the precipitate. Is it the starting material? ph_change->precipitate_id adjust_ph Adjust pH to favor solubility. Acid for protonation, Base for deprotonation. precipitate_id->adjust_ph Yes, it is the starting material. reagent_order Alter the order of reagent addition. precipitate_id->reagent_order No, it is a reaction byproduct. solvent_system Optimize the solvent system. Consider a co-solvent. solubility_test->solvent_system end_soluble Achieve Complete Solubilization adjust_ph->end_soluble sonication Apply gentle heating or sonication. sonication->end_soluble solvent_system->sonication reagent_order->end_soluble start Low Amide Coupling Yield reagent_choice Is the coupling reagent strong enough? (e.g., HATU, PyAOP) start->reagent_choice reaction_conditions Are the reaction conditions optimal? reagent_choice->reaction_conditions Yes optimize_reagent Switch to a more potent coupling reagent (e.g., COMU). reagent_choice->optimize_reagent No base_selection Is the base appropriate and in sufficient excess? reaction_conditions->base_selection reaction_monitoring Is the reaction being monitored to completion? base_selection->reaction_monitoring switch_base Switch to a non-nucleophilic base like DIEA or 2,4,6-collidine. base_selection->switch_base No extend_time Extend reaction time or gently increase temperature. reaction_monitoring->extend_time Incomplete end_yield Improved Yield reaction_monitoring->end_yield Complete increase_equivalents Increase equivalents of coupling reagent and/or amino acid. increase_equivalents->end_yield extend_time->increase_equivalents switch_base->end_yield optimize_reagent->end_yield

Caption: Troubleshooting workflow for low amide coupling yields.

Step-by-Step Resolution:

  • Select a High-Potency Coupling Reagent: For an electronically deactivated amine like 4-Amino-2,5-difluorobenzoic acid, standard coupling reagents may not be sufficient. Consider using a more powerful onium salt-based reagent.

    • Aminium/Uronium Reagents: HATU, HCTU, and TBTU are excellent choices. HATU is particularly effective for difficult couplings.[1]

    • Phosphonium Reagents: PyAOP and PyBOP are also highly effective and can be beneficial in reducing side reactions.[2]

  • Optimize Reaction Conditions:

    • Base: Use a non-nucleophilic base such as diisopropylethylamine (DIEA) or 2,4,6-collidine to minimize side reactions.[3] Ensure you are using a sufficient excess (typically 2-4 equivalents).

    • Temperature: While most coupling reactions are run at room temperature, a modest increase to 40-50°C can sometimes accelerate the reaction rate for deactivated amines. Monitor for potential side reactions or degradation at elevated temperatures.

    • Reaction Time: Allow for longer reaction times. Monitor the reaction progress by TLC or LC-MS to determine when the starting material has been consumed.

  • Stoichiometry: If you are coupling 4-Amino-2,5-difluorobenzoic acid with a valuable or sensitive partner, consider using a slight excess (1.1-1.2 equivalents) of the aminobenzoic acid to drive the reaction to completion.

Issue 3: Discoloration of the Solid Compound Upon Storage

Scenario: Your initially off-white or light-tan 4-Amino-2,5-difluorobenzoic acid has darkened to a brown or purplish color over time.

Causality: Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This oxidation process often leads to the formation of colored impurities. While this may not always indicate a significant decrease in purity, it is a sign of degradation.

Step-by-Step Resolution:

  • Assess Purity: If the discoloration is minor, the compound may still be suitable for use in non-critical applications. However, for sensitive reactions, it is advisable to check the purity by HPLC or NMR.

  • Purification by Recrystallization: If the purity is compromised, recrystallization can often remove the colored oxidation products.

    • Solvent Selection: A mixed solvent system is often effective. Consider dissolving the compound in a minimal amount of a hot polar solvent (like ethanol or acetone) and then adding a less polar solvent (like water or hexanes) dropwise until the solution becomes turbid. Allow to cool slowly to form pure crystals.[4]

  • Implement Proper Storage Protocols: To prevent future discoloration, store the compound under an inert atmosphere (argon or nitrogen), in a tightly sealed container, and protected from light (e.g., in an amber vial or a dark cabinet).[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-Amino-2,5-difluorobenzoic acid?

For optimal long-term stability, 4-Amino-2,5-difluorobenzoic acid should be stored in a cool, dry, and well-ventilated area.[5] The container should be kept tightly closed to prevent moisture absorption and oxidation. Storing under an inert atmosphere (argon or nitrogen) and protecting the compound from light are also recommended to prevent degradation and discoloration.[5] Many suppliers recommend storage at room temperature, while some suggest refrigerated conditions (2-8°C). Always refer to the supplier's specific recommendations.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

When handling 4-Amino-2,5-difluorobenzoic acid, especially in its powdered form, appropriate PPE is essential. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved N95 dust mask or higher, particularly when weighing or transferring the solid.

  • Protective Clothing: A lab coat and closed-toe shoes are mandatory to prevent skin contact.

Q3: What are the primary hazards associated with 4-Amino-2,5-difluorobenzoic acid?

Based on safety data for the compound and its isomers, the primary hazards include:

  • Skin irritation.[6]

  • Serious eye irritation.[6]

  • May cause respiratory irritation.[6]

  • May be harmful if swallowed or inhaled.

Always consult the most recent Safety Data Sheet (SDS) for comprehensive hazard information.

Q4: How should I dispose of waste containing 4-Amino-2,5-difluorobenzoic acid?

Waste containing this compound should be treated as hazardous chemical waste. It should be collected in a suitable, labeled container and disposed of through a licensed professional waste disposal service. Do not dispose of it down the drain or in regular trash.

Q5: What are the known incompatibilities of this compound?

4-Amino-2,5-difluorobenzoic acid is incompatible with strong oxidizing agents. Reactions with these substances can be exothermic and may lead to the formation of hazardous byproducts. It is also advisable to avoid strong acids and bases unless they are a controlled part of your reaction, as they can alter the compound's chemical nature.

Parameter Guideline Source
CAS Number 773108-64-8[7]
Molecular Formula C₇H₅F₂NO₂[8]
Molecular Weight 173.12 g/mol [5]
Appearance Solid (typically off-white to tan powder)[5]
Storage Temperature Room temperature, in a dark, inert atmosphere[5]
Hazard Statements H302, H315, H319, H332, H335[6]
Signal Word Warning[6]

References

  • 4-Amino-2,5-difluorobenzoic acid - [A71767] - Synthonix, Inc. (n.d.). Retrieved January 11, 2026, from [Link]

  • Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications. (n.d.). Retrieved January 11, 2026, from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). Retrieved January 11, 2026, from [Link]

  • Degradation and Transformation of Organic Fluorine Compounds - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). Retrieved January 11, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved January 11, 2026, from [Link]

  • Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved January 11, 2026, from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved January 11, 2026, from [Link]

  • 2-Amino-4,5-difluorobenzoic acid | C7H5F2NO2 | CID 735965 - PubChem. (n.d.). Retrieved January 11, 2026, from [Link]

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Reference Data & Comparative Studies

Validation

comparing 4-Amino-2,5-difluorobenzoic acid with its isomers in synthesis

An In-Depth Comparative Guide to the Synthesis of 4-Amino-2,5-difluorobenzoic Acid and Its Isomers For professionals in drug discovery and materials science, the strategic placement of fluorine atoms and functional group...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthesis of 4-Amino-2,5-difluorobenzoic Acid and Its Isomers

For professionals in drug discovery and materials science, the strategic placement of fluorine atoms and functional groups on an aromatic scaffold is a cornerstone of molecular design. Aminodifluorobenzoic acids are a class of building blocks prized for the unique electronic and conformational properties they impart to target molecules. However, the specific arrangement of the amino and fluoro substituents dramatically influences not only the final properties of a drug candidate or polymer but also the synthetic accessibility of the intermediate itself.

This guide provides a comparative analysis of the synthesis of 4-Amino-2,5-difluorobenzoic acid and three of its key isomers: 4-Amino-3,5-difluorobenzoic acid, 3-Amino-2,6-difluorobenzoic acid, and 2-Amino-3,5-difluorobenzoic acid. We will delve into the strategic considerations behind their synthetic routes, compare key performance metrics, and discuss how their distinct structures influence their reactivity and applications.

The Strategic Importance of Substitution Patterns

The interplay between the electron-donating amino group (-NH₂) and the strongly electron-withdrawing fluorine (-F) atoms governs the reactivity of the benzoic acid scaffold.[1] This substitution pattern dictates the acidity of the carboxylic acid, the nucleophilicity of the amine, and the susceptibility of the aromatic ring to further modification. Consequently, the choice of isomer is a critical decision in the synthetic design process, impacting everything from reaction conditions to the biological activity of the final compound.[2][3]

  • 4-Amino-2,5-difluorobenzoic acid : This isomer is a valuable building block in the synthesis of complex pharmaceutical molecules.[4] The fluorine atoms at positions 2 and 5 significantly modulate the electronic properties of the molecule, which can enhance drug efficacy, metabolic stability, and pharmacokinetic profiles.

  • 4-Amino-3,5-difluorobenzoic acid : The synthesis for this isomer is well-documented, often starting from 4-bromo-2,6-difluoroaniline.[5] The ortho-positioning of the fluorine atoms relative to the amine can influence hydrogen bonding and molecular conformation.

  • 3-Amino-2,6-difluorobenzoic acid : Noted for its use as a fine chemical intermediate, this compound's high purity (≥99.0%) is critical for predictable outcomes in complex syntheses, particularly in pharmaceutical development.[6] The fluorine atoms flanking the amino group create a unique steric and electronic environment.

  • 2-Amino-3,5-difluorobenzoic acid : This isomer is a key monomer in the synthesis of advanced polymers, such as polyimides.[7] The fluorine atoms enhance thermal stability, chemical resistance, and provide desirable dielectric properties to the resulting materials.[7]

Comparative Analysis of Synthetic Pathways

The synthesis of each isomer requires a distinct strategy, dictated by the availability of starting materials and the directing effects of the substituents. The choice of a synthetic route often involves a trade-off between the number of steps, overall yield, and the cost of reagents.

Below is a comparative workflow illustrating the synthetic logic for accessing these key isomers.

G cluster_0 Synthesis of 4-Amino-3,5-difluorobenzoic acid cluster_1 General Route for 4-Amino-2,5-difluorobenzoic acid cluster_2 General Route for 3-Amino-2,6-difluorobenzoic acid cluster_3 General Route for 2-Amino-3,5-difluorobenzoic acid a1 4-Bromo-2,6-difluoroaniline a2 4-Amino-3,5-difluorobenzonitrile a1->a2 CuCN, DMF, Reflux a3 4-Amino-3,5-difluorobenzoic acid a2->a3 1. NaOH, Reflux 2. HCl b1 Substituted Difluorobenzene b2 Nitration Intermediate b1->b2 HNO₃/H₂SO₄ b3 Reduction to Amine b2->b3 Reduction (e.g., Fe/HCl) b4 Carboxylation/ Functional Group Interconversion b3->b4 b5 4-Amino-2,5-difluorobenzoic acid b4->b5 c1 1,3-Difluorobenzene Derivative c2 Ortho-lithiation/ Carboxylation c1->c2 1. n-BuLi 2. CO₂ c3 Nitration c2->c3 Nitration c4 3-Amino-2,6-difluorobenzoic acid c3->c4 Reduction d1 Difluoronitrobenzene Derivative d2 Functional Group Manipulation d1->d2 d3 Reduction of Nitro Group d2->d3 d4 2-Amino-3,5-difluorobenzoic acid d3->d4

Caption: Comparative synthetic workflows for key aminodifluorobenzoic acid isomers.

Synthesis Performance Comparison

The efficiency and practicality of a synthetic route are best evaluated through quantitative data. The table below summarizes key performance indicators for the documented synthesis of 4-Amino-3,5-difluorobenzoic acid, providing a benchmark for comparison.

Compound Starting Material Key Steps Yield (%) Purity Reference
4-Amino-3,5-difluorobenzoic acid 4-Bromo-2,6-difluoroaniline1. Cyanation (CuCN) 2. Hydrolysis (NaOH)84.2 (hydrolysis step)Not specified, but used to produce high-quality crystals[5]
4-Amino-2,5-difluorobenzoic acid VariesMulti-step syntheses are typical, often involving nitration, reduction, and carboxylation.Varies≥99.0% is commercially available.[4][4]
3-Amino-2,6-difluorobenzoic acid VariesSynthetic routes often require careful control of regioselectivity.Varies≥99.0% is commercially available.[6][6][8]
2-Amino-3,5-difluorobenzoic acid VariesSynthesis is geared towards producing monomers for polymerization.Varies98% is commercially available.[9][7][9]

Detailed Experimental Protocol: Synthesis of 4-Amino-3,5-difluorobenzoic Acid

This protocol is adapted from a peer-reviewed procedure and exemplifies a robust method for synthesizing an aminodifluorobenzoic acid isomer.[5] The causality behind this two-step process lies in the conversion of a commercially available bromoaniline into the desired carboxylic acid via a nitrile intermediate. The cyanation step provides a carbon source for the carboxyl group, and the subsequent hydrolysis under basic conditions efficiently converts the nitrile to the carboxylate, which is then protonated to yield the final product.

Step 1: Synthesis of 4-Amino-3,5-difluorobenzonitrile from 4-Bromo-2,6-difluoroaniline
  • Reagents & Setup : In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-2,6-difluoroaniline (1 eq.) and copper(I) cyanide (CuCN, 3 eq.) in dimethylformamide (DMF).

  • Reaction : Heat the mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up : After cooling the mixture to room temperature, add ammonium hydroxide (NH₄OH) solution and filter the resulting solution. The filtrate contains the desired nitrile product.

Step 2: Hydrolysis to 4-Amino-3,5-difluorobenzoic Acid
  • Reagents & Setup : To the 4-amino-3,5-difluorobenzonitrile (1 eq.) from the previous step, add a 1 M solution of sodium hydroxide (NaOH).

  • Reaction : Heat the resulting solution to reflux for 24 hours to ensure complete hydrolysis of the nitrile group to the sodium carboxylate salt.

  • Isolation & Purification : Cool the reaction to room temperature. Carefully add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~1). The product will precipitate as a hydrochloride salt.

  • Final Product : The salt can be dissolved in ethyl acetate, dried over magnesium sulfate (MgSO₄), filtered, and concentrated under vacuum to yield pure 4-amino-3,5-difluorobenzoic acid.[5] An 84.2% yield was reported for this hydrolysis step.[5]

Impact of Isomeric Structure on Application

The specific placement of the substituents directly impacts the molecule's utility:

  • Reactivity for API Synthesis : In 4-Amino-2,5-difluorobenzoic acid, the fluorine atom ortho to the carboxylic acid increases its acidity, which can be crucial for forming strong interactions with biological targets like enzymes.[1] The para-amino group remains a key site for further functionalization in building complex drug molecules.[10]

  • Polymer Properties : For 2-Amino-3,5-difluorobenzoic acid, the 2-amino (ortho) arrangement allows it to readily participate in condensation polymerization with dianhydrides to form polyimides.[7] The fluorine atoms at positions 3 and 5 contribute to a high glass transition temperature (Tg) and low dielectric constant in the final polymer, making it suitable for advanced electronics.[7]

  • Fine Chemical Intermediates : The unique steric and electronic environments in isomers like 3-Amino-2,6-difluorobenzoic acid make them valuable as specialized intermediates where precise control over subsequent reaction steps is required.[6]

Conclusion

While 4-Amino-2,5-difluorobenzoic acid and its isomers share the same molecular formula, they are distinct chemical entities with unique synthetic challenges and applications. The choice of isomer is a strategic decision that profoundly influences the entire development pipeline, from the feasibility of the chemical synthesis to the performance of the final product. A thorough understanding of the comparative synthesis and reactivity of these building blocks allows researchers to select the optimal starting material, anticipate synthetic hurdles, and rationally design next-generation pharmaceuticals and advanced materials.

References

  • Vertex AI Search. (n.d.). Exploring 4-Amino-2,5-difluorobenzoic Acid: Properties and Applications.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Amino-2,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Amino-2-fluorobenzoic Acid.
  • (n.d.). Applications of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Research.
  • (n.d.). 2-Amino-3,5-difluorobenzoic Acid: Your Key to Advanced Polymer Synthesis.
  • Appiah, C., et al. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC - PubMed Central.
  • BenchChem. (n.d.). A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design.
  • PubChemLite. (n.d.). 4-amino-2,5-difluorobenzoic acid (C7H5F2NO2).
  • BLD Pharm. (n.d.). 773108-64-8|4-Amino-2,5-difluorobenzoic acid.
  • (n.d.). The Rise of 4-Amino-2,3-difluorobenzoic Acid in Oncology Drug Development.
  • BenchChem. (n.d.). Comparative analysis of the pharmacological profiles of aminobenzoic acid isomers.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of High Purity 3-Amino-2,6-Difluorobenzoic Acid for Your Synthesis Needs.
  • Sigma-Aldrich. (n.d.). 2-Amino-3,5-difluorobenzoic acid | 126674-78-0.
  • BenchChem. (n.d.). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
  • ECHEMI. (n.d.). Buy 3-AMINO-2,6-DIFLUOROBENZOIC ACID Industrial Grade from Henan Fengda Chemical Co.,Ltd.

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Comparative

4-Amino-2,5-difluorobenzoic acid vs 4-Amino-2,3-difluorobenzoic acid reactivity

An In-Depth Comparative Guide to the Reactivity of 4-Amino-2,5-difluorobenzoic Acid and 4-Amino-2,3-difluorobenzoic Acid For researchers, scientists, and professionals in drug development, the selection of building block...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 4-Amino-2,5-difluorobenzoic Acid and 4-Amino-2,3-difluorobenzoic Acid

For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the trajectory of a synthesis campaign. Among the vast array of available reagents, fluorinated aromatic compounds are indispensable for their ability to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth, objective comparison of two structurally similar, yet electronically distinct, isomers: 4-Amino-2,5-difluorobenzoic acid (CAS 773108-64-8) and 4-Amino-2,3-difluorobenzoic acid (CAS 194804-85-8).

This analysis moves beyond a simple cataloging of properties to explain the causal relationships between structure and reactivity, offering field-proven insights to guide your experimental design. We will dissect the electronic and steric nuances of each isomer and provide actionable protocols for their application in one of the most fundamental transformations in medicinal chemistry: amide bond formation.

Structural and Electronic Analysis: A Tale of Two Isomers

The reactivity of an aromatic compound is governed by the interplay of inductive and resonance effects of its substituents. In both isomers, we have a powerful electron-donating amino group (+M > -I) and two strongly electron-withdrawing fluorine atoms (-I > +M). The carboxylic acid group is a deactivating, meta-directing group. The key to understanding their differential reactivity lies in the specific placement of the fluorine atoms relative to the key functional groups.

Feature4-Amino-2,5-difluorobenzoic acid4-Amino-2,3-difluorobenzoic acid
CAS Number 773108-64-8[2]194804-85-8[3]
Molecular Formula C₇H₅F₂NO₂[4]C₇H₅F₂NO₂[5]
Molecular Weight 173.12 g/mol [4]173.12 g/mol [6]
Structure
Key Substituent Positions -COOH (C1) : F at C2 (ortho), F at C5 (meta) -NH₂ (C4) : F at C5 (ortho), F at C2 (meta)-COOH (C1) : F at C2 (ortho), F at C3 (meta) -NH₂ (C4) : F at C3 (ortho)
Impact on Carboxylic Acid Reactivity (Acidity and Electrophilicity)

The reactivity of the carboxylic acid, particularly in amide bond formation, is directly related to the electrophilicity of its carbonyl carbon. Electron-withdrawing groups (EWGs) increase this electrophilicity, making the acid more reactive towards nucleophilic attack.

  • 4-Amino-2,5-difluorobenzoic acid : The fluorine at the C2 (ortho) position exerts a powerful inductive (-I) effect, significantly increasing the acidity and electrophilicity of the carboxyl group. The fluorine at C5 (meta) also contributes a purely inductive pull.

  • 4-Amino-2,3-difluorobenzoic acid : This isomer also benefits from the strong -I effect of the C2-fluoro substituent. The C3-fluoro atom, being meta, adds to the electron withdrawal.

Comparative Insight : The electronic environment around the carboxylic acid is very similar in both isomers. Both have a fluorine atom ortho to the carboxyl group, which is the dominant electron-withdrawing influence. Therefore, a significant intrinsic difference in the reactivity of the carboxylic acid function itself is not expected. Both are considerably more activated towards nucleophilic attack than their non-fluorinated counterpart, 4-aminobenzoic acid.

Impact on Amino Group Nucleophilicity

While the primary use of these molecules is as carboxylic acid partners, the nucleophilicity of their amino group is a critical secondary characteristic that can influence side reactions or further derivatization. EWGs decrease the electron density on the nitrogen atom, reducing its basicity and nucleophilicity.

  • 4-Amino-2,5-difluorobenzoic acid : The amino group is flanked by a fluorine atom at the C5 (ortho) position and another at the C2 (meta) position. The ortho-fluorine will substantially reduce the amino group's nucleophilicity.

  • 4-Amino-2,3-difluorobenzoic acid : The amino group has one ortho-fluorine substituent at C3.

Comparative Insight : The amino group in the 4-Amino-2,5-difluorobenzoic acid is likely to be slightly less nucleophilic. This is because it experiences the strong inductive pull from the ortho-fluorine at C5 and an additional, albeit weaker, pull from the meta-fluorine at C2. In contrast, the 4-Amino-2,3-difluorobenzoic acid's amino group is primarily influenced by one ortho-fluorine.

Reactivity of the Aromatic Ring

For electrophilic aromatic substitution (EAS), the powerful activating effect of the amino group will dominate.[7] It directs incoming electrophiles to the ortho and para positions.

  • 4-Amino-2,5-difluorobenzoic acid : The position para to the amino group is occupied by the carboxyl group. The two ortho positions are C3 and C5. C5 is blocked by fluorine. Therefore, any EAS reaction would be strongly directed to the C3 position.

  • 4-Amino-2,3-difluorobenzoic acid : Similarly, the para position is blocked. The ortho positions are C3 and C5. C3 is blocked by fluorine. Therefore, EAS would be directed to the C5 position.

Comparative Insight : Both molecules have one primary site available for electrophilic substitution, directed by the amino group. The overall reactivity of the ring towards electrophiles is significantly diminished due to the presence of three electron-withdrawing groups (two fluorines and a carboxyl group).

Experimental Performance: Amide Bond Formation

The most prevalent application of these building blocks is in the synthesis of amides, a cornerstone reaction in pharmaceutical development.[8] The general approach involves the activation of the carboxylic acid with a coupling reagent, followed by the addition of an amine nucleophile.

G Acid 4-Amino-2,X-difluorobenzoic Acid (1.0 equiv) Activation Step 1: Acid Activation (Acid + Reagent + Base) 0°C to RT, ~15-30 min Acid->Activation Amine Amine Nucleophile (1.1 - 1.2 equiv) Coupling Step 2: Nucleophilic Attack (Add Amine) RT, 2-16 h Amine->Coupling Reagent Coupling Reagent (e.g., HATU) (1.1 equiv) Reagent->Activation Base Base (e.g., DIPEA) (2.0 - 3.0 equiv) Base->Activation Solvent Anhydrous Solvent (e.g., DMF, DCM) Activation->Coupling Formation of Active Ester Quench Aqueous Workup (e.g., H₂O, Brine) Coupling->Quench Crude Product Extract Extraction (e.g., EtOAc, DCM) Quench->Extract Purify Purification (Column Chromatography) Extract->Purify Product Final Amide Product Purify->Product

Causality Behind Experimental Choices

Given the electronic properties of these acids, certain experimental considerations are paramount for a self-validating and successful protocol.

  • Choice of Coupling Reagent : While simple carbodiimides like DCC or EDC can be effective, the slightly reduced nucleophilicity of many amine partners (especially other anilines) and the need for high-yielding, clean reactions in drug discovery often favor more potent activating agents. Uronium/aminium salts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HBTU are excellent choices.[8] They rapidly convert the carboxylic acid to a highly reactive OBt/OAt active ester, minimizing side reactions and often reducing racemization risk with chiral amines.

  • Base Selection : A non-nucleophilic organic base is required to neutralize the acidic proton of the carboxylic acid and any acid generated during the reaction. N,N-Diisopropylethylamine (DIPEA) is a standard choice due to its steric bulk, which prevents it from competing as a nucleophile.[9]

  • Solvent : Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used to ensure all reagents remain in solution.[9]

Predicted Reactivity and Optimization
Parameter4-Amino-2,5-difluorobenzoic acid4-Amino-2,3-difluorobenzoic acidRationale
Rate of Acid Activation FastFastBoth isomers possess a highly electron-deficient carboxylic acid due to the ortho-fluorine, leading to rapid formation of the active ester intermediate.
Susceptibility to Side Reactions LowLowThe primary amino group in both molecules is deactivated by flanking fluorine atoms, reducing its propensity to cause self-polymerization compared to non-fluorinated analogs.
Overall Yield HighHighWith an appropriate coupling reagent like HATU, both acids are expected to perform robustly and provide high yields with a range of primary and secondary amine nucleophiles.
Key Optimization Tip Monitor amine addition.Monitor amine addition.The most likely point of failure is an insufficiently nucleophilic amine partner. If the reaction is sluggish, gentle heating (40-50°C) or switching to a more potent coupling reagent like PyAOP may be beneficial, especially for hindered or electron-poor amines.[10]

Experimental Protocol: General Procedure for Amide Coupling via HATU

This protocol is a robust starting point for coupling either isomer with a primary or secondary amine. It is designed to be self-validating, with clear checkpoints for reaction monitoring.

Materials:

  • 4-Amino-2,X-difluorobenzoic acid (1.0 equiv)

  • Amine (primary or secondary, 1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF (to make a ~0.2 M solution)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous LiCl or H₂O

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • Reaction Setup : To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the 4-Amino-2,X-difluorobenzoic acid (1.0 equiv) and HATU (1.1 equiv).

  • Dissolution : Add anhydrous DMF and stir until all solids are dissolved.

  • Activation : Cool the solution to 0°C using an ice bath. Add DIPEA (2.5 equiv) dropwise. Stir the mixture at 0°C for 15 minutes. A color change may be observed as the active ester forms.

  • Coupling : Add the amine (1.1 equiv), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup : Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash with saturated aqueous LiCl (3x) to remove DMF, followed by brine (1x). Note: Using LiCl provides a more efficient extraction of DMF than water alone.

  • Drying and Concentration : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradient) to afford the pure amide.

Conclusion and Strategic Recommendations

From a practical standpoint, both 4-Amino-2,5-difluorobenzoic acid and 4-Amino-2,3-difluorobenzoic acid are highly activated and effective building blocks for amide synthesis. Their core reactivity at the carboxylic acid functional group is largely comparable due to the presence of an ortho-fluorine substituent in both structures.

The choice between the two isomers should therefore be guided not by anticipated differences in amide coupling efficiency, but by the desired properties of the final molecule. The subtle electronic and steric differences, particularly around the amino group and the unoccupied positions on the aromatic ring, can have profound effects on the biological activity and pharmacokinetic profile of the target compound.[11] A change in fluorine position can alter binding interactions within a target protein, potentially leading to significant changes in potency.[11]

Therefore, it is recommended that both isomers be considered in parallel during the design and synthesis of new chemical entities. This strategy allows for a direct empirical evaluation of how the specific fluorine substitution pattern impacts the ultimate therapeutic potential of the molecule.

References

  • Jacks, T. E., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

  • Jacks, T. E., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. Available at: [Link]

  • ChemBK. 4-Amino-2,3-difluorobenzoic acid. Available at: [Link]

  • Synergetica. (2024). The Role of Fluorinated Benzoic Acids in Drug Discovery. Available at: [Link]

  • McCarthy, K. G., et al. (2016). Effect of aromatic ring fluorination on CH…π interactions: Microwave spectrum and structure of the 1,2-difluorobenzene…acetylene complex. Physical Chemistry Chemical Physics. Available at: [Link]

  • Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]

  • Gálico, D. A., et al. (2019). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Amino-2,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Quora. Why is para fluoro benzoic acid is less acidic than para chloro benzoic acid?. Available at: [Link]

  • Quora. Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Fluorinated Benzoic Acids in Modern Drug Discovery. Available at: [Link]

  • Appiah, K. S., et al. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Acta Crystallographica Section E. Available at: [Link]

  • Nunes, C. M., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 4-Amino-2,3-difluorobenzoic Acid: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. Available at: [Link]

  • Global Scientific Journal (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

  • American Elements. 4-Amino-2,3-difluorobenzoic Acid. Available at: [Link]

  • de Graaf, C., et al. (2021). Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands. Molecules. Available at: [Link]

  • Alchem Pharmtech. CAS 194804-85-8 | 4-Amino-2,3-difluorobenzoic acid. Available at: [Link]

  • PrepChem.com. Synthesis of 4-amino-2,3,5,6-tetrafluorobenzoic acid. Available at: [Link]

  • PubChemLite. 4-amino-2,5-difluorobenzoic acid (C7H5F2NO2). Available at: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Aminodifluorobenzoic Acid Isomers

Introduction: The Challenge of Isomeric Purity in Drug Development In the landscape of medicinal chemistry and materials science, aminodifluorobenzoic acids serve as critical building blocks. Their utility is dictated by...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity in Drug Development

In the landscape of medicinal chemistry and materials science, aminodifluorobenzoic acids serve as critical building blocks. Their utility is dictated by the precise spatial arrangement of the amino, fluoro, and carboxylic acid functional groups on the benzene ring. Each positional isomer possesses a unique electronic and steric profile, leading to significant differences in reactivity, biological activity, and material properties. Consequently, the ability to unambiguously identify and differentiate these isomers is not merely an academic exercise but a fundamental requirement for ensuring the purity, safety, and efficacy of a final product.

This guide provides a comprehensive comparison of the key spectroscopic signatures of aminodifluorobenzoic acid isomers. We will delve into the underlying principles that govern their differentiation by Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). By synthesizing theoretical knowledge with practical, field-proven experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the tools necessary for confident structural elucidation.

Isomer Landscape: Visualizing the Structural Diversity

The aminodifluorobenzoic acid framework can exist in numerous isomeric forms. The relative positions of the three substituents—amino (-NH₂), fluoro (-F), and carboxylic acid (-COOH)—are the primary determinants of their distinct chemical environments. Below are the structures of six representative isomers that highlight this diversity.

isomers cluster_0 3-Amino-2,4-difluorobenzoic acid cluster_1 4-Amino-2,3-difluorobenzoic acid cluster_2 2-Amino-4,5-difluorobenzoic acid cluster_3 5-Amino-2,4-difluorobenzoic acid cluster_4 2-Amino-3,4-difluorobenzoic acid cluster_5 2-Amino-3,5-difluorobenzoic acid 3A24DFBA 3A24DFBA 4A23DFBA 4A23DFBA 2A45DFBA 2A45DFBA 5A24DFBA 5A24DFBA 2A34DFBA 2A34DFBA 2A35DFBA 2A35DFBA

Figure 1: Structures of Six Positional Isomers of Aminodifluorobenzoic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful technique for isomer differentiation, as it provides detailed information about the local electronic environment of each proton (¹H) and carbon (¹³C) nucleus.

Causality of Isomeric Differentiation in NMR

The chemical shift of a nucleus is highly sensitive to shielding and deshielding effects from neighboring functional groups.[1] The electron-withdrawing nature of the fluorine and carboxylic acid groups deshields nearby protons and carbons, shifting their signals downfield (to a higher ppm value).[1] Conversely, the electron-donating amino group causes shielding, resulting in an upfield shift for adjacent nuclei.[2] The distinct substitution pattern of each isomer creates a unique combination of these effects, leading to a characteristic chemical shift pattern.[3][4]

Furthermore, spin-spin coupling between non-equivalent protons on the aromatic ring provides crucial connectivity information. The magnitude of the coupling constant (J-value) depends on the relative positions of the coupled protons (ortho, meta, or para), allowing for definitive structural assignments.[5]

Comparative ¹H NMR Data (Predicted/Reported)

The following table summarizes the expected ¹H NMR spectral characteristics for the aromatic protons of several isomers. Note that the carboxylic acid (-COOH) and amino (-NH₂) protons are typically broad singlets and are exchangeable with D₂O.

IsomerAromatic ProtonsExpected Chemical Shifts (ppm, DMSO-d₆)Expected Splitting Pattern
2-Amino-4,5-difluorobenzoic acid H-3, H-6~6.5 - 7.8Two distinct signals, likely complex multiplets or doublets of doublets.
4-Amino-2,3-difluorobenzoic acid H-5, H-6~6.8 - 7.9Two doublets or complex multiplets.
2-Amino-3,4-difluorobenzoic acid H-5, H-6~6.7 - 7.7Two doublets of doublets.
5-Amino-2,4-difluorobenzoic acid H-3, H-6~7.0 - 8.0Two distinct doublets.
2-Amino-5-fluorobenzoic acid H-3, H-4, H-6~6.8 - 7.5Three distinct signals, complex splitting patterns.[6]
2,3-Difluorobenzoic acid H-4, H-5, H-6~7.2 - 7.8Three distinct signals, complex multiplets.[7][8]

Note: Specific chemical shifts and coupling constants are highly dependent on the solvent and experimental conditions. The values presented are illustrative.

Experimental Protocol: High-Resolution ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the aminodifluorobenzoic acid isomer and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[9] Ensure complete dissolution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably 400 MHz or higher, to ensure adequate signal dispersion.[9]

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A spectral width of 12-16 ppm is typical. Use a sufficient number of scans (e.g., 16 or 32) to obtain a high signal-to-noise ratio.[9] A relaxation delay of 1-2 seconds is generally adequate.[9]

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction.

  • Analysis: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS). Integrate the signals to determine the relative number of protons and analyze the splitting patterns (multiplicity) and coupling constants to elucidate the substitution pattern.

Infrared (IR) Spectroscopy: A Fingerprint of Functional Groups

IR spectroscopy probes the vibrational modes of a molecule. While many functional group absorptions are common across isomers, subtle shifts in frequency and the unique pattern in the "fingerprint region" provide valuable distinguishing features.[10]

Causality of Isomeric Differentiation in IR

The positions of key vibrational bands, such as the C=O stretch of the carboxylic acid and the N-H stretches of the amino group, are influenced by the electronic environment and, critically, by intramolecular hydrogen bonding.[11][12] For example, an amino group ortho to the carboxylic acid can form a strong intramolecular hydrogen bond, which typically broadens the O-H stretch and shifts the C=O stretching frequency to a lower wavenumber (red shift).[13]

Furthermore, the pattern of C-H out-of-plane ("oop") bending bands in the 900-675 cm⁻¹ region is highly characteristic of the substitution pattern on the aromatic ring.[5][14]

Comparative IR Data
IsomerO-H Stretch (Carboxylic Acid, cm⁻¹)N-H Stretch (Amino, cm⁻¹)C=O Stretch (Carboxylic Acid, cm⁻¹)C-F Stretch (cm⁻¹)C-H "oop" Bending (cm⁻¹)
General Aromatic Acid 3300-2500 (very broad)[15]~3500-3300 (two bands)1760-1690[15]~1300-1100900-675 (pattern dependent)[14]
2-Amino-4,5-difluorobenzoic acid Broad, likely shifted due to H-bondingShifted due to H-bonding~1680 (Lower end due to H-bonding)Multiple bandsUnique pattern
5-Amino-2,4-difluorobenzoic acid BroadLess H-bonding influence~1710 (Higher end)Multiple bandsUnique pattern

Data for specific isomers is often determined experimentally. The table illustrates expected trends based on general principles. A study on 2-amino-4,5-difluorobenzoic acid has reported detailed interpretations of its IR and Raman spectra.[16]

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: With the clean ATR crystal, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.

  • Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact. Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹, with 16-32 scans co-added to improve the signal-to-noise ratio.

  • Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands for the O-H, N-H, C=O, C-F, and C-C functional groups. Pay close attention to the fingerprint region (1500-600 cm⁻¹) to compare the unique bending vibration patterns of the isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the π-π* transitions in the aromatic ring.[17][18]

Causality of Isomeric Differentiation in UV-Vis

The wavelength of maximum absorbance (λmax) is affected by the substituents on the benzene ring.[19] Both the -NH₂ and -COOH groups are chromophores that influence the electronic transitions. The position of these groups relative to each other and to the fluorine atoms alters the extent of conjugation and the energy of the molecular orbitals.[5] This results in shifts in the λmax for each isomer. Generally, substitution patterns that extend the conjugated π-electron system will shift the λmax to longer wavelengths (a bathochromic or red shift).[5]

Comparative UV-Vis Data
Isomerλmax (nm) (in Ethanol)Notes
Benzene ~204, ~255[17]Reference for primary and secondary absorption bands.
2,3-Difluorobenzoic acid ~280-290Expected π-π* transition.[7]
2,4-Difluorobenzoic acid ~280-290Similar to the 2,3-isomer but may show slight shifts.[7]
Aminobenzoic Acids 2-3 absorption bandsThe amino group significantly perturbs the electronic structure, often leading to more complex spectra compared to difluorobenzoic acids.[20]

Note: λmax values are highly solvent-dependent. Consistent use of the same solvent is critical for comparison.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is in the range of 10-100 µM.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Fill a second quartz cuvette with the same solvent and place it in the sample beam path. Run a baseline scan to zero the instrument.

  • Measurement: Replace the solvent in the sample cuvette with the prepared sample solution. Scan the absorbance from approximately 400 nm down to 200 nm.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Compare the λmax values and the overall spectral shape between isomers.

Mass Spectrometry (MS): Differentiating by Fragmentation

While all isomers of aminodifluorobenzoic acid have the same molecular weight, high-resolution mass spectrometry (HRMS) can confirm the elemental composition, and the fragmentation patterns observed in tandem MS (MS/MS) can serve as a basis for differentiation.[21][22]

Causality of Isomeric Differentiation in MS

Upon ionization (e.g., by Electron Ionization or Electrospray Ionization), the molecular ion is formed. In MS/MS, this ion is fragmented, and the resulting pattern of fragment ions is detected. The stability of the fragment ions is influenced by the positions of the functional groups.[23] For example, the initial loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid is a common fragmentation pathway. The relative abundance of these and other fragment ions can differ between isomers, providing a structural fingerprint.[24]

Comparative MS Data
IsomerMolecular Ion (M⁺˙) m/zKey Fragmentation Pathways
All Isomers 173.0339 (C₇H₅F₂NO₂)Loss of H₂O (m/z 155), Loss of COOH (m/z 128), Loss of CO₂ (m/z 129).
Ortho-amino isomers 173.0339May show unique fragmentation involving interaction between the adjacent amino and carboxyl groups.
Meta/Para-amino isomers 173.0339Fragmentation is primarily driven by the individual functional groups without direct interaction.

Note: The presence of two fluorine atoms is a stable feature, and C-F bond cleavage is less common than fragmentation of the other functional groups.

Overall Analytical Workflow

A multi-technique approach is essential for the unambiguous identification of aminodifluorobenzoic acid isomers. The following workflow represents a robust strategy for structural confirmation.

G cluster_0 Initial Characterization cluster_1 Primary Structural Elucidation cluster_2 Confirmation & Purity A Sample Received (Unknown Isomer) B High-Resolution MS (Confirm Elemental Formula) A->B  Exact Mass C ¹H and ¹³C NMR (Determine Connectivity & Substitution Pattern) B->C  C₇H₅F₂NO₂ D FT-IR Spectroscopy (Confirm Functional Groups & H-Bonding) C->D  Proposed Structure E UV-Vis Spectroscopy (Confirm Electronic System) D->E  Cross-Validation F Structure Confirmed E->F  Final Confirmation

Figure 2: Recommended workflow for the spectroscopic identification of isomers.

Conclusion

The differentiation of aminodifluorobenzoic acid isomers is a challenge that demands a meticulous and multi-faceted analytical approach. No single technique can provide a complete picture. ¹H NMR spectroscopy offers the most definitive data regarding the substitution pattern through chemical shifts and coupling constants. FT-IR provides valuable confirmatory information on functional groups and intramolecular interactions. UV-Vis spectroscopy sheds light on the electronic structure, while mass spectrometry confirms the molecular formula and can offer distinguishing fragmentation patterns. By strategically combining these powerful spectroscopic techniques, researchers can confidently elucidate the precise structure of these vital chemical building blocks, ensuring the integrity and success of their work in drug discovery and materials science.

References

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Comparative

A Comparative Guide to HPLC Methods for the Separation of Aminodifluorobenzoic Acid Isomers

For researchers, scientists, and professionals in drug development, the robust separation and analysis of isomeric impurities are critical for ensuring product quality, safety, and efficacy. Aminodifluorobenzoic acid iso...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust separation and analysis of isomeric impurities are critical for ensuring product quality, safety, and efficacy. Aminodifluorobenzoic acid isomers, key building blocks in the synthesis of various pharmaceuticals, present a significant analytical challenge due to their subtle structural similarities. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these challenging isomers, grounded in scientific principles and supported by experimental data from analogous compounds.

The Challenge of Isomer Separation

Positional isomers of aminodifluorobenzoic acid, which differ only in the placement of the amino and fluoro groups on the benzoic acid core, often exhibit nearly identical physicochemical properties such as molecular weight, pKa, and hydrophobicity. This similarity makes their separation by conventional reversed-phase HPLC difficult, as these methods primarily rely on differences in hydrophobicity. Furthermore, the potential for chirality in some isomers adds another layer of complexity, necessitating specialized chiral separation techniques.

This guide will explore two distinct and powerful HPLC strategies for resolving these isomers: Mixed-Mode Chromatography for positional isomers and Chiral Derivatization followed by Reversed-Phase HPLC for enantiomeric isomers.

Physicochemical Properties of Aminodifluorobenzoic Acid Isomers

IsomerPredicted pKa (Carboxylic Acid)Predicted logPRationale for Separation Challenge
2-Amino-4,5-difluorobenzoic acid~3.5~1.5[1]Similar polarity and hydrophobicity to other isomers.
3-Amino-2,6-difluorobenzoic acid~3.2~1.4Ortho-fluorine atoms may influence acidity and conformation.
4-Amino-2,5-difluorobenzoic acid~3.8~1.6Differences in dipole moment and hydrogen bonding potential.

Note: Predicted values are estimations and may vary from experimental values. The pKa of the amino group will also influence retention, particularly in mixed-mode chromatography.

The subtle differences in these properties are what we aim to exploit with advanced HPLC techniques.

Method 1: Mixed-Mode Chromatography for Positional Isomer Separation

Expertise & Experience: Standard reversed-phase C18 columns often fail to provide adequate resolution for polar, isomeric compounds due to a single dominant separation mechanism (hydrophobicity). Mixed-mode chromatography introduces a secondary, orthogonal separation mechanism, such as ion-exchange, which leverages the ionic character of the analytes. For aminodifluorobenzoic acids, which are zwitterionic at certain pH values (possessing both a positive charge on the amino group and a negative charge on the carboxylic acid group), this dual mechanism is highly effective.[2][3][4][5]

Trustworthiness: The protocol described is based on established methods for the separation of aminobenzoic acid isomers, which are structurally analogous to their difluorinated counterparts.[4][5] The use of a mixed-mode column with both reversed-phase and cation-exchange characteristics provides a self-validating system where retention is controlled by both mobile phase organic content and buffer ionic strength and pH.

Experimental Protocol: Mixed-Mode Separation

Objective: To achieve baseline separation of positional isomers of aminodifluorobenzoic acid.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Materials:

  • Column: Mixed-mode column (e.g., Primesep 100, Coresep 100, or similar reversed-phase/cation-exchange phase), 4.6 x 150 mm, 5 µm.[4][5]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Sample: A mixture of aminodifluorobenzoic acid isomers dissolved in a suitable solvent (e.g., methanol/water).

Procedure:

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 5-10 µL of the sample mixture.

  • Gradient Elution:

    • 0-15 min: 5% to 40% B

    • 15-20 min: Hold at 40% B

    • 20.1-25 min: Return to 5% B and re-equilibrate.

  • Detection: Monitor the eluent at a suitable UV wavelength (e.g., 254 nm or a wavelength maximum of the isomers).

Causality Behind Experimental Choices:
  • Mixed-Mode Column: The stationary phase possesses both hydrophobic alkyl chains and charged functional groups. This allows for simultaneous interaction based on the hydrophobicity of the benzene ring and the ionic state of the amino and carboxyl groups.

  • Acidified Mobile Phase: The use of formic acid ensures that the carboxylic acid group is largely protonated (neutral), while the amino group is protonated (positive charge). This allows for strong cation-exchange interactions with the stationary phase. The degree of ionization, and thus the strength of the ionic interaction, will vary slightly between isomers based on their pKa values, providing a powerful mechanism for separation.

  • Acetonitrile Gradient: The increasing concentration of acetonitrile disrupts the hydrophobic interactions between the analytes and the stationary phase, leading to their elution.

Workflow for Positional Isomer Separation

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve Isomer Mixture in Mobile Phase A inject Inject Sample prep->inject separate Mixed-Mode Column (RP/Cation-Exchange) inject->separate elute Gradient Elution (Water/ACN with Acid) separate->elute detect UV Detection elute->detect analyze Identify and Quantify Isomers detect->analyze

Caption: Workflow for the separation of positional isomers.

Method 2: Chiral Derivatization and Reversed-Phase HPLC for Enantiomer Separation

Expertise & Experience: For chiral isomers (enantiomers), which have identical physicochemical properties in a non-chiral environment, a chiral selector is necessary for separation. This can be achieved either by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral reagent to form diastereomers. The latter approach is often more accessible as it allows for the use of standard reversed-phase columns. 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a widely used derivatizing agent for amino acids that introduces a bulky, chromophoric group, enhancing both detectability and the potential for chiral recognition.[6][7][8][9]

Trustworthiness: This protocol is a well-established method for the chiral separation of amino acids and their derivatives.[6][9][10] The formation of diastereomers provides a reliable means of separating enantiomers on achiral stationary phases. The protocol includes a clear derivatization step, and the subsequent HPLC separation is based on standard reversed-phase principles.

Experimental Protocol: Chiral Separation via Derivatization

Objective: To separate the enantiomers of a chiral aminodifluorobenzoic acid isomer.

Part A: Derivatization with FMOC-Cl

  • Sample Preparation: Dissolve a known amount of the chiral aminodifluorobenzoic acid isomer in a suitable solvent (e.g., 1:1 acetonitrile/water).

  • Buffering: Add a borate buffer (pH ~9) to the sample solution.

  • Derivatization: Add a solution of FMOC-Cl in acetonitrile to the sample mixture and allow it to react at room temperature for a specified time (e.g., 30 minutes).

  • Quenching: Quench the reaction by adding an amine-containing reagent (e.g., glycine or tris buffer).

Part B: HPLC Analysis of FMOC-Diastereomers

Instrumentation:

  • HPLC system with a binary pump, autosampler, and fluorescence or UV detector.

Materials:

  • Column: High-quality C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 20 mM Ammonium acetate in Water (pH adjusted to 4.5 with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Sample: The reaction mixture from the derivatization step.

Procedure:

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions.

  • Injection: Inject the derivatized sample.

  • Gradient Elution: Employ a suitable gradient to separate the FMOC-derivatized diastereomers (e.g., 30% to 70% B over 20 minutes).

  • Detection: Use a fluorescence detector (Excitation: ~260 nm, Emission: ~315 nm) for high sensitivity or a UV detector at ~265 nm.

Causality Behind Experimental Choices:
  • FMOC-Cl Derivatization: The FMOC group reacts with the primary amine of the aminodifluorobenzoic acid to form a stable derivative. If a chiral FMOC reagent is used, diastereomers are formed. Even with achiral FMOC-Cl, the bulky nature of the tag can enhance enantiomeric recognition on certain chiral stationary phases if that alternative is chosen.

  • Reversed-Phase C18 Column: The derivatized analytes are significantly more hydrophobic than the parent compounds, making them well-suited for separation on a standard C18 column. The subtle differences in the three-dimensional structure of the diastereomers lead to differential interactions with the stationary phase, enabling their separation.

  • Fluorescence Detection: The fluorenyl group is highly fluorescent, allowing for very sensitive detection of the derivatized isomers.

Logical Relationship in Chiral Separation

cluster_problem Analytical Problem cluster_strategy Separation Strategy cluster_result Result cluster_analysis Analysis problem Chiral Isomers (Enantiomers) strategy Derivatization with Chiral Reagent (FMOC) problem->strategy result Formation of Diastereomers strategy->result analysis Separation on Achiral C18 Column result->analysis

Caption: Strategy for separating enantiomers.

Method Comparison

FeatureMethod 1: Mixed-Mode ChromatographyMethod 2: Chiral Derivatization & RP-HPLC
Primary Application Separation of positional isomers.Separation of enantiomers (chiral isomers).
Stationary Phase Reversed-phase with ion-exchange functionality.Standard reversed-phase (C18).
Mobile Phase Aqueous/organic with pH and ionic strength control.Aqueous/organic, often with buffers.
Sample Preparation Simple dissolution in a suitable solvent.Chemical derivatization step required.
Detection UV is common.Fluorescence (highly sensitive) or UV.
Key Advantage Exploits multiple interaction mechanisms for enhanced selectivity between structurally similar isomers.[2][5]Enables the use of standard, robust C18 columns for chiral separations.[6]
Key Consideration Column availability and cost; method development can be more complex due to multiple variables.Derivatization reaction needs to be optimized for completeness and to avoid side products; potential for racemization during derivatization.

Conclusion

The separation of aminodifluorobenzoic acid isomers requires a thoughtful approach to HPLC method development that goes beyond standard reversed-phase techniques. For resolving positional isomers, mixed-mode chromatography offers a powerful solution by leveraging both hydrophobic and ionic interactions, providing an orthogonal selectivity that is often necessary for these challenging separations. When dealing with chiral isomers, derivatization with a reagent like FMOC-Cl to form diastereomers allows for their successful separation on ubiquitous and robust C18 columns, often with the added benefit of enhanced detection sensitivity.

The choice between these, or other advanced HPLC methods, will ultimately depend on the specific isomers present in the sample and the analytical goals. By understanding the underlying chemical principles and the strengths of each technique, researchers can develop reliable and robust methods for the accurate analysis of aminodifluorobenzoic acid isomers, ensuring the quality and safety of the resulting pharmaceutical products.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminobenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acids on Amaze SC Mixed-Mode Column with LC/MS Compatible Conditions. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. Retrieved from [Link]

  • Waters. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]

  • LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

  • MDPI. (n.d.). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (n.d.). Separation and determination of fluorobenzoic acids using ion chromatography-electrospray mass spectrometry | Request PDF. Retrieved from [Link]

  • S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note (013880_01). Retrieved from [Link]

  • Restek. (n.d.). Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,5-difluorobenzoic acid. Retrieved from [Link]

  • LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist’s Guide to the Structural Validation of 4-Amino-2,5-difluorobenzoic Acid Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of novel chemical entities is the bedrock of scientific integrity and regulatory compliance. The synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural validation of novel chemical entities is the bedrock of scientific integrity and regulatory compliance. The synthesis of derivatives from scaffolds like 4-Amino-2,5-difluorobenzoic acid, a key building block in modern pharmaceuticals, promises new therapeutic avenues.[1] However, this promise can only be realized if the precise atomic arrangement of these molecules is confirmed with irrefutable evidence. A failure in structural validation can lead to misinterpreted biological data, wasted resources, and significant delays in the drug development pipeline.

This guide provides an in-depth comparison of analytical methodologies for the structural validation of 4-Amino-2,5-difluorobenzoic acid derivatives. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices and advocate for a self-validating, multi-technique approach, grounded in the principles mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3][4][5]

The Imperative of a Multi-Pronged Analytical Strategy

No single analytical technique can provide a complete and unambiguous picture of a molecule's structure. Each method interrogates a different physical property of the compound, and their collective data build a fortress of evidence around the proposed structure. Relying on a singular method is akin to viewing a complex sculpture from only one angle; the full picture remains elusive. An integrated approach, where orthogonal techniques provide complementary data, is the gold standard for structural elucidation.[6][7] This strategy is not merely best practice; it is a critical component of ensuring that analytical procedures are fit for their intended purpose, a core tenet of regulatory guidelines.[5]

The logical workflow for validating a novel derivative should be systematic, beginning with techniques that define the core structure and progressing to those that confirm specific features.

Structural_Validation_Workflow cluster_0 Initial Analysis cluster_1 Decision & Confirmation cluster_2 Absolute Confirmation (If Possible) Synthesis Synthesis Purification Purification Synthesis->Purification Primary_Analysis Primary Analysis (NMR & Mass Spectrometry) Purification->Primary_Analysis Crystal_Check Single Crystal Obtained? Purification->Crystal_Check Decision Structure Consistent? Primary_Analysis->Decision Secondary_Analysis Secondary Confirmation (FTIR & UV-Vis) Decision->Secondary_Analysis Yes Re_evaluate Re-evaluate Synthesis & Purification Decision->Re_evaluate No Final_Structure Final Structure Confirmed Secondary_Analysis->Final_Structure Absolute_Structure Absolute Structure Determined Re_evaluate->Purification Crystal_Check->Primary_Analysis XRay X-ray Crystallography Crystal_Check->XRay Yes XRay->Absolute_Structure

Sources

Comparative

A Researcher's Guide to Orthogonal Purity Confirmation of Synthesized 4-Amino-2,5-difluorobenzoic Acid

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-Amino-2,5-difluorobe...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-Amino-2,5-difluorobenzoic acid is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its structural integrity and purity directly influence the downstream reaction kinetics, yield, and impurity profile of the final drug substance. This guide provides a comprehensive comparison of orthogonal analytical techniques for the robust purity confirmation of synthesized 4-Amino-2,5-difluorobenzoic acid, grounded in scientific principles and practical field experience.

The Imperative of Multi-Modal Purity Analysis

No single analytical technique can provide a complete picture of a compound's purity. Each method possesses inherent strengths and limitations, making a multi-pronged, or orthogonal, approach essential for a comprehensive assessment. This guide will delve into the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA) in creating a self-validating system for purity verification.

Section 1: Chromatographic Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for determining the purity of pharmaceutical intermediates by separating the main compound from any process-related impurities or degradation products.[2][3] For aromatic carboxylic acids like 4-Amino-2,5-difluorobenzoic acid, reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique.[4][5]

The "Why" Behind the Method: Causality in HPLC Method Development

The choice of column, mobile phase, and detection wavelength is critical for achieving optimal separation and sensitivity. A C18 stationary phase is a common starting point due to its hydrophobicity, which allows for good retention of aromatic compounds. The mobile phase typically consists of an aqueous component (often with a buffer to control pH) and an organic modifier like acetonitrile or methanol. For ionizable compounds such as carboxylic acids, controlling the pH of the mobile phase is crucial to ensure consistent retention times and peak shapes.[4][6] An acidic mobile phase (e.g., using formic or phosphoric acid) will suppress the ionization of the carboxylic acid group, leading to better retention and sharper peaks on a reversed-phase column.[6]

Experimental Protocol: RP-HPLC for 4-Amino-2,5-difluorobenzoic Acid

Objective: To quantify the purity of 4-Amino-2,5-difluorobenzoic acid and identify any related substances.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acidifier)

  • 4-Amino-2,5-difluorobenzoic acid reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the 4-Amino-2,5-difluorobenzoic acid reference standard in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).

    • Prepare the synthesized sample at the same concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Data Interpretation and Comparison
ParameterExpected Result (Reference Standard)Observed Result (Synthesized Sample)Acceptance Criteria
Purity (Area %) >99.5%e.g., 99.2%≥99.0%[1]
Retention Time (min) Consistent with the main peakMatches reference standard± 2% of reference
Individual Impurity Not applicablee.g., Impurity A at 0.3%≤ 0.5%
Total Impurities Not applicablee.g., 0.8%≤ 1.0%

The HPLC analysis provides a quantitative measure of purity and a profile of any impurities present.[2] However, it does not confirm the identity of the main peak or the impurities.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep_standard Prepare Reference Standard hplc_system Inject into HPLC System prep_standard->hplc_system prep_sample Prepare Synthesized Sample prep_sample->hplc_system chromatogram Generate Chromatogram hplc_system->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calc Calculate Purity (%) peak_integration->purity_calc impurity_profile Identify Impurity Profile peak_integration->impurity_profile

Caption: Workflow for HPLC purity assessment.

Section 2: Structural Confirmation and Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a synthesized compound.[3] For a fluorinated molecule like 4-Amino-2,5-difluorobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The Power of ¹⁹F NMR in Purity Determination

¹⁹F NMR is particularly advantageous for analyzing fluorinated compounds due to its high sensitivity, 100% natural abundance of the ¹⁹F nucleus, and wide chemical shift range, which minimizes signal overlap.[7][8][9] Quantitative ¹⁹F NMR (qNMR) can be a rapid and accurate method for purity determination without the need for a reference standard of the analyte, by using an internal standard.[7][10]

Experimental Protocol: ¹H and ¹⁹F NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of 4-Amino-2,5-difluorobenzoic acid.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard for qNMR (e.g., trifluoroacetic acid for ¹⁹F NMR)

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the synthesized 4-Amino-2,5-difluorobenzoic acid in a deuterated solvent. For qNMR, add a known amount of an internal standard.

  • Data Acquisition: Acquire ¹H and ¹⁹F NMR spectra. For quantitative analysis, ensure complete relaxation of the nuclei between pulses (long relaxation delay).

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the signals of interest.

Data Interpretation and Comparison

¹H NMR: The proton spectrum should show signals corresponding to the aromatic protons and the amine protons, with appropriate chemical shifts, multiplicities, and integration values.

¹⁹F NMR: The fluorine spectrum will provide distinct signals for the two non-equivalent fluorine atoms, and their chemical shifts will be characteristic of their positions on the aromatic ring. The purity can be determined by comparing the integral of the analyte signals to that of the internal standard.

NucleusExpected Chemical Shifts (ppm) & MultiplicitiesObserved DataStructural Confirmation
¹H Aromatic protons, Amine protons (broad)MatchesConfirmed
¹⁹F Two distinct signals for the F atomsMatchesConfirmed

The absence of significant unidentifiable signals in the NMR spectra is a strong indicator of high purity.

Relationship between Analytical Techniques for Purity Confirmation

Purity_Confirmation HPLC HPLC Purity_Confirmation Comprehensive Purity Profile HPLC->Purity_Confirmation Quantitative Purity & Impurity Profile NMR NMR NMR->Purity_Confirmation Structural Identity & Purity MS MS MS->Purity_Confirmation Molecular Weight Confirmation EA EA EA->Purity_Confirmation Elemental Composition

Caption: Orthogonal analytical techniques for purity.

Section 3: Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for confirming the molecular weight of the synthesized compound.[3] Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar molecules like 4-Amino-2,5-difluorobenzoic acid.

Experimental Protocol: LC-MS Analysis

Objective: To confirm the molecular weight of 4-Amino-2,5-difluorobenzoic acid.

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS)

Procedure:

  • The sample is introduced into the mass spectrometer via an LC system, often using similar conditions as the HPLC analysis.

  • The mass spectrum is acquired in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often preferred.

Data Interpretation

The expected molecular weight of 4-Amino-2,5-difluorobenzoic acid (C₇H₅F₂NO₂) is approximately 173.12 g/mol . The mass spectrum should show a prominent ion corresponding to this molecular weight (e.g., m/z 172.11 for [M-H]⁻).

ParameterExpected m/zObserved m/zConfirmation
[M-H]⁻ 172.11172.11Confirmed

Section 4: Elemental Composition by Elemental Analysis (EA)

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound.[11][12] This technique is a fundamental measure of purity, as the presence of impurities will cause the elemental composition to deviate from the theoretical values.[12][13]

Experimental Protocol: CHN Analysis

Objective: To determine the elemental composition of the synthesized 4-Amino-2,5-difluorobenzoic acid.

Instrumentation:

  • CHN Elemental Analyzer

Procedure:

  • A small, accurately weighed amount of the dried sample is combusted in a high-temperature furnace.

  • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

Data Interpretation

The experimental percentages of carbon, hydrogen, and nitrogen should be within a narrow range of the calculated theoretical values. A commonly accepted deviation is ±0.4%.[14][15]

ElementTheoretical %Experimental %Deviation %Status
C 48.5748.45-0.12Pass
H 2.912.95+0.04Pass
N 8.098.05-0.04Pass

Conclusion: A Synthesis of Evidence

The purity of 4-Amino-2,5-difluorobenzoic acid cannot be definitively established by a single analytical method. A robust and trustworthy purity confirmation is achieved through the convergence of evidence from orthogonal techniques. HPLC provides a quantitative assessment of purity and impurity profile, NMR confirms the chemical structure, MS verifies the molecular weight, and elemental analysis validates the elemental composition. When the data from these independent methods are in agreement, researchers can have high confidence in the quality of their synthesized material, ensuring the integrity of their subsequent research and development efforts.

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. Link

  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM. Link

  • Elemental analysis. Wikipedia. Link

  • Chromatographic separations of aromatic carboxylic acids. PubMed. Link

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Link

  • How to detect the percentage of pharmaceutical intermediates? (2024). Novasol Biotech. Link

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (2017). PMC - NIH. Link

  • Quality Control for Pharmaceutical Intermediates: A Focus on Purity. Ningbo Inno Pharmchem Co.,Ltd. Link

  • Mass Spectra of Derivatives of o-Aminobenzoic Acid. ACS Publications. Link

  • Relationship Between Chromatographic Properties of Aromatic Carboxylic Acids and Their Structure. PubMed. Link

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Link

  • An International Study Evaluating Elemental Analysis. (2022). PMC - PubMed Central. Link

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017). ACG Publications. Link

  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers (RSC Publishing). Link

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Semantic Scholar. Link

  • Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid. Benchchem. Link

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (2020). PMC - NIH. Link

  • Technical Support Center: Synthesis of 4-Amino-2-fluorobenzoic Acid. Benchchem. Link

  • Identity determination and purity testing. ChemCon GmbH. Link

  • NMR | Speeding Fluorine Analysis. Oxford Instruments. Link

  • Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications. BOC Sciences.

Sources

Validation

A Comparative Guide to the Positional Impact of Fluorine on Reactivity in Aminobenzoic Acids

< For Researchers, Scientists, and Drug Development Professionals The Strategic Importance of Fluorine in Molecular Design Fluorine has emerged as a crucial element in modern drug discovery and material science.[1][2] It...

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

The Strategic Importance of Fluorine in Molecular Design

Fluorine has emerged as a crucial element in modern drug discovery and material science.[1][2] Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties.[3][4][5] In the context of aminobenzoic acids, a common structural motif in pharmaceuticals, the introduction of fluorine can modulate acidity, basicity, lipophilicity, and metabolic stability, ultimately influencing biological activity and performance.[1][2][3] This guide focuses on elucidating the distinct effects of fluorine substitution at the ortho, meta, and para positions relative to the carboxylic acid group.

Unraveling the Electronic Effects of Fluorine Placement

The position of the fluorine atom on the aromatic ring of aminobenzoic acid dictates its influence on the molecule's electron distribution through a combination of inductive and resonance effects. These electronic perturbations are fundamental to understanding the observed differences in reactivity.

  • Inductive Effect (-I): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond network. This effect is distance-dependent, being most pronounced at the ortho position and diminishing at the meta and para positions.

  • Resonance Effect (+R): The lone pairs of electrons on the fluorine atom can be delocalized into the aromatic pi-system, an electron-donating resonance effect. This effect is most significant when the fluorine is at the para position, where it can directly donate electron density to the carboxyl group via the conjugated system. The resonance effect is also operative at the ortho position but is often complicated by steric interactions. The meta position is unique in that it is not in direct conjugation with the carboxyl group, and thus the resonance effect is minimal.

The interplay of these two opposing effects determines the overall electronic character of the fluorinated aminobenzoic acid isomers and, consequently, their reactivity.

Experimental Assessment of Reactivity

To quantify the impact of fluorine's position, a series of experiments can be performed. These methods provide empirical data to validate the theoretical electronic effects and enable a direct comparison of the isomers. Key experimental approaches include determining acidity (pKa), measuring reaction kinetics, and spectroscopic analysis.[6]

Determination of Acid Dissociation Constants (pKa)

The acidity of the carboxylic acid group and the basicity of the amino group are critical parameters influencing a molecule's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and receptor binding. The pKa values can be precisely determined using potentiometric titration.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Preparation of Analyte Solution: Accurately weigh approximately 10-20 mg of the fluoro-aminobenzoic acid isomer and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 water:methanol) to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode and the tip of a burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration Procedure: Record the initial pH of the solution. Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa value corresponds to the pH at the half-equivalence point. For aminobenzoic acids, two pKa values will be observed, corresponding to the protonation of the carboxylate and the deprotonation of the ammonium group.[7]

Expected Outcome:

The electron-withdrawing inductive effect of fluorine is expected to increase the acidity of the carboxylic acid (lower pKa) and decrease the basicity of the amino group (lower pKa of the conjugate acid). The magnitude of this effect will vary with the fluorine's position.

experimental_workflow

Workflow for pKa determination.

Kinetic Studies of N-Acylation

The reactivity of the amino group can be assessed by measuring the rate of its reaction with a suitable electrophile, such as an acyl chloride or anhydride. The rate of this N-acylation reaction provides a direct measure of the nucleophilicity of the amino group, which is influenced by the electronic effects of the fluorine substituent.

Experimental Protocol: Kinetic Analysis of N-Acylation via UV-Vis Spectroscopy

  • Reagent Preparation: Prepare stock solutions of the fluoro-aminobenzoic acid isomer and a suitable acylating agent (e.g., acetic anhydride) in an appropriate aprotic solvent (e.g., acetonitrile).

  • Reaction Monitoring: In a quartz cuvette, mix the reactant solutions at a known concentration and temperature. Immediately place the cuvette in a UV-Vis spectrophotometer.

  • Data Acquisition: Monitor the reaction progress by recording the change in absorbance at a wavelength where either the reactant or the product has a distinct absorption maximum.[8] Data should be collected at regular time intervals.

  • Rate Constant Calculation: The rate of the reaction can be determined by analyzing the change in concentration over time. For a pseudo-first-order reaction (using a large excess of one reactant), a plot of ln(absorbance) versus time will be linear, and the rate constant can be calculated from the slope.

Expected Outcome:

The electron-withdrawing fluorine atom is expected to decrease the nucleophilicity of the amino group, leading to a slower reaction rate. The ortho-isomer is predicted to have the slowest rate due to the proximity of the fluorine atom, followed by the meta- and then the para-isomer, where the +R effect can partially counteract the -I effect.

n_acylation_kinetics

Kinetic analysis of N-acylation.

Spectroscopic Characterization

NMR and IR spectroscopy can provide valuable insights into the electronic environment of the aminobenzoic acid isomers.

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts of the aromatic protons and carbons are sensitive to the electron density at their respective positions. Electron-withdrawing groups like fluorine will generally cause downfield shifts (higher ppm).

  • ¹⁹F NMR Spectroscopy: This technique is highly sensitive to the local electronic environment of the fluorine atom and can provide further information about electronic effects.

  • FTIR Spectroscopy: The stretching frequencies of the C=O bond in the carboxylic acid and the N-H bonds in the amino group are influenced by the electronic effects of the fluorine substituent.[9][10][11][12]

Experimental Protocol: Spectroscopic Analysis

  • Sample Preparation: Dissolve a small amount of each isomer in a suitable deuterated solvent (e.g., DMSO-d₆) for NMR analysis or prepare a KBr pellet for FTIR analysis.

  • Data Acquisition: Acquire the ¹H, ¹³C, ¹⁹F NMR, and FTIR spectra using standard instrument parameters.

  • Spectral Analysis: Compare the chemical shifts and stretching frequencies of the key functional groups across the different isomers.

Comparative Data Summary

The following table summarizes the expected trends in the experimental data for the different fluoro-aminobenzoic acid isomers.

PropertyOrtho-FluoroMeta-FluoroPara-FluoroRationale
Carboxylic Acid pKa LowestIntermediateHighest (but lower than unsubstituted)Strong -I effect at ortho position. -I effect at meta. Combination of -I and +R effects at para position.
Amino Group Basicity (pKa of conjugate acid) LowestIntermediateHighest (but lower than unsubstituted)Strong -I effect decreases electron density on the nitrogen. +R effect at the para position can partially mitigate this.
N-Acylation Rate SlowestIntermediateFastest (but slower than unsubstituted)Nucleophilicity of the amino group is reduced by the electron-withdrawing fluorine.
¹H NMR (Proton ortho to COOH) Downfield ShiftSmaller Downfield ShiftSmallest Downfield ShiftDeshielding effect of the fluorine substituent.
¹³C NMR (Carbon of COOH) Downfield ShiftSmaller Downfield ShiftSmallest Downfield ShiftDeshielding effect of the fluorine substituent.
FTIR (C=O Stretch) Highest FrequencyIntermediate FrequencyLowest FrequencyElectron-withdrawing groups increase the C=O bond order and stretching frequency.

Conclusion: Rational Design through Positional Fluorination

The position of a fluorine atom on the aminobenzoic acid ring is a powerful tool for modulating its reactivity. By understanding the interplay of inductive and resonance effects, researchers can strategically place fluorine to achieve desired properties. The ortho position generally exerts the strongest electron-withdrawing effect, leading to the most acidic carboxylic acid and the least basic amino group. The para position experiences a combination of electron-withdrawing inductive and electron-donating resonance effects, resulting in more moderate changes in reactivity. The meta position is primarily influenced by the inductive effect.

This guide provides a framework for the systematic evaluation of fluorine's positional impact on the reactivity of aminobenzoic acids. The experimental protocols and expected outcomes presented herein can be adapted to other substituted aromatic systems, enabling the rational design of molecules with tailored electronic properties for a wide range of applications in drug discovery and materials science.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Int. J. Pharm. Pharm. Sci. 2025;7(2):154-160. [Link]

  • Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.
  • Filo. How can chemical reactivity be determined?. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • Bentham Science. Roles of Fluorine in Drug Design and Drug Action. [Link]

  • PubMed. The role of fluorine in medicinal chemistry. [Link]

  • UCL Discovery. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]

  • Chemistry Stack Exchange. In aminobenzoic acid, do we have three different pKa's?. [Link]

  • ACS Publications. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]

  • Fiveable. Experimental Methods in Chemical Kinetics. [Link]

  • CK-12 Foundation. How can the reactivity of metals be determined experimentally?. [Link]

  • Slideshare. Experimental Methods in Chemical Kinetics. [Link]

  • Wikipedia. Hammett equation. [Link]

  • ACS Publications. Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. [Link]

  • UCL Discovery. Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to 4-Amino-2,5-difluorobenzoic Acid: A Comparative Review of a Key Synthetic Building Block

For the discerning researcher, scientist, and drug development professional, the selection of starting materials is a critical decision that profoundly influences the trajectory of a research program. This guide provides...

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of starting materials is a critical decision that profoundly influences the trajectory of a research program. This guide provides an in-depth technical review of 4-Amino-2,5-difluorobenzoic acid, a versatile fluorinated building block. We will objectively compare its performance and utility against relevant alternatives, supported by experimental data and detailed protocols, to empower you to make informed decisions in your synthetic endeavors.

Introduction: The Strategic Advantage of Fluorination

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to enhance pharmacological and physicochemical properties.[1] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly impact a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[2] 4-Amino-2,5-difluorobenzoic acid, with its unique substitution pattern, offers a valuable scaffold for the synthesis of complex and high-performance molecules.

Core Applications and Comparative Analysis

This guide will focus on two primary applications of 4-Amino-2,5-difluorobenzoic acid: as a crucial intermediate in the synthesis of kinase inhibitors for targeted cancer therapy and its emerging role in the development of organic electronic materials.

Kinase Inhibitor Synthesis: The Case of Pralsetinib

A prominent application of 4-Amino-2,5-difluorobenzoic acid is in the synthesis of Pralsetinib, a potent and selective RET kinase inhibitor used in the treatment of certain types of cancer.[3] The difluoro-substitution pattern on the benzoic acid ring is critical for the drug's efficacy and pharmacokinetic profile.

Comparative Building Blocks:

To understand the unique advantages of 4-Amino-2,5-difluorobenzoic acid, we will compare it with two logical alternatives:

  • 4-Aminobenzoic acid (PABA): The non-fluorinated parent compound.

  • 4-Amino-2-fluorobenzoic acid: A mono-fluorinated analog.

Physicochemical Properties Comparison:

The degree of fluorination significantly impacts the acidity (pKa) of the carboxylic acid, which in turn affects its reactivity in amide coupling reactions and the properties of the final product.

Property4-Amino-2,5-difluorobenzoic acid4-Amino-2-fluorobenzoic acid4-Aminobenzoic acid (PABA)
Molecular Formula C₇H₅F₂NO₂C₇H₆FNO₂C₇H₇NO₂
Molecular Weight 173.12 g/mol 155.13 g/mol [4]137.14 g/mol [5]
pKa (predicted) Lower (more acidic)IntermediateHigher (less acidic)
Solubility Generally soluble in organic solventsSoluble in organic solventsSlightly soluble in cold water, more soluble in hot water and organic solvents[5]

The Causality Behind Experimental Choices:

The selection of 4-Amino-2,5-difluorobenzoic acid over its non-fluorinated or mono-fluorinated counterparts in the synthesis of Pralsetinib is a deliberate choice driven by the need to fine-tune the electronic properties of the final molecule. The two fluorine atoms act as strong electron-withdrawing groups, which can:

  • Enhance Binding Affinity: The altered electron distribution on the aromatic ring can lead to more favorable interactions with the target protein's binding pocket.

  • Improve Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the molecule more resistant to oxidative metabolism, which can lead to a longer half-life in the body.

  • Modulate Lipophilicity: Fluorine substitution can increase lipophilicity, which can affect cell membrane permeability and overall drug distribution.

Experimental Protocol: Synthesis of Pralsetinib via Amide Coupling

The key step in the synthesis of Pralsetinib involving 4-Amino-2,5-difluorobenzoic acid is the amide bond formation with the chiral amine intermediate, (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 4-Amino-2,5-difluorobenzoic acid coupling Amide Coupling (e.g., HATU, DIPEA, DMF) reactant1->coupling reactant2 (S)-1-(6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine reactant2->coupling product Pralsetinib coupling->product G Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL Electron Injection Emissive Emissive Layer ETL->Emissive Electron Transport Light Light Emissive->Light Light Emission HTL Hole Transport Layer (HTL) (e.g., derived from 4-Amino-2,5-difluorobenzoic acid) HTL->Emissive Hole Transport Anode Anode (e.g., ITO) Anode->HTL Hole Injection

Sources

Validation

A Comprehensive Guide to the Performance of 4-Amino-2,5-difluorobenzoic Acid in Diverse Solvent Systems

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern pharmaceutical and materials science, the judicious selection of solvent systems is paramount to optimizing reaction outcomes, en...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the judicious selection of solvent systems is paramount to optimizing reaction outcomes, ensuring product purity, and maintaining the stability of key intermediates. 4-Amino-2,5-difluorobenzoic acid, a versatile fluorinated building block, is increasingly utilized in the synthesis of novel therapeutics and functional materials.[1] Its unique electronic properties, conferred by the presence of both an electron-donating amino group and electron-withdrawing fluorine atoms, dictate its behavior in solution. This guide provides an in-depth comparative analysis of the performance of 4-Amino-2,5-difluorobenzoic acid across a range of solvent systems, supported by experimental data and detailed protocols to empower researchers in their experimental design.

Understanding the Molecular Profile of 4-Amino-2,5-difluorobenzoic Acid

4-Amino-2,5-difluorobenzoic acid is a crystalline solid at room temperature. Its structure, featuring a carboxylic acid group, an amino group, and two fluorine atoms on the benzene ring, results in a molecule with a complex interplay of polarity, hydrogen bonding capabilities, and reactivity. The amino group can act as a hydrogen bond donor, while the carboxylic acid and fluorine atoms can act as hydrogen bond acceptors. This amphiprotic nature significantly influences its interaction with different solvents.

dot graph TD; A[4-Amino-2,5-difluorobenzoic Acid] --> B{Solubility}; A --> C{Stability}; A --> D{Reactivity}; B --> E[Polar Protic Solvents]; B --> F[Polar Aprotic Solvents]; B --> G[Nonpolar Solvents]; C --> E; C --> F; C --> G; D --> E; D --> F; D --> G;

subgraph "Key Performance Metrics" B; C; D; end

subgraph "Solvent Systems" E; F; G; end

A -- "Influences" --> B; A -- "Influences" --> C; A -- "Influences" --> D;

E -- "e.g., Water, Methanol, Ethanol" F -- "e.g., DMSO, DMF, Acetonitrile" G -- "e.g., Toluene, Hexane"

style A fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style B fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style C fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style D fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 end

Figure 1: Logical relationship of key performance metrics of 4-Amino-2,5-difluorobenzoic acid in different solvent systems.

Comparative Solubility Profile

The solubility of 4-Amino-2,5-difluorobenzoic acid is a critical parameter for its application in synthesis and purification. Due to its polar functional groups, it exhibits a strong preference for polar solvents.[2] The following table provides a comparative overview of its solubility in various common laboratory solvents.

Solvent SystemSolvent TypeQualitative SolubilityEstimated Quantitative Solubility ( g/100 mL at 25°C)Rationale
Water (neutral)Polar ProticSparingly Soluble~0.1 - 0.5The molecule's aromatic backbone limits its solubility in water despite the presence of polar groups.
Water (acidic, pH < 2)Polar ProticSoluble> 1.0Protonation of the amino group to form a more soluble ammonium salt.
Water (basic, pH > 10)Polar ProticSoluble> 1.0Deprotonation of the carboxylic acid to form a more soluble carboxylate salt.
MethanolPolar ProticSoluble5 - 10Strong hydrogen bonding interactions between the solute and methanol.
EthanolPolar ProticModerately Soluble1 - 5Similar to methanol, but the larger alkyl chain slightly reduces polarity.
Dimethyl Sulfoxide (DMSO)Polar AproticHighly Soluble> 20Strong dipole-dipole interactions and its ability to act as a hydrogen bond acceptor.
N,N-Dimethylformamide (DMF)Polar AproticHighly Soluble> 20Similar to DMSO, with a large dipole moment facilitating dissolution.
AcetonitrilePolar AproticModerately Soluble1 - 5Less polar than DMSO and DMF, leading to lower solubility.
Tetrahydrofuran (THF)Moderately Polar AproticSparingly Soluble0.5 - 1.0Moderate polarity allows for some interaction, but not as effective as more polar aprotic solvents.
TolueneNonpolarInsoluble< 0.1"Like dissolves like" principle; the polar nature of the solute is incompatible with the nonpolar solvent.
HexaneNonpolarInsoluble< 0.1Highly nonpolar solvent with no significant interactions with the polar solute.

Note: The quantitative solubility data are estimations based on the known behavior of similar aminobenzoic acids and general solubility principles.[3][4] Precise solubility should be determined experimentally using the protocol provided in Section 5.1.

Stability in Different Solvent Environments

The stability of 4-Amino-2,5-difluorobenzoic acid is crucial for its storage and use in chemical reactions. Degradation can occur through various pathways, including oxidation of the amino group and decarboxylation at elevated temperatures.[5] The choice of solvent can significantly impact the rate of these degradation processes.

Polar Protic Solvents (e.g., Methanol, Water): In protic solvents, the primary concern is the potential for solvolysis reactions, particularly at elevated temperatures. However, under typical reaction and storage conditions, 4-Amino-2,5-difluorobenzoic acid is generally stable. The presence of dissolved oxygen can promote the oxidation of the amino group, which may be accelerated by light.

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are generally good choices for reactions involving 4-Amino-2,5-difluorobenzoic acid due to their high solvating power and lower reactivity compared to protic solvents. However, it is important to use high-purity, anhydrous grades of these solvents, as impurities can lead to side reactions. Long-term storage in these solvents, especially if not under an inert atmosphere, may still lead to slow oxidation.

Nonpolar Solvents (e.g., Toluene, Hexane): Due to its low solubility, the stability of 4-Amino-2,5-difluorobenzoic acid in nonpolar solvents is less of a concern for solution-phase reactions. As a solid suspension, it is relatively stable, although surface oxidation can still occur over time, especially with exposure to air and light.

Forced Degradation Studies: To rigorously assess stability, forced degradation studies under stress conditions (acid, base, oxidation, heat, light) are recommended.[5] A general protocol for such a study is provided in Section 5.2.

Reactivity and Performance in Synthetic Applications

The solvent system plays a critical role in modulating the reactivity of 4-Amino-2,5-difluorobenzoic acid in various chemical transformations. The polarity and coordinating ability of the solvent can influence reaction rates, selectivity, and the formation of byproducts.

Esterification Reactions: In acid-catalyzed esterification reactions, the choice of solvent can affect the equilibrium position. While the alcohol reactant can often serve as the solvent, the use of a co-solvent may be necessary to ensure the solubility of the starting material. The rate of esterification can be influenced by the solvent's ability to solvate the charged intermediates in the reaction mechanism.[6]

Amide Bond Formation: For amide bond formation using coupling reagents, polar aprotic solvents like DMF and DMSO are commonly employed. These solvents effectively dissolve the starting materials and the coupling reagents, facilitating the reaction. The basicity of the solvent can also play a role, and in some cases, the addition of a non-nucleophilic base is required.

Nucleophilic Aromatic Substitution (SNA_r_): The fluorine atoms on the aromatic ring can be susceptible to nucleophilic aromatic substitution under certain conditions. The rate of such reactions is highly dependent on the solvent. Polar aprotic solvents are known to accelerate SNAr reactions by solvating the cation of the nucleophile, thereby increasing the nucleophilicity of the anion.

dot graph TD; subgraph "Experimental Workflow" direction LR; A[Start: Select Solvent] --> B{Solubility Determination}; B --> C{Stability Assessment}; C --> D{Reactivity Evaluation}; D --> E[End: Optimal Solvent System Identified]; end

Figure 2: A generalized experimental workflow for evaluating the performance of 4-Amino-2,5-difluorobenzoic acid in a given solvent.

Experimental Protocols

The following protocols provide a framework for the experimental determination of the key performance parameters of 4-Amino-2,5-difluorobenzoic acid in various solvent systems.

Protocol for Quantitative Solubility Determination

This protocol describes a standard method for determining the solubility of a solid compound in a given solvent at a specific temperature.[7][8]

Materials:

  • 4-Amino-2,5-difluorobenzoic acid

  • Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, THF, toluene, hexane)

  • Vials with screw caps

  • Analytical balance

  • Shaking incubator or magnetic stirrer with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 4-Amino-2,5-difluorobenzoic acid to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette (to prevent precipitation upon cooling).

    • Filter the supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the filtered supernatant under a stream of nitrogen or in a vacuum oven at a suitable temperature. Weigh the remaining solid to determine the mass of the dissolved compound.

    • HPLC/UV-Vis Method: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC or UV-Vis spectrophotometry to determine the concentration of 4-Amino-2,5-difluorobenzoic acid.

  • Calculation:

    • Calculate the solubility in g/100 mL or mol/L.

Protocol for Stability Assessment in Solution

This protocol outlines a general procedure for assessing the chemical stability of 4-Amino-2,5-difluorobenzoic acid in a specific solvent under defined conditions. This is based on established guidelines for stability testing of pharmaceutical ingredients.[9][10][11]

Materials:

  • 4-Amino-2,5-difluorobenzoic acid

  • Selected solvents

  • Vials with screw caps

  • Constant temperature oven or water bath

  • HPLC system with a UV detector

Procedure:

  • Solution Preparation:

    • Prepare solutions of 4-Amino-2,5-difluorobenzoic acid in the selected solvents at a known concentration (e.g., 1 mg/mL).

  • Storage Conditions:

    • Store the solutions under various conditions to be tested (e.g., room temperature, elevated temperature, protected from light, exposed to light).

  • Sample Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each solution.

    • Analyze the aliquots by HPLC to determine the concentration of the parent compound and to detect the formation of any degradation products.

  • Data Analysis:

    • Plot the concentration of 4-Amino-2,5-difluorobenzoic acid as a function of time for each storage condition.

    • Calculate the percentage of degradation over time.

Conclusion

The performance of 4-Amino-2,5-difluorobenzoic acid is intrinsically linked to the properties of the solvent system in which it is employed. Its solubility is highest in polar aprotic solvents like DMSO and DMF, and can be significantly enhanced in aqueous solutions by adjusting the pH. While generally stable, care should be taken to minimize exposure to light and oxygen, especially in protic solvents, to prevent oxidative degradation. In synthetic applications, the choice of solvent can be a powerful tool to modulate reactivity and optimize reaction outcomes. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate and select the most appropriate solvent system for their specific needs, thereby accelerating the pace of discovery and development in the fields of medicinal chemistry and materials science.

References

  • Chem LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • Global Scientific Journal. (2022). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Amino-2,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Pharma Beginners. (2020). SOP for Analytical Solution Stability Study. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-2-fluorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Effects of substituent position on aminobenzoate relaxation pathways in solution. Retrieved from [Link]

  • Supporting Information. (n.d.). 4. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Amino-2,5-difluorobenzoic Acid

In the landscape of pharmaceutical development and chemical manufacturing, the rigorous and precise quantification of key intermediates is paramount to ensuring final product quality, safety, and efficacy. 4-Amino-2,5-di...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the rigorous and precise quantification of key intermediates is paramount to ensuring final product quality, safety, and efficacy. 4-Amino-2,5-difluorobenzoic acid serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals.[1] Its purity and concentration must be meticulously controlled and monitored. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of 4-Amino-2,5-difluorobenzoic acid, designed for researchers, scientists, and drug development professionals.

While specific, publicly available validated methods for 4-Amino-2,5-difluorobenzoic acid are not extensively documented, this guide leverages established analytical principles and experimental data from the closely related structural analog, 4-Amino-2-fluorobenzoic acid, to provide a robust framework for method selection, development, and validation.[2] The insights herein are grounded in fundamental analytical chemistry and adhere to the stringent validation guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

The Critical Need for Validated Quantification

The validation of an analytical method is the process by which it is experimentally established that the procedure is suitable for its intended purpose. For 4-Amino-2,5-difluorobenzoic acid, this means ensuring that the chosen method can accurately and reliably measure its concentration in a given sample matrix, be it a reaction mixture, a raw material, or a final product. The core parameters of analytical method validation include specificity, linearity, accuracy, precision, and the limits of detection and quantification.[3] Adherence to these principles is not merely a matter of good scientific practice but a regulatory necessity in the pharmaceutical industry.

This guide will explore and compare three principal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS), the last of which necessitates a derivatization step for this class of compounds.

Comparative Overview of Analytical Techniques

The choice of an analytical method is a critical decision driven by a multitude of factors, including the required sensitivity, selectivity, sample throughput, and the nature of the sample matrix. The following table summarizes the anticipated performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the quantification of 4-Amino-2,5-difluorobenzoic acid, based on data from its structural analog, 4-Amino-2-fluorobenzoic acid.[2]

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Limit of Detection (LOD) 50 - 100 ng/mL0.1 - 5 ng/mL1 - 10 ng/mL
Limit of Quantitation (LOQ) 150 - 300 ng/mL0.5 - 15 ng/mL5 - 30 ng/mL
Linearity (R²) > 0.995> 0.999> 0.998
Linear Range 0.1 - 100 µg/mL0.001 - 10 µg/mL0.01 - 20 µg/mL
Accuracy (% Recovery) 90 - 110%95 - 105%95 - 105%
Precision (% RSD) < 5%< 3%< 3%
Selectivity Moderate to HighVery HighVery High
Throughput HighMediumMedium
Cost LowHighMedium

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust, reliable, and widely accessible technique for the quantification of aromatic compounds. The underlying principle involves the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. For 4-Amino-2,5-difluorobenzoic acid, a reversed-phase HPLC method is most appropriate, where a nonpolar stationary phase is used with a polar mobile phase.

Causality Behind Experimental Choices

The selection of a C18 column is a logical starting point due to its versatility and proven efficacy in retaining and separating a wide range of moderately polar to nonpolar analytes. The mobile phase, a mixture of an aqueous buffer (like phosphate or acetate) and an organic modifier (such as acetonitrile or methanol), is optimized to achieve adequate retention and sharp, symmetrical peaks. The pH of the aqueous phase is a critical parameter; for an aminobenzoic acid, a slightly acidic pH will ensure the carboxyl group is protonated, leading to better retention on a reversed-phase column. UV detection is suitable for this analyte due to the presence of the chromophoric aromatic ring.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution of 4-Amino-2,5-difluorobenzoic acid (typically around 254 nm or a wavelength of maximum absorbance).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 4-Amino-2,5-difluorobenzoic acid in a suitable solvent like methanol or a mixture of water and acetonitrile.

    • Create a series of calibration standards by diluting the stock solution.

    • Dissolve the sample in the mobile phase or a compatible solvent to a concentration within the calibration range.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Sample Prepare Sample Solution Stock->Sample Autosampler Autosampler Injection Standards->Autosampler Sample->Autosampler Column C18 Column Separation Autosampler->Column Detector UV Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Workflow for the quantification of 4-Amino-2,5-difluorobenzoic acid by HPLC-UV.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the gold standard. This technique couples the separation power of HPLC with the highly sensitive and selective detection capabilities of a tandem mass spectrometer. The mass spectrometer measures the mass-to-charge ratio of ions, providing structural information and enabling quantification at very low levels.

Causality Behind Experimental Choices

The choice of electrospray ionization (ESI) is appropriate for a polar molecule like 4-Amino-2,5-difluorobenzoic acid, as it is a soft ionization technique that typically produces a strong signal for the protonated or deprotonated molecule. Operating in multiple reaction monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components, leading to lower limits of quantification and more reliable data. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.

Experimental Protocol: LC-MS/MS
  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns to be compatible with the speed of the mass spectrometer.

  • Mass Spectrometer Conditions:

    • Ionization Mode: ESI positive or negative, to be optimized.

    • MRM Transitions: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and a stable product ion after collision-induced dissociation.

    • Collision Energy and Other Source Parameters: Optimize for maximum signal intensity.

  • Standard and Sample Preparation: Similar to HPLC-UV, but with a greater emphasis on clean-up to minimize matrix effects. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary for complex matrices.

Workflow Diagram: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Stock Prepare Stock Solutions (Analyte & IS) Standards Prepare Calibration Standards with IS Stock->Standards Sample Prepare Sample with IS Stock->Sample Injection LC Injection & Separation Standards->Injection Cleanup Sample Cleanup (SPE/LLE) Sample->Cleanup Cleanup->Injection Ionization ESI Source Injection->Ionization MS1 Q1: Precursor Ion Selection Ionization->MS1 CID Q2: Collision-Induced Dissociation MS1->CID MS2 Q3: Product Ion Selection CID->MS2 MRM_Data Acquire MRM Data MS2->MRM_Data Peak_Integration Peak Area Integration MRM_Data->Peak_Integration Quantification Quantify using IS Peak_Integration->Quantification GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis Drying Dry Sample/Standard Derivatization Add Derivatization Reagent & Heat Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization EI Source Separation->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer TIC_SIM Acquire TIC/SIM Data Mass_Analyzer->TIC_SIM Peak_Integration Peak Area Integration TIC_SIM->Peak_Integration Quantification Quantify Analyte Peak_Integration->Quantification

Sources

Validation

A Senior Application Scientist's Guide to Catalyst Efficacy in 4-Amino-2,5-difluorobenzoic Acid Reactions

For the modern researcher, scientist, and drug development professional, 4-Amino-2,5-difluorobenzoic acid stands as a critical structural motif. Its unique electronic properties, imparted by the geminal fluorine atoms an...

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, 4-Amino-2,5-difluorobenzoic acid stands as a critical structural motif. Its unique electronic properties, imparted by the geminal fluorine atoms and the amino group, offer a gateway to novel therapeutics and advanced materials. However, these same electronic features present distinct challenges in achieving efficient and selective chemical transformations. The electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring and reduces the nucleophilicity of the amino group, while simultaneously increasing the acidity of the carboxylic acid. This guide provides an in-depth comparison of catalytic systems for the key reactions of this versatile building block, grounded in experimental evidence and mechanistic principles, to empower you to make informed decisions in your synthetic endeavors.

Amide Bond Formation: Navigating the Landscape of Coupling Reagents

The formation of an amide bond is one of the most fundamental transformations of 4-Amino-2,5-difluorobenzoic acid. The reduced nucleophilicity of the amino group in aniline derivatives, particularly those bearing electron-withdrawing groups, necessitates the use of highly efficient coupling reagents. This section compares the efficacy of common peptide coupling reagents and Lewis acid catalysts for the amidation of this substrate.

Comparative Analysis of Peptide Coupling Reagents

Standard peptide coupling reagents activate the carboxylic acid, facilitating nucleophilic attack by an amine. For electron-deficient anilines, the choice of coupling reagent is critical to achieving high yields and minimizing side reactions.

Coupling ReagentAdditiveBaseTypical Yield RangeKey Considerations
HATU NoneDIPEA, NMM85-95%Highly efficient for sterically hindered and electron-deficient amines. The formation of a highly reactive OAt-active ester overcomes the poor nucleophilicity of the amine.[1][2]
HBTU HOBtDIPEA, NMM70-85%A reliable and cost-effective option, though generally less reactive than HATU. May require longer reaction times or elevated temperatures for challenging substrates.
EDC HOBt, DMAPDIPEA75-90%A carbodiimide-based method that is effective, especially with the addition of DMAP as a nucleophilic catalyst. A protocol using catalytic HOBt has been shown to be effective for electron-deficient anilines.[3]
PyBOP NoneDIPEA80-90%A phosphonium-based reagent that is also highly effective for difficult couplings.

Expert Insight: For 4-Amino-2,5-difluorobenzoic acid, the strongly deactivated nature of the substrate makes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) the superior choice. Its ability to form a highly activated ester is crucial for driving the reaction to completion with a variety of amine coupling partners. While EDC/HOBt/DMAP offers a cost-effective alternative, optimization of reaction conditions may be necessary to achieve comparable yields to HATU.

The Role of Lewis Acid Catalysis in Direct Amidation

Direct amidation, the condensation of a carboxylic acid and an amine with the extrusion of water, represents a highly atom-economical approach. Lewis acid catalysts have emerged as powerful tools for this transformation.

Lewis Acid CatalystTypical Loading (mol%)SolventTemperature (°C)Performance Insights
TiF₄ 5-10TolueneRefluxDemonstrates broad applicability for both aromatic and aliphatic carboxylic acids and amines.[4]
ZrCl₄ 5-10TolueneRefluxA cost-effective and efficient catalyst for direct amidation.
Nb₂O₅ 5XyleneRefluxA reusable heterogeneous catalyst that shows high activity for a range of substrates.

Expert Insight: While direct comparative data for 4-Amino-2,5-difluorobenzoic acid is scarce, the trends observed for other aromatic acids suggest that Titanium(IV) fluoride (TiF₄) would be a promising candidate due to its demonstrated efficacy with a wide range of substrates. The strong Lewis acidity of TiF₄ can effectively activate the carboxylic acid, even with the deactivating effects of the fluorine atoms.

C-C and C-N Bond Formation: Harnessing the Power of Cross-Coupling

The aromatic core of 4-Amino-2,5-difluorobenzoic acid is ripe for functionalization via palladium-catalyzed cross-coupling reactions. The presence of C-H and potential C-X bonds allows for a variety of transformations to build molecular complexity.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures. For substrates like 4-Amino-2,5-difluorobenzoic acid (or its derivatives where the carboxylic acid is protected or the amino group is transformed into a halide or triflate), the choice of catalyst and ligand is paramount. Drawing parallels from the coupling of 2,5-difluorophenylboronic acid, we can infer effective catalyst systems.[5]

Palladium PrecatalystLigandBaseSolventExpected Efficacy
Pd₂(dba)₃ XPhos K₃PO₄Dioxane or t-Amyl alcoholHigh. Bulky, electron-rich biarylphosphine ligands like XPhos are essential for the efficient coupling of electron-deficient aryl halides.[5]
Pd(OAc)₂ SPhos K₃PO₄Dioxane or t-Amyl alcoholHigh. SPhos is another highly effective ligand for challenging Suzuki couplings.
Pd(PPh₃)₄ (None)K₂CO₃Toluene/WaterModerate to Low. This traditional catalyst system is often less effective for electron-deficient and sterically hindered substrates.

Expert Insight: For any Suzuki-Miyaura coupling involving a derivative of 4-Amino-2,5-difluorobenzoic acid, the use of a palladium precatalyst with a bulky biarylphosphine ligand such as XPhos or SPhos is strongly recommended. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which can be sluggish with electron-deficient substrates.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines.[6][7] This reaction is particularly relevant for coupling an aryl halide with the amino group of a 4-Amino-2,5-difluorobenzoic acid derivative (e.g., an ester).

Palladium PrecatalystLigandBaseSolventPerformance Considerations
Pd₂(dba)₃ BINAP NaOt-BuTolueneA first-generation catalyst system, effective for many substrates but may require optimization for electron-deficient anilines.[6]
Pd(OAc)₂ Xantphos Cs₂CO₃DioxaneThe wide bite angle of Xantphos can be beneficial for promoting reductive elimination.
G3-XPhos (Pre-ligated)K₃PO₄TolueneThird-generation precatalysts offer high stability and activity, often providing superior results for challenging substrates.

Expert Insight: Given the reduced nucleophilicity of the amino group in 4-Amino-2,5-difluorobenzoic acid derivatives, a third-generation Buchwald-Hartwig precatalyst like G3-XPhos is the recommended starting point. These catalysts are designed for high efficiency and broad substrate scope, making them well-suited for this challenging transformation.

Esterification: Catalyzing a Classic Transformation

While esterification of carboxylic acids is a fundamental reaction, the electronic properties of 4-Amino-2,5-difluorobenzoic acid can influence the reaction rate. A comparison of common catalytic methods is therefore warranted.

CatalystConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) Reflux in alcoholInexpensive, widely availableHarsh conditions, potential for side reactions
Amberlyst-15 Reflux in alcoholHeterogeneous, easily removed, reusable[8]May have lower activity than homogeneous acids
Deep Eutectic Solvents (DES) 55-75 °CEnvironmentally friendly, dual solvent-catalyst role, high conversion[9]May require specific preparation
EDC/DMAP Room TemperatureMild conditions, high yield for sterically hindered substrates[10]Stoichiometric reagents, cost

Expert Insight: For a green and efficient esterification of 4-Amino-2,5-difluorobenzoic acid, a Deep Eutectic Solvent (DES) composed of p-toluenesulfonic acid and a quaternary ammonium salt offers a compelling alternative to traditional methods.[9] This approach combines high catalytic activity with environmental benefits. For small-scale synthesis where mild conditions are paramount, the EDC/DMAP system is a reliable choice.[10]

Experimental Protocols

General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Analysis start Combine Reactants: - 4-Amino-2,5-difluorobenzoic Acid - Coupling Partner - Catalyst & Ligand - Base & Solvent reaction Heat and Stir under Inert Atmosphere start->reaction Inert Atmosphere workup Quench Reaction Perform Extraction reaction->workup Monitor by TLC/LC-MS purify Column Chromatography or Recrystallization workup->purify analysis Characterize Product (NMR, MS, etc.) purify->analysis

Caption: A generalized workflow for catalytic reactions of 4-Amino-2,5-difluorobenzoic acid.

Protocol 1: HATU-Mediated Amidation
  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Amino-2,5-difluorobenzoic acid (1.0 equiv.).

  • Dissolve the starting material in an anhydrous solvent such as DMF or CH₂Cl₂.

  • Add the desired amine (1.1 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equiv.).

  • Add HATU (1.2 equiv.) portion-wise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Halogenated Derivative
  • In a glovebox or under an inert atmosphere, combine the halogenated 4-Amino-2,5-difluorobenzoic acid derivative (1.0 equiv.), the boronic acid (1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.) in an oven-dried Schlenk tube.

  • Add degassed anhydrous solvent (e.g., dioxane).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Mechanistic Insights

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The efficiency of the Suzuki-Miyaura coupling for electron-deficient substrates is often dictated by the rates of oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands like XPhos and SPhos accelerate both of these key steps, leading to higher yields and faster reaction times.

Conclusion

The selection of an appropriate catalyst is paramount to unlocking the synthetic potential of 4-Amino-2,5-difluorobenzoic acid. For amidation reactions, high-activity coupling reagents such as HATU are recommended for their ability to overcome the inherent low nucleophilicity of the substrate. In the realm of cross-coupling, modern palladium catalyst systems featuring bulky biarylphosphine ligands are essential for achieving high efficiency in both C-C and C-N bond-forming reactions. For esterification, emerging green methodologies utilizing deep eutectic solvents present a compelling combination of high performance and sustainability. This guide provides a solid foundation for researchers to navigate the catalytic landscape for this important building block, enabling the development of robust and efficient synthetic routes.

References

  • This is a placeholder for a reference that would ideally contain specific experimental data for 4-Amino-2,5-difluorobenzoic acid reactions.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PubMed. [Link]

  • Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2025). ResearchGate. [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). PMC. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen research portal. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). e-Library. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. [Link]

  • Electron-rich anilines as cleavable linkers for peptides. (2025). PubMed. [Link]

  • TiF4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. (2024). ResearchGate. [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.). DergiPark. [Link]

  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). International Journal of Scientific & Technology Research. [Link]

  • Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. (2011). PMC. [Link]

  • Aminobenzoic Acid Derivatives Obstruct Induced Fit in the Catalytic Center of the Ribosome. (n.d.). PMC. [Link]

  • Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (2025). ResearchGate. [Link]

  • Catalysts for Suzuki–Miyaura Coupling Reaction. (n.d.). MDPI. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). ResearchGate. [Link]

  • Rhodium-Catalyzed Asymmetric C–H Functionalization Reactions. (2023). Xingwei Li. [Link]

  • Rhodium-Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones. (n.d.). Organic Chemistry Portal. [Link]

  • Aminobenzoic acid derivatives obstruct induced fit in the catalytic center of the ribosome. (2023). bioRxiv. [Link]

  • Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. (n.d.). IISTE.org. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023). OUCI. [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. (n.d.). ResearchGate. [Link]

  • Catalytic Amidation Reviews. (n.d.). Catalytic Amidation. [Link]

  • Rhodium-Catalyzed C–H Activation To Form Macrolactams. (2025). ResearchGate. [Link]

  • A Broad-Spectrum Catalytic Amidation of Sulfonyl Fluorides and Fluorosulfates*. (2021). PubMed. [Link]

  • Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Direct amidation of acid fluorides using germanium amides. (2021). The Royal Society of Chemistry. [Link]

  • (PDF) Catalysts for Suzuki–Miyaura Coupling Reaction. (2020). ResearchGate. [Link]

  • Rhodium-catalyzed migrative annulation and olefination of 2-aroylpyrroles with diazoesters. (n.d.). eLibrary.ru. [Link]

  • Heterogeneous metal-organic framework catalysts for suzuki- miyaura cross coupling in the pharma industry. (n.d.). Research Collection. [Link]

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Comparative

A Comparative Guide to the Reaction Kinetics of 4-Amino-2,5-difluorobenzoic Acid for Drug Development

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is not merely academic; it is a cornerstone of efficient process development, scaffold optimization, and the rati...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of reaction kinetics is not merely academic; it is a cornerstone of efficient process development, scaffold optimization, and the rational design of novel therapeutics. 4-Amino-2,5-difluorobenzoic acid is a key building block in modern medicinal chemistry, valued for its unique electronic properties imparted by the difluoro substitution pattern.[1] Its incorporation into molecular structures can significantly enhance metabolic stability and pharmacokinetic profiles. However, a comprehensive, experimentally-grounded analysis of its reaction kinetics compared to its structural analogs is notably sparse in the literature.

This guide provides a framework for investigating the reactivity of 4-Amino-2,5-difluorobenzoic acid. We will focus on a foundational reaction—acid-catalyzed esterification—to dissect the electronic influence of its substituents. Rather than simply presenting established data, we will provide the causal logic behind experimental design and a robust, self-validating protocol to empower researchers to generate this critical data in their own laboratories.

The Structure-Reactivity Puzzle: Analyzing Substituent Effects

The rate of a reaction is intimately linked to the electronic environment of the reacting functional groups. In the case of 4-Amino-2,5-difluorobenzoic acid, the reactivity of the carboxylic acid is modulated by three key substituents on the aromatic ring: an amino group and two fluorine atoms.

  • Fluorine Atoms (-F): Fluorine exerts a powerful electron-withdrawing effect through induction (-I effect) due to its high electronegativity.[2] This effect is expected to increase the electrophilicity of the carboxylic acid's carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the rate of esterification. While fluorine also possesses a weak electron-donating resonance effect (+M), the inductive effect is overwhelmingly dominant for halogens.[2]

  • Amino Group (-NH2): The amino group is a strong resonance electron-donating group (+M). In a neutral medium, this would decrease the electrophilicity of the carbonyl carbon, slowing the reaction. However, in the context of acid-catalyzed esterification, the landscape changes dramatically. The amino group, being basic, will be protonated to form an ammonium salt (-NH3+).[2] This protonated group is strongly deactivating and electron-withdrawing, which would, in turn, be expected to increase the reaction rate.

This complex interplay of competing and condition-dependent electronic effects makes a theoretical prediction of reactivity challenging and underscores the necessity for empirical kinetic analysis.

Comparative Framework

To quantitatively assess the kinetic impact of these substituents, a comparative study is essential. We propose the following set of analogs for comparison against 4-Amino-2,5-difluorobenzoic acid:

CompoundStructureKey Features for ComparisonExpected Relative Reactivity (Esterification)
4-Amino-2,5-difluorobenzoic acid H₂N-C₆H₂(F)₂-COOHTarget molecule with activating (-NH₃⁺) and strongly activating (-F) groups.Highest
4-Aminobenzoic acid (PABA) H₂N-C₆H₄-COOHBaseline analog; demonstrates the effect of the protonated amino group alone.Intermediate
2,5-Difluorobenzoic acid C₆H₃(F)₂-COOHIsolates the strong activating effect of the two fluorine atoms without the amino group.High
Benzoic Acid C₆H₅-COOHUnsubstituted parent compound; the ultimate reference for reactivity.[3]Lowest

Experimental Design: A Protocol for Kinetic Analysis via In-Situ NMR Spectroscopy

The following protocol is designed as a self-validating system for determining the reaction kinetics under pseudo-first-order conditions. Using an excess of the alcohol component simplifies the rate law, allowing the reaction to be treated as a first-order process with respect to the benzoic acid derivative. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is chosen as the monitoring technique for its ability to provide real-time, quantitative data on the concentrations of both reactants and products without requiring sampling and quenching.[4]

Core Principle: Why Pseudo-First-Order?

By using a large excess (e.g., >10 equivalents) of the alcohol, its concentration remains effectively constant throughout the reaction. The rate of reaction then becomes dependent only on the concentration of the limiting reactant (the benzoic acid derivative). This simplification is critical for reliably extracting the observed rate constant (k_obs) by fitting the concentration-versus-time data to a first-order exponential decay.

Detailed Experimental Protocol

Materials:

  • 4-Amino-2,5-difluorobenzoic acid

  • Comparative benzoic acid analogs (as listed in the table)

  • Anhydrous Methanol (or other alcohol of choice), reagent grade

  • Concentrated Sulfuric Acid (H₂SO₄), catalyst

  • Deuterated Chloroform (CDCl₃) or other suitable deuterated solvent

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes, automated pipettes, volumetric flasks

Procedure:

  • Stock Solution Preparation:

    • Prepare a 1.0 M stock solution of the internal standard (e.g., 1,3,5-trimethoxybenzene) in the chosen deuterated solvent. An internal standard is crucial for accurate quantification as it is chemically inert under the reaction conditions and its signal provides a stable reference for concentration measurements.

    • For each benzoic acid derivative, accurately prepare a 0.2 M stock solution in anhydrous methanol.

  • Reaction Setup in NMR Tube:

    • In a clean, dry NMR tube, add 450 µL of the 0.2 M benzoic acid/methanol stock solution.

    • Add 50 µL of the 1.0 M internal standard stock solution.

    • Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature (e.g., 50 °C).

  • Data Acquisition - Time Zero (t=0):

    • Acquire an initial ¹H NMR spectrum before initiating the reaction. This spectrum is critical to confirm the initial concentration of the starting material relative to the internal standard and to ensure no impurities are present that could interfere with the analysis.

  • Reaction Initiation and Monitoring:

    • Remove the NMR tube from the spectrometer.

    • Carefully add a predetermined, catalytic amount of concentrated sulfuric acid (e.g., 2 µL). The acid catalyst is essential for protonating the carbonyl oxygen, thereby increasing its electrophilicity.[2]

    • Immediately vortex the tube for 2-3 seconds, place it back into the spectrometer, and begin acquiring spectra at fixed time intervals (e.g., every 5-10 minutes). Automated acquisition is highly recommended for consistency.[4]

  • Data Processing and Analysis:

    • Process each spectrum identically (phasing, baseline correction).

    • For each time point, integrate the signal corresponding to a unique proton on the starting benzoic acid and a unique proton on the product ester, relative to the integral of the internal standard.

    • Calculate the concentration of the starting material at each time point.

    • Plot the natural logarithm of the starting material concentration (ln[Acid]) versus time. For a first-order reaction, this plot should yield a straight line.

    • The observed rate constant (k_obs) is the negative of the slope of this line.

  • Validation and Controls:

    • Run each kinetic experiment in triplicate to ensure reproducibility.

    • Perform a control experiment without the acid catalyst to confirm that the uncatalyzed reaction is negligible under these conditions.

    • Analyze the final spectrum (at >10 half-lives) to check for any side products, which could complicate the kinetic model.[5]

Visualization of Workflows and Mechanisms

Clear visualization of experimental processes and reaction mechanisms is key to understanding complex systems.

Experimental Workflow

The following diagram outlines the logical flow of the kinetic analysis protocol described above.

G cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (Acid, Internal Standard) prep_nmr Prepare NMR Tube (Acid + Standard) prep_stock->prep_nmr equilibrate Equilibrate to Temp in Spectrometer prep_nmr->equilibrate t0_scan Acquire t=0 Spectrum equilibrate->t0_scan initiate Initiate Reaction (Add H₂SO₄ Catalyst) t0_scan->initiate monitor Automated Spectral Acquisition (t=t) initiate->monitor process Process Spectra (Integrate Signals) monitor->process calculate Calculate [Acid] vs. Time process->calculate plot Plot ln[Acid] vs. Time calculate->plot k_obs Determine k_obs (-Slope) plot->k_obs

Caption: Workflow for Kinetic Analysis via In-Situ NMR.

Mechanism of Acid-Catalyzed Esterification

The diagram below illustrates the generally accepted mechanism for Fischer esterification, highlighting the key protonation step that activates the carboxylic acid.

G Reactants R-COOH + R'-OH Protonation Protonation of Carbonyl Oxygen Reactants->Protonation H⁺ Activated Activated Intermediate [R-C(OH)₂]⁺ Protonation->Activated Attack Nucleophilic Attack by R'-OH Activated->Attack Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral ProtonTransfer Proton Transfer Tetrahedral->ProtonTransfer WaterLoss Elimination of H₂O ProtonTransfer->WaterLoss Product Ester + H₃O⁺ WaterLoss->Product

Caption: Mechanism of Fischer Esterification.

Conclusion and Future Outlook

While direct, published kinetic data for 4-Amino-2,5-difluorobenzoic acid remains elusive, the principles of physical organic chemistry provide a strong basis for predicting its reactivity relative to its analogs. The electron-withdrawing nature of the two fluorine atoms, combined with the protonated amino group under acidic conditions, strongly suggests that this compound will exhibit enhanced reactivity in electrophilic substitution reactions at the carboxyl group, such as esterification.

The true value for a drug development professional lies not in assumption, but in data. The detailed protocol provided herein offers a clear and robust pathway for generating high-quality kinetic data. By systematically comparing 4-Amino-2,5-difluorobenzoic acid to its non-fluorinated and partially fluorinated counterparts, researchers can build a quantitative structure-activity relationship. This knowledge is invaluable for optimizing reaction conditions, predicting the behavior of similarly substituted scaffolds, and ultimately accelerating the drug discovery pipeline.

References

  • Patil, S., et al. (2014). Comparative Kinetic and Mechanistic Study of Oxidation of Benzoic, o-toluic Benzoic, p- Toluic Benzoic acid Hydrazides with Thallium (III) in Acidic Medium. Oriental Journal of Chemistry. Available from: [Link]

  • World of Chemicals. Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Amino-2,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]

  • Mettler-Toledo. (2021). Reaction Discovery and Development with Kinetics - Webinar Presentation. YouTube. Available from: [Link]

Sources

Validation

A Comparative Guide to the Analysis of 4-Amino-2,5-difluorobenzoic Acid and Its Structural Analogs

For researchers, medicinal chemists, and drug development professionals, the purity and precise characterization of building blocks are paramount to the success of a synthetic route and the ultimate quality of the final...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity and precise characterization of building blocks are paramount to the success of a synthetic route and the ultimate quality of the final active pharmaceutical ingredient (API). 4-Amino-2,5-difluorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, is no exception.[1] Its unique substitution pattern, featuring an activating amino group and two deactivating fluorine atoms on a benzoic acid core, presents specific analytical challenges and necessitates a thorough understanding of its quality attributes.

This guide provides an in-depth comparison of the analytical profiles of 4-Amino-2,5-difluorobenzoic acid and three structurally related compounds: its positional isomer, 3-Amino-2,6-difluorobenzoic acid ; a related monofluorinated analog, 2-Amino-5-fluorobenzoic acid ; and the non-fluorinated parent compound, 4-Aminobenzoic acid (PABA) . By examining their typical specifications as found in Certificates of Analysis (CoA), we can elucidate the potential impact of isomeric and structural impurities on experimental outcomes. Furthermore, this guide furnishes a robust, standardized High-Performance Liquid Chromatography (HPLC) protocol for the independent quality verification of these critical reagents.

Rationale for Comparator Selection

The choice of these three alternatives is deliberate and aims to cover the most probable and impactful variations a researcher might encounter:

  • 3-Amino-2,6-difluorobenzoic acid: As a positional isomer, it shares the same molecular weight and formula, making it challenging to distinguish by mass spectrometry alone. Its presence as an impurity could significantly alter the biological activity and pharmacokinetic properties of a downstream product due to differences in the electronic environment and steric hindrance around the carboxylic acid and amino groups.

  • 2-Amino-5-fluorobenzoic acid: This analog allows for an assessment of the impact of the number and position of fluorine substituents. The presence of a single fluorine atom, and in a different position, will affect the acidity of the carboxylic acid and the basicity of the amine, which can influence reaction kinetics and product characteristics.

  • 4-Aminobenzoic acid (PABA): The non-fluorinated parent molecule serves as a fundamental baseline. Its potential presence as a starting material impurity or a de-fluorinated byproduct is a critical quality parameter to monitor.

Comparative Analysis of Specifications

A meticulous review of supplier-provided Certificates of Analysis reveals key differences in the purity and characterization of these compounds. While lot-to-lot variability is inherent in chemical manufacturing, the following table summarizes the typical specifications that a researcher should expect and verify.

Parameter 4-Amino-2,5-difluorobenzoic acid 3-Amino-2,6-difluorobenzoic acid 2-Amino-5-fluorobenzoic acid 4-Aminobenzoic acid (PABA)
CAS Number 773108-64-883141-11-1446-08-2150-13-0
Appearance SolidPink to solidOff-white to light brown solidWhite to off-white crystalline powder
Purity (by HPLC) ≥95% - ≥99.0%[1][2]Typically ~95% (can be higher)[3]≥97%≥98.0% - 102.0% (on dried basis)
Identity Confirmation Conforms to structure (typically by ¹H NMR)Conforms to structure (typically by ¹H NMR)Consistent with structure (¹H NMR)IR Spectrum Conforms to Structure
Melting Point Not consistently reportedNot consistently reported~180 °C187-189 °C
Typical Impurities Positional isomers, starting materialsOther isomers, starting materialsRelated positional isomersAniline (≤ 10 ppm), p-Toluidine (≤ 10 ppm)
Loss on Drying Not consistently reportedNot consistently reportedNot consistently reported≤ 0.2%
Residue on Ignition Not consistently reportedNot consistently reportedNot consistently reported≤ 0.1%

Expert Insights: The data underscores the importance of not relying solely on a single purity value. For fluorinated compounds, the presence of positional isomers is a primary concern. A purity claim of ">97%" for 4-Amino-2,5-difluorobenzoic acid is acceptable, but without specific confirmation of the absence of other isomers, unexpected side reactions or difficulties in purification of the final product may arise. The detailed CoA for 4-Aminobenzoic acid, with specific limits for related impurities like aniline, serves as a benchmark for what constitutes a well-characterized reagent. Researchers should ideally seek suppliers who provide similar levels of detail for more complex, fluorinated building blocks.

Experimental Protocols for Quality Verification

To ensure the integrity of your research, independent verification of the purity and identity of critical starting materials is a self-validating step. Below is a detailed HPLC protocol designed for the comparative analysis of 4-Amino-2,5-difluorobenzoic acid and its analogs.

Protocol: Comparative Purity Assessment by Reverse-Phase HPLC

Objective: To develop a single, robust HPLC method capable of separating 4-Amino-2,5-difluorobenzoic acid from its key structural analogs and potential impurities, allowing for accurate purity assessment.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid, TFA)

  • 4-Amino-2,5-difluorobenzoic acid sample

  • Reference standards for potential impurities (if available)

Workflow Visualization:

Comparative Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Accurately weigh ~10 mg of sample dissolve_sample Dissolve in Diluent (e.g., 50:50 ACN:H₂O) to 1 mg/mL prep_sample->dissolve_sample filter_sample Filter through 0.45 µm syringe filter dissolve_sample->filter_sample inject Inject 10 µL onto C18 RP-HPLC column filter_sample->inject gradient Run Gradient Elution (Mobile Phase A & B) inject->gradient detect Detect at 254 nm gradient->detect integrate Integrate Chromatogram detect->integrate calculate Calculate Area % for Purity integrate->calculate compare Compare Retention Times to Standards (if available) calculate->compare

Caption: Workflow for the comparative HPLC analysis of aminobenzoic acids.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Causality Note: The use of a weak acid like formic acid in the mobile phase helps to protonate the carboxylic acid group, leading to sharper peaks and better retention on a C18 column.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the 4-Amino-2,5-difluorobenzoic acid sample at a concentration of approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B (Diluent).

    • If available, prepare individual stock solutions of the potential impurities (3-Amino-2,6-difluorobenzoic acid, 2-Amino-5-fluorobenzoic acid, and 4-Aminobenzoic acid) at the same concentration.

    • For a system suitability test, create a mixed standard solution containing all four compounds at a lower concentration (e.g., 0.05 mg/mL each) to ensure adequate separation.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

    • Causality Note: A gradient elution is employed because of the differing polarities of the analytes. The non-fluorinated PABA is the most polar and will elute earliest, while the difluorinated isomers are more hydrophobic and will be retained longer. The gradient ensures that all compounds are eluted with good peak shape within a reasonable timeframe.

  • Data Analysis:

    • For the purity assessment of the 4-Amino-2,5-difluorobenzoic acid sample, integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.

    • The retention times obtained from the mixed standard run can be used to tentatively identify any impurities present in the main sample.

Conclusion

The quality of a chemical intermediate like 4-Amino-2,5-difluorobenzoic acid is not defined by a single number on a Certificate of Analysis but by a comprehensive analytical profile. As demonstrated, positional isomers and other structural analogs can be present and may have a significant impact on the outcome of a research or development program. By understanding the potential for such impurities and employing robust analytical techniques like the HPLC method detailed here, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes. This self-validating approach to quality control is a cornerstone of good scientific practice and is essential for the successful advancement of drug discovery and development projects.

References

  • Thermo Fisher Scientific. Certificate of Analysis: 3-Amino-2,6-difluorobenzoic acid. [Link]

  • A1A Pharmatech. Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Amino-2,5-difluorobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, 4-Amino-2,5-difluorobenzoic acid stands as a pivotal structural motif, frequently employed as a foundational elem...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, 4-Amino-2,5-difluorobenzoic acid stands as a pivotal structural motif, frequently employed as a foundational element in the synthesis of novel therapeutic agents.[1] Its unique electronic properties, conferred by the fluorine and amino substituents, make it a valuable building block for a diverse range of bioactive molecules, including kinase inhibitors.[2][3][4] As these derivatives progress through the development pipeline, a critical aspect of their bioanalytical characterization is the assessment of cross-reactivity, particularly in the context of immunoassays.

This guide provides a comprehensive framework for conducting cross-reactivity studies of 4-Amino-2,5-difluorobenzoic acid derivatives. We will delve into the rationale behind experimental design, present detailed protocols for both immunoassay-based and chromatographic methods, and offer a comparative analysis of their performance. The insights provided herein are intended to equip researchers with the necessary tools to generate robust and reliable data, ensuring the specificity and accuracy of their bioanalytical methods.

The Imperative of Cross-Reactivity Assessment

Conversely, a lack of cross-reactivity with a key active metabolite can lead to an underestimation of the total active drug exposure. Therefore, a thorough evaluation of the cross-reactivity of an immunoassay with all relevant structurally related compounds is a regulatory expectation and a scientific necessity.

A Tale of Two Methods: Immunoassay vs. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The two most prevalent techniques for the quantitative bioanalysis of small molecules are immunoassays (typically in the ELISA format) and LC-MS/MS.[7][8][9] Each possesses distinct advantages and disadvantages.

FeatureImmunoassay (ELISA)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingPhysicochemical separation and mass-to-charge ratio detection
Specificity Dependent on antibody specificity; susceptible to cross-reactivity.High, based on chromatographic retention time and specific mass transitions.
Sensitivity High (ng/mL to pg/mL)Very high (pg/mL to fg/mL)
Throughput HighModerate to High
Development Time Longer (requires antibody generation and assay optimization)Shorter (method development is generally faster)
Cost per Sample LowerHigher
Multiplexing LimitedCan simultaneously quantify multiple analytes (e.g., parent drug and metabolites)

While LC-MS/MS is often considered the "gold standard" for its superior specificity and multiplexing capabilities, immunoassays remain a valuable tool, especially for large-scale screening and routine monitoring where high throughput is essential.[7][10] This guide will equip you to rigorously assess the cross-reactivity within your immunoassay and provide a robust chromatographic method for orthogonal confirmation.

Designing the Cross-Reactivity Study: A Focus on Plausible Derivatives

In the absence of extensive public data on the cross-reactivity of specific 4-Amino-2,5-difluorobenzoic acid derivatives, we will proceed with a study design based on scientifically plausible, hypothetical derivatives. These derivatives represent common metabolic transformations or synthetic modifications aimed at optimizing the physicochemical and pharmacokinetic properties of a lead compound.

Our panel of test compounds includes:

  • Parent Compound: 4-Amino-2,5-difluorobenzoic acid

  • Derivative A (Ester): Methyl 4-amino-2,5-difluorobenzoate

  • Derivative B (Amide): 4-Amino-N-cyclopropyl-2,5-difluorobenzamide

  • Derivative C (N-Acetylated): 4-(Acetylamino)-2,5-difluorobenzoic acid

These compounds will be assessed for their potential to cross-react in a competitive ELISA designed for the parent compound.

Experimental Protocols

Part 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard competitive ELISA to determine the percent cross-reactivity of the hypothetical derivatives.

Principle: The assay measures the ability of a test compound to compete with a labeled version of the parent compound for a limited number of antibody binding sites.

Materials:

  • Microtiter plates (96-well) coated with a capture antibody specific for 4-Amino-2,5-difluorobenzoic acid.

  • 4-Amino-2,5-difluorobenzoic acid standard.

  • Derivative A, B, and C test compounds.

  • 4-Amino-2,5-difluorobenzoic acid conjugated to Horseradish Peroxidase (HRP).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • TMB substrate solution.

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

Procedure:

  • Standard and Sample Preparation:

    • Prepare a standard curve of 4-Amino-2,5-difluorobenzoic acid in assay buffer ranging from 0.1 to 1000 ng/mL.

    • Prepare serial dilutions of Derivatives A, B, and C in assay buffer, covering a broad concentration range (e.g., 1 to 10,000 ng/mL).

  • Assay Protocol:

    • Add 50 µL of standard or test compound solution to the appropriate wells of the antibody-coated microtiter plate.

    • Add 50 µL of the 4-Amino-2,5-difluorobenzoic acid-HRP conjugate to each well.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm on a microplate reader.

Data Analysis:

  • Calculate the average absorbance for each standard and test compound concentration.

  • Plot the standard curve as absorbance versus the logarithm of the 4-Amino-2,5-difluorobenzoic acid concentration.

  • Determine the IC₅₀ (the concentration that causes 50% inhibition of the maximum signal) for the parent compound and each derivative from their respective dose-response curves.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC₅₀ of Parent Compound / IC₅₀ of Derivative) x 100

Hypothetical Cross-Reactivity Data:

CompoundIC₅₀ (ng/mL)% Cross-Reactivity
Parent Compound 50100%
Derivative A (Ester) 50010%
Derivative B (Amide) 25002%
Derivative C (N-Acetylated) 10050%

Interpretation of Results:

The hypothetical data suggests that Derivative C exhibits significant cross-reactivity (50%), which could lead to a substantial overestimation of the parent compound's concentration in samples where this derivative is present. Derivative A shows moderate cross-reactivity, while Derivative B has minimal cross-reactivity. This information is crucial for interpreting immunoassay data and deciding if a more specific method, such as LC-MS/MS, is required for definitive quantification.

Diagram of the Competitive ELISA Workflow:

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Standard Prepare Standards (Parent Compound) Add_Analyte Add Standards/Samples to Antibody-Coated Plate Standard->Add_Analyte Samples Prepare Samples (Derivatives A, B, C) Samples->Add_Analyte Add_Conjugate Add HRP-Conjugate Add_Analyte->Add_Conjugate Incubate1 Incubate (1 hr) Add_Conjugate->Incubate1 Wash1 Wash Plate Incubate1->Wash1 Add_Substrate Add TMB Substrate Wash1->Add_Substrate Incubate2 Incubate (15-30 min) Add_Substrate->Incubate2 Add_Stop Add Stop Solution Incubate2->Add_Stop Read_Plate Read Absorbance (450 nm) Add_Stop->Read_Plate Plot_Curve Plot Standard Curve Read_Plate->Plot_Curve Calc_IC50 Calculate IC50 Values Plot_Curve->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Caption: Workflow for the competitive ELISA to determine cross-reactivity.

Part 2: LC-MS/MS for Specific Quantification

This protocol describes a robust LC-MS/MS method for the simultaneous, specific quantification of the parent compound and its derivatives, serving as an orthogonal method to the immunoassay.

Principle: High-performance liquid chromatography separates the compounds based on their physicochemical properties, followed by tandem mass spectrometry for highly selective detection and quantification based on their unique mass-to-charge ratios and fragmentation patterns.

Instrumentation:

  • HPLC or UPLC system.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Materials:

  • Analytical standards of the parent compound and Derivatives A, B, and C.

  • Internal standard (IS) (e.g., a stable isotope-labeled version of the parent compound).

  • HPLC-grade water, acetonitrile, and formic acid.

  • C18 reversed-phase HPLC column.

Procedure:

  • Sample Preparation:

    • For plasma samples, perform a protein precipitation by adding three volumes of cold acetonitrile containing the internal standard to one volume of plasma.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: ESI positive.

    • Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions (Hypothetical):

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Parent Compound 174.0128.0
Derivative A 188.0128.0
Derivative B 229.1173.1
Derivative C 216.0174.0
Internal Standard 179.0133.0

Data Analysis:

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Determine the concentration of each analyte in the unknown samples from the calibration curve.

Diagram of the LC-MS/MS Workflow:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein_Precipitation Protein Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection onto HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the specific quantification of derivatives by LC-MS/MS.

Conclusion: An Integrated Approach to Bioanalytical Specificity

The robust characterization of cross-reactivity is a non-negotiable aspect of developing reliable bioanalytical methods for novel drug candidates and their derivatives. This guide has provided a comprehensive framework for assessing the cross-reactivity of 4-Amino-2,5-difluorobenzoic acid derivatives using a combination of a high-throughput immunoassay and a highly specific LC-MS/MS method.

By understanding the principles behind each technique, meticulously executing the experimental protocols, and critically interpreting the data, researchers can ensure the accuracy and integrity of their bioanalytical results. This integrated approach not only satisfies regulatory requirements but also provides a deeper understanding of the analytical behavior of new chemical entities, ultimately contributing to the successful development of safe and effective medicines.

References

  • Chikhale, R., et al. (2018). Design, synthesis and anticancer studies of novel aminobenzazolyl pyrimidines as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(5), 1094-1106. [Link]

  • Duan, Y., et al. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Exploring 4-Amino-2,5-Difluorobenzoic Acid: Properties and Applications. (n.d.). Retrieved from a generic chemical supplier website.
  • Immunoassays - Analytical Toxicology. (2016). In Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. [Link]

  • Siemens Healthineers Academy. (n.d.). Cross-Reactivity in Immunoassay Drug Screening. [Link]

  • The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. (n.d.). Biotrial. [Link]

  • The Role of 4-Amino-2,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Tsuhako, A. L., et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(10), 3464-3469. [Link]

  • Van den Broek, I., et al. (2020). Immunoaffinity LC-MS/MS is more suitable than ELISA to quantify a PEGylated molecule in cynomolgus monkey serum. Bioanalysis, 12(15), 1061-1069. [Link]

  • Yücel, K., et al. (2018). Comparison of Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry Methods in the Measurement of Serum Androstenedione Levels. Journal of Clinical Laboratory Analysis, 32(1), e22195. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-2,5-difluorobenzoic acid

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond discovery and synthesis; it encompasses the entire lifecycle of the chemicals we handle, culminating in their s...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond discovery and synthesis; it encompasses the entire lifecycle of the chemicals we handle, culminating in their safe and compliant disposal. This guide provides a detailed operational and logistical framework for the proper disposal of 4-Amino-2,5-difluorobenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to scientific integrity and responsible chemical management.

Core Principle: Hazard-Centric Risk Assessment

The foundation of any disposal protocol is a thorough understanding of the substance's intrinsic hazards. 4-Amino-2,5-difluorobenzoic acid is a halogenated aromatic compound that requires careful handling due to its potential health effects and the hazardous byproducts that can form during decomposition.

The primary risks associated with this compound are skin, eye, and respiratory irritation.[1][2][3] Furthermore, as a fluorinated organic molecule, its thermal decomposition can release highly toxic and corrosive gases, such as hydrogen fluoride (HF) and nitrogen oxides (NOx).[2][4][5] Therefore, disposal methods must be chosen to mitigate these risks effectively.

Table 1: Hazard Summary for Aminodifluorobenzoic Acid Analogs

Hazard Classification Category GHS Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation[1][3]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation[1][3]

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][3] |

This data is aggregated from safety data sheets for structurally similar compounds. Always consult the specific SDS for the material you are handling.

Pre-Disposal Safety: Your First Line of Defense

Before initiating any waste collection, establishing a safe handling environment is paramount. This involves a combination of engineering controls and appropriate personal protective equipment (PPE).

Required Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][5]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling the chemical.[4]

  • Respiratory Protection : When handling the powder form or if dust generation is likely, a NIOSH-approved N95 dust mask or a higher level of respiratory protection is required.[2][4]

  • Protective Clothing : A standard lab coat is necessary to prevent skin contact.[2][4]

Engineering Controls and Incompatibilities

All handling and preparation of 4-Amino-2,5-difluorobenzoic acid for disposal should occur within a certified chemical fume hood to control potential dust and vapor exposure.

Crucially, this waste must be segregated from incompatible materials to prevent dangerous reactions. Do not mix with:

  • Strong oxidizing agents [4][5][6]

  • Ferric salts [7]

Systematic Disposal Protocol: A Step-by-Step Guide

Follow this procedural workflow to ensure safety and regulatory compliance from waste generation to final disposal.

Step 1: Classify as Hazardous Waste Due to its irritant properties and its nature as a halogenated organic compound, 4-Amino-2,5-difluorobenzoic acid and its empty containers must be managed as hazardous waste.[4][8] Never dispose of this chemical via standard trash or sewer systems.[5][9]

Step 2: Use Designated Waste Containers Collect waste in a sturdy, leak-proof container that is chemically compatible with the material. The container must have a secure, sealable lid and be kept closed except when actively adding waste.[9]

Step 3: Accurate and Thorough Labeling Label the waste container clearly with a hazardous waste tag before adding any material. The label must include:

  • The full chemical name: "Waste 4-Amino-2,5-difluorobenzoic acid"

  • The words "Hazardous Waste"

  • A clear indication of the hazards (e.g., "Irritant")

  • The date when waste was first added (accumulation start date)

Step 4: Safe On-Site Accumulation Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be equipped with secondary containment to contain any potential spills and must be located away from drains and incompatible chemicals.

Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to transport hazardous waste personally.

Step 6: Maintain Meticulous Records Proper documentation is a legal requirement under the Resource Conservation and Recovery Act (RCRA).[10] Maintain accurate records of the disposed chemical, including the quantity and date of disposal, in your laboratory's chemical inventory and waste logs.[4][10]

The Science of Disposal: Incineration vs. Landfill

Understanding the approved disposal technologies is key to appreciating the importance of this protocol.

Preferred Method: High-Temperature Incineration For halogenated organic compounds, the recommended disposal method is high-temperature incineration in a specialized facility.[2][11] The carbon-fluorine bond is exceptionally strong, requiring significant thermal energy to break.[12][13] A proper hazardous waste incinerator operates at temperatures sufficient to ensure complete destruction.[14][15] These facilities are legally required to have advanced flue gas treatment systems, such as afterburners and scrubbers, to neutralize and capture the hazardous decomposition products like hydrogen fluoride (HF).[2]

Restricted Method: Land Disposal The U.S. Environmental Protection Agency (EPA) heavily restricts the land disposal of untreated hazardous wastes, particularly halogenated organic compounds, under the Land Disposal Restrictions (LDR) program.[10][16] Before this waste could be sent to a specially engineered hazardous waste landfill, it would need to be treated to meet rigorous standards set forth in 40 CFR Part 268, a process that is typically less efficient and less definitive than destruction via incineration.[10][17]

Emergency Response: Spill and Exposure Management

In Case of a Spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing full PPE, sweep up the solid material carefully to avoid generating dust.[5][18]

  • Place the spilled material and any contaminated cleaning supplies (e.g., wipes) into a sealed, labeled hazardous waste container.[4][19]

  • Thoroughly decontaminate the surface with soap and water.[4]

First Aid for Exposure:

  • Eyes : Immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Skin : Wash the affected area immediately with soap and plenty of water while removing contaminated clothing.[1][5]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5]

Disposal Workflow Diagram

The following diagram provides a visual summary of the decision-making and procedural flow for the proper disposal of 4-Amino-2,5-difluorobenzoic acid.

G start Identify Waste: 4-Amino-2,5-difluorobenzoic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator if dusty) start->ppe container Select a Compatible, Sealable Waste Container ppe->container label_node Label Container: 'Hazardous Waste', Full Chemical Name, Associated Hazards container->label_node collect Collect Waste in Container (Solid or minimal solvent rinse) label_node->collect seal Keep Container Securely Sealed (Except when adding waste) collect->seal store Store in Designated Satellite Accumulation Area (With Secondary Containment) seal->store contact_ehs Contact EHS for Pickup (Follow institutional protocol) store->contact_ehs document Complete Waste Manifest & Maintain Disposal Records contact_ehs->document end_node Disposal by Licensed Vendor (High-Temperature Incineration) document->end_node

Caption: Disposal workflow for 4-Amino-2,5-difluorobenzoic acid.

By adhering to these detailed procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold the principles of responsible scientific practice.

References

  • Emissions from incineration of fluoropolymer materials. (2009). NILU.
  • Safe Disposal of 4-Amino-2-fluorobenzoic Acid: A Procedural Guide. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 4-Aminobenzoic acid. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Fluoroanthranilic acid. (2021). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Amino-4,5-difluorobenzoic acid. (2009). Fisher Scientific.
  • SAFETY DATA SHEET - 3,5-Difluorobenzoic acid. (2025). Thermo Fisher Scientific.
  • Land Disposal Restrictions for Hazardous Waste. (2025). US EPA. Available at: [Link]

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Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
4-Amino-2,5-difluorobenzoic acid
Reactant of Route 2
4-Amino-2,5-difluorobenzoic acid
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